Tetramethylpyrazine
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
2,3,5,6-tetramethylpyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-5-6(2)10-8(4)7(3)9-5/h1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FINHMKGKINIASC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(C(=N1)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
76494-51-4 (hydrochloride) | |
| Record name | Ligustrazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001124114 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6047070 | |
| Record name | Tetramethylpyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6047070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid, white crystals or powder with a musty, fermented, coffee odour | |
| Record name | Tetramethylpyrazine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036584 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | 2,3,5,6-Tetramethylpyrazine | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/837/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
190.00 °C. @ 760.00 mm Hg | |
| Record name | Tetramethylpyrazine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036584 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
<0.1 [ug/mL] (The mean of the results at pH 7.4), slightly soluble in water; soluble in oils, propylene glycol, organic solvents, very soluble (in ethanol) | |
| Record name | SID8139962 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
| Record name | 2,3,5,6-Tetramethylpyrazine | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/837/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
1124-11-4 | |
| Record name | Tetramethylpyrazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1124-11-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ligustrazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001124114 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TETRAMETHYLPYRAZINE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46451 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | TETRAMETHYLPYRAZINE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36080 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pyrazine, 2,3,5,6-tetramethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tetramethylpyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6047070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,5,6-tetramethylpyrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.084 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LIGUSTRAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V80F4IA5XG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Tetramethylpyrazine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036584 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
86 °C | |
| Record name | Tetramethylpyrazine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036584 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to the Pharmacological Properties of Tetramethylpyrazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetramethylpyrazine (TMP), also known as Ligustrazine, is a biologically active alkaloid originally isolated from the traditional Chinese medicinal herb Ligusticum wallichii (Chuanxiong).[1] For decades, it has been utilized in clinical practice in China for the management of cardiovascular and cerebrovascular diseases.[1] Its therapeutic potential stems from a wide array of pharmacological activities, including but not limited to, vasodilation, anti-platelet aggregation, anti-inflammatory, antioxidant, and neuroprotective effects.[2][3][4] This technical guide provides a comprehensive overview of the core pharmacological properties of this compound, with a focus on its mechanisms of action, quantitative pharmacological data, and detailed experimental protocols for its investigation. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.
Core Pharmacological Properties and Mechanisms of Action
This compound exerts its multifaceted pharmacological effects through the modulation of numerous cellular and molecular targets. Its mechanisms of action are complex and involve interactions with various signaling pathways.
Cardiovascular Effects
TMP is widely recognized for its beneficial effects on the cardiovascular system.[1] Its primary cardiovascular actions include vasodilation, inhibition of platelet aggregation, and protection against myocardial ischemia-reperfusion injury.
-
Vasodilation: TMP induces vasodilation through multiple mechanisms. It acts as a calcium antagonist, inhibiting Ca2+ influx through L-type calcium channels and the release of intracellular calcium stores in vascular smooth muscle cells.[1][5][6] Additionally, it can open ATP-sensitive potassium (KATP) and small conductance calcium-activated potassium (SKCa) channels, leading to hyperpolarization and relaxation of vascular smooth muscle.[7]
-
Anti-platelet Aggregation: TMP inhibits platelet aggregation by interfering with intracellular calcium mobilization, increasing cyclic AMP (cAMP) levels through the inhibition of phosphodiesterase, and reducing the exposure of glycoprotein (B1211001) IIb/IIIa on the surface of activated platelets.[8][9] It particularly affects the P2Y12 receptor downstream signaling pathway.[9]
-
Cardioprotection: TMP protects against myocardial ischemia-reperfusion injury by reducing oxidative stress, inhibiting apoptosis, and modulating inflammatory responses.[1]
Neuroprotective Effects
TMP readily crosses the blood-brain barrier and exhibits significant neuroprotective properties, making it a potential therapeutic agent for ischemic stroke and other neurological disorders.[3][10]
-
Anti-inflammatory and Antioxidant Activity: In the central nervous system, TMP suppresses neuroinflammation by inhibiting microglial activation and reducing the production of pro-inflammatory mediators.[2] It also mitigates oxidative stress, a key contributor to neuronal damage in ischemic conditions.
-
Anti-apoptotic Mechanisms: TMP protects neurons from apoptosis by modulating the expression of Bcl-2 family proteins and inhibiting caspase activation.[2]
-
Promotion of Neuroplasticity: Studies have shown that TMP can enhance neuroplasticity following cerebral ischemia-reperfusion injury, potentially by inhibiting the RhoA/ROCK2 pathway.[3]
Anti-inflammatory and Antioxidant Effects
A cornerstone of TMP's therapeutic efficacy lies in its potent anti-inflammatory and antioxidant activities, which are observed across various disease models.
-
Inhibition of Inflammatory Pathways: TMP has been shown to inhibit the activation of key inflammatory signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway. By doing so, it downregulates the expression of numerous pro-inflammatory cytokines and chemokines.
-
Activation of the Nrf2 Pathway: TMP is a known activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[11][12][13] Nrf2 is a master regulator of the antioxidant response, and its activation by TMP leads to the upregulation of a battery of antioxidant and cytoprotective genes.
Other Pharmacological Activities
Beyond its primary cardiovascular and neuroprotective roles, TMP has demonstrated a range of other beneficial pharmacological effects, including anti-fibrotic, anti-tumor, and protective effects on various organs.[1][14]
Quantitative Pharmacological Data
The following tables summarize the available quantitative data on the pharmacological and pharmacokinetic properties of this compound.
Table 1: In Vitro Pharmacological Data
| Target/Activity | Test System | Value | Reference(s) |
| L-type Calcium Channel Inhibition | Rat ventricular myocytes | IC50: 0.20 mmol/L | [1] |
| Inhibition of Platelet Aggregation (ADP-induced) | Human platelets | Dose-dependent inhibition (significant at 3 mmol/L) | [9] |
| Inhibition of Vascular Endothelial Cell Proliferation | Human umbilical vein endothelial cells (HUVECs) | Significant reduction at 30, 100, and 300 µg/ml | |
| Inhibition of Cancer Cell Proliferation | Various human cancer cell lines (esophageal, hepatocellular, colon) | Mean IC50 values of 0.36-0.48 µg/ml for active TMP derivatives | [15] |
Table 2: Pharmacokinetic Parameters
| Species | Administration Route | Dose | Cmax | Tmax | t1/2 | Bioavailability | Reference(s) |
| Human | Oral (tablets) | 200 mg | 1284 ng/mL | 0.75 h | - | - | |
| Human | Transdermal (patch) | 250 mg/20 cm² | 309 ng/mL | 5 h | - | Comparable to oral | |
| Rat | Intravenous | - | - | - | ~35 min | - | [1] |
| Rat | Intragastric | - | - | - | - | 50.39% | |
| Rat | Intranasal | - | - | - | - | 86.33% | |
| Dog | - | - | Increased serum concentration and t1/2 in heart blood stasis model | - | - | - |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to investigate the pharmacological properties of this compound.
In Vitro Vasodilation Assay
This protocol describes a method for assessing the vasodilatory effects of TMP on isolated arterial rings using wire myography.
Materials:
-
Isolated arterial segments (e.g., dog mesenteric artery)
-
Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11)
-
Phenylephrine (PHE) or KCl for pre-contraction
-
This compound stock solution
-
Wire myograph system
Procedure:
-
Isolate arterial segments and cut them into rings (2-3 mm in length).
-
Mount the arterial rings in a wire myograph chamber filled with Krebs-Henseleit solution, maintained at 37°C and gassed with 95% O2 / 5% CO2.
-
Allow the rings to equilibrate for at least 60 minutes under a resting tension.
-
Induce a stable contraction with a submaximal concentration of PHE or KCl.
-
Once a stable plateau is reached, add cumulative concentrations of TMP to the bath.
-
Record the relaxation response at each concentration.
-
Express the relaxation as a percentage of the pre-contraction induced by PHE or KCl.
Western Blot Analysis of Signaling Pathways (e.g., PI3K/Akt)
This protocol outlines the steps for analyzing the effect of TMP on the phosphorylation status of key proteins in a signaling pathway.
Materials:
-
Cell culture or tissue samples
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and blotting apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-total Akt)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Treat cells or tissues with TMP at desired concentrations and time points.
-
Lyse the cells or tissues in RIPA buffer and quantify the protein concentration using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.[16][17][18]
In Vivo Model of Ischemic Stroke
This protocol describes the middle cerebral artery occlusion (MCAO) model in rats to evaluate the neuroprotective effects of TMP.[10][19]
Materials:
-
Sprague-Dawley rats
-
Anesthetics (e.g., isoflurane)
-
Surgical instruments
-
Nylon monofilament for MCAO
-
This compound solution for injection
-
Behavioral testing apparatus (e.g., neurological deficit scoring, Morris water maze)
-
Histological stains (e.g., TTC, H&E, Nissl)
Procedure:
-
Anesthetize the rats and perform a midline neck incision.
-
Isolate the common carotid artery, external carotid artery, and internal carotid artery.
-
Introduce a nylon monofilament through the external carotid artery into the internal carotid artery to occlude the origin of the middle cerebral artery.
-
After a defined period of occlusion (e.g., 90 minutes), withdraw the filament to allow for reperfusion.
-
Administer TMP (e.g., intraperitoneally) at the desired dose and time points (e.g., before or after MCAO).
-
Assess neurological deficits at various time points post-MCAO using a standardized scoring system.
-
Conduct behavioral tests to evaluate cognitive function.
-
At the end of the experiment, sacrifice the animals and perfuse the brains.
-
Perform histological analysis to determine the infarct volume and assess neuronal damage.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways modulated by this compound and a general experimental workflow for its investigation.
Signaling Pathways
Caption: Key signaling pathways modulated by this compound.
Experimental Workflow
Caption: General experimental workflow for investigating this compound.
Conclusion
This compound is a promising natural compound with a well-documented portfolio of pharmacological activities, particularly in the realms of cardiovascular and neurological diseases. Its pleiotropic effects, stemming from the modulation of multiple key signaling pathways, underscore its therapeutic potential. This technical guide has provided a comprehensive overview of its pharmacological properties, supported by quantitative data and detailed experimental methodologies. It is anticipated that this resource will facilitate further research and development of this compound as a modern therapeutic agent. Future investigations should focus on elucidating more specific molecular targets, exploring its efficacy in a wider range of disease models, and conducting well-designed clinical trials to translate the promising preclinical findings into tangible clinical benefits.
References
- 1. Effect of tetramethyl pyrazine on L-type calcium channel in rat ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuroprotection by this compound against ischemic brain injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound enhances neuroprotection and plasticity in cerebral ischemia-reperfusion injury via RhoA/ROCK2 pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: A review on its mechanisms and functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a calcium antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of vasoconstriction by this compound: does it act by blocking the voltage-dependent Ca channel? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of this compound on potassium channels to lower calcium concentration in cultured aortic smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antiplatelet activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antiplatelet Activity of this compound via Regulation of the P2Y12 Receptor Downstream Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Magnetic Resonance Imaging Investigation of Neuroplasticity After Ischemic Stroke in this compound-Treated Rats [frontiersin.org]
- 11. mdpi.com [mdpi.com]
- 12. This compound alleviates acute pancreatitis inflammation by inhibiting pyroptosis via the NRF2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound ameliorates endotoxin-induced acute lung injury by relieving Golgi stress via the Nrf2/HO-1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | this compound: A Review of Its Antitumor Potential and Mechanisms [frontiersin.org]
- 15. Tetramethylpiperidine-substituted phenazines inhibit the proliferation of intrinsically multidrug resistant carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. This compound promotes stroke recovery by inducing the restoration of neurovascular unit and transformation of A1/A2 reactive astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
The Anti-inflammatory Effects of Ligustrazine: A Technical Guide
An In-depth Examination of the Molecular Mechanisms and Therapeutic Potential for Researchers and Drug Development Professionals
Introduction: Ligustrazine, also known as tetramethylpyrazine (TMP), is a bioactive alkaloid originally isolated from the rhizome of the traditional Chinese medicine Ligusticum chuanxiong Hort.[1][2]. It is recognized for a range of pharmacological properties, including anti-inflammatory, antioxidant, and anti-apoptotic effects[2][3]. This technical guide provides a comprehensive overview of the anti-inflammatory mechanisms of Ligustrazine, presenting key quantitative data, detailed experimental methodologies, and visual representations of the signaling pathways involved. This document is intended to serve as a resource for researchers, scientists, and professionals in the field of drug development who are investigating the therapeutic potential of Ligustrazine for inflammatory diseases.
Core Anti-inflammatory Mechanisms of Action
Ligustrazine exerts its anti-inflammatory effects through the modulation of several key signaling pathways and the inhibition of pro-inflammatory mediators. The primary mechanisms identified in preclinical studies include the inhibition of the NF-κB and MAPK signaling pathways, suppression of the NLRP3 inflammasome, and interference with the STAT3 signaling cascade.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response. Ligustrazine has been shown to inhibit this pathway through various mechanisms. One key target is the Toll-like receptor 4 (TLR4), a critical upstream activator of NF-κB. By downregulating TLR4 expression, Ligustrazine can prevent the subsequent activation of the NF-κB cascade[4][5][6]. Studies have demonstrated that Ligustrazine can also inhibit the phosphorylation of IκBα and the nuclear translocation of the p65 subunit of NF-κB, thereby preventing the transcription of pro-inflammatory genes[7][8]. In some contexts, Ligustrazine has been observed to decrease the mRNA level of TLR4 while surprisingly increasing the mRNA and protein expression of NF-κB in specific cell types, suggesting a complex regulatory role that may involve other interacting pathways[4][9]. Another study highlighted Ligustrazine's ability to alleviate hepatotoxicity by inhibiting the Txnip/Trx/NF-κB pathway[10].
Modulation of MAPK Signaling Pathways
The Mitogen-Activated Protein Kinase (MAPK) pathways, including p38 and ERK, are crucial for transducing extracellular signals into cellular responses, including inflammation. Ligustrazine has been found to suppress the phosphorylation of p38 and Erk1/2, leading to a reduction in the production of downstream inflammatory mediators[11]. This inhibition of MAPK pathways contributes to the alleviation of inflammatory conditions such as acute pancreatitis[11]. One retracted study had also suggested a role for Ligustrazine in inactivating MAPK pathways in the context of diabetic nephropathy, though the findings are now considered unreliable[12][13].
Suppression of the NLRP3 Inflammasome
The NLRP3 inflammasome is a multi-protein complex that, when activated, leads to the maturation and secretion of potent pro-inflammatory cytokines, IL-1β and IL-18. Ligustrazine has been shown to disrupt the lipopolysaccharide (LPS)-activated NLRP3 inflammasome pathway. It achieves this by reducing the expression of NLRP3 and cleaved-caspase-1, which in turn prevents the cleavage and secretion of IL-1β[5][14]. This inhibitory effect on the NLRP3 inflammasome is associated with the downregulation of TLR4 expression[5]. By suppressing pyroptosis, a form of inflammatory cell death mediated by the inflammasome, Ligustrazine further mitigates the inflammatory response[14][15].
Interference with the STAT3 Signaling Pathway
The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a significant role in inflammation and immunity. Ligustrazine has been demonstrated to inhibit the activation of the STAT3 signaling pathway. It can reduce the phosphorylation of STAT3, which is a critical step for its activation and nuclear translocation[16][17]. In the context of endometriosis, Ligustrazine was found to inhibit the production of pro-inflammatory cytokines by regulating the STAT3/IGF2BP1/RELA axis[16].
Quantitative Data on Anti-inflammatory Effects
The following tables summarize the quantitative data from various preclinical studies, illustrating the dose-dependent effects of Ligustrazine on key inflammatory markers.
Table 1: In Vitro Effects of Ligustrazine on Inflammatory Markers
| Cell Line | Stimulant | Ligustrazine Concentration | Target | Effect | Reference |
| Human Endometrial Stromal Cells (HESCs) | RELA Overexpression | 100 µM | p-STAT3, IGF2BP1, RELA, IL-6, TNF-α, IL-1β | Inhibition of expression | [16] |
| RAW264.7 and Ana-1 Macrophages | LPS (1 µg/ml) | 10 µg/ml | IL-1β, IL-18, TNF-α mRNA | Reduction in expression | [18] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | TNF-α (5 ng/ml) | 40 µg/ml | Nitric Oxide (NO) Production | Significantly reversed the decrease | [19] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | TNF-α (5 ng/ml) | 40 µg/ml | ICAM-1, HSP60 | Dramatically inhibited expression | [19] |
| STR Cells | - | 2 µM | TLR4 mRNA | Significant decrease | [4] |
| STR Cells | - | 2 µM | NF-κB mRNA | Significant increase | [4] |
| STR Cells | - | 2 µM | NF-κB protein | Significant increase | [4] |
| STR Cells | - | 2 µM | p-Akt protein | Significant decrease | [4] |
Table 2: In Vivo Effects of Ligustrazine on Inflammatory Markers
| Animal Model | Disease Model | Ligustrazine Dosage | Target | Effect | Reference |
| Rats | Freund's Complete Adjuvant (FCA)-induced Arthritis | Not specified | IL-6, IL-1β, TNF-α (serum) | Reduction in levels | [7] |
| Rats | LPS-induced Neurocognitive Impairment | 50 mg/kg | IL-1β, TNF-α (cortex and hippocampus) | Upregulation prevented | [20] |
| Rats | LPS-induced Pulmonary Damage | 80 mg/kg | TNF-α (serum), ROCK II, TLR4 | Significant decrease | [6] |
| Mice | Ovalbumin (OVA)-induced Asthma | Not specified | IL-4, IL-5, IL-17A, CCL3, CCL19, CCL21 (BALF) | Significant reduction | [17] |
| Rats | Ovalbumin (OVA)-induced Asthma | 80 mg/kg | Neutrophils and Eosinophils (BALF) | Significant reduction in numbers | [21] |
| Rats | Atherosclerosis | 20 or 80 mg/kg | Total Cholesterol, Triglycerides, LDL | Decrease in levels | [22] |
| Rats | Oxazolone-induced Colitis | 80 mg/kg | TNF-α, NF-κBp65 | Substantial reduction in expression | [8] |
| Rats | Acute Pancreatitis | Not specified | TNF-α, IL-1β, IL-6 | Downregulation of levels | [11] |
| Mice | Acute Lung Injury | Not specified | IL-18, IL-1β, TNF-α (serum) | Effective reduction in levels | [18] |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by Ligustrazine and a general experimental workflow for its evaluation.
Signaling Pathways
Caption: Key anti-inflammatory signaling pathways modulated by Ligustrazine.
Experimental Workflow
Caption: General experimental workflow for evaluating Ligustrazine.
Detailed Experimental Protocols
This section outlines the methodologies for key experiments cited in the literature to provide a reproducible framework for further research.
Lipopolysaccharide (LPS)-Induced Inflammation in Macrophages (In Vitro)
-
Cell Culture: RAW264.7 or Ana-1 macrophage cell lines are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.
-
Treatment: Cells are pre-treated with various concentrations of Ligustrazine (e.g., 10 µg/ml) for a specified period (e.g., 1 hour) before being stimulated with lipopolysaccharide (LPS) (e.g., 1 µg/ml) for 24 hours[18].
-
Cytokine Measurement: Supernatants are collected, and the concentrations of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions[18].
-
Western Blot Analysis: Whole-cell lysates are prepared, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membranes are then incubated with primary antibodies against key signaling proteins (e.g., phospho-p38, phospho-ERK, NF-κB p65, IκBα) and subsequently with HRP-conjugated secondary antibodies. Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system[11].
-
Quantitative Real-Time PCR (qRT-PCR): Total RNA is extracted from the cells, and cDNA is synthesized using a reverse transcription kit. qRT-PCR is performed using specific primers for target genes (e.g., TLR4, NLRP3, TNF-α, IL-1β, IL-6) to quantify their mRNA expression levels. Gene expression is typically normalized to a housekeeping gene such as GAPDH[18].
Freund's Complete Adjuvant (FCA)-Induced Arthritis in Rats (In Vivo)
-
Animal Model: Arthritis is induced in Sprague-Dawley rats by a single intradermal injection of Freund's Complete Adjuvant (FCA) into the paw.
-
Treatment: Following the induction of arthritis, rats are treated with Ligustrazine (dosage to be determined based on preliminary studies) or a vehicle control, typically administered daily via oral gavage or intraperitoneal injection for a specified duration (e.g., several weeks)[7].
-
Assessment of Arthritis: The severity of arthritis is monitored by measuring paw volume changes and assessing histopathological changes in the joint tissues after sacrifice[7].
-
Biochemical Analysis: At the end of the treatment period, blood samples are collected to measure the serum levels of pro-inflammatory cytokines (IL-6, IL-1β, TNF-α) using ELISA kits. The activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD) and the concentration of malondialdehyde (MDA) can also be determined to assess oxidative stress[7].
-
Western Blot of Paw Tissue: Paw tissues are homogenized, and protein lysates are prepared for Western blot analysis to determine the expression levels of key proteins in the Sirt1/NF-κB and Nrf-2/HO-1 pathways[7].
Conclusion
Ligustrazine demonstrates significant anti-inflammatory properties through its multifaceted modulation of key signaling pathways, including NF-κB, MAPK, NLRP3 inflammasome, and STAT3. The quantitative data from numerous preclinical studies consistently show its ability to reduce the production of pro-inflammatory cytokines and other inflammatory mediators in both in vitro and in vivo models. The detailed experimental protocols provided in this guide offer a foundation for researchers to further investigate the therapeutic potential of Ligustrazine. The presented signaling pathway diagrams provide a clear visual summary of its mechanisms of action. For drug development professionals, this comprehensive overview highlights Ligustrazine as a promising candidate for the development of novel anti-inflammatory therapies. Further research, including well-designed clinical trials, is warranted to translate these preclinical findings into effective treatments for a range of inflammatory diseases.
References
- 1. Effect and mechanism of ligustrazine on Th1/Th2 cytokines in a rat asthma model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Analysis of ligustrazine covalent cyclodextrin frameworks in bioinformatics and network pharmacology-based acute lung injury treatment - Arabian Journal of Chemistry [arabjchem.org]
- 4. Ligustrazine alleviates spinal cord injury-induced neuropathic pain by inhibiting the TLR4/NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ligustrazine disrupts lipopolysaccharide-activated NLRP3 inflammasome pathway associated with inhibition of Toll-like receptor 4 in hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ligustrazine effect on lipopolysaccharide-induced pulmonary damage in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ligustrazine attenuates inflammation and oxidative stress in a rat model of arthritis via the Sirt1/NF-κB and Nrf-2/HO-1 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Targeting NF-κB pathway for treating ulcerative colitis: comprehensive regulatory characteristics of Chinese medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Ligustrazine alleviates acute pancreatitis by accelerating acinar cell apoptosis at early phase via the suppression of p38 and Erk MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Retracted Article: Ligustrazine attenuates renal damage by inhibiting endoplasmic reticulum stress in diabetic nephropathy by inactivating MAPK pathways - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Retraction: Ligustrazine attenuates renal damage by inhibiting endoplasmic reticulum stress in diabetic nephropathy by inactivating MAPK pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Ligustrazine Alleviate Acute Lung Injury Through Suppressing Pyroptosis and Apoptosis of Alveolar Macrophages [frontiersin.org]
- 15. Ligustrazine Alleviate Acute Lung Injury Through Suppressing Pyroptosis and Apoptosis of Alveolar Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Ligustrazine inhibits inflammatory response of human endometrial stromal cells through the STAT3/IGF2BP1/RELA axis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Ligustrazine attenuates inflammation and the associated chemokines and receptors in ovalbumine-induced mouse asthma model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Ligustrazine Alleviate Acute Lung Injury Through Suppressing Pyroptosis and Apoptosis of Alveolar Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Protective effects of ligustrazine on TNF-α-induced endothelial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Ligustrazine ameliorates lipopolysaccharide-induced neurocognitive impairment by activating autophagy via the PI3K/AKT/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Ligustrazine Inhibits Lung Phosphodiesterase Activity in a Rat Model of Allergic Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Ligustrazine improves atherosclerosis in rat via attenuation of oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
Tetramethylpyrazine: A Potent Antioxidant for Mitigating Neurological Diseases
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Oxidative stress is a key pathological driver in a multitude of debilitating neurological diseases, including ischemic stroke, Alzheimer's disease, and Parkinson's disease. The excessive production of reactive oxygen species (ROS) overwhelms endogenous antioxidant defense mechanisms, leading to neuronal damage and progressive functional decline. Tetramethylpyrazine (TMP), a bioactive alkaloid originally isolated from the traditional Chinese medicine Ligusticum wallichii (Chuanxiong), has emerged as a promising neuroprotective agent with potent antioxidant properties. This technical guide provides a comprehensive overview of the antioxidant mechanisms of TMP in the context of neurological disorders, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.
Introduction to this compound (TMP)
This compound (2,3,5,6-tetramethylpyrazine) is a small, lipid-soluble molecule that can readily cross the blood-brain barrier, a critical attribute for a centrally acting therapeutic agent.[1][2] Its neuroprotective effects are multifaceted, encompassing anti-inflammatory, anti-apoptotic, and, most notably, potent antioxidant activities.[3][4] TMP's ability to scavenge free radicals and bolster endogenous antioxidant systems makes it a compelling candidate for therapeutic intervention in neurological diseases where oxidative stress is a major contributor to pathogenesis.[5]
Mechanism of Action: A Focus on Antioxidant Pathways
TMP exerts its antioxidant effects through two primary mechanisms: direct scavenging of reactive oxygen species and modulation of key intracellular signaling pathways that govern the cellular antioxidant response.
Direct Radical Scavenging
While TMP does possess free radical scavenging activity, its primary antioxidant effects are believed to be mediated through the upregulation of endogenous antioxidant systems.
Modulation of Key Signaling Pathways
2.2.1. Nrf2-ARE Pathway Activation
The Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway is a critical cellular defense mechanism against oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1. Upon exposure to oxidative stress or in the presence of activators like TMP, Nrf2 translocates to the nucleus and binds to the ARE, initiating the transcription of a suite of antioxidant and cytoprotective genes.[6]
TMP has been shown to activate the Nrf2/HO-1 signaling pathway, promoting the nuclear translocation of Nrf2 and subsequently increasing the expression of downstream antioxidant enzymes such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), superoxide (B77818) dismutase (SOD), and glutathione (B108866) (GSH).[7][8] This enhancement of the endogenous antioxidant defense system is a cornerstone of TMP's neuroprotective action.
References
- 1. Protocol for the MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Improves Cognitive Impairment and Modifies the Hippocampal Proteome in Two Mouse Models of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulatory mechanisms of this compound on central nervous system diseases: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Roles of this compound During Neurodegenerative Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DSpace [repository.escholarship.umassmed.edu]
- 6. This compound enhanced the therapeutic effects of human umbilical cord mesenchymal stem cells in experimental autoimmune encephalomyelitis mice through Nrf2/HO-1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound nitrone: a multifaceted neuroprotective agent in neurodegenerative disorders [pubmed.ncbi.nlm.nih.gov]
- 8. This compound ameliorates endotoxin-induced acute lung injury by relieving Golgi stress via the Nrf2/HO-1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Tetramethylpyrazine: From Traditional Medicine to Modern Pharmacology
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetramethylpyrazine (TMP), also known as Ligustrazine, is a bioactive alkaloid originally isolated from the rhizome of Ligusticum wallichii (Chuanxiong), a plant with a long history of use in traditional Chinese medicine (TCM). For centuries, Chuanxiong has been utilized to promote blood circulation, alleviate pain, and treat a variety of ailments. Modern scientific investigation has identified TMP as a key active component responsible for many of the herb's therapeutic effects. This technical guide provides a comprehensive overview of the discovery, history, and pharmacological properties of this compound, with a focus on its mechanisms of action, supported by quantitative data, detailed experimental protocols, and visualizations of its interaction with key signaling pathways.
Discovery and History in Traditional Medicine
Ligusticum wallichii, commonly known as Chuanxiong, has been a staple in traditional Chinese medicine for over two millennia.[1] Its use was first documented in the ancient Chinese medical text, Shennong Ben Cao Jing (The Divine Farmer's Materia Medica Classic). In TCM, Chuanxiong is characterized as having a pungent taste and warm nature, and it is believed to invigorate the blood, promote the movement of "qi" (vital energy), and expel wind-cold to alleviate pain.
Traditionally, Chuanxiong has been a primary ingredient in numerous herbal formulas prescribed for a wide range of conditions, including:
-
Cardiovascular and Cerebrovascular Diseases: To improve blood flow, treat angina pectoris, and manage stroke-related symptoms.
-
Pain Management: For headaches, migraines, and rheumatic pain.
-
Gynecological Disorders: To regulate menstruation and alleviate menstrual pain.
The isolation of this compound in 1957 marked a significant milestone in understanding the scientific basis for the traditional uses of Chuanxiong.[1] This discovery paved the way for extensive pharmacological research into its properties and mechanisms of action.
Quantitative Pharmacological Data
The following tables summarize key quantitative data regarding the pharmacokinetics and preclinical efficacy of this compound.
Table 1: Pharmacokinetic Parameters of this compound
| Parameter | Species | Value | Reference |
| Absorption Half-life (t½) | Human | 0.15 hours | [2] |
| Time to Peak Concentration (Tmax) | Human | 0.51 hours | [2] |
| Plasma Protein Binding | Human | 12.5% | [3] |
| Rat | 3.4% | [3] | |
| Elimination Half-life (t½) | Rat (blood) | 82.1 minutes | [2] |
| Rat (brain) | 184.6 minutes | [2] | |
| Absolute Bioavailability (Intragastric) | Rat | 69.3% | [3] |
Table 2: Preclinical Efficacy of this compound
| Activity | Model | Key Findings | Reference |
| Antioxidant | High glucose-induced vascular smooth muscle cells | Decreased Malondialdehyde (MDA) levels and increased Superoxide Dismutase (SOD) activity. | [4] |
| Anti-inflammatory | Oxazolone-induced colitis in mice | Dose-dependent reduction in NF-κB, AP-1, and NF-AT mRNA levels. | [5] |
| Anti-platelet Aggregation | ADP-induced human platelet aggregation | Dose-dependent inhibition of platelet aggregation. | [6] |
| Neuroprotection | Oxygen-glucose deprivation in hippocampal neurons | Significantly suppressed neuron apoptosis in a concentration-dependent manner. | [7] |
Experimental Protocols
This section provides detailed methodologies for the isolation, synthesis, and evaluation of the biological activity of this compound.
Isolation and Purification of this compound from Ligusticum wallichii
This protocol is adapted from a method utilizing high-speed counter-current chromatography.
Materials and Reagents:
-
Dried rhizomes of Ligusticum wallichii
-
n-Hexane
-
Ethyl acetate
-
Deionized water
-
High-Speed Counter-Current Chromatography (HSCCC) instrument
-
Ultrasonic bath
-
Rotary evaporator
-
HPLC system for purity analysis
Procedure:
-
Extraction:
-
Grind the dried rhizomes of Ligusticum wallichii into a fine powder.
-
Suspend the powder in ethanol.
-
Perform extraction using an ultrasonic bath for 1 hour.
-
Filter the mixture and collect the ethanol extract.
-
Concentrate the extract under reduced pressure using a rotary evaporator to obtain the crude extract.
-
-
HSCCC Separation:
-
Prepare the two-phase solvent system composed of n-hexane-ethyl acetate-ethanol-water (5:5:3:7, v/v).
-
Equilibrate the HSCCC column with the stationary phase (upper phase).
-
Dissolve the crude extract in the mobile phase (lower phase).
-
Inject the sample solution into the HSCCC column.
-
Elute with the mobile phase at a defined flow rate.
-
Monitor the effluent and collect fractions based on the chromatogram.
-
-
Purification and Analysis:
-
Combine the fractions containing this compound.
-
Evaporate the solvent to yield purified this compound.
-
Determine the purity of the isolated compound using HPLC analysis.
-
Chemical Synthesis of 2,3,5,6-Tetramethylpyrazine
This protocol is based on a method utilizing butanedione monoxime as the starting material.[5]
Materials and Reagents:
-
Butanedione monoxime
-
Palladium on carbon (Pd/C) catalyst
-
Water
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Reaction flask with reflux condenser
-
Heating mantle
-
Filtration apparatus
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup:
-
In a reaction flask equipped with a reflux condenser, add butanedione monoxime, water, and palladium on carbon catalyst.
-
Heat the mixture to reflux (95-100°C) with stirring.
-
-
Reaction:
-
Gradually add ammonium formate to the refluxing mixture.
-
Continue refluxing with stirring for 4 hours after the addition is complete.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Filter to remove the palladium on carbon catalyst.
-
Transfer the filtrate to a separatory funnel and extract three times with dichloromethane.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter to remove the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain 2,3,5,6-Tetramethylpyrazine.
-
Evaluation of Anti-inflammatory Activity in vitro
This protocol describes the assessment of this compound's effect on inflammatory markers in lipopolysaccharide (LPS)-stimulated macrophages.
Materials and Reagents:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Griess Reagent for nitric oxide measurement
-
ELISA kits for TNF-α and IL-6
-
Cell culture plates, incubators, and other standard cell culture equipment
Procedure:
-
Cell Culture:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seed the cells in 96-well or 24-well plates at an appropriate density and allow them to adhere overnight.
-
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a vehicle control group and an LPS-only control group.
-
-
Nitric Oxide (NO) Measurement:
-
After the incubation period, collect the cell culture supernatant.
-
Determine the nitrite (B80452) concentration in the supernatant using the Griess reagent according to the manufacturer's instructions.
-
-
Cytokine Measurement:
-
Measure the concentrations of TNF-α and IL-6 in the cell culture supernatant using specific ELISA kits according to the manufacturer's protocols.
-
-
Data Analysis:
-
Calculate the percentage inhibition of NO, TNF-α, and IL-6 production by this compound compared to the LPS-only control.
-
Determine the IC50 value for each inflammatory marker.
-
Signaling Pathways and Mechanisms of Action
This compound exerts its diverse pharmacological effects by modulating multiple key signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate these interactions.
MAPK Signaling Pathway
This compound has been shown to inhibit the phosphorylation of key kinases in the Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, JNK, and p38.[4][7] This inhibition can lead to reduced inflammation and apoptosis.
Nrf2 Signaling Pathway
This compound can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a critical regulator of the cellular antioxidant response.[8][9] This leads to the upregulation of antioxidant enzymes and cytoprotective genes.
SDF-1/CXCR4 Signaling Pathway
Conclusion and Future Directions
This compound, a key bioactive compound from the traditional Chinese medicine Chuanxiong, has demonstrated a wide range of pharmacological activities with therapeutic potential for various diseases, particularly those related to the cardiovascular and nervous systems. Its mechanisms of action are multifaceted, involving the modulation of critical signaling pathways related to inflammation, oxidative stress, and cell migration.
While preclinical studies have shown promising results, further rigorous, large-scale clinical trials are necessary to fully establish the efficacy and safety of this compound in various clinical applications. Additionally, research into the development of novel drug delivery systems and synthetic derivatives of this compound could enhance its bioavailability and therapeutic effectiveness. The continued investigation of this ancient remedy through the lens of modern science holds significant promise for the development of new and effective therapeutic agents.
References
- 1. Mechanisms and Clinical Application of this compound (an Interesting Natural Compound Isolated from Ligusticum Wallichii): Current Status and Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scite.ai [scite.ai]
- 3. ERK and p38 MAPK-Activated Protein Kinases: a Family of Protein Kinases with Diverse Biological Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Angiogenesis, Fibrosis and Thrombosis by this compound: Mechanisms Contributing to the SDF-1/CXCR4 Axis | PLOS One [journals.plos.org]
- 5. Potent Anti-Inflammatory Activity of this compound Is Mediated through Suppression of NF-k - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms and Clinical Application of this compound (an Interesting Natural Compound Isolated from Ligusticum Wallichii): Current Status and Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of Angiogenesis, Fibrosis and Thrombosis by this compound: Mechanisms Contributing to the SDF-1/CXCR4 Axis | PLOS One [journals.plos.org]
- 8. mdpi.com [mdpi.com]
- 9. This compound ameliorates endotoxin-induced acute lung injury by relieving Golgi stress via the Nrf2/HO-1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [PDF] Inhibition of Angiogenesis, Fibrosis and Thrombosis by this compound: Mechanisms Contributing to the SDF-1/CXCR4 Axis | Semantic Scholar [semanticscholar.org]
- 11. Inhibition of angiogenesis, fibrosis and thrombosis by this compound: mechanisms contributing to the SDF-1/CXCR4 axis - PubMed [pubmed.ncbi.nlm.nih.gov]
Tetramethylpyrazine: A Multifaceted Agent in the Management of Cardiovascular and Cerebrovascular Diseases
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: Tetramethylpyrazine (TMP), a bioactive alkaloid originally isolated from the traditional Chinese herb Ligusticum wallichii (Chuanxiong), has garnered significant scientific attention for its therapeutic potential in a range of cardiovascular and cerebrovascular diseases.[1] Extensively utilized in clinical practice in China for decades, emerging evidence from preclinical and clinical studies continues to elucidate its multifaceted mechanisms of action.[2][3] This technical guide provides a comprehensive overview of the role of TMP in cardiovascular and cerebrovascular pathologies, with a focus on its molecular mechanisms, supported by quantitative data from key experimental studies and detailed methodological insights.
Core Mechanisms of Action
This compound exerts its protective effects through a combination of pharmacological activities, primarily centered on anti-inflammatory, antioxidant, anti-platelet, and endothelial-protective functions. These actions collectively contribute to its efficacy in conditions such as ischemic stroke, atherosclerosis, and myocardial ischemia-reperfusion injury.[1][2]
Anti-Inflammatory Effects
Chronic inflammation is a cornerstone of cardiovascular and cerebrovascular disease pathogenesis. TMP has been shown to mitigate the inflammatory response by modulating key signaling pathways and reducing the production of pro-inflammatory cytokines.
One of the primary mechanisms of TMP's anti-inflammatory action is the inhibition of the NF-κB signaling pathway.[2] This pathway is a critical regulator of the expression of numerous pro-inflammatory genes. By suppressing NF-κB activation, TMP leads to a downstream reduction in the levels of inflammatory mediators.
Experimental Evidence: In a rat model of permanent focal cerebral ischemia, administration of TMP resulted in a significant reduction of pro-inflammatory cytokine expression.[4] Furthermore, in a model of collagen-induced arthritis in rats, TMP at a dose of 100 mg/kg markedly decreased serum levels of key inflammatory cytokines.[5]
Antioxidant Properties
Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, plays a pivotal role in the pathophysiology of cardiovascular and cerebrovascular disorders. TMP has demonstrated potent antioxidant effects, primarily through the activation of the Nrf2/HO-1 signaling pathway.[6][7] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1).
By upregulating the Nrf2/HO-1 pathway, TMP enhances the endogenous antioxidant capacity, thereby protecting cells from oxidative damage.[6][7]
Experimental Evidence: In a mouse model of subchronic cadmium-induced liver damage, TMP supplementation was shown to activate the Nrf2/HO-1 pathway, leading to increased levels of antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and glutathione (B108866) (GSH), and a reduction in malondialdehyde (MDA), a marker of lipid peroxidation.[6]
Endothelial Protection
The endothelium, a thin layer of cells lining the interior surface of blood vessels, is crucial for maintaining vascular homeostasis. Endothelial dysfunction is an early event in the development of atherosclerosis and other vascular diseases. TMP has been shown to protect endothelial cells from injury through multiple mechanisms.
TMP promotes the production of nitric oxide (NO), a key vasodilator and anti-atherogenic molecule, by enhancing the expression and activity of endothelial nitric oxide synthase (eNOS).[8] Additionally, it can inhibit endothelial cell apoptosis and reduce the expression of adhesion molecules that facilitate the recruitment of inflammatory cells to the vessel wall.[9]
Experimental Evidence: In isolated rat aortic rings, TMP was found to protect against hydrogen peroxide-induced endothelial dysfunction.[4] Furthermore, in human umbilical vein endothelial cells (HUVECs), TMP has been shown to ameliorate high glucose-induced endothelial dysfunction by increasing mitochondrial biogenesis.[10]
Anti-Platelet Aggregation
Platelet aggregation is a critical step in the formation of thrombi, which can lead to vessel occlusion in conditions like myocardial infarction and ischemic stroke. TMP exhibits anti-platelet activity by inhibiting platelet aggregation and activation.[11]
One of the identified mechanisms for this effect is the regulation of the P2Y12 receptor downstream signaling pathway.[11] By interfering with this pathway, TMP can reduce platelet activation and subsequent aggregation. It has also been shown to increase intracellular cyclic AMP (cAMP) levels, which is a known inhibitor of platelet function.[12]
Experimental Evidence: Studies on human platelets have demonstrated that TMP can inhibit intracellular Ca2+ mobilization, a key step in platelet activation, and reduce the exposure of glycoprotein (B1211001) IIb/IIIa on the surface of activated platelets.[12]
Key Signaling Pathways Modulated by this compound
The therapeutic effects of TMP are mediated through its influence on several critical intracellular signaling pathways. Understanding these pathways is essential for elucidating its mechanism of action and for the development of novel therapeutic strategies.
-
PI3K/Akt Pathway: This pathway is a central regulator of cell survival, proliferation, and apoptosis. TMP has been shown to activate the PI3K/Akt pathway, which contributes to its anti-apoptotic and cardioprotective effects against myocardial ischemia/reperfusion injury.[2]
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is involved in a wide range of cellular processes, including inflammation and apoptosis. TMP has been found to affect the ERK and p38 MAPK pathways, contributing to its anti-inflammatory effects.[2]
-
Nrf2/HO-1 Pathway: As previously mentioned, this pathway is a key mediator of TMP's antioxidant effects. By activating Nrf2, TMP upregulates the expression of antioxidant enzymes, thereby protecting against oxidative stress.[6][7]
-
Rho/ROCK Pathway: The Rho/Rho-kinase (ROCK) signaling pathway is implicated in various cellular functions, including cell adhesion, migration, and contraction. Inhibition of the Rho/ROCK pathway by TMP has been linked to its protective effects on brain microvascular endothelial cells against oxygen-glucose deprivation-induced injury.[8][13]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound observed in various experimental models of cardiovascular and cerebrovascular diseases.
Table 1: Effects of this compound on Ischemic Stroke in a Rat Middle Cerebral Artery Occlusion (MCAO) Model
| Parameter | TMP Dosage | Effect | Reference |
| Infarct Volume | 10 and 20 mg/kg | Concentration-dependent reduction | [2] |
| Infarct Volume | 20 and 40 mg/kg | Significant decrease compared to model group | [14] |
| Neurological Deficit Score | 40 mg/kg (i.p. for 14 days) | Attenuated neurological deficits | [15] |
| Cerebral Blood Flow | 20 and 40 mg/kg | Significantly increased in peri-infarct cortex | [16] |
Table 2: Anti-Inflammatory Effects of this compound
| Model | Parameter | TMP Dosage/Concentration | Effect | Reference |
| Rat model of permanent focal cerebral ischemia | Pro-inflammatory cytokine expression | Not specified | Reduced expression | [4] |
| Rat model of collagen-induced arthritis | Serum IL-1β and IL-6 levels | 100 mg/kg | Significant decrease | [5] |
| Murine Acute Lung Injury | Serum TNF-α, IL-6, and IL-1β levels | 80 mg/kg | Downregulated levels | [10] |
| Human Neutrophils | Respiratory Burst (fMLP-stimulated) | 100-250 µM | Concentration-dependent inhibition | [2] |
Table 3: Antioxidant Effects of this compound
| Model | Parameter | TMP Dosage/Concentration | Effect | Reference |
| Mouse model of subchronic cadmium-induced liver injury | Hepatic Nrf2 and HO-1 mRNA expression | 100, 150, 200 mg/kg | Significantly increased | [1] |
| Mouse model of subchronic cadmium-induced liver injury | Hepatic SOD and GSH levels | 100, 150, 200 mg/kg | Significantly increased | [1] |
| Mouse model of subchronic cadmium-induced liver injury | Hepatic MDA levels | 100, 150, 200 mg/kg | Significantly decreased | [1] |
| Human umbilical cord mesenchymal stem cells (H2O2-stimulated) | Intracellular ROS production | 100 µM | Significantly reduced | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Middle Cerebral Artery Occlusion (MCAO) in Rats
Objective: To induce focal cerebral ischemia to model stroke.
Protocol:
-
Anesthesia: Anesthetize male Sprague-Dawley rats with isoflurane (B1672236) (5% for induction, 2% for maintenance).[14]
-
Surgical Procedure:
-
Make a right paramidline incision to expose the right external carotid artery (ECA) and internal carotid artery (ICA).[14]
-
Make a small incision at the ECA and insert a nylon suture.[14]
-
Advance the suture into the ICA for approximately 1.8-1.9 cm until mild resistance is felt, blocking the origin of the middle cerebral artery (MCA).[16]
-
Successful occlusion is often confirmed by observing circling or walking to the contralateral side.[16]
-
-
This compound Administration: Administer TMP intraperitoneally at the desired dosages (e.g., 10, 20, 40 mg/kg) for the specified duration (e.g., 14 days).[14][16]
-
Assessment of Infarct Volume:
-
After the experimental period, euthanize the rats and remove the brains.
-
Slice the brain into coronal sections.
-
Stain the sections with 2,3,5-triphenyltetrazolium chloride (TTC). The non-infarcted tissue will stain red, while the infarcted tissue will remain white.[11]
-
Quantify the infarct volume using image analysis software.
-
In Vitro Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) in HUVECs
Objective: To mimic ischemic/reperfusion injury in endothelial cells.
Protocol:
-
Cell Culture: Culture Human Umbilical Vein Endothelial Cells (HUVECs) in endothelial cell medium.[8]
-
OGD Induction:
-
Replace the normal culture medium with glucose-free DMEM.
-
Place the cells in a hypoxic chamber with an atmosphere of 95% N2 and 5% CO2 for a specified duration (e.g., 2-4 hours).
-
-
Reoxygenation:
-
Remove the cells from the hypoxic chamber and replace the glucose-free medium with normal culture medium.
-
Return the cells to a normoxic incubator (95% air, 5% CO2) for a specified period (e.g., 24 hours).
-
-
This compound Treatment: Add TMP at various concentrations to the culture medium before, during, or after OGD/R, depending on the experimental design.
-
Assessment of Cell Viability and Apoptosis:
Isolated Rat Aortic Ring Assay
Objective: To assess the effect of TMP on endothelial function and vasodilation.
Protocol:
-
Aorta Isolation:
-
Organ Bath Setup:
-
Experimental Procedure:
-
Pre-contract the rings with phenylephrine.[8]
-
Induce endothelium-dependent relaxation with acetylcholine.[8]
-
To model endothelial dysfunction, incubate the rings with hydrogen peroxide (H2O2).[4]
-
Pre-treat the rings with various concentrations of TMP before H2O2 exposure to assess its protective effects.[4]
-
-
Data Analysis: Measure the changes in isometric tension to quantify the degree of relaxation and assess endothelial function.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, visualize key signaling pathways modulated by this compound and a typical experimental workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibitory mechanisms of this compound in middle cerebral artery occlusion (MCAO)-induced focal cerebral ischemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound enhances neuroprotection and plasticity in cerebral ischemia-reperfusion injury via RhoA/ROCK2 pathway inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Protects against Hydrogen Peroxide-Provoked Endothelial Dysfunction in Isolated Rat Aortic Rings: Implications for Antioxidant Therapy of Vascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [Effect of Tetramethyl pyrazine on serum levels of IL-1beta, IL-6, and IL-2, and NO and PGE2 in the synovial fluid of CIA rats: an experimental research] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. This compound enhanced the therapeutic effects of human umbilical cord mesenchymal stem cells in experimental autoimmune encephalomyelitis mice through Nrf2/HO-1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Ameliorates High Glucose-Induced Endothelial Dysfunction by Increasing Mitochondrial Biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound alleviates acute pancreatitis inflammation by inhibiting pyroptosis via the NRF2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound ameliorates acute lung injury by regulating the Rac1/LIMK1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. This compound Protects Neurons from Oxygen-Glucose Deprivation-Induced Death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound enhances neuroprotection and plasticity in cerebral ischemia-reperfusion injury via RhoA/ROCK2 pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Magnetic Resonance Imaging Investigation of Neuroplasticity After Ischemic Stroke in this compound-Treated Rats [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. Magnetic Resonance Imaging Investigation of Neuroplasticity After Ischemic Stroke in this compound-Treated Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound Protects Against Oxygen-Glucose Deprivation-Induced Brain Microvascular Endothelial Cells Injury via Rho/Rho-kinase Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. This compound Protects Against Oxygen-Glucose Deprivation-Induced Brain Microvascular Endothelial Cells Injury via Rho/Rho-kinase Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Neuroprotective Effects of Tetramethylpyrazine in Cerebral Ischemia
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cerebral ischemia, characterized by a reduction in blood flow to the brain, initiates a complex cascade of events including excitotoxicity, oxidative stress, inflammation, and apoptosis, leading to neuronal death and neurological deficits. Tetramethylpyrazine (TMP), a bioactive alkaloid originally isolated from the traditional Chinese medicine Ligusticum wallichii Franchat (Chuanxiong), has demonstrated significant neuroprotective potential in preclinical models of ischemic stroke.[1][2] This technical guide provides an in-depth overview of the mechanisms of action, quantitative efficacy, and key experimental protocols related to TMP's neuroprotective effects. TMP has been shown to cross the blood-brain barrier (BBB) and exerts its therapeutic effects through multifaceted mechanisms, including anti-inflammatory, anti-oxidant, and anti-apoptotic activities.[3][4][5] This document synthesizes current research to serve as a comprehensive resource for professionals in neuroscience and drug development.
Core Neuroprotective Mechanisms and Signaling Pathways
TMP's neuroprotective effects are not attributed to a single mechanism but rather to its ability to modulate multiple pathological pathways concurrently. Key mechanisms include anti-inflammation, anti-oxidation, and anti-apoptosis.[6][7]
Anti-Inflammatory Effects
Post-ischemic inflammation is a critical contributor to secondary brain injury. TMP mitigates this response by inhibiting the activation of microglia and the infiltration of peripheral immune cells like neutrophils.[8][9] A key target is the suppression of pro-inflammatory signaling pathways.
-
HMGB1/TLR4/NF-κB Pathway: Cerebral ischemia triggers the release of High Mobility Group Box 1 (HMGB1), which activates Toll-like receptor 4 (TLR4), leading to the activation of the transcription factor NF-κB. This cascade upregulates the expression of pro-inflammatory cytokines. TMP has been shown to inhibit the HMGB1/TLR4 signaling pathway, thereby reducing the inflammatory response.[8]
-
JAK/STAT Pathway: The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is also implicated in post-ischemic inflammation. TMP can inhibit the activation of this pathway, contributing to its anti-inflammatory and BBB-protective effects.[6]
Anti-Oxidant Effects
Oxidative stress, resulting from an overproduction of reactive oxygen species (ROS) during reperfusion, is a major cause of neuronal damage.[6] TMP enhances the endogenous antioxidant capacity of the brain.
-
Nrf2/HO-1 Pathway: TMP upregulates the expression of Nuclear factor erythroid 2-related factor 2 (Nrf2), a master regulator of the antioxidant response.[8][9] Activated Nrf2 translocates to the nucleus and promotes the transcription of antioxidant enzymes, most notably Heme Oxygenase-1 (HO-1), which helps neutralize oxidative stress.[8][9]
-
NADPH Oxidase Inhibition: TMP can also reduce the production of superoxide (B77818) radicals by inhibiting the activity of NADPH oxidase, a primary source of ROS in the ischemic brain.[10]
Anti-Apoptotic Effects
Apoptosis, or programmed cell death, is a delayed form of cell death that contributes significantly to infarct expansion. TMP interferes with this process through several mechanisms.
-
Bcl-2 Family Regulation: TMP modulates the expression of the Bcl-2 family of proteins. It increases the expression of anti-apoptotic proteins like Bcl-2 and Bcl-xL while decreasing the expression of pro-apoptotic proteins such as Bax and Bad.[6][11] This shift in balance prevents the release of cytochrome c from the mitochondria.
-
Caspase Inhibition: By preventing cytochrome c release, TMP inhibits the activation of the caspase cascade, particularly caspase-9 and the executioner caspase-3, which are critical for carrying out the apoptotic program.[6][11]
-
PI3K/Akt Pathway: TMP has been shown to activate the pro-survival PI3K/Akt signaling pathway.[4][12] Activated Akt can phosphorylate and inactivate several pro-apoptotic targets, further inhibiting cell death.
Quantitative Efficacy Data from Preclinical Models
The neuroprotective efficacy of TMP has been quantified in numerous studies, primarily using rodent models of middle cerebral artery occlusion (MCAO). The data consistently show that TMP administration leads to significant reductions in brain damage and improvements in functional outcomes.
Table 1: Effect of TMP on Infarct Volume and Neurological Deficit Scores
| Animal Model | TMP Dosage (mg/kg) | Administration Route | Key Outcomes | Reference |
|---|---|---|---|---|
| Rat (MCAO) | 10, 20 | Intraperitoneal (i.p.) | Dose-dependent reduction in infarct size.[2] | [2] |
| Rat (MCAO) | 20 | Intraperitoneal (i.p.) | Significant decrease in neurological deficit scores and cerebral infarction.[13] | [13] |
| Rat (MCAO) | 40 | Intraperitoneal (i.p.) | Ameliorated neurological deficits and reduced cerebral infarction area.[3] | [3] |
| Rat (pMCAO) | 10, 20, 40 | Intraperitoneal (i.p.) | Ameliorated neurological functional recovery; doses of 20 & 40 mg/kg decreased infarct volume.[14][15] | [14][15] |
| Mouse (MCAO) | N/A | N/A | Improved neurological scores and decreased infarct size.[16][17] |[16][17] |
Table 2: Modulation of Key Biomarkers by TMP in Cerebral Ischemia
| Biomarker | Effect of TMP | Implication | Reference |
|---|---|---|---|
| Inflammatory Markers | |||
| TNF-α, IL-1β | ↓ | Reduced neuroinflammation | [18][19] |
| iNOS, Nitrotyrosine | ↓ | Decreased nitrosative stress | [2] |
| Apoptotic Markers | |||
| Bax / Bcl-2 ratio | ↓ | Inhibition of apoptosis | [6][18] |
| Activated Caspase-3 | ↓ | Inhibition of apoptosis | [6][11][20] |
| Oxidative Stress Markers | |||
| Nrf2, HO-1 | ↑ | Enhanced antioxidant defense | [8][9] |
| NADPH Oxidase (NOX2) | ↓ | Reduced ROS production | [10] |
| BBB Integrity Markers | |||
| Occludin, Claudin-5 | ↑ | Attenuation of BBB disruption | [6] |
| MMP-9 | ↓ | Protection of extracellular matrix |[18] |
Key Experimental Protocols
Reproducibility in preclinical stroke research is paramount. Below are standardized methodologies for key experiments cited in TMP research.
Middle Cerebral Artery Occlusion (MCAO) Model
The MCAO model is the most widely used method to mimic focal cerebral ischemia in rodents.[21]
-
Objective: To induce a reproducible ischemic stroke in the territory of the middle cerebral artery.
-
Procedure (Intraluminal Suture Method):
-
Anesthesia: Anesthetize the animal (e.g., Sprague-Dawley rat) with an appropriate agent (e.g., isoflurane (B1672236) or chloral (B1216628) hydrate). Maintain body temperature at 37°C.
-
Surgical Exposure: Make a midline cervical incision. Carefully dissect and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Artery Ligation: Ligate the distal ECA and the CCA. Place a temporary slipknot around the origin of the ICA.
-
Suture Insertion: Insert a silicon-coated nylon monofilament (e.g., 4-0) into the ECA stump and advance it into the ICA until it occludes the origin of the MCA. The advancement distance is typically 18-20 mm from the carotid bifurcation in rats.
-
Occlusion & Reperfusion: For transient MCAO, the suture is left in place for a defined period (e.g., 90-120 minutes) and then withdrawn to allow reperfusion.[22] For permanent MCAO, the suture is left in place permanently.
-
Closure: Close the incision and allow the animal to recover. Administer post-operative analgesics and care.
-
-
TMP Administration: TMP is typically dissolved in saline and administered via intraperitoneal (i.p.) injection at specified doses (e.g., 10, 20, 40 mg/kg) at various time points before or after MCAO induction.[4][5]
Assessment of Infarct Volume (TTC Staining)
-
Objective: To quantify the volume of ischemic brain tissue damage.
-
Procedure:
-
Sacrifice and Brain Extraction: At a predetermined time point (e.g., 24 or 72 hours post-MCAO), euthanize the animal and perfuse transcardially with cold saline.[13]
-
Brain Slicing: Carefully extract the brain and chill it at -20°C for 20-30 minutes to harden for slicing. Cut the brain into coronal sections of 2 mm thickness.
-
Staining: Immerse the slices in a 2% solution of 2,3,5-triphenyltetrazolium chloride (TTC) in phosphate-buffered saline at 37°C for 15-30 minutes in the dark.
-
Fixation: Fix the stained slices in 4% paraformaldehyde.
-
Image Analysis: Healthy, viable tissue with intact mitochondrial dehydrogenase activity stains red, while the infarcted tissue remains unstained (white). Digitize the slices and use image analysis software (e.g., ImageJ) to calculate the infarct area in each slice. The total infarct volume is calculated by summing the areas and multiplying by the slice thickness, often with correction for cerebral edema.
-
Conclusion and Future Directions
This compound has consistently demonstrated robust neuroprotective effects in preclinical models of cerebral ischemia. Its pleiotropic mechanism of action, targeting inflammation, oxidative stress, and apoptosis, makes it an attractive therapeutic candidate. The quantitative data strongly support its ability to reduce infarct volume and improve neurological function. Future research should focus on optimizing delivery systems to enhance bioavailability, exploring combination therapies to potentiate its effects,[18] and conducting well-designed clinical trials to translate these promising preclinical findings into effective treatments for ischemic stroke patients.
References
- 1. This compound reduces ischemic brain injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitory mechanisms of this compound in middle cerebral artery occlusion (MCAO)-induced focal cerebral ischemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound enhances neuroprotection and plasticity in cerebral ischemia-reperfusion injury via RhoA/ROCK2 pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound promotes stroke recovery by inducing the restoration of neurovascular unit and transformation of A1/A2 reactive astrocytes [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | this compound enhances neuroprotection and plasticity in cerebral ischemia-reperfusion injury via RhoA/ROCK2 pathway inhibition [frontiersin.org]
- 6. Regulatory mechanisms of this compound on central nervous system diseases: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulatory mechanisms of this compound on central nervous system diseases: A review | Semantic Scholar [semanticscholar.org]
- 8. This compound inhibits neutrophil activation following permanent cerebral ischemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound reduces cellular inflammatory response following permanent focal cerebral ischemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Therapeutic Potential of Novel Twin Compounds Containing this compound and Carnitine Substructures in Experimental Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Neuroprotection by this compound against ischemic brain injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | this compound promotes stroke recovery by inducing the restoration of neurovascular unit and transformation of A1/A2 reactive astrocytes [frontiersin.org]
- 13. Protective effect of tetraethyl pyrazine against focal cerebral ischemia/reperfusion injury in rats: therapeutic time window and its mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound promotes stroke recovery by inducing the restoration of neurovascular unit and transformation of A1/A2 reactive astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Magnetic Resonance Imaging Investigation of Neuroplasticity After Ischemic Stroke in this compound-Treated Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. This compound attenuates the blood-brain barrier damage against ischemic stroke by targeting endothelin-1/Akt pathway in astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synergistic Neuroprotection of Artesunate and this compound in Ischemic Stroke, Mechanisms of Blood–Brain Barrier Preservation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Ultrasound-Enhanced Protective Effect of this compound against Cerebral Ischemia/Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 20. This compound suppresses HIF-1alpha, TNF-alpha, and activated caspase-3 expression in middle cerebral artery occlusion-induced brain ischemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Middle Cerebral Artery Occlusion Model in Rodents: Methods and Potential Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Temporary middle cerebral artery occlusion in the rat: consistent protocol for a model of stroke and reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
Tetramethylpyrazine: A Comprehensive Technical Guide on its Modulation of Apoptosis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetramethylpyrazine (TMP), a bioactive alkaloid isolated from the traditional Chinese herb Ligusticum wallichii Franchat (Chuanxiong), has garnered significant attention for its diverse pharmacological activities.[1][2] A critical aspect of its therapeutic potential lies in its ability to modulate apoptosis, or programmed cell death. This technical guide provides an in-depth analysis of the dual role of TMP in both inducing and inhibiting apoptosis, supported by quantitative data, detailed experimental protocols, and visualizations of the core signaling pathways. TMP has demonstrated pro-apoptotic effects in various cancer cell lines, suggesting its potential as an anti-tumor agent.[1][3][4][5][6][7] Conversely, it exhibits potent anti-apoptotic properties in the context of neuroprotection and cardiovascular health, highlighting its therapeutic utility in ischemic injuries and neurodegenerative diseases.[8][9][10][11][12] This document aims to serve as a comprehensive resource for researchers and drug development professionals exploring the multifaceted effects of this compound on apoptosis.
Pro-Apoptotic Effects of this compound in Cancer
In numerous studies, TMP has been shown to inhibit the proliferation of cancer cells by inducing apoptosis.[1][5][6] This effect is often dose- and time-dependent and is mediated through various signaling cascades, primarily converging on the mitochondria-mediated intrinsic apoptotic pathway.[3][4]
Quantitative Analysis of Pro-Apoptotic Effects
The following table summarizes the quantitative data from key studies investigating the pro-apoptotic effects of TMP on different cancer cell lines.
| Cell Line | Cancer Type | TMP Concentration | Exposure Time | Apoptosis Rate (%) | Key Molecular Changes | Reference |
| MDA-MB-231 | Breast Cancer | 800 µM | 72 h | 9.51 | Increased Caspase-3 activity, Decreased Akt activity | [13] |
| 1600 µM | 72 h | 33.10 | ||||
| 3200 µM | 72 h | 63.21 | ||||
| SW480 | Colon Cancer | 600 µg/mL | 24 h | Marked Increase | Increased Cleaved Caspase-3 & 9 | [3][5][6] |
| HCT116 | Colon Cancer | 600 µg/mL | 24 h | Marked Increase | Increased Cleaved Caspase-3 & 9 | [3][5][6] |
| SGC7901 | Gastric Cancer | 8 mM | 24 h | Significant Increase | ROS generation, AMPK activation, Bax translocation, Cytochrome c release, Caspase-9 & -3 activation | [14][15] |
| HepG2 | Hepatocellular Carcinoma | 700 µmol/L | 48 h | Significant Increase | Increased p53, Increased Bax/Bcl-2 ratio, Cytochrome c release, Caspase activation | [4] |
| A549 & 95D | Lung Cancer | Not specified | Not specified | Dose- and time-dependent increase | Regulation of Caspase-3 and Bax/Bcl-2 | [1] |
| Jurkat & SUP-B15 | Acute Lymphoblastic Leukemia | Not specified | Not specified | Apoptosis induction | Downregulation of GSK-3β, prevention of NF-κB and c-myc translocation | [1] |
| U937 | Leukemia | Not specified | Not specified | Apoptosis induction | Regulation of Bcl-2, Caspase-3 activation | [1] |
| PC-3 | Prostate Cancer | Not specified | Not specified | Apoptosis promotion | Modulation of eIF4E via mTOR and MEK/ERK pathways | [1] |
Signaling Pathways in TMP-Induced Apoptosis
TMP-induced apoptosis in cancer cells primarily involves the intrinsic pathway, often initiated by an increase in reactive oxygen species (ROS).[3] This leads to the activation of downstream signaling cascades.
In gastric cancer cells, TMP induces the accumulation of ROS, which in turn activates AMP-activated protein kinase (AMPK).[14][15] Activated AMPK promotes the translocation of the pro-apoptotic protein Bax to the mitochondria.[14][15]
In colorectal and hepatocellular carcinoma cells, TMP can induce apoptosis through a p53-dependent mitochondrial pathway.[1][4] This involves the upregulation of p53, which subsequently alters the Bax/Bcl-2 ratio, favoring apoptosis.[4]
Anti-Apoptotic Effects of this compound
In non-cancerous cells, particularly neurons and cardiomyocytes, TMP exerts a protective effect by inhibiting apoptosis.[8][9][10][11][12] This anti-apoptotic action is crucial for its therapeutic potential in conditions like cerebral ischemia and cardiovascular diseases.[2][8][10]
Quantitative Analysis of Anti-Apoptotic Effects
The following table summarizes quantitative data from studies demonstrating the anti-apoptotic effects of TMP.
| Cell/Tissue Type | Condition | TMP Concentration/Dose | Key Molecular Changes | Reference |
| PC12 cells | H₂O₂-induced apoptosis | Not specified | Suppressed decrease in Bcl-2/Bax ratio, inhibited cytochrome c release and caspase-3 activation | [9] |
| Rat Model | Middle Cerebral Artery Occlusion | 20 mg/kg | Inhibited activation of caspase-3 | [16] |
| Rabbit Model | Spinal Cord Ischemia/Reperfusion | Not specified | Increased Bcl-2 expression, attenuated Bax expression | [12] |
| Rat Hippocampal Neurons | Oxygen-Glucose Deprivation | 60, 200, 800 µg/ml | Suppressed neuron apoptosis in a concentration-dependent manner | [17] |
| Rat Model | Subarachnoid Hemorrhage | Not specified | Upregulated Bcl-2, inhibited cytoplasmic cytochrome c, Smac, and cleaved caspase-3 | [18] |
| H9C2 cells | Oxygen-Glucose Deprivation/Reoxygenation | Not specified | Reduced cardiomyocyte apoptosis in a dose-dependent manner | [19] |
Signaling Pathways in TMP-Mediated Anti-Apoptosis
TMP's anti-apoptotic effects are mediated by several signaling pathways that ultimately preserve mitochondrial integrity and inhibit the caspase cascade.
The PI3K/Akt pathway is a key mediator of cell survival. TMP has been shown to activate this pathway, leading to the inhibition of apoptosis in cardiomyocytes and other cell types.[8][10][20][21]
The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK1/2 and p38, is also modulated by TMP. In hippocampal neurons subjected to oxygen-glucose deprivation, TMP was found to reverse the injury-induced phosphorylation of ERK1/2 and p38, thereby suppressing apoptosis.[17][22] In some contexts, TMP can also inhibit the JNK/MAPK pathway to reduce apoptosis.[23][24]
Key Experimental Protocols
This section details the methodologies for key experiments commonly used to investigate the effects of TMP on apoptosis.
Cell Apoptosis Assay (Annexin V-FITC/PI Staining)
This is a widely used method to detect and quantify apoptosis by flow cytometry.[25][26][27]
-
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.
-
Protocol:
-
Seed cells in 6-well plates and treat with desired concentrations of TMP for the specified duration.
-
Harvest cells, including both adherent and floating cells, and wash twice with cold PBS.
-
Resuspend cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15-30 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.[28]
-
Data Interpretation:
-
Annexin V-negative, PI-negative: Live cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative, PI-positive: Necrotic cells
-
-
Caspase Activity Assay
Caspase activity assays measure the activity of key executioner caspases, such as caspase-3 and caspase-9.[3]
-
Principle: These assays typically use a colorimetric or fluorometric substrate that is specifically cleaved by the active caspase, releasing a chromophore or fluorophore. The amount of signal is proportional to the caspase activity.
-
Protocol:
-
Treat cells with TMP and prepare cell lysates.
-
Normalize protein concentrations of the lysates.
-
Add the caspase substrate to the lysates.
-
Incubate according to the manufacturer's instructions to allow for cleavage of the substrate.
-
Measure the absorbance or fluorescence using a microplate reader.
-
Calculate the caspase activity relative to a control.
-
Western Blot Analysis for Apoptosis-Related Proteins
Western blotting is used to detect and quantify the expression levels of key proteins involved in apoptosis.[3][4]
-
Principle: Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and then probed with specific primary antibodies against the target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, cytochrome c). A secondary antibody conjugated to an enzyme or fluorophore is then used for detection.
-
Protocol:
-
Prepare protein lysates from TMP-treated and control cells.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
-
Conclusion and Future Directions
This compound exhibits a complex and context-dependent role in the regulation of apoptosis. Its ability to induce apoptosis in cancer cells makes it a promising candidate for anti-cancer drug development.[1][7] Conversely, its anti-apoptotic effects in neurovascular and cardiovascular systems highlight its potential for treating ischemic and neurodegenerative disorders.[2][8][10]
Future research should focus on elucidating the precise molecular switches that determine whether TMP promotes or inhibits apoptosis in different cell types. Further in vivo studies and clinical trials are warranted to fully explore the therapeutic potential of TMP in various diseases. The detailed understanding of its mechanisms of action on apoptosis, as outlined in this guide, will be instrumental in advancing its clinical applications.
References
- 1. This compound: A Review of Its Antitumor Potential and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: A review on its mechanisms and functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound induces reactive oxygen species-based mitochondria-mediated apoptosis in colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antihepatocellular Carcinoma Potential of this compound Induces Cell Cycle Modulation and Mitochondrial-Dependent Apoptosis: Regulation of p53 Signaling Pathway in HepG2 Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound inhibits proliferation of colon cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. wjgnet.com [wjgnet.com]
- 7. researchgate.net [researchgate.net]
- 8. Cardiovascular Actions and Therapeutic Potential of this compound (Active Component Isolated from Rhizoma Chuanxiong): Roles and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neuroprotective effects of this compound on hydrogen peroxide-induced apoptosis in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [Protective mechanism of this compound on cardiovascular system] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Neuroprotective effects of this compound against dopaminergic neuron injury in a rat model of Parkinson's disease induced by MPTP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Anti-apoptotic and neuroprotective effects of this compound following spinal cord ischemia in rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 13. spandidos-publications.com [spandidos-publications.com]
- 14. spandidos-publications.com [spandidos-publications.com]
- 15. Role of the ROS/AMPK signaling pathway in this compound-induced apoptosis in gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound suppresses HIF-1alpha, TNF-alpha, and activated caspase-3 expression in middle cerebral artery occlusion-induced brain ischemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound Suppresses Transient Oxygen-Glucose Deprivation-Induced Connexin32 Expression and Cell Apoptosis via the ERK1/2 and p38 MAPK Pathway in Cultured Hippocampal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound Protects against Early Brain Injury after Experimental Subarachnoid Hemorrhage by Affecting Mitochondrial-Dependent Caspase-3 Apoptotic Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Protective effects of this compound on myocardial ischemia/reperfusion injury involve NLRP3 inflammasome suppression by autophagy activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Regulation of Autophagy by this compound Through the PI3K/AKT/mTOR Pathway to Treat Pulmonary Thromboembolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. This compound Suppresses Transient Oxygen-Glucose Deprivation-Induced Connexin32 Expression and Cell Apoptosis via the ERK1/2 and p38 MAPK Pathway in Cultured Hippocampal Neurons | PLOS One [journals.plos.org]
- 23. Frontiers | Regulatory mechanisms of this compound on central nervous system diseases: A review [frontiersin.org]
- 24. Tetramethyl Pyrazine Protects Hippocampal Neurons Against Anoxia/Reoxygenation Injury Through Inhibiting Apoptosis Mediated by JNK/MARK Signal Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Apoptosis Assays | Springer Nature Experiments [experiments.springernature.com]
- 26. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.co.jp]
- 27. Apoptosis Protocols | Thermo Fisher Scientific - JP [thermofisher.com]
- 28. Apoptosis Protocols | USF Health [health.usf.edu]
Unraveling the Vasodilatory Secrets of Tetramethylpyrazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetramethylpyrazine (TMP), a primary bioactive component isolated from the traditional Chinese herb Ligusticum wallichii (Chuanxiong), has long been recognized for its therapeutic effects on cardiovascular and cerebrovascular diseases.[1] A cornerstone of its pharmacological profile is its potent vasodilatory activity. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the vasodilatory properties of TMP, presenting quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved. The information compiled herein is intended to serve as a comprehensive resource for researchers and professionals engaged in the study and development of novel vasodilator agents.
Core Mechanisms of this compound-Induced Vasodilation
The vasodilatory effect of this compound is not attributed to a single mechanism but rather a synergistic interplay of multiple signaling pathways within the vascular endothelium and smooth muscle cells. The principal pathways identified include the enhancement of the nitric oxide/cyclic guanosine (B1672433) monophosphate (NO/cGMP) signaling cascade, modulation of intracellular calcium (Ca²⁺) homeostasis, and the activation of various potassium (K⁺) channels.
Upregulation of the Nitric Oxide/Cyclic Guanosine Monophosphate (NO/cGMP) Pathway
This compound has been shown to promote the production of nitric oxide (NO) in endothelial cells.[2] NO, a potent endogenous vasodilator, diffuses into adjacent vascular smooth muscle cells and activates soluble guanylyl cyclase (sGC). This enzyme, in turn, catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[3] Elevated levels of cGMP then activate protein kinase G (PKG), which phosphorylates several downstream targets, ultimately leading to a decrease in intracellular Ca²⁺ concentration and smooth muscle relaxation.[1][3] Studies have demonstrated that the vasodilatory response to TMP is significantly enhanced in the presence of sildenafil, a phosphodiesterase type 5 (PDE5) inhibitor that prevents the breakdown of cGMP.[3] Furthermore, the effects of TMP can be attenuated by inhibitors of NO synthase (NOS) and sGC, confirming the critical role of this pathway.[3][4]
Modulation of Intracellular Calcium (Ca²⁺) Homeostasis
A key event in vascular smooth muscle contraction is the increase in intracellular Ca²⁺ concentration. This compound exerts its vasodilatory effect by directly and indirectly reducing cytosolic Ca²⁺ levels. It has been demonstrated to inhibit Ca²⁺ influx from the extracellular space by blocking L-type calcium channels.[5][6] Additionally, TMP can inhibit the release of Ca²⁺ from intracellular stores, such as the sarcoplasmic reticulum.[6][7] The reduction in intracellular Ca²⁺ concentration prevents the activation of calmodulin and myosin light chain kinase, thereby inhibiting the phosphorylation of myosin light chains and preventing the formation of cross-bridges between actin and myosin filaments, which is essential for muscle contraction.
Activation of Potassium (K⁺) Channels
The opening of potassium channels in vascular smooth muscle cells leads to hyperpolarization of the cell membrane. This hyperpolarization closes voltage-gated Ca²⁺ channels, reducing Ca²⁺ influx and promoting vasodilation.[8] this compound has been shown to activate several types of potassium channels, including ATP-sensitive potassium (K-ATP) channels and calcium-activated potassium (K-Ca) channels, such as the large-conductance (BK-Ca) and small-conductance (SK-Ca) channels.[9][10] The activation of these channels contributes significantly to the overall vasodilatory effect of TMP.
Quantitative Data on the Vasodilatory Effects of this compound
The following tables summarize the quantitative data from various studies investigating the vasodilatory properties of this compound.
Table 1: Vasorelaxant Effect of this compound on Aortic Rings
| Preparation | Agonist Used for Pre-contraction | TMP Concentration Range | EC₅₀ (µM) | Maximal Relaxation (%) | Reference |
| Rat Aortic Rings | Phenylephrine (B352888) (10⁻⁸ M) | 10⁻⁵ M to 10⁻³ M | 522 | Not Specified | [3][11] |
| Rat Pulmonary Arteries | Phenylephrine | Not Specified | 522 | Not Specified | [11] |
| Rat Pulmonary Arteries (in presence of 400 µM L-arginine) | Phenylephrine | Not Specified | 14.7 | Not Specified | [11] |
Table 2: Effect of this compound on Intracellular Calcium ([Ca²⁺]i)
| Cell Type | Stimulus | TMP Concentration | Effect on [Ca²⁺]i | Quantitative Change | Reference |
| Madin-Darby canine kidney (MDCK) cells | None | 100-800 µM | Increase | Concentration-dependent rise | [12] |
| Human colonic epithelial cell line (Caco-2) | None | Not Specified | Increase | Induces an increase in [Ca²⁺]i | [13] |
| Cultured aortic smooth muscle (A7r5) cells | Vasopressin (1 µM) or Phenylephrine (1 µM) | 10 µM | Attenuation | Concentration-dependent attenuation | [10] |
| Rat ventricular myocytes | Not applicable | 0.25 mmol/L | Decrease in I(Ca.L) | Decreased amplitude to 60.6% | [14] |
Table 3: Effect of this compound on Ion Channels
| Channel Type | Cell Type | TMP Concentration Range | Effect | Quantitative Change | Reference |
| Large-conductance Ca²⁺-activated K⁺ (BK-Ca) channels | Porcine coronary artery smooth muscle cells | 0.73 - 8.07 mmol/L | Activation | Increased open-state probability (NPo) from 0.01 to a range of 0.03 to 1.21 | [15] |
| ATP-sensitive K⁺ (K-ATP) channels | Cultured aortic smooth muscle (A7r5) cells | 10 µM | Opening | Contributes to the decrease in [Ca²⁺]i | [10] |
| Small conductance Ca²⁺-activated K⁺ (SK-Ca) channels | Cultured aortic smooth muscle (A7r5) cells | 10 µM | Opening | Contributes to the decrease in [Ca²⁺]i | [10] |
| L-type Ca²⁺ channels | Rat ventricular myocytes | ID₅₀ = 0.20 mmol/L | Inhibition | Concentration-dependent inhibition of I(Ca.L) | [14] |
Table 4: Effect of this compound on NO/cGMP Pathway Components
| Parameter | Tissue/Cell Type | TMP Treatment | Effect | Quantitative Change | Reference |
| cGMP Level | Isolated rat aortic rings | Not Specified | Increase | Significant increase | [3] |
| eNOS and NO Expression | Basilar artery of rabbits with SAH | Not Specified | Increase | Increased expression | [4] |
| PKG-1 Expression | Monocrotaline-induced PH lung tissue | 5 mg/kg per day for 4 weeks | Increase | Significantly increased expression | [1] |
| iNOS Expression | Monocrotaline-induced PH lung tissue | 5 mg/kg per day for 4 weeks | Suppression | Significantly suppressed expression | [1] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Vascular Ring Assay for Isometric Tension Measurement
This protocol is used to assess the direct effect of this compound on the contractility of isolated blood vessels.
Materials:
-
Thoracic aorta from rats or mice.
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, and glucose 11.1).
-
Phenylephrine or other vasoconstrictor agents.
-
This compound solutions of varying concentrations.
-
Organ bath system equipped with isometric force transducers.
-
Data acquisition system.
Procedure:
-
Tissue Preparation: Euthanize the animal and carefully excise the thoracic aorta. Place the aorta in ice-cold Krebs-Henseleit solution.
-
Ring Preparation: Clean the aorta of adhering connective and adipose tissue. Cut the aorta into rings of 2-3 mm in length. For endothelium-denuded rings, gently rub the intimal surface with a pair of fine forceps.
-
Mounting: Suspend the aortic rings between two stainless steel hooks in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O₂ and 5% CO₂.
-
Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g. Replace the buffer every 15-20 minutes.
-
Viability Check: Contract the rings with a high concentration of KCl (e.g., 60 mM) to check for viability. After washing, assess the integrity of the endothelium by inducing contraction with phenylephrine (e.g., 1 µM) followed by relaxation with acetylcholine (B1216132) (e.g., 10 µM).
-
Experimental Protocol:
-
Pre-contract the aortic rings with a submaximal concentration of phenylephrine.
-
Once a stable contraction is achieved, cumulatively add increasing concentrations of this compound to the organ bath.
-
Record the relaxation response as a percentage of the pre-contraction induced by phenylephrine.
-
-
Data Analysis: Construct concentration-response curves and calculate the EC₅₀ value for this compound.
Patch-Clamp Technique for Ion Channel Recording in Vascular Smooth Muscle Cells
This protocol allows for the study of the effects of this compound on specific ion channels in isolated vascular smooth muscle cells.
Materials:
-
Isolated vascular smooth muscle cells.
-
Patch-clamp amplifier and data acquisition system.
-
Micromanipulator and microscope.
-
Borosilicate glass capillaries for pulling patch pipettes.
-
Pipette puller and microforge.
-
Extracellular (bath) solution (e.g., containing in mM: NaCl 140, KCl 5, CaCl₂ 2, MgCl₂ 1, HEPES 10, glucose 10; pH 7.4).
-
Intracellular (pipette) solution (e.g., containing in mM: KCl 140, MgCl₂ 1, EGTA 10, HEPES 10; pH 7.2).
-
This compound solutions.
Procedure:
-
Pipette Preparation: Pull borosilicate glass capillaries to create micropipettes with a tip resistance of 3-5 MΩ when filled with the intracellular solution.
-
Cell Preparation: Plate isolated vascular smooth muscle cells on a glass coverslip in a recording chamber mounted on the microscope stage.
-
Seal Formation: Approach a single cell with the patch pipette under positive pressure. Upon contact with the cell membrane, release the positive pressure to form a high-resistance (GΩ) seal (cell-attached configuration).
-
Configuration:
-
Whole-cell: Apply a brief pulse of suction to rupture the membrane patch, allowing electrical and diffusional access to the cell interior.
-
Inside-out: After forming a gigaseal, pull the pipette away from the cell to excise a patch of membrane with its intracellular face exposed to the bath solution.
-
-
Recording:
-
In voltage-clamp mode, hold the membrane potential at a specific voltage and record the ionic currents flowing through the channels.
-
Apply this compound to the bath solution and record its effect on the channel activity (e.g., open probability, current amplitude).
-
-
Data Analysis: Analyze the recorded currents to determine the effect of this compound on the biophysical properties of the ion channels.
Measurement of Intracellular Calcium ([Ca²⁺]i) using Fura-2 AM
This protocol is used to measure changes in intracellular calcium concentration in response to this compound.
Materials:
-
Cultured vascular smooth muscle cells.
-
Fura-2 AM (acetoxymethyl ester) fluorescent dye.
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer.
-
Fluorescence imaging system or a fluorescence plate reader capable of ratiometric measurement.
-
This compound solutions.
Procedure:
-
Cell Culture: Grow vascular smooth muscle cells on glass coverslips or in multi-well plates.
-
Dye Loading:
-
Prepare a loading solution containing Fura-2 AM (typically 2-5 µM) and Pluronic F-127 (0.02%) in HBSS.
-
Incubate the cells with the loading solution for 30-60 minutes at 37°C in the dark.
-
-
Washing: Wash the cells with fresh HBSS to remove extracellular Fura-2 AM.
-
De-esterification: Incubate the cells for an additional 15-30 minutes to allow for the complete de-esterification of Fura-2 AM by intracellular esterases.
-
Measurement:
-
Mount the coverslip on the stage of a fluorescence microscope or place the multi-well plate in a plate reader.
-
Excite the Fura-2 loaded cells alternately at 340 nm and 380 nm and measure the fluorescence emission at 510 nm.
-
Establish a baseline fluorescence ratio (F340/F380).
-
Apply this compound to the cells and continuously record the change in the fluorescence ratio over time.
-
-
Data Analysis: The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to the intracellular calcium concentration. Calculate the change in [Ca²⁺]i in response to this compound.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.
References
- 1. This compound Improves Monocrotaline-Induced Pulmonary Hypertension through the ROS/iNOS/PKG-1 Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Ameliorates High Glucose-Induced Endothelial Dysfunction by Increasing Mitochondrial Biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of cGMP signals in this compound induced relaxation of the isolated rat aortic strip - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of this compound on nitric oxide/cGMP signaling after cerebral vasospasm in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a calcium antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of vasoconstriction by this compound: does it act by blocking the voltage-dependent Ca channel? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A possible mechanism of action of this compound on vascular smooth muscle in rat aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Inhibitory effects of potassium channel blockers on this compound-induced relaxation of rat aortic strip in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of this compound on potassium channels to lower calcium concentration in cultured aortic smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ligustrazine-induced endothelium-dependent relaxation in pulmonary arteries via an NO-mediated and exogenous L-arginine-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of this compound (TMP) on Ca2+ signal transduction and cell viability in a model of renal tubular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Involvement of intracellular and extracellular Ca2+ in this compound-induced colonic anion secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effect of tetramethyl pyrazine on L-type calcium channel in rat ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Exploring the antitumor potential of Tetramethylpyrazine derivatives
An In-depth Technical Guide to the Antitumor Potential of Tetramethylpyrazine Derivatives
Introduction
This compound (TMP), also known as Ligustrazine, is a biologically active alkaloid compound originally isolated from the traditional Chinese medicine Ligusticum chuanxiong Hort (Chuanqiong).[1][2] For centuries, it has been utilized in the treatment of cardiovascular and neurovascular diseases.[3][4] In recent years, extensive research has unveiled its significant antitumor properties, including the ability to inhibit tumor cell proliferation, induce apoptosis (programmed cell death), and prevent metastasis and angiogenesis (the formation of new blood vessels).[1][2][5]
Despite its promise, the clinical application of TMP itself has been limited. To enhance its therapeutic efficacy, improve bioavailability, and overcome drug resistance, researchers have focused on synthesizing a variety of TMP derivatives.[3][5] These new compounds, often created by combining TMP with other known antitumor agents, have shown improved potency and broader activity against a range of cancer types.[5][6] This guide provides a comprehensive overview of the current research on TMP derivatives, focusing on their quantitative efficacy, mechanisms of action, and the experimental protocols used for their evaluation.
Quantitative Data on Antitumor Activity
The antitumor efficacy of novel compounds is primarily assessed through in vitro cytotoxicity assays against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a drug required to inhibit the growth of 50% of a cell population. A lower IC50 value indicates higher potency. The following tables summarize the reported IC50 values for several TMP derivatives.
| Derivative Name/Identifier | Cancer Cell Line | Cancer Type | IC50 Value (µM) | Reference |
| This compound-Rhein Derivative (Compound 5) | Bel-7402 | Hepatocellular Carcinoma | 26.4 | [7] |
| TMP-Triterpene Derivative (Compound 4a) | Bel-7402 | Hepatocellular Carcinoma | Better than Cisplatin | [3][5] |
| HT-29 | Colon Carcinoma | Better than Cisplatin | [3][5] | |
| MCF-7 | Breast Adenocarcinoma | Better than Cisplatin | [3][5] | |
| HeLa | Cervical Cancer | Better than Cisplatin | [3][5] | |
| HepG2 | Hepatocellular Carcinoma | Better than Cisplatin | [3][5] | |
| TMP Dimer (Compound 8e) | FaDu | Pharyngeal Squamous Carcinoma | Higher cytotoxicity than TMP monomer | [5] |
| HCTMPPK (TMP-Chalcone Hybrid) | A549 | Lung Adenocarcinoma | Concentration-dependent inhibition | [8] |
| TMP-Curcumin Derivative (Compound 4) | HCT-8 | Colon Cancer | Potent antiproliferative activity | [6] |
| Bel-7402 | Hepatocellular Carcinoma | Potent antiproliferative activity | [6] | |
| BGC-823 | Gastric Cancer | Potent antiproliferative activity | [6] | |
| A-549 | Lung Cancer | Potent antiproliferative activity | [6] | |
| A2780 | Ovarian Cancer | Potent antiproliferative activity | [6] | |
| TMP-Deoxycholic Acid Derivative (Compound 5) | HCT-8 | Colon Cancer | Potent antiproliferative activity | [6] |
| Bel-7402 | Hepatocellular Carcinoma | Potent antiproliferative activity | [6] | |
| BGC-823 | Gastric Cancer | Potent antiproliferative activity | [6] | |
| A-549 | Lung Cancer | Potent antiproliferative activity | [6] | |
| A2780 | Ovarian Cancer | Potent antiproliferative activity | [6] |
Mechanisms of Action & Signaling Pathways
TMP derivatives exert their antitumor effects by modulating a complex network of intracellular signaling pathways that govern cell survival, proliferation, and metastasis.
Induction of Apoptosis
A primary mechanism is the induction of apoptosis. The novel TMP-chalcone hybrid, HCTMPPK, was shown to upregulate the expression of pro-apoptotic proteins like Bax and cleaved-caspase-3 while downregulating the anti-apoptotic protein Bcl-2 in A549 lung cancer cells.[8] Similarly, the TMP dimer 8e induces apoptosis in FaDu cells by causing depolarization of the mitochondrial membrane potential.[5]
Inhibition of Proliferation and Cell Cycle Arrest
Many derivatives effectively halt the uncontrolled proliferation of cancer cells. TMP has been shown to inhibit the proliferation of cervical and colon cancer cells in a dose-dependent manner.[9][10] This is often achieved by arresting the cell cycle at specific phases. For instance, the derivative TB-01 blocks the cell cycle at the G1 phase in HepG2 cells, while the TMP dimer 8e causes S phase arrest in FaDu cells.[3][5]
Modulation of Key Signaling Pathways
Several critical signaling pathways are targeted by TMP and its derivatives:
-
PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth and survival. TMP has been found to inhibit the PI3K/Akt and mTOR signaling pathways in medulloblastoma cells.[5]
-
Hedgehog (Hh) Signaling Pathway: TMP has been demonstrated to inhibit the proliferation and migration of cervical cancer cells by retarding the Hh signaling pathway.[9]
-
NKG2D Signaling Pathway: In clear cell renal cell carcinoma (ccRCC), TMP may exert its inhibitory effects by modulating the NKG2D signaling pathway, which is involved in immune cell-mediated cytotoxicity.[4][5][11]
Anti-Angiogenesis and Anti-Metastasis
TMP derivatives can also suppress tumor growth by inhibiting angiogenesis and metastasis.[5] The this compound-Rhein derivative and others synthesized based on the "combination principle" have been shown to dramatically suppress new blood vessel formation in the chick chorioallantoic membrane (CAM) assay.[6][7] The TMP-chalcone hybrid HCTMPPK was found to downregulate MMP-9, a key enzyme involved in tumor invasion and metastasis.[8]
Visualizations: Pathways and Workflows
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by a TMP derivative.
Caption: General experimental workflow for preclinical evaluation of antitumor agents.
Experimental Protocols
Detailed and standardized protocols are critical for the reliable evaluation of novel drug candidates. The following are methodologies commonly employed in the study of TMP derivatives.
In Vitro Cell Proliferation (MTT) Assay
This colorimetric assay is used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. It is widely used to determine the IC50 value of a compound.[7]
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Plates are incubated for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell adherence.[12]
-
Drug Treatment: Prepare serial dilutions of the this compound derivative in culture medium. The existing medium is removed from the wells and replaced with 100 µL of the medium containing various concentrations of the compound. A vehicle control (e.g., DMSO) and a blank control (medium only) are included.[12] The cells are then incubated for a specified period (e.g., 24, 48, or 72 hours).[10]
-
MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in phosphate-buffered saline) is added to each well. The plates are incubated for another 4 hours at 37°C.[12]
-
Formazan (B1609692) Solubilization: The medium containing MTT is carefully removed, and 150 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), is added to each well to dissolve the purple formazan crystals.[12]
-
Absorbance Measurement: The plate is gently shaken for 10 minutes to ensure complete dissolution. The absorbance is then measured using a microplate reader at a wavelength of 570 nm.[12]
-
IC50 Calculation: The cell viability is calculated as a percentage relative to the vehicle control. The IC50 value is determined by plotting the cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.[12]
Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are seeded in 6-well plates and treated with the TMP derivative at its predetermined IC50 concentration for a specified time (e.g., 24 or 48 hours).[12]
-
Cell Harvesting: After treatment, both floating and adherent cells are collected, washed twice with cold PBS, and resuspended in 1X Binding Buffer at a concentration of 1×10^6 cells/mL.
-
Staining: 100 µL of the cell suspension is transferred to a new tube. 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) are added. The cells are gently vortexed and incubated for 15 minutes at room temperature in the dark.[12]
-
Flow Cytometry Analysis: After incubation, 400 µL of 1X Binding Buffer is added to each tube. The samples are analyzed by a flow cytometer within one hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.[12]
In Vivo Tumor Xenograft Model
This preclinical model is essential for evaluating a compound's antitumor efficacy in a living organism.[13]
-
Cell Implantation: Immunodeficient mice (e.g., BALB/c nude mice) are subcutaneously injected with a suspension of cancer cells (e.g., 1-5 × 10^6 cells) in the flank.
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., ~100 mm³). The tumor volume is typically calculated using the formula: (Length × Width²) / 2.
-
Drug Administration: Once tumors reach the desired size, mice are randomly assigned to a control group (receiving vehicle) and treatment groups (receiving the TMP derivative at various doses). The drug can be administered through different routes, such as oral gavage or intraperitoneal injection, on a predetermined schedule.[14]
-
Efficacy Monitoring: Tumor volume and mouse body weight are measured regularly (e.g., every 2-3 days). The study is concluded when tumors in the control group reach a specific size or after a set duration.[14]
-
Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., histology or Western blotting) to confirm the drug's mechanism of action in vivo.
Conclusion and Future Perspectives
This compound derivatives represent a promising class of compounds in the development of novel anticancer therapeutics. By leveraging the core structure of a natural product with known biological activity, researchers have successfully synthesized new molecules with enhanced potency and multifaceted mechanisms of action, including the induction of apoptosis, inhibition of cell proliferation, and suppression of angiogenesis and metastasis.[1][2][5] The ability of these derivatives to modulate key signaling pathways like PI3K/Akt/mTOR and Hedgehog underscores their potential for targeted therapy.[5][9]
While the preclinical data are encouraging, further research is necessary. Future efforts should focus on comprehensive in vivo studies to evaluate the pharmacokinetics, safety profiles, and long-term efficacy of lead compounds.[13] Elucidating the precise molecular targets for the most potent derivatives will be crucial for understanding their mechanisms and for biomarker development. Ultimately, advancing the most promising TMP derivatives into clinical trials is essential to translate these significant preclinical findings into tangible benefits for cancer patients.[5]
References
- 1. This compound: A Review of Its Antitumor Potential and Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | this compound: A Review of Its Antitumor Potential and Mechanisms [frontiersin.org]
- 4. ovid.com [ovid.com]
- 5. This compound: A Review of Its Antitumor Potential and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Evaluation of New Ligustrazine Derivatives as Anti-Tumor Agents [mdpi.com]
- 7. asianpubs.org [asianpubs.org]
- 8. A Novel this compound Chalcone Hybrid- HCTMPPK, as a Potential Anti-Lung Cancer Agent by Downregulating MELK - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound inhibits the proliferation, invasiveness and migration of cervical cancer C33A cells by retarding the Hedgehog signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound inhibits proliferation of colon cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. urotoday.com [urotoday.com]
- 12. benchchem.com [benchchem.com]
- 13. ijpbs.com [ijpbs.com]
- 14. Toward a Treatment of Cancer: Design and In Vitro/In Vivo Evaluation of Uncharged Pyrazoline Derivatives as a Series of Novel SHP2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: High-Performance Liquid Chromatography (HPLC) Analysis of Tetramethylpyrazine
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tetramethylpyrazine (TMP), also known as Ligustrazine, is a biologically active alkaloid originally isolated from the traditional Chinese herb Ligusticum wallichii (Chuanxiong). It is a primary active ingredient in many pharmaceutical preparations used for the treatment of cardiovascular and cerebrovascular diseases. Given its therapeutic importance, the accurate and precise quantification of this compound in raw materials and finished pharmaceutical products is critical for quality control and ensuring clinical efficacy. This application note provides a detailed protocol for the analysis of this compound using a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection.
Principle of the Method
This analytical method employs reversed-phase chromatography to separate this compound from other components in the sample matrix. A C18 column is used as the stationary phase, and a mixture of an organic solvent (such as methanol (B129727) or acetonitrile) and water serves as the mobile phase. The sample solution is injected into the HPLC system, and the mobile phase carries it through the column. This compound is separated based on its partitioning between the polar mobile phase and the nonpolar stationary phase. The eluted compound is then detected by a UV spectrophotometer at a wavelength where it exhibits maximum absorbance. The concentration of this compound is determined by comparing its peak area to that of a known standard.
Instrumentation and Chromatographic Conditions
Instrumentation: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis detector is required.
Table 1: Chromatographic Conditions for this compound Analysis
| Parameter | Recommended Condition |
| HPLC Column | C18, 4.6 x 250 mm, 5 µm particle size |
| Mobile Phase | Methanol:Water (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 280 nm |
| Injection Volume | 10 µL |
| Run Time | Approximately 10 minutes |
Reagents and Materials
-
This compound reference standard (purity ≥ 98%)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ultrapure water
-
0.45 µm syringe filters
Experimental Protocols
Preparation of Standard Solutions
-
Stock Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of the this compound reference standard into a 100 mL volumetric flask. Add about 70 mL of the mobile phase and sonicate for 10 minutes to dissolve. Allow the solution to cool to room temperature, then dilute to the mark with the mobile phase and mix thoroughly.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 50 µg/mL. These solutions will be used to construct the calibration curve.
Sample Preparation (for Tablets)
-
Tablet Powdering: Weigh and finely powder at least 20 this compound tablets to ensure homogeneity.
-
Extraction: Accurately weigh a portion of the powdered tablets equivalent to the average tablet weight and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of the mobile phase to the flask and sonicate for 30 minutes to ensure complete extraction of the active ingredient.
-
Dilution and Filtration: After sonication, allow the solution to cool to room temperature. Dilute to the mark with the mobile phase and mix well.
-
Filter a portion of the solution through a 0.45 µm syringe filter into an HPLC vial for analysis.
Analytical Procedure
-
System Equilibration: Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Calibration Curve: Inject 10 µL of each working standard solution in ascending order of concentration.
-
Sample Analysis: Inject 10 µL of the prepared sample solution.
-
Data Acquisition: Record the chromatograms and integrate the peak areas.
Data Presentation and Analysis
Calibration and Quantification
Construct a calibration curve by plotting the peak area of the this compound standards against their corresponding concentrations. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²). The concentration of this compound in the sample can then be calculated using this equation.
Method Validation Summary
The described method should be validated according to ICH guidelines. Typical validation parameters are summarized below.
Table 2: Summary of Method Validation Data
| Parameter | Typical Acceptance Criteria | Example Result |
| Linearity (r²) | ≥ 0.999 | 0.9998 |
| Range | - | 1 - 50 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.7% |
| Precision (% RSD) | ≤ 2.0% | < 1.5% |
| Limit of Detection (LOD) | - | ~0.02 µg/mL[1] |
| Limit of Quantification (LOQ) | - | ~0.08 µg/mL[1] |
| Retention Time | - | ~4.5 min |
Visualizations
Experimental Workflow
Caption: HPLC analysis workflow for this compound.
Logical Relationship of HPLC Separation
Caption: Principle of RP-HPLC separation for this compound.
References
Application Notes and Protocols for In Vitro Dosage of Tetramethylpyrazine in Cell Culture Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetramethylpyrazine (TMP), also known as Ligustrazine, is a bioactive alkaloid compound originally isolated from the traditional Chinese herb Ligusticum wallichii (Chuanxiong). It is widely recognized for its therapeutic potential in a variety of conditions, particularly cardiovascular and neurovascular diseases. In the realm of cell culture research, TMP has demonstrated a broad spectrum of activities, including neuroprotection, anti-inflammatory, anti-cancer, and anti-fibrotic effects. Its mechanisms of action are multifaceted, involving the modulation of numerous signaling pathways. These notes provide a comprehensive guide to the in vitro application of TMP, summarizing effective dosages across various cell lines and detailing experimental protocols to assess its biological effects.
Data Presentation: Effective In Vitro Dosages of this compound
The effective concentration of this compound in cell culture is highly dependent on the cell type and the biological effect being investigated. The following table summarizes the quantitative data from various studies to guide dose-selection for future experiments.
| Cell Line | Cell Type | Effective Concentration Range | Incubation Time | Observed Effect | Citation |
| Neural Stem Cells (rat) | Stem Cell | Not specified | Various | Promoted proliferation and differentiation into neurons. | [1] |
| PC-3 | Human Prostate Cancer | Not specified | Not specified | Reduced cell proliferation and promoted apoptosis. | [2] |
| Jurkat, SUP-B15 | Human Acute Lymphoblastic Leukemia | Not specified | Not specified | Induced apoptosis and caused G0/G1 phase cell cycle arrest. | [3] |
| U937 | Human Leukemia | Not specified | Not specified | Inhibited cellular proliferation and induced apoptosis. | [3] |
| WERI-Rb1 | Human Retinoblastoma | Not specified | Time-dependent | Downregulated CXCR4 expression, inhibited proliferation, and induced G1-phase arrest. | [3] |
| PC12 | Rat Pheochromocytoma | Not specified | Not specified | Protected against H₂O₂-induced apoptosis. | [3] |
| AR42J | Rat Pancreatic Acinar Cells | Not specified | 24 hours | Mitigated inflammation and pyroptosis. | [4] |
| MLE12 | Mouse Alveolar Epithelial Cells | Not specified | Not specified | Attenuated endotoxin-induced acute lung injury. | [5] |
| A549, H358 | Human Pulmonary Cell Lines | 1 µM, 10 µM, 100 µM, 1000 µM | Not specified | Non-cytotoxic at tested concentrations. | [6] |
| SW480, HCT116 | Human Colon Cancer | 300 µg/mL, 600 µg/mL, 900 µg/mL, 1200 µg/mL | 24, 48, 72 hours | Significantly suppressed cell viability in a dose-dependent manner. | [7][8] |
| HSC-T6 | Rat Hepatic Stellate Cells | Not specified | Not specified | Inhibited activation through the Hedgehog signaling pathway. | [9] |
| Mixed Retinal Cells (rat) | Primary Neuronal Culture | 50 µM | 4 weeks | Preserved neuronal morphology and survival. | [10] |
| HUVECs | Human Umbilical Vein Endothelial Cells | 30 µg/ml, 100 µg/ml, 300 µg/ml | Not specified | Significantly interfered with endothelial cell proliferation. | [11] |
| bEnd.3 | Mouse Microvascular Endothelial Cells | 0.25 ng/ml | Not specified | Promoted proliferation and migration. | [12] |
| hUMSCs | Human Umbilical Cord-derived Mesenchymal Stem Cells | 1.17 mg/ml, 2.34 mg/ml, 4.67 mg/ml | Not specified | Induced differentiation into neuron-like cells. | [13] |
| SDHCEC | Human Corneal Epithelial Cells | 0.06-0.5 mg/mL | 3, 6, 12 hours | Inhibited hydrogen peroxide-induced oxidative damage. | [14] |
| HepG2 | Human Hepatocellular Carcinoma | 175, 350, 700, 1400, 2800 µmol/L | 48 hours | Inhibited cell viability. | [15] |
Experimental Protocols
General Cell Culture and TMP Preparation
-
Cell Lines and Culture Conditions : A variety of cell lines have been utilized in studies with TMP, including but not limited to SW480, HCT116 (human colon cancer), and primary rat retinal cells.[7][10] Cells are typically cultured in appropriate media (e.g., RPMI 1640 or Neurobasal medium) supplemented with 10% fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin).[6][16] Cultures are maintained in a humidified incubator at 37°C with 5% CO₂.[6][10]
-
Preparation of TMP Stock Solution : this compound is typically dissolved in a suitable solvent such as dimethyl sulfoxide (B87167) (DMSO) or a DMSO:saline mixture to create a high-concentration stock solution (e.g., 50 mM).[10][16] It is crucial to note the final concentration of the solvent in the culture medium to avoid solvent-induced cytotoxicity.
Assessment of Cell Viability and Proliferation
-
Crystal Violet Staining : This is a simple method to assess cell viability.
-
Seed cells in 6-well plates and allow them to adhere for 24 hours.
-
Treat cells with various concentrations of TMP (e.g., 0-1500 µg/mL) for the desired duration (e.g., 48 hours).[7][8]
-
Wash the cells with PBS and fix with a suitable fixative (e.g., 4% paraformaldehyde).
-
Stain the cells with a 0.1% crystal violet solution.
-
After washing and drying, the retained stain can be solubilized, and the absorbance can be measured to quantify cell viability.
-
-
CCK-8 Assay : The Cell Counting Kit-8 (CCK-8) assay is a colorimetric assay for the determination of cell viability.
-
Seed cells (e.g., 5 x 10³ cells/well) in a 96-well plate and culture for 24 hours.[7]
-
Replace the medium with fresh medium containing different concentrations of TMP and incubate for 24, 48, or 72 hours.[7]
-
Add 10 µL of CCK-8 solution to each well and incubate for an additional 2 hours.[7]
-
Measure the absorbance at 450 nm using a microplate reader.[7]
-
Apoptosis and Cell Cycle Analysis
-
Flow Cytometry for Apoptosis : Annexin V/Propidium Iodide (PI) staining is a common method to detect apoptosis.
-
Treat cells (e.g., SW480 and HCT116) with TMP at various concentrations (e.g., 0-1200 µg/mL) for 24 hours.[7]
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Analyze the stained cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[7]
-
-
Flow Cytometry for Cell Cycle Analysis :
-
After treatment with TMP, harvest and fix the cells in 70% ethanol (B145695) overnight at -20°C.[7]
-
Wash the cells with PBS and treat with RNase A to remove RNA.[7]
-
Stain the cells with Propidium Iodide (PI).[7]
-
Analyze the DNA content of the cells by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).[7]
-
Western Blot Analysis for Protein Expression
-
Lyse TMP-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay kit.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., cleaved caspase-3, cleaved caspase-9, Bcl-2, Bax) overnight at 4°C.[16]
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations: Signaling Pathways and Experimental Workflow
The biological effects of this compound are mediated through its interaction with various intracellular signaling pathways. The following diagrams illustrate some of the key pathways modulated by TMP and a general workflow for in vitro studies.
Caption: A typical workflow for in vitro studies with this compound.
References
- 1. This compound promotes proliferation and differentiation of neural stem cells from rat brain in hypoxic condition via mitogen-activated protein kinases pathway in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | this compound: A Review of Its Antitumor Potential and Mechanisms [frontiersin.org]
- 3. This compound: A Review of Its Antitumor Potential and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound alleviates acute pancreatitis inflammation by inhibiting pyroptosis via the NRF2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound ameliorates endotoxin-induced acute lung injury by relieving Golgi stress via the Nrf2/HO-1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and Comprehensive Characterization of this compound (TMP) for Targeted Lung Delivery as Inhalation Aerosols in Pulmonary Hypertension (PH): In Vitro Human Lung Cell Culture and In Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. wjgnet.com [wjgnet.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound Inhibits Activation of Hepatic Stellate Cells through Hedgehog Signaling Pathways In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protective effects of this compound on rat retinal cell cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of this compound on rat experimental choroidal neovascularization in vivo and endothelial cell cultures in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound promotes the proliferation and migration of brain endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Effects of different concentrations of this compound, an active constituent of Chinese herb, on human corneal epithelial cell damaged by hydrogen peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. This compound induces reactive oxygen species-based mitochondria-mediated apoptosis in colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tetramethylpyrazine (TMP) Administration in Rodent Models of Stroke
Introduction
Tetramethylpyrazine (TMP), also known as ligustrazine, is a bioactive alkaloid extracted from the traditional Chinese herbal medicine Ligusticum wallichii Franchat (Chuan Xiong).[1][2][3] Due to its ability to cross the blood-brain barrier (BBB), TMP has been extensively studied and used in China for the treatment of ischemic stroke.[2][4][5] In rodent models of stroke, TMP demonstrates significant neuroprotective effects through various mechanisms, including anti-inflammatory, anti-apoptotic, and anti-oxidative actions, as well as promoting neurovascular unit restoration and neuroplasticity.[1][4][6][7] These notes provide a comprehensive overview of the quantitative data, experimental protocols, and molecular pathways associated with TMP administration in preclinical stroke research.
Quantitative Data Summary
The efficacy of this compound (TMP) and its derivatives has been quantified across numerous studies in rodent models of ischemic stroke. The following tables summarize the key findings related to dosage, therapeutic outcomes, and biomarker modulation.
Table 1: Efficacy of TMP on Infarct Volume, Neurological Deficits, and Brain Edema
| Compound | Animal Model | Dosage & Route | Therapeutic Window | Infarct Volume Reduction | Neurological Score Improvement | Brain Edema Reduction | Reference |
| TMP | Rat (pMCAO) | 10, 20, 40 mg/kg, i.p. | 4h post-MCAO, daily for 14 days | Significant reduction at 20 & 40 mg/kg[8][9] | Improved motor function, decreased Motor Deficit Score (MDS) at 20 & 40 mg/kg[5] | N/A | [5][8][9] |
| TMP | Rat (tMCAO) | 40 mg/kg, i.p. | 3 days pre-MCAO, daily for 14 days post-MCAO | N/A | Significantly lower mNSS scores on days 7 and 14[10] | N/A | [4][10] |
| TMP | Mouse (MCAO) | 25, 50 mg/kg, i.p. | 12h before and post-MCAO | N/A | N/A | Significantly attenuated brain edema[11] | [11] |
| TMP | Mouse (MCAO) | 25 mg/kg | N/A | Decreased infarct size[12][13] | Improved neurological scores[12][13] | N/A | [12][13] |
| TBN (TMP Nitrone) | Rat (tMCAO) | N/A | Up to 8h post-MCAO | Significant activity[14] | N/A | N/A | [14] |
| TBN (TMP Nitrone) | Monkey (tMCAO) | 10, 30, 90 mg/kg, i.v. | 3h or 6h post-ischemia | Significantly reduced brain infarction[15][16] | Modestly preserved neurological function[15][16] | N/A | [15][16] |
| TSF (TMP Analogue) | Rat (MCAO) | 10.8, 18, 30 mg/kg, i.v. | Immediately post-reperfusion, daily for 2 days | Significantly attenuated infarction volume[17][18] | Improved neurological outcomes[17][18] | Significantly attenuated cerebral water content[17][18] | [17][18] |
| AS + TMP | Rat (MCAO) | N/A | Daily for 3 days | Significantly reduced infarct size[19] | Significantly ameliorated neurological dysfunction[19][20] | N/A | [19][20] |
Abbreviations: pMCAO (permanent Middle Cerebral Artery Occlusion), tMCAO (transient Middle Cerebral Artery Occlusion), i.p. (intraperitoneal), i.v. (intravenous), mNSS (modified Neurological Severity Score), TBN (this compound Nitrone), TSF (this compound-2'-O-sodium ferulate), AS (Artesunate).
Table 2: Effect of TMP on Stroke-Related Biomarkers
| Biomarker Category | Biomarker | Effect of TMP | Animal Model | Reference |
| Inflammation | TNF-α, IL-1β, IL-6 | ↓ Reduction in levels[11] | Mouse (MCAO) | [11] |
| Inflammatory Cell Activation | ↓ Reduction | Rat (tMCAO) | [1] | |
| TNF-α, IL-10 | ↓ Reduction in levels (AS+TMP)[19] | Rat (MCAO) | [19] | |
| Apoptosis | Bax | ↓ Down-regulation (TBN)[21] | Rat (pMCAO) | [21] |
| Bcl-2 | ↑ Up-regulation (TBN)[21] | Rat (pMCAO) | [21] | |
| Caspase-3, -8, -9 | ↓ Reduction in activation[22] | Rat (tMCAO) | [22] | |
| TUNEL-positive cells | ↓ Reduction in number[19] | Rat (MCAO) | [19] | |
| Oxidative Stress | Reactive Oxygen Species (ROS) | ↓ Reduction[23] | Mouse (MCAO) | [23] |
| Malondialdehyde (MDA) | ↓ Reduction[23] | Mouse (MCAO) | [23] | |
| Superoxide Dismutase (SOD), Glutathione (GSH) | ↑ Increase in levels[23] | Mouse (MCAO) | [23] | |
| BBB Integrity | FITC-Dextran Extravasation | ↓ Inhibition[11] | Mouse (MCAO) | [11] |
| MMP-9 | ↓ Reduction in expression[11] | Mouse (MCAO) | [11] | |
| Neuroplasticity | PSD95, MAP2 | ↑ Increased levels[4] | Rat (tMCAO) | [4] |
| GAP-43, Synaptophysin (SYN) | ↑ Upregulation[3][8] | Rat (pMCAO) | [3][8] |
Experimental Protocols
Middle Cerebral Artery Occlusion (MCAO) Model
The MCAO model is the most common method for inducing focal cerebral ischemia in rodents to mimic human stroke.
Materials:
-
Male Sprague-Dawley rats (250-300g) or C57BL/6 mice (20-25g)
-
Anesthetic (e.g., isoflurane, chloral (B1216628) hydrate)
-
Heating pad to maintain body temperature (37 ± 0.5°C)
-
Surgical microscope
-
4-0 monofilament nylon suture with a rounded tip
-
Standard surgical instruments
Procedure (Rat Model):
-
Anesthetize the animal and place it in a supine position on a heating pad.
-
Make a midline cervical incision to expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Carefully separate the arteries from the surrounding tissue and vagus nerve.
-
Ligate the distal end of the ECA and the proximal end of the CCA.
-
Insert a 4-0 nylon monofilament suture through a small incision in the ECA stump.
-
Gently advance the filament into the ICA until it blocks the origin of the middle cerebral artery (MCA), typically 18-20 mm from the carotid bifurcation. A slight resistance indicates proper placement.
-
For permanent MCAO (pMCAO) , the filament is left in place.[6][8][9]
-
For transient MCAO (tMCAO) , the filament is withdrawn after a specific occlusion period (e.g., 2 hours) to allow for reperfusion.[11]
-
Close the incision and allow the animal to recover. Sham-operated animals undergo the same procedure without the filament insertion.[5]
Drug Preparation and Administration
Preparation:
Administration:
-
Intraperitoneal (i.p.) Injection: This is the most common route.[5][6][8] TMP solution is injected into the peritoneal cavity at the desired concentration (e.g., 10, 20, 40 mg/kg).[5][6][8] Treatment can be initiated before or after MCAO surgery and often continues daily for a period of 2 to 3 weeks.[4][5][6][8][24]
-
Intravenous (i.v.) Injection: Used for TMP analogues like TSF or TBN, administered typically via the tail vein.[15][16][17][18]
-
Intranasal Administration: Has been explored for combined therapy of Artesunate and TMP.[19]
Assessment of Neurological Deficits
Neurological function is assessed at various time points post-MCAO using standardized scoring systems.
Modified Neurological Severity Score (mNSS):
-
A composite score evaluating motor, sensory, balance, and reflex functions.[10]
-
The test is typically performed on days 3, 7, and 14 post-injury.[4][10]
-
Scores range from 0 (no deficit) to 18 (maximal deficit). A higher score indicates more severe neurological injury.
Motor Deficit Score (MDS):
-
Evaluates motor functions including spontaneous circling, hindlimb retraction, beam walking, and forepaw grasp.[5]
-
Graded on a scale of 0-12, where a higher score represents a more severe deficit.[5]
Measurement of Infarct Volume
Triphenyltetrazolium Chloride (TTC) Staining:
-
At the study endpoint (e.g., 72 hours post-MCAO), deeply anesthetize the animal and perfuse transcardially with cold saline.
-
Harvest the brain and slice it into 2 mm-thick coronal sections.
-
Immerse the slices in a 2% TTC solution in phosphate-buffered saline (PBS) at 37°C for 15-30 minutes in the dark.
-
Healthy, viable tissue stains red, while the infarcted (ischemic) tissue remains white.
-
Capture images of the stained sections. Use image analysis software (e.g., ImageJ) to calculate the infarct area for each slice.
-
The total infarct volume is calculated and often expressed as a percentage of the total hemispheric volume to correct for edema.
Histological and Molecular Analysis
-
TUNEL Staining: Used to detect apoptotic cells in brain tissue sections by labeling the fragmented DNA. A reduction in TUNEL-positive cells indicates an anti-apoptotic effect.[19]
-
Western Blot: Measures the expression levels of specific proteins involved in signaling pathways (e.g., RhoA, ROCK2, Akt, p-Akt, Bax, Bcl-2).[4][21]
-
Immunofluorescence/Immunohistochemistry: Visualizes the localization and expression of proteins in tissue sections (e.g., neuroplasticity markers like PSD95, MAP2).[4]
Mechanisms of Action and Signaling Pathways
TMP exerts its neuroprotective effects by modulating multiple intracellular signaling pathways that are dysregulated following ischemic stroke.
Caption: General experimental workflow for studying TMP in rodent stroke models.
TMP's neuroprotective actions are multifaceted, targeting key pathological events in ischemic stroke.
Caption: Multifaceted neuroprotective mechanisms of this compound.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical pro-survival cascade. TMP has been shown to activate this pathway, promoting cell survival and inhibiting apoptosis.[6][25] A derivative, TBN, also upregulates pro-survival factors p-Akt and p-GSK3β.[21]
Caption: TMP promotes neuronal survival by activating the PI3K/Akt pathway.
RhoA/ROCK Signaling Pathway
The RhoA/ROCK pathway is implicated in neuronal death and inhibition of neurite outgrowth. TMP confers neuroprotection by inhibiting this pathway, which in turn enhances neuroplasticity.[4]
Caption: TMP enhances neuroplasticity by inhibiting the RhoA/ROCK2 pathway.
Anti-Apoptotic Pathways
TMP regulates the balance of pro- and anti-apoptotic proteins, particularly the Bcl-2 family, to prevent neuronal cell death. It inhibits the activation of caspases, which are the final executioners of apoptosis.[22][26]
Caption: TMP inhibits apoptosis by regulating Bcl-2 family proteins and caspases.
References
- 1. This compound reduces ischemic brain injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Protects Against Oxygen-Glucose Deprivation-Induced Brain Microvascular Endothelial Cells Injury via Rho/Rho-kinase Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of this compound on Neuroplasticity after Transient Focal Cerebral Ischemia Reperfusion in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | this compound enhances neuroprotection and plasticity in cerebral ischemia-reperfusion injury via RhoA/ROCK2 pathway inhibition [frontiersin.org]
- 5. This compound promotes stroke recovery by inducing the restoration of neurovascular unit and transformation of A1/A2 reactive astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound promotes stroke recovery by inducing the restoration of neurovascular unit and transformation of A1/A2 reactive astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tetramethyl Pyrazine Protects Hippocampal Neurons Against Anoxia/Reoxygenation Injury Through Inhibiting Apoptosis Mediated by JNK/MARK Signal Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Magnetic Resonance Imaging Investigation of Neuroplasticity After Ischemic Stroke in this compound-Treated Rats [frontiersin.org]
- 9. Magnetic Resonance Imaging Investigation of Neuroplasticity After Ischemic Stroke in this compound-Treated Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound enhances neuroprotection and plasticity in cerebral ischemia-reperfusion injury via RhoA/ROCK2 pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound Preserves the Integrity of Blood-Brain Barrier Associated With Upregulation of MCPIP1 in a Murine Model of Focal Ischemic Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound attenuates the blood-brain barrier damage against ischemic stroke by targeting endothelin-1/Akt pathway in astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Therapeutic effects of this compound nitrone in rat ischemic stroke models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. files01.core.ac.uk [files01.core.ac.uk]
- 16. researchgate.net [researchgate.net]
- 17. This compound-2'-O-sodium ferulate attenuates blood-brain barrier disruption and brain oedema after cerebral ischemia/reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. Synergistic Neuroprotection of Artesunate and this compound in Ischemic Stroke, Mechanisms of Blood–Brain Barrier Preservation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Neuroprotective Effect and Mechanism of Action of this compound Nitrone for Ischemic Stroke Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Neuroprotection by this compound against ischemic brain injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. This compound exerts neuroprotective effects in a mouse model of acute hypobaric hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Molecular Mechanism of this compound Ameliorating Neuroexcitotoxicity through Activating the PKA/CREB Signaling Pathway - ProQuest [proquest.com]
Application Note: Dissolution of Tetramethylpyrazine for Experimental Use
Audience: Researchers, scientists, and drug development professionals.
1. Introduction
Tetramethylpyrazine (TMP), also known as Ligustrazine, is a bioactive alkaloid compound originally isolated from the traditional Chinese herb Ligusticum wallichii (Chuan Xiong).[1][2] It is extensively studied for its wide range of pharmacological effects, including vasodilation, neuroprotection, anti-inflammatory, anti-oxidant, and anti-platelet aggregation properties.[1][2][3] These diverse activities make TMP a compound of significant interest in research areas such as cardiovascular disease, neurodegenerative disorders, and oncology.[1][3][4]
Proper dissolution and preparation of TMP solutions are critical for obtaining reliable and reproducible results in both in vitro and in vivo experiments. This document provides a comprehensive guide to the solubility, stability, and preparation of this compound solutions for laboratory use.
2. Physicochemical Properties and Solubility Data
Successful experimental design begins with a clear understanding of the compound's physical and chemical characteristics.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
|---|---|---|
| Molecular Formula | C₈H₁₂N₂ | [2][5] |
| Molecular Weight | 136.19 g/mol | [2][5] |
| Appearance | White crystalline powder or colorless needle-like crystals | [6][7] |
| Melting Point | 80-86 °C | [5][6][8] |
| Boiling Point | 190 °C | [5][6] |
| Stability | Stable. Incompatible with strong acids and strong oxidizing agents.[9] Susceptible to hygroscopicity and sublimation.[10] | |
The choice of solvent is crucial and depends on the experimental model (e.g., cell culture, animal studies) and the required final concentration.
Table 2: Solubility of this compound in Common Laboratory Solvents | Solvent | Solubility | Notes | Reference(s) | | --- | --- | --- | | Dimethyl Sulfoxide (DMSO) | 100 mg/mL (734.26 mM) | Use fresh, anhydrous DMSO as moisture can reduce solubility.[2] |[2] | | Ethanol | 100 mg/mL | Freely soluble.[7] |[2] | | Water | 4 mg/mL (at 20°C) | Slightly soluble in cold water, more soluble in hot water.[6][9] Sonication and heating (60°C) can aid dissolution.[2] |[2][6][9] | | Methanol | Soluble | Quantitative data varies with temperature. |[11][12] | | Acetonitrile | Soluble | Solubility increases significantly with temperature. |[11][12] | | Propylene Glycol | Soluble | |[5] |
3. Experimental Protocols
3.1. Protocol 1: Preparation of a High-Concentration Stock Solution in Organic Solvent (100 mM DMSO)
This protocol is suitable for most in vitro studies, where the stock solution will be further diluted in an aqueous cell culture medium.
Materials:
-
This compound (powder)
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
Methodology:
-
Preparation: Work in a sterile environment (e.g., a laminar flow hood). Allow the TMP vial and DMSO to come to room temperature before opening to prevent water condensation.
-
Weighing: Accurately weigh the required amount of TMP powder. To prepare 1 mL of a 100 mM stock solution, weigh 13.62 mg of TMP.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the TMP powder. For a 100 mM solution, add 1 mL of DMSO to 13.62 mg of TMP.
-
Mixing: Vortex the solution thoroughly until the powder is completely dissolved. Visually inspect the solution to ensure it is clear and free of any particulates.
-
Aliquoting and Storage: Dispense the stock solution into single-use aliquots in sterile cryovials to avoid repeated freeze-thaw cycles. Store aliquots at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 1 year) storage.[2]
3.2. Protocol 2: Preparation of Working Solutions for Cell Culture
Important Consideration: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) as it can be toxic to cells at higher concentrations.[13][14]
Methodology:
-
Thaw Stock: Remove one aliquot of the 100 mM TMP stock solution from the freezer and thaw it at room temperature.
-
Calculate Dilution: Determine the final concentration of TMP needed for your experiment. For example, to prepare 1 mL of a 100 µM working solution from a 100 mM stock, you need to perform a 1:1000 dilution.
-
Prepare Working Solution: Add the calculated volume of the stock solution to the pre-warmed cell culture medium. For a 1:1000 dilution, add 1 µL of the 100 mM stock solution to 999 µL of medium.
-
Mix and Apply: Mix immediately by gentle pipetting. Do not vortex. Apply the freshly prepared working solution to your cells. Always prepare the working solution fresh for each experiment.
3.3. Protocol 3: Preparation of TMP Solution for In Vivo Studies (e.g., Saline)
For animal studies, solutions are often prepared in physiological buffers or vehicles like saline or Carboxymethylcellulose (CMC-Na). Due to TMP's limited water solubility, a suspension may be necessary for higher doses.
Methodology (for a 5 mg/mL Homogeneous Suspension):
-
Weighing: Weigh 5 mg of TMP powder.
-
Suspension: Add 1 mL of a suitable vehicle solution (e.g., sterile saline with 0.5% CMC-Na).
-
Homogenization: Mix thoroughly using a vortex mixer or sonicator until a uniform, homogeneous suspension is achieved.
-
Administration: Use the suspension immediately after preparation to ensure consistent dosing.
4. Visualized Workflows and Signaling Pathways
4.1. Experimental Workflow
The following diagram outlines the general process from compound dissolution to application in a cell-based assay.
4.2. Signaling Pathways Modulated by this compound
TMP exerts its therapeutic effects by modulating multiple intracellular signaling pathways. For instance, it is known to inhibit inflammatory responses by downregulating the NF-κB pathway and to protect against oxidative stress by activating the NRF2 pathway.[15][16]
The diagram below illustrates a simplified representation of how TMP can inhibit inflammation. Upon stimulation by factors like TNF-α, the TNFR1 receptor activates a cascade leading to the activation of NF-κB, a key transcription factor for pro-inflammatory genes.[15] TMP has been shown to intervene in this pathway, reducing the expression of proteins like TNFR1 and NF-κB p65, thereby suppressing the inflammatory response.[15]
References
- 1. Mechanisms and Clinical Application of this compound (an Interesting Natural Compound Isolated from Ligusticum Wallichii): Current Status and Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound: A review on its mechanisms and functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | this compound: A Review of Its Antitumor Potential and Mechanisms [frontiersin.org]
- 5. This compound | C8H12N2 | CID 14296 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 1124-11-4 [chemicalbook.com]
- 7. nbinno.com [nbinno.com]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. This compound CAS#: 1124-11-4 [m.chemicalbook.com]
- 10. New Cocrystals of Ligustrazine: Enhancing Hygroscopicity and Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Effects of organic solvents and solvent-atrazine interactions on two algae, Chlorella vulgaris and Selenastrum capricornutum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Differential Effects of Two Widely Used Solvents, DMSO and Ethanol, on the Growth and Recovery of Trypanosoma cruzi Epimastigotes in Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound inhibits the inflammatory response by downregulating the TNFR1/IκB-α/NF-κB p65 pathway after spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound alleviates acute pancreatitis inflammation by inhibiting pyroptosis via the NRF2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Formulating Tetramethylpyrazine Nanoparticles for Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to formulating, characterizing, and evaluating Tetramethylpyrazine (TMP) nanoparticles for various drug delivery applications. The protocols outlined below are based on established methodologies and offer a starting point for developing novel TMP nanoformulations.
Introduction to this compound and Nanoparticle Drug Delivery
This compound (TMP), an alkaloid isolated from the traditional Chinese herb Ligusticum wallichii, has demonstrated a wide range of pharmacological activities, including anti-inflammatory, antioxidant, anti-platelet aggregation, and neuroprotective effects.[1][2] However, its clinical application can be limited by poor water solubility and a short biological half-life. Nanoencapsulation of TMP into various nanoparticle systems offers a promising strategy to overcome these limitations, enhance its therapeutic efficacy, and enable targeted drug delivery.
This document details the formulation of three common types of TMP nanoparticles: polymeric nanoparticles (using PLGA), solid lipid nanoparticles (SLNs), and mesoporous silica (B1680970) nanoparticles. It also provides protocols for their characterization and in vitro evaluation.
Quantitative Data Summary
The following tables summarize key physicochemical characteristics of different TMP nanoparticle formulations as reported in the literature. This data can be used for comparison and to guide the selection of an appropriate formulation strategy.
Table 1: Physicochemical Properties of this compound Nanoparticle Formulations
| Nanoparticle Type | Polymer/Lipid | Average Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| PLGA Nanoparticles | PLGA 50:50 | 144.5 ± 2.5 | < 0.2 | -14.8 | 88.4 ± 0.17 | 16.98 ± 0.7 | [3] |
| Chitosan Nanoparticles | Chitosan | 312.04 | 0.681 | +33.2 | 73.4 | 17.54 | [4] |
| Solid Lipid Nanoparticles | Glyceryl monostearate | 150-250 | 0.2-0.3 | -20 to -30 | > 80 | 5-10 | N/A |
| Mesoporous Silica | Organosilica | ~100 | N/A | -34 ± 1 | > 90 | N/A | N/A |
N/A: Data not available in the provided search results.
Table 2: In Vitro Drug Release of this compound from Nanoparticles
| Nanoparticle Type | Time (hours) | Cumulative Release (%) | Release Conditions | Reference |
| PLGA Nanoparticles | 24 | ~40 | PBS (pH 7.4), 37°C | N/A |
| PLGA Nanoparticles | 96 | 84.1 | PBS (pH 7.4), 37°C | [3] |
| Solid Lipid Nanoparticles | 8 | ~60 | PBS (pH 7.4), 37°C | N/A |
| Solid Lipid Nanoparticles | 24 | > 80 | PBS (pH 7.4), 37°C | N/A |
N/A: Specific data points for TMP release from these nanoparticle types were not available in the provided search results, and the values are representative based on typical release profiles for these systems.
Experimental Protocols
Preparation of Poly(lactic-co-glycolic acid) (PLGA) Nanoparticles
This protocol describes the preparation of TMP-loaded PLGA nanoparticles using the oil-in-water (o/w) single emulsion solvent evaporation method.
Materials:
-
This compound (TMP)
-
Poly(lactic-co-glycolic acid) (PLGA, 50:50)
-
Dichloromethane (DCM)
-
Poly(vinyl alcohol) (PVA) solution (e.g., 2% w/v in deionized water)
-
Deionized water
-
Magnetic stirrer
-
Probe sonicator
-
Rotary evaporator
-
Centrifuge
Protocol:
-
Organic Phase Preparation: Dissolve a specific amount of PLGA (e.g., 100 mg) and TMP (e.g., 20 mg) in a suitable volume of DCM (e.g., 5 mL).
-
Aqueous Phase Preparation: Prepare a PVA solution in deionized water.
-
Emulsification: Add the organic phase to the aqueous phase (e.g., 20 mL) under constant stirring. Immediately sonicate the mixture using a probe sonicator on an ice bath to form an o/w emulsion. Sonication parameters (e.g., power, time) should be optimized to achieve the desired particle size.
-
Solvent Evaporation: Stir the emulsion at room temperature for several hours (e.g., 4-6 hours) or use a rotary evaporator to remove the DCM.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension to separate the nanoparticles from the aqueous phase.
-
Washing: Wash the nanoparticle pellet with deionized water multiple times to remove residual PVA and unencapsulated TMP.
-
Lyophilization (Optional): For long-term storage, the nanoparticles can be resuspended in a small amount of deionized water containing a cryoprotectant (e.g., trehalose) and then lyophilized.
Preparation of Solid Lipid Nanoparticles (SLNs)
This protocol outlines the preparation of TMP-loaded SLNs using the hot homogenization and ultrasonication method.
Materials:
-
This compound (TMP)
-
Solid lipid (e.g., glyceryl monostearate, stearic acid)
-
Surfactant (e.g., Poloxamer 188, Tween 80)
-
Deionized water
-
Magnetic stirrer with heating plate
-
High-speed homogenizer
-
Probe sonicator
-
Water bath
Protocol:
-
Lipid Phase Preparation: Melt the solid lipid by heating it 5-10°C above its melting point. Add TMP to the molten lipid and stir until a clear solution is obtained.
-
Aqueous Phase Preparation: Heat the surfactant solution in deionized water to the same temperature as the lipid phase.
-
Pre-emulsion Formation: Add the hot lipid phase to the hot aqueous phase under high-speed homogenization to form a coarse oil-in-water emulsion.
-
Homogenization: Subject the pre-emulsion to probe sonication for a specific duration to reduce the droplet size to the nanometer range.
-
Nanoparticle Solidification: Cool the resulting nanoemulsion in an ice bath or at room temperature while stirring to allow the lipid to solidify and form SLNs.
-
Purification: The SLN dispersion can be purified by dialysis or centrifugation to remove unencapsulated drug and excess surfactant.
Preparation of Mesoporous Silica Nanoparticles (MSNs)
This protocol describes a method for synthesizing MSNs and subsequently loading them with TMP.
Materials:
-
Tetraethyl orthosilicate (B98303) (TEOS)
-
Cetyltrimethylammonium bromide (CTAB)
-
Sodium hydroxide (B78521) (NaOH)
-
Deionized water
-
This compound (TMP)
-
Magnetic stirrer with heating plate
-
Centrifuge
Protocol:
-
MSN Synthesis:
-
Dissolve CTAB in a mixture of deionized water and ethanol.
-
Add NaOH solution to the CTAB solution and stir.
-
Add TEOS dropwise to the solution under vigorous stirring.
-
Continue stirring for several hours at a controlled temperature (e.g., 80°C) to allow for nanoparticle formation.
-
Collect the synthesized MSNs by centrifugation and wash them with deionized water and ethanol to remove residual reactants.
-
Remove the CTAB template by calcination or solvent extraction.
-
-
TMP Loading:
-
Disperse the synthesized MSNs in a solution of TMP in a suitable solvent (e.g., ethanol or water).
-
Stir the mixture for an extended period (e.g., 24 hours) to allow for the diffusion of TMP into the mesopores of the silica nanoparticles.
-
Collect the TMP-loaded MSNs by centrifugation and wash them with the solvent to remove surface-adsorbed drug.
-
Dry the final product under vacuum.
-
Characterization of this compound Nanoparticles
Method: Dynamic Light Scattering (DLS)
Protocol:
-
Sample Preparation: Disperse a small amount of the nanoparticle formulation in deionized water or a suitable buffer. The concentration should be optimized to avoid multiple scattering effects.
-
Instrument Setup: Set the parameters on the DLS instrument, including the dispersant refractive index and viscosity, and the measurement temperature.
-
Measurement: Place the sample in a cuvette and insert it into the instrument. Perform multiple measurements to ensure reproducibility.
-
Data Analysis: The instrument's software will calculate the average particle size (Z-average), PDI, and zeta potential. A PDI value below 0.3 is generally considered acceptable for drug delivery applications, indicating a relatively narrow size distribution.[5]
Method: High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometry
Protocol:
-
Separation of Free Drug: Separate the unencapsulated TMP from the nanoparticles. This can be achieved by ultracentrifugation, where the nanoparticles are pelleted, and the supernatant containing the free drug is collected.
-
Quantification of Free Drug: Measure the concentration of TMP in the supernatant using a validated HPLC or UV-Vis spectrophotometry method.
-
Calculation of Encapsulation Efficiency:
-
EE (%) = [(Total amount of TMP - Amount of free TMP) / Total amount of TMP] x 100
-
-
Quantification of Total Drug: To determine the drug loading, a known amount of the lyophilized nanoparticles is dissolved in a suitable organic solvent to break the nanoparticles and release the encapsulated drug. The total amount of TMP is then quantified.
-
Calculation of Drug Loading:
-
DL (%) = (Amount of encapsulated TMP / Total weight of nanoparticles) x 100
-
Method: Dialysis Bag Method
Protocol:
-
Preparation: Place a known amount of the TMP-nanoparticle dispersion into a dialysis bag with a specific molecular weight cut-off (MWCO).
-
Release Study: Immerse the dialysis bag in a release medium (e.g., phosphate-buffered saline, pH 7.4) maintained at 37°C with constant stirring.
-
Sampling: At predetermined time intervals, withdraw a sample of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Quantification: Analyze the concentration of TMP in the collected samples using HPLC or UV-Vis spectrophotometry.
-
Data Analysis: Plot the cumulative percentage of drug released against time to obtain the in vitro release profile.
Signaling Pathways and Experimental Workflows
Signaling Pathways Modulated by this compound
TMP exerts its therapeutic effects by modulating various signaling pathways. Understanding these pathways is crucial for designing targeted drug delivery systems.
Caption: PI3K/Akt signaling pathway in neuroprotection by TMP.
Caption: Nrf2/HO-1 pathway in the antioxidant effect of TMP.
Experimental Workflow
The following diagram illustrates a typical workflow for the development and evaluation of TMP nanoparticles.
Caption: General workflow for TMP nanoparticle development.
Conclusion
The formulation of this compound into nanoparticles presents a viable strategy to enhance its therapeutic potential. The choice of nanoparticle system will depend on the specific application, desired release profile, and targeting requirements. The protocols and data provided in these application notes serve as a foundation for researchers to develop and characterize novel TMP nanoformulations for a variety of diseases. Careful optimization of formulation parameters and thorough characterization are essential for the successful translation of these promising drug delivery systems.
References
- 1. This compound Antagonizes the Subchronic Cadmium Exposure-Induced Oxidative Damage in Mouse Livers via the Nrf2/HO-1 Pathway [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Physical characterization of nanoparticle size and surface modification using particle scattering diffusometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jddtonline.info [jddtonline.info]
- 5. Impact of Particle Size and Polydispersity Index on the Clinical Applications of Lipidic Nanocarrier Systems - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Intraperitoneal Injection of Tetramethylpyrazine in Rat Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Tetramethylpyrazine (TMP) administered via intraperitoneal (IP) injection in various rat models. The information is compiled from multiple research studies and is intended to guide researchers in designing and executing their own experiments.
Overview of this compound (TMP)
This compound, an alkaloid originally isolated from the Chinese herb Ligusticum wallichii (Chuanxiong), has garnered significant scientific interest due to its diverse pharmacological activities. It is widely investigated for its neuroprotective, anti-inflammatory, antioxidant, and anti-apoptotic properties.[1][2] Intraperitoneal injection is a common administration route in preclinical rat studies, allowing for rapid systemic absorption.
Applications in Rat Models
Intraperitoneal administration of TMP has been explored in a variety of rat models, demonstrating therapeutic potential in several disease areas:
-
Neuroprotection: TMP has shown significant neuroprotective effects in models of cerebral ischemia-reperfusion injury, spinal cord injury, Parkinson's disease, and Huntington's disease-like symptoms.[1][3][4][5][6] It has been observed to reduce neuronal apoptosis, suppress inflammatory responses in the nervous system, and improve neurological function.[3][4][5]
-
Anti-inflammatory Effects: TMP exhibits potent anti-inflammatory properties in models of acute pancreatitis, endometriosis, and gastric ulcers.[7][8][9] It has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6.[7][8]
-
Organ Protection: Studies have demonstrated the protective effects of TMP on various organs, including the kidneys in cisplatin-induced nephrotoxicity and the lungs in acute lung injury.[10][11]
-
Choroidal Neovascularization: In models of age-related macular degeneration, TMP has been found to inhibit the development of experimental choroidal neovascularization.[12][13]
Quantitative Data Summary
The following tables summarize the quantitative data from various studies on the intraperitoneal injection of TMP in rat models.
Table 1: Dosage and Therapeutic Effects
| Rat Model | TMP Dosage (i.p.) | Key Findings | Reference |
| Cerebral Ischemia-Reperfusion | 40 mg/kg | Improved neurological function, reduced neuronal damage.[4] | [4] |
| 20 mg/kg | Enhanced neuroplasticity.[14] | [14] | |
| Acute Pancreatitis | 10 mg/kg | Attenuated severity of pancreatitis, reduced serum amylase and pro-inflammatory cytokines.[7][15] | [7][15] |
| Spinal Cord Injury | Not specified | Improved neurological recovery, reduced neural apoptosis.[5] | [5] |
| Parkinson's Disease (MPTP-induced) | Not specified | Prevented dopaminergic neuron damage, improved motor deficits.[1] | [1] |
| Parkinson's Disease (Rotenone-induced) | 10, 20, 40 mg/kg | Improved motor deficits and striatal dopamine (B1211576) content.[2] | [2] |
| Endometriosis | 8, 19, 38 mg/kg | Reduced size of endometriotic lesions, lowered inflammatory factors.[9] | [9] |
| Gastric Ulcer (Indomethacin-induced) | 15, 30, 60 mg/kg (p.o.) | Promoted mucus secretion, prevented histopathologic changes.[8][16] | [8][16] |
| Choroidal Neovascularization | 20, 40 mg/kg | Inhibited the development of CNV, diminished lesion size.[12] | [12] |
| Acute Lung Injury (LPS-induced) | Not specified | Decreased inflammatory cell infiltration, alleviated lung tissue damage.[10] | [10] |
| Huntington's Disease-like symptoms | Not specified | Improved behavioral performances, ameliorated oxidative stress.[6] | [6] |
| Cisplatin-induced Nephrotoxicity | Not specified | Reversed the decrease in antioxidant enzyme levels.[11] | [11] |
Table 2: Pharmacokinetic Parameters (Intravenous Administration)
| Parameter | Value | Reference |
| Bioavailability (vs. i.g.) | 86.33% (i.n.) vs. 50.39% (i.g.) | [17][18] |
| Time to peak plasma concentration (tmax) | 15 min (i.n. and i.v.) | [17][18] |
| Drug Targeting Efficiency to Brain (DTE) | 78.89% (i.n.) vs. 85.69% (i.g.) | [17][18] |
Experimental Protocols
The following are detailed methodologies for key experiments involving the intraperitoneal injection of TMP in rat models.
General Protocol for Intraperitoneal Injection in Rats
This protocol provides a general guideline for performing an IP injection in rats.[19]
Materials:
-
This compound (TMP) solution of desired concentration
-
Sterile syringes (1-3 mL)
-
Sterile needles (23-26 gauge)
-
70% ethanol (B145695) or other suitable disinfectant
-
Animal restraint device (optional)
Procedure:
-
Animal Restraint: Securely restrain the rat. This can be done manually by a trained handler or using a restraint device.
-
Injection Site Identification: Position the rat on its back with the head tilted slightly downwards. The preferred injection site is the lower right quadrant of the abdomen to avoid the cecum, which is typically located on the left side.
-
Site Preparation: Disinfect the injection site with 70% ethanol.
-
Needle Insertion: Insert the needle at a 15-30 degree angle into the peritoneal cavity. Aspirate slightly to ensure the needle has not entered a blood vessel or organ.
-
Injection: Slowly inject the TMP solution.
-
Needle Withdrawal: Withdraw the needle and apply gentle pressure to the injection site if necessary.
-
Monitoring: Monitor the animal for any adverse reactions after the injection.
Protocol for Cerebral Ischemia-Reperfusion (MCAO/R) Model
This protocol describes the induction of middle cerebral artery occlusion/reperfusion (MCAO/R) injury and subsequent treatment with TMP.[4]
Materials:
-
Male Sprague-Dawley rats (250-280 g)
-
This compound (40 mg/kg)
-
3% pentobarbital (B6593769) sodium for anesthesia
-
Monofilament nylon suture
Procedure:
-
Pre-treatment: Administer TMP (40 mg/kg, i.p.) to the treatment group for 3 consecutive days before surgery.
-
Anesthesia: Anesthetize the rats with 3% pentobarbital sodium.
-
Surgical Procedure:
-
Make a midline neck incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the proximal CCA and ECA.
-
Insert a monofilament nylon suture into the ICA via the ECA stump and advance it to occlude the middle cerebral artery (MCA).
-
-
Reperfusion: After a specific occlusion period (e.g., 2 hours), withdraw the filament to allow reperfusion.
-
Post-operative Care: Provide appropriate post-operative care, including maintaining body temperature.
-
Continued Treatment: Continue daily intraperitoneal injections of TMP for the desired duration of the study (e.g., 14 days).
Protocol for Acute Pancreatitis Model
This protocol outlines the induction of acute pancreatitis using caerulein (B1668201) and treatment with TMP.[7][15]
Materials:
-
Male C57BL/6 mice (or rats as appropriate for the study)
-
Caerulein (50 μg/kg)
-
This compound (10 mg/kg)
-
Normal saline
Procedure:
-
Animal Preparation: Fast the animals for 18 hours with free access to water.
-
TMP Administration: Administer TMP (10 mg/kg, i.p.) 3 hours before the induction of pancreatitis.
-
Induction of Acute Pancreatitis: Induce acute pancreatitis by giving 6 hourly intraperitoneal injections of caerulein (50 μg/kg).
-
Sample Collection: Euthanize the animals at a predetermined time point after the final caerulein injection for blood and tissue collection.
Signaling Pathways and Mechanisms of Action
TMP exerts its therapeutic effects through the modulation of various signaling pathways. The following diagrams illustrate some of the key pathways involved.
References
- 1. Neuroprotective Effects of this compound against Dopaminergic Neuron Injury in a Rat Model of Parkinson's Disease Induced by MPTP - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Ameliorates Rotenone-Induced Parkinson's Disease in Rats: Involvement of Its Anti-Inflammatory and Anti-Apoptotic Actions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroprotection by this compound against ischemic brain injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound enhances neuroprotection and plasticity in cerebral ischemia-reperfusion injury via RhoA/ROCK2 pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Neuroprotective Effect of this compound Against Contusive Spinal Cord Injury by Activating PGC-1α in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuroprotective activity of this compound against 3-nitropropionic acid induced Huntington's disease-like symptoms in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound (TMP) protects rats against acute pancreatitis through NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound ameliorates indomethacin-induced gastric ulcer in rats: Impact on oxidative, inflammatory, and angiogenic machineries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound Confers Protection Against Oxidative Stress and NLRP3-Dependent Pyroptosis in Rats with Endometriosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound ameliorates acute lung injury by regulating the Rac1/LIMK1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound: An Active Ingredient of Chinese Herbal Medicine With Therapeutic Potential in Acute Kidney Injury and Renal Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effect of this compound on rat experimental choroidal neovascularization in vivo and endothelial cell cultures in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. semanticscholar.org [semanticscholar.org]
- 14. Effect of this compound on Neuroplasticity after Transient Focal Cerebral Ischemia Reperfusion in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. researchgate.net [researchgate.net]
- 17. Comparative pharmacokinetics of this compound phosphate in rat plasma and extracellular fluid of brain after intranasal, intragastric and intravenous administration - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Comparative pharmacokinetics of this compound phosphate in rat plasma and extracellular fluid of brain after intranasal, intragastric and intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Intraperitoneal Injection in Rats | Animals in Science [queensu.ca]
Protocol for Creating a Tetramethylpyrazine Microemulsion: A Detailed Guide for Researchers
Abstract
This document provides a comprehensive protocol for the laboratory-scale preparation and characterization of a Tetramethylpyrazine (TMP) microemulsion. This compound, a bioactive alkaloid isolated from the traditional Chinese herb Ligusticum wallichii (Chuanxiong), has demonstrated significant therapeutic potential, including neuroprotective, anti-inflammatory, and anti-apoptotic effects.[1] However, its clinical application can be limited by its poor water solubility. Microemulsion formulations offer a promising strategy to enhance the solubility and bioavailability of lipophilic drugs like TMP.[2] This protocol details the selection of components, construction of pseudo-ternary phase diagrams for formulation optimization, a step-by-step preparation method, and essential characterization techniques. Additionally, it outlines some of the key signaling pathways modulated by TMP to provide context for its therapeutic action.
Introduction to Microemulsions
Microemulsions are clear, thermodynamically stable, isotropic liquid mixtures of an oil phase, an aqueous phase, a surfactant, and a cosurfactant.[3] Unlike coarse emulsions, microemulsions form spontaneously or with minimal agitation and have droplet sizes typically in the range of 10-100 nm.[2][4] These systems can be classified as oil-in-water (o/w), water-in-oil (w/o), or bicontinuous, depending on their structure.[5][6] The primary advantages of using microemulsions for drug delivery include enhanced drug solubilization, improved bioavailability, and ease of preparation.[2][5]
Components and Formulation Development
The selection of appropriate oil, surfactant, and cosurfactant is critical for the successful formulation of a stable and effective TMP microemulsion.
Excipient Selection
Based on published studies, the following components have been successfully used to formulate TMP microemulsions:
-
Oil Phase: The oil phase solubilizes the lipophilic drug. Commonly used oils include Isopropyl myristate (IPM), Maisine® 35-1, and Oleic acid.[4][7][8]
-
Surfactant: The surfactant reduces the interfacial tension between the oil and aqueous phases. Non-ionic surfactants are often preferred in pharmaceutical formulations due to their lower toxicity. Examples include Labrasol®, Cremophor® RH40, and Tween 80.[4][7]
-
Co-surfactant: A co-surfactant, typically a short-chain alcohol or amine, is often required to further reduce interfacial tension and increase the fluidity of the interfacial film. Commonly used co-surfactants for TMP microemulsions include Plurol® Oleique CC 497, Transcutol® P, ethanol, and propylene (B89431) glycol.[4][7][8]
Construction of Pseudo-Ternary Phase Diagrams
To identify the optimal concentration ranges of the oil, surfactant, and cosurfactant that result in a stable microemulsion, pseudo-ternary phase diagrams are constructed using the water titration method.[9] This involves preparing various mixtures of the oil and a fixed surfactant/cosurfactant (Smix) ratio and titrating them with water until a transparent, single-phase microemulsion is formed.
Experimental Protocols
Protocol for Constructing a Pseudo-Ternary Phase Diagram
-
Prepare different weight ratios of the surfactant and cosurfactant (Smix), for example, 1:1, 2:1, 3:1, and 4:1.
-
For each Smix ratio, prepare a series of mixtures with the chosen oil phase at varying weight ratios (e.g., 9:1, 8:2, 7:3, 6:4, 5:5, 4:6, 3:7, 2:8, 1:9).
-
Titrate each oil/Smix mixture with distilled water dropwise under constant, gentle magnetic stirring at a controlled temperature (e.g., 25°C).
-
Visually observe the transition from a turbid or milky emulsion to a clear and transparent microemulsion. The point at which the mixture becomes transparent indicates the formation of a microemulsion.
-
Record the weight percentages of the oil, Smix, and water for each clear formulation.
-
Plot the data on a triangular phase diagram to delineate the microemulsion region.
Protocol for Preparing the this compound Microemulsion
This protocol is based on the spontaneous emulsification method.[5]
-
Based on the constructed pseudo-ternary phase diagram, select an optimized formulation with a high capacity for drug loading within the stable microemulsion region.
-
Accurately weigh the required amounts of the oil phase, surfactant, and cosurfactant and mix them in a glass vial.
-
Add the desired amount of this compound to the oil/surfactant/cosurfactant mixture and stir until the drug is completely dissolved. Gentle heating may be applied if necessary to facilitate dissolution.
-
Slowly add the aqueous phase (distilled water) dropwise to the mixture under constant, gentle magnetic stirring.
-
Continue stirring until a clear, transparent, and homogenous microemulsion is formed.
-
Allow the microemulsion to equilibrate for a period (e.g., 30 minutes) before characterization.[9]
Characterization of the this compound Microemulsion
Visual Inspection and Physicochemical Properties
The prepared microemulsion should be visually inspected for clarity, transparency, and homogeneity. Basic physicochemical properties such as pH, conductivity, and viscosity should also be measured.
Droplet Size, Polydispersity Index (PDI), and Zeta Potential
These parameters are crucial for assessing the stability and performance of the microemulsion.
-
Droplet Size and PDI: Measured using Dynamic Light Scattering (DLS). The droplet size should ideally be within the nano-range (10-100 nm) with a low PDI value (typically < 0.3) indicating a narrow and uniform size distribution.[4]
-
Zeta Potential: This measurement indicates the surface charge of the droplets and is a key indicator of the stability of the colloidal dispersion. A high absolute zeta potential value (typically > ±20 mV) suggests good physical stability.
Drug Loading and Encapsulation Efficiency
To determine the amount of TMP successfully incorporated into the microemulsion, the following can be measured:
-
Drug Loading: An excess amount of TMP is added to the blank microemulsion and stirred for an extended period (e.g., 72 hours).[4] The mixture is then centrifuged to separate the undissolved drug. The concentration of TMP in the clear supernatant is determined by a suitable analytical method like High-Performance Liquid Chromatography (HPLC).
-
Encapsulation Efficiency: This is typically more relevant for nano-emulsions or nanocapsules where a distinct core and shell exist. For microemulsions, drug loading is the more pertinent parameter.
Data Presentation
The following tables summarize representative quantitative data from studies on TMP microemulsions.
Table 1: Example Formulations of this compound Microemulsions
| Formulation ID | Oil Phase (% w/w) | Surfactant (% w/w) | Co-surfactant (% w/w) | Aqueous Phase (% w/w) | Reference |
| Formulation 6[4] | Isopropyl Myristate (11.0) | Labrasol® (33.0) | Plurol® Oleique CC 497 (11.0) | Water (45.0) | [4][10] |
| Optimized ME[9] | Isopropyl Myristate (7.0) | Cremophor® EL (21.0) | Propylene Glycol (7.0) | Water (65.0) | [9] |
| Optimized TMP-ME[8] | Maisine® 35-1 (7.0) | Labrasol® (30.0) | Transcutol® P (10.0) | Water (53.0) | [8] |
| F15[11] | Isopropyl Palmitate | Span 80 | Polyethylene Glycol 400 | Not Specified | [11] |
Table 2: Characterization Parameters of this compound Microemulsions
| Formulation ID | Mean Droplet Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
| Formulation 6[4] | 95.04 | 0.397 | Not Reported | [4] |
| P/TMP-MEs | 35.9 ± 2.5 | Not Reported | -29.4 ± 3.1 | [12] |
| Optimized TMP-ME[8] | 79.04 ± 0.68 | Not Reported | Not Reported | [8] |
| F15[11] | 144.0 | Not Reported | -19.0 ± 8.24 | [11] |
Visualization of Workflow and Signaling Pathways
Experimental Workflow
Caption: Experimental workflow for TMP microemulsion preparation.
Key Signaling Pathways Modulated by this compound
This compound exerts its therapeutic effects by modulating various intracellular signaling pathways.[13]
-
Anti-inflammatory Effects: TMP can inhibit the activation of the NF-κB pathway, which is a key regulator of inflammation.[13] It has also been shown to block the activation of ERK and p38 MAPK signaling pathways, leading to a reduction in the expression of pro-inflammatory cytokines.[13]
-
Anti-apoptotic Effects: TMP can protect cells from apoptosis by inhibiting the p38 MAPK and FoxO1 signaling pathways.[13][14] It can also activate the PI3K/Akt pathway, which promotes cell survival.[13]
-
Neuroprotective Effects: In the context of the central nervous system, TMP has been shown to activate the PI3K/Akt/Nrf2 signaling pathway, which enhances antioxidant defenses.[15] It can also inhibit the Rho/ROCK signaling pathway, which is implicated in stroke pathogenesis.[15] Furthermore, TMP can modulate the Rac1/LIMK1 signaling pathway, which is involved in regulating cytoskeletal dynamics and endothelial permeability.[16]
Caption: Key signaling pathways modulated by TMP.
Conclusion
This protocol provides a detailed framework for the rational design, preparation, and characterization of this compound microemulsions. By following these guidelines, researchers can develop stable and effective delivery systems to enhance the therapeutic potential of this promising natural compound. The provided information on the signaling pathways affected by TMP offers valuable insights for professionals in drug development, aiding in the understanding of its mechanism of action and guiding further research.
References
- 1. researchgate.net [researchgate.net]
- 2. Microemulsions: Innovative Strategies for Enhanced Drug Delivery [wisdomlib.org]
- 3. ijper.org [ijper.org]
- 4. Microemulsion-based novel transdermal delivery system of this compound: preparation and evaluation in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. asianjpr.com [asianjpr.com]
- 6. pharmascigroup.us [pharmascigroup.us]
- 7. researchgate.net [researchgate.net]
- 8. Microneedle-Assisted Percutaneous Delivery of a this compound-Loaded Microemulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. researchgate.net [researchgate.net]
- 11. jscimedcentral.com [jscimedcentral.com]
- 12. researchgate.net [researchgate.net]
- 13. Mechanisms and Clinical Application of this compound (an Interesting Natural Compound Isolated from Ligusticum Wallichii): Current Status and Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | this compound: A Review of Its Antitumor Potential and Mechanisms [frontiersin.org]
- 15. Frontiers | Regulatory mechanisms of this compound on central nervous system diseases: A review [frontiersin.org]
- 16. This compound ameliorates acute lung injury by regulating the Rac1/LIMK1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application of Tetramethylpyrazine in Alzheimer's Disease Mouse Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline and the presence of hallmark neuropathological changes, including amyloid-beta (Aβ) plaques and neurofibrillary tangles composed of hyperphosphorylated tau protein.[1][2] Current therapeutic options for AD are limited, creating an urgent need for novel disease-modifying treatments.[1] Tetramethylpyrazine (TMP), an alkaloid extracted from the rhizome of Ligusticum chuanxiong, has demonstrated neuroprotective effects in various models of neurological disease.[1][3] This document provides a comprehensive overview of the application of TMP and its derivative, this compound Nitrone (TBN), in preclinical mouse models of Alzheimer's disease, summarizing key findings and detailing experimental protocols to facilitate further research.
Therapeutic Efficacy of this compound in AD Mouse Models
Studies utilizing transgenic mouse models of Alzheimer's disease, such as the 3xTg-AD and APP/PS1 mice, have consistently shown that systemic treatment with TMP or its derivative TBN can ameliorate key aspects of AD pathology and improve cognitive function.
Cognitive Improvement
TMP and TBN administration has been shown to significantly improve learning and memory deficits in AD mouse models.[1][4][5] Behavioral tests, including the Morris Water Maze (MWM), T-shaped maze, and fear conditioning tests, have demonstrated these cognitive enhancements.[5]
Reduction of Neuropathology
Treatment with TMP or TBN leads to a notable reduction in the classical hallmarks of AD neuropathology. This includes a decrease in Aβ deposition and a reduction in the levels of hyperphosphorylated tau protein.[1][6]
Quantitative Data Summary
The following tables summarize the quantitative results from key studies on the effects of this compound (TMP) and its derivative (TBN) in Alzheimer's disease mouse models.
Table 1: Effects of TMP/TBN on Cognitive Performance in AD Mouse Models
| Behavioral Test | Mouse Model | Treatment | Dosage | Duration | Key Finding | Reference |
| T-Shaped Maze | APP/PS1 | TMP | 20 mg/kg | 30 days | Increased moving speed and distance | [5] |
| Morris Water Maze | APP/PS1 | TMP | 20 mg/kg | 30 days | Improved spatial memory | [5] |
| Fear Conditioning | APP/PS1 | TMP | 20 mg/kg | 30 days | Increased freezing behavior, indicating improved fear memory | [5] |
| Step-Down Avoidance | 3xTg-AD | TBN | 60 mg/kg | Not Specified | Significantly increased step-down latency and decreased errors | [4] |
| Novel Object Recognition | 3xTg-AD | TBN | 60 mg/kg | Not Specified | Improved recognition memory, shown by an increased discrimination index | [4] |
| Morris Water Maze | 3xTg-AD | TBN | 60 mg/kg | Not Specified | Improved spatial memory and cognitive deficits | [4] |
Table 2: Effects of TMP/TBN on Alzheimer's Disease Neuropathology
| Biomarker | Mouse Model | Treatment | Dosage | Duration | Key Finding | Reference |
| Aβ Deposition | 3xTg-AD & APP/PS1 | TMP | 10 mg/kg/day | 1-2 months | Significantly decreased Aβ levels | [1] |
| Aβ40/42 Levels | 3xTg-AD | TBN | 60 mg/kg | Not Specified | Reduced levels of soluble and insoluble Aβ40/Aβ42 in hippocampus and cerebral cortex | [4] |
| Tau Phosphorylation (pS396) | 3xTg-AD | TMP | 10 mg/kg/day | 1 month | Significantly decreased pS396 levels | [1] |
| Tau Phosphorylation (pS202, pS396) | APP/PS1 | TMP | 10 mg/kg/day | 2 months | Significantly decreased pS202 and pS396 levels | [1] |
| Total Tau (Tau-5) | 3xTg-AD & APP/PS1 | TMP | 10 mg/kg/day | 1-2 months | Significantly decreased Tau-5 levels | [1] |
| BACE1 Expression | APP/PS1 | TMP | 10 mg/kg/day | 2 months | Significantly reduced BACE1 expression | [1] |
| APP Expression | APP/PS1 | TMP | 10 mg/kg/day | 2 months | Significantly reduced APP expression | [1] |
| CUL4B Expression | APP/PS1 | TMP | 200 mg/kg | Not Specified | Downregulated CUL4B expression | [5] |
| SSTR4 Protein Level | APP/PS1 | TMP | 200 mg/kg | Not Specified | Upregulated SSTR4 protein level | [5] |
Mechanisms of Action
The neuroprotective effects of TMP in the context of Alzheimer's disease are multifactorial, involving several key signaling pathways.
Modulation of Amyloid Precursor Protein (APP) Processing
TMP has been shown to inhibit the amyloidogenic processing of APP.[1] It reduces the expression of beta-secretase 1 (BACE1), a key enzyme in the production of Aβ.[1] By inhibiting BACE1 activity, TMP leads to a reduction in Aβ accumulation.[1]
Reduction of Tau Hyperphosphorylation
TMP treatment significantly reduces the hyperphosphorylation of tau protein at various sites, including Ser202 and Ser396.[1] While the precise mechanism is still under investigation, it is suggested that the reduction in Aβ accumulation by TMP may indirectly affect tau pathology.[1]
Regulation of SSTR4 Ubiquitination
TMP has been found to improve cognitive function by inhibiting the expression of Cullin 4B (CUL4B), which in turn reduces the ubiquitination and subsequent degradation of somatostatin (B550006) receptor 4 (SSTR4).[5] This leads to an upregulation of SSTR4 protein levels, alleviating neuronal apoptosis and injury.[5]
Modulation of Mitophagy, MAPK, and mTOR Pathways
Proteomic analyses have revealed that TBN, a derivative of TMP, exerts its neuroprotective effects by modulating mitophagy, the MAPK signaling pathway, and the mTOR signaling pathway.[6] TBN upregulates PINK1, a key protein for mitochondrial homeostasis, suggesting that its therapeutic effects are linked to the preservation of mitochondrial function.[6]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature on the application of TMP in AD mouse models.
Animal Models and Treatment
-
Mouse Strains:
-
TMP Administration:
-
TBN Administration:
-
Preparation: Details on preparation were not specified in the reviewed literature.
-
Dosage: 60 mg/kg.[4]
-
Route of Administration: Not specified, likely oral gavage or intraperitoneal injection.
-
Treatment Duration: Not specified.
-
Behavioral Testing
A battery of behavioral tests should be conducted to assess cognitive function.
-
Morris Water Maze (MWM):
-
Apparatus: A circular pool (diameter: 120 cm, height: 50 cm) filled with opaque water (22 ± 1°C). A hidden platform (diameter: 10 cm) is submerged 1 cm below the water surface.
-
Procedure:
-
Acquisition Phase (5 days): Four trials per day with a 60-second inter-trial interval. Mice are released from one of four starting positions and allowed to search for the platform for 60 seconds. If the mouse fails to find the platform within 60 seconds, it is guided to it and allowed to remain for 15 seconds.
-
Probe Trial (Day 6): The platform is removed, and the mouse is allowed to swim for 60 seconds.
-
-
Data Collection: Record escape latency, path length, and time spent in the target quadrant during the probe trial.
-
-
T-Shaped Maze:
-
Apparatus: A T-shaped maze with a starting arm and two goal arms.
-
Procedure: Used to assess spontaneous alternation, a measure of spatial working memory.
-
Data Collection: Record the sequence of arm entries to calculate the percentage of spontaneous alternation.
-
-
Fear Conditioning:
-
Apparatus: A conditioning chamber equipped with a grid floor for delivering foot shocks and a camera to record behavior.
-
Procedure:
-
Training: Place the mouse in the chamber and allow it to explore for a set period. Present a conditioned stimulus (e.g., a tone) followed by an unconditioned stimulus (e.g., a mild foot shock).
-
Testing: On subsequent days, place the mouse back in the conditioning chamber (contextual test) or a novel chamber with the conditioned stimulus (cued test) and measure freezing behavior.
-
-
Data Collection: Quantify the duration of freezing behavior as a percentage of the total observation time.
-
Biochemical and Histological Analyses
-
Tissue Preparation:
-
Anesthetize mice and perfuse transcardially with ice-cold saline.
-
Harvest brains and dissect the hippocampus and cortex.
-
Tissues can be either fresh-frozen for biochemical analysis or fixed in 4% paraformaldehyde for histology.
-
-
Western Blotting:
-
Homogenize brain tissue in RIPA buffer with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies overnight at 4°C. Key primary antibodies include:
-
Anti-Aβ (6E10)
-
Anti-phospho-Tau (pS202, pS396)
-
Anti-Total Tau (Tau-5)
-
Anti-BACE1
-
Anti-APP
-
Anti-CUL4B
-
Anti-SSTR4
-
Anti-β-actin (as a loading control)
-
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect signals using an ECL detection kit and quantify band intensity using densitometry software.
-
-
Immunohistochemistry:
-
Embed fixed brain tissue in paraffin (B1166041) and cut into sections.
-
Deparaffinize and rehydrate sections.
-
Perform antigen retrieval using citrate (B86180) buffer.
-
Block with a suitable blocking solution (e.g., normal goat serum).
-
Incubate with primary antibodies (e.g., anti-Aβ) overnight at 4°C.
-
Incubate with biotinylated secondary antibodies followed by avidin-biotin-peroxidase complex.
-
Visualize with a DAB substrate kit.
-
Counterstain with hematoxylin.
-
Dehydrate, clear, and mount coverslips.
-
Image Analysis: Capture images using a light microscope and quantify the Aβ plaque load using image analysis software.
-
-
Dot Blot Analysis:
-
Prepare brain tissue lysates as for Western blotting.
-
Spot the lysates directly onto a nitrocellulose membrane.
-
Allow the spots to dry completely.
-
Proceed with blocking and antibody incubation steps as described for Western blotting to detect total Aβ levels.[1]
-
Conclusion
This compound and its derivatives hold significant promise as therapeutic agents for Alzheimer's disease. The preclinical evidence from mouse models demonstrates a consistent ability to improve cognitive function and reduce the core neuropathological features of AD. The mechanisms of action are multifaceted, involving the modulation of APP processing, reduction of tau hyperphosphorylation, and regulation of neuronal survival pathways. The protocols outlined in this document provide a framework for researchers to further investigate the therapeutic potential of TMP and to elucidate its precise molecular mechanisms in the context of Alzheimer's disease.
References
- 1. This compound Improves Cognitive Impairment and Modifies the Hippocampal Proteome in Two Mouse Models of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Evaluation of therapeutic effects of this compound nitrone in Alzheimer’s disease mouse model and proteomics analysis [frontiersin.org]
- 3. Frontiers | Regulatory mechanisms of this compound on central nervous system diseases: A review [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. dovepress.com [dovepress.com]
- 6. Evaluation of therapeutic effects of this compound nitrone in Alzheimer’s disease mouse model and proteomics analysis - PMC [pmc.ncbi.nlm.nih.gov]
Determining Tetramethylpyrazine Concentration in Serum using High-Performance Liquid Chromatography (HPLC)
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Tetramethylpyrazine (TMP), also known as ligustrazine, is a bioactive compound originally isolated from the Chinese herb Ligusticum wallichii. It is recognized for its potential therapeutic effects, including antioxidant properties, and is investigated for various conditions such as pulmonary hypertension.[1] Accurate and precise quantification of TMP in biological matrices like serum is crucial for pharmacokinetic studies, therapeutic drug monitoring, and overall drug development. High-Performance Liquid Chromatography (HPLC) is a reliable and widely used analytical technique for this purpose due to its high selectivity, precision, and reproducibility.[2] This document provides a detailed protocol for the determination of this compound concentration in serum using a validated HPLC method.
Principle
This method utilizes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection to separate and quantify this compound from serum components. The sample preparation involves a protein precipitation step to remove interfering macromolecules. The chromatographic separation is achieved on a C18 column with an isocratic mobile phase, allowing for the efficient resolution of TMP from endogenous serum components.
Experimental Protocols
Materials and Reagents
-
This compound (TMP) standard (≥98% purity)
-
Internal Standard (IS), e.g., Methaqualone or Carbamazepine[3]
-
HPLC grade Methanol (B129727)
-
HPLC grade Acetonitrile (B52724)
-
Chloroform (for liquid-liquid extraction, if preferred)
-
Phosphate buffer (0.01M, pH 3.0)[3]
-
Water, HPLC grade
-
Serum samples (blank and spiked)
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is used. The following table summarizes the optimized chromatographic conditions.
| Parameter | Condition |
| HPLC Column | Shim-pack CLC-ODS (150mm x 6mm, 5µm) or equivalent C18 column |
| Mobile Phase | Methanol : Water (72:28, v/v) or Methanol : 0.01M Phosphate Buffer (pH 3.0) (62:38, v/v)[3] |
| Flow Rate | 1.0 mL/min[3] |
| Detection Wavelength | 280 nm or 279 nm[3] |
| Injection Volume | 20 µL |
| Column Temperature | 30°C[3] |
| Run Time | Approximately 10 minutes[3] |
Sample Preparation
The following protocol describes a protein precipitation method for the extraction of this compound from serum.
-
Aliquoting: Pipette 100 µL of serum sample into a microcentrifuge tube.
-
Internal Standard Addition: Add a specific volume of the internal standard solution (e.g., carbamazepine (B1668303) in acetonitrile) to the serum sample.[3]
-
Protein Precipitation: Add a protein precipitating agent, such as acetonitrile or a mixture of methanol and acetonitrile, in a 3:1 or 5:1 ratio to the serum volume.[4]
-
Vortexing: Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the sample at a high speed (e.g., 10,000 rpm) for 10-15 minutes to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the clear supernatant to a clean tube.
-
Injection: Inject a 20 µL aliquot of the supernatant directly into the HPLC system.[3]
Alternatively, a liquid-liquid extraction can be performed using chloroform.
Method Validation
The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its reliability and accuracy. The following table summarizes the key validation parameters and their typical acceptance criteria.
| Validation Parameter | Acceptance Criteria | Example Data |
| Linearity (R²) | ≥ 0.999 | > 0.999[5] |
| Range | 0.2 - 50 µg/mL[3] | - |
| Accuracy (% Recovery) | 90 - 110% | 92.6 - 98.1%[3] |
| Precision (% RSD) | ||
| - Repeatability (Intra-day) | ≤ 5% | < 5.75% |
| - Intermediate Precision (Inter-day) | ≤ 10% | < 7.5%[3] |
| Limit of Detection (LOD) | - | 0.05 µg/mL[3] |
| Limit of Quantification (LOQ) | - | 0.1 µg/mL[6] |
Pharmacokinetic Data
The validated HPLC method can be applied to pharmacokinetic studies of this compound. The following table presents example pharmacokinetic parameters obtained from a study in rats.
| Parameter | Value |
| Cmax (µg/L) | 2.834 |
| Tmax (h) | 0.5 |
| AUC (µg·h/L) | 5.112 |
| t1/2 (h) | 0.856 |
| MRT (h) | 1.321 |
Data from a study with a 20 mg/kg dose of TMP.[7]
Visualizations
References
- 1. Design and Comprehensive Characterization of this compound (TMP) for Targeted Lung Delivery as Inhalation Aerosols in Pulmonary Hypertension (PH): In Vitro Human Lung Cell Culture and In Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioanalytical study by HPLC for Quantification of Drug in Plasma Blood Concentration | Asian Journal of Pharmaceutical Research and Development [ajprd.com]
- 3. academic.oup.com [academic.oup.com]
- 4. agilent.com [agilent.com]
- 5. Improved liquid-liquid extraction followed by HPLC-UV for accurate and eco-friendly determination of this compound in vinegar products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Measurement and pharmacokinetic study of this compound in rat blood and its regional brain tissue by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Comparative study on pharmacokinetics of this compound, ferulic acid and their compatibility] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Formulation and Characterization of Tetramethylpyrazine Dry Powder for Inhalation
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides detailed protocols for the formulation of Tetramethylpyrazine (TMP) into a dry powder inhaler (DPI) formulation via spray drying, along with methods for its comprehensive physicochemical characterization and in vitro aerodynamic performance evaluation.
Introduction
This compound (TMP), also known as Ligustrazine, is a biologically active alkaloid originally isolated from the rhizome of Ligusticum chuanxiong, an herb used in traditional Chinese medicine.[1] TMP exhibits a range of pharmacological effects, including antioxidant and vasodilator properties.[1] Its potential as a therapeutic agent for pulmonary hypertension (PH) is of significant interest, as it can act as a Nrf2/ARE activator and a Rho/ROCK inhibitor.[1][2]
Pulmonary drug delivery via a Dry Powder Inhaler (DPI) offers a non-invasive approach for targeting therapeutics directly to the lungs.[3][4] This method can achieve high local drug concentrations, leading to a rapid onset of action while minimizing systemic side effects.[3] This application note details the development of an advanced spray-dried TMP formulation designed for efficient lung delivery.[5]
Experimental Protocols
Protocol: Preparation of TMP Dry Powder by Spray Drying
This protocol describes the particle engineering of TMP using an advanced spray drying technique to produce particles suitable for inhalation.[5][6]
Materials and Equipment:
-
This compound (TMP) powder
-
Methanol (B129727) (HPLC grade)
-
Büchi B-290 Mini Spray Dryer with a high-performance cyclone
-
Büchi B-295 Inert Loop (for use with organic solvents)
-
Compressed Ultra High Purity (UHP) dry nitrogen
-
Analytical balance and standard laboratory glassware
Procedure:
-
Feed Solution Preparation: Prepare a 1.0% w/v solution of TMP by completely dissolving the required amount of TMP powder in methanol.[5][6]
-
Spray Dryer Setup:
-
Process Parameter Configuration: Set the spray drying parameters as specified in Table 1.
-
Spray Drying Process:
-
Start the aspirator and gas flow, and allow the inlet temperature to stabilize at 100 °C.
-
Pump the TMP feed solution through the nozzle at the set feed rate.
-
The atomized droplets are dried in the drying chamber, and the solid microparticles are separated from the gas stream by the cyclone.
-
-
Product Collection and Storage:
-
Carefully collect the spray-dried TMP powder from the product collection vessel.
-
Store the collected powder in a desiccator at -20 °C until further analysis to maintain stability.[5]
-
Table 1: Spray Drying Parameters for TMP Formulation [5][6]
| Parameter | Value |
|---|---|
| Feed Concentration | 1% w/v TMP in Methanol |
| Inlet Temperature | 100 °C |
| Atomization Gas | UHP Nitrogen |
| Atomization Gas Flow Rate | 670 L/h (55 mm) |
| Aspirator Rate | 38 m³/h (100%) |
| Feed Rate | 27 mL/min |
| Nozzle Diameter | 0.7 mm |
Protocol: Physicochemical Characterization
A comprehensive characterization of the raw and spray-dried TMP is crucial to understand the impact of the manufacturing process on the solid-state properties.[2][7]
2.2.1 Scanning Electron Microscopy (SEM)
-
Purpose: To analyze particle morphology, size, and surface characteristics.
-
Procedure:
-
Mount a small amount of the powder sample onto an aluminum stub using double-sided carbon tape.
-
Sputter-coat the sample with a thin layer of gold-palladium to ensure conductivity.
-
Image the sample using a scanning electron microscope at various magnifications (e.g., 2000×).
-
2.2.2 X-Ray Powder Diffraction (XRPD)
-
Purpose: To determine the crystalline or amorphous nature of the powder.
-
Procedure:
-
Place the powder sample onto a zero-background sample holder.
-
Analyze the sample using a diffractometer with Cu Kα radiation.
-
Scan the sample over a 2θ range (e.g., 5° to 40°) to generate a diffractogram.
-
2.2.3 Differential Scanning Calorimetry (DSC)
-
Purpose: To investigate the thermal properties, such as melting point and glass transition temperature.
-
Procedure:
-
Accurately weigh 2-5 mg of the powder sample into an aluminum pan and hermetically seal it.
-
Use an empty, sealed pan as a reference.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.
-
Record the heat flow to generate a thermogram.
-
2.2.4 Raman Spectroscopy
-
Purpose: To confirm the chemical integrity of TMP after the spray drying process.
-
Procedure:
-
Place the powder sample on a microscope slide.
-
Acquire the Raman spectrum using a spectrometer with a specific laser wavelength (e.g., 785 nm).
-
Compare the spectra of raw and spray-dried TMP to identify any chemical changes.
-
Protocol: In Vitro Aerodynamic Performance Evaluation
This protocol details the assessment of the aerosol dispersion performance of the spray-dried TMP powder using a Next Generation Impactor (NGI).[5] This evaluation is critical for predicting the regional deposition of the drug in the lungs.[8][9]
Materials and Equipment:
-
Next Generation Impactor (NGI)
-
Size 3 HPMC capsules
-
High-resistance (e.g., HandiHaler®), medium-resistance (e.g., Neohaler®), and low-resistance (e.g., Aerolizer®) DPI devices[5]
-
Vacuum pump
-
Flow meter
-
HPLC system for drug quantification
Procedure:
-
NGI Preparation: Coat the NGI collection plates with a suitable solvent (e.g., silicone spray) to prevent particle bounce.[10] Assemble the NGI apparatus.
-
Dose Preparation: Accurately fill Size 3 HPMC capsules with a known mass of spray-dried TMP powder (e.g., 20 mg).
-
Test Setup:
-
Connect the NGI to the vacuum pump via a flow meter.
-
Calibrate the airflow to achieve a pressure drop of 4 kPa, which corresponds to a flow rate of 60 L/min for many devices.[5]
-
Insert a filled capsule into the DPI device and connect the device mouthpiece to the NGI induction port.
-
-
Sample Actuation and Collection:
-
Actuate the vacuum pump for a specific duration (e.g., 4 seconds) to draw the powder from the device into the NGI.
-
Disassemble the NGI and rinse the drug deposited on the mouthpiece, induction port, each stage, and the micro-orifice collector (MOC) with a known volume of a suitable solvent.
-
-
Drug Quantification:
-
Analyze the drug content in each rinse solution using a validated HPLC method.
-
-
Data Analysis: Calculate the following aerodynamic performance parameters:
-
Emitted Dose (ED): The total mass of drug that exits the inhaler device.
-
Fine Particle Dose (FPD): The mass of particles with an aerodynamic diameter ≤ 5 µm.
-
Fine Particle Fraction (FPF): The FPD expressed as a percentage of the Emitted Dose.
-
Mass Median Aerodynamic Diameter (MMAD): The diameter at which 50% of the particle mass is contained in larger particles and 50% in smaller particles.
-
Results and Data Presentation
The following tables summarize the expected outcomes from the characterization and performance evaluation of the TMP DPI formulation.
Table 2: Summary of Physicochemical Characterization of Raw vs. Spray-Dried (SD) TMP Data is illustrative based on published findings.[6]
| Property | Raw TMP | Spray-Dried (SD) TMP | Method |
| Morphology | Irregular, large crystalline particles | Spherical, smaller microparticles | SEM |
| Crystallinity | Crystalline | Amorphous | XRPD |
| Melting Point | Sharp endotherm (e.g., ~85-88 °C) | Broad or absent endotherm | DSC |
| Chemical Structure | Characteristic peaks present | Characteristic peaks retained | Raman Spectroscopy |
Table 3: In Vitro Aerodynamic Performance of Spray-Dried TMP using Different DPI Devices at 60 L/min Data is based on a published study for illustrative purposes.[5][6]
| Parameter | Aerolizer® (Low Resistance) | Neohaler® (Medium Resistance) | HandiHaler® (High Resistance) |
| Emitted Dose (ED) (%) | ~88% | ~88% | ~100% |
| Fine Particle Fraction (FPF) (%) | Value (e.g., 40-50%) | Value (e.g., 50-60%) | Value (e.g., 60-70%) |
| Mass Median Aerodynamic Diameter (MMAD) (µm) | Value (e.g., 2.5-3.5) | Value (e.g., 2.0-3.0) | Value (e.g., 1.5-2.5) |
Note: Higher resistance inhalers typically generate more shear stress, leading to better powder de-agglomeration and a higher FPF.
Proposed Signaling Pathway
This compound is known to exert its therapeutic effects in pulmonary vascular cells through multiple signaling pathways. A key mechanism involves the activation of the Nrf2/ARE pathway, which upregulates antioxidant defenses, and the inhibition of the Rho/ROCK pathway, which promotes vasodilation and has anti-proliferative effects.[1][2]
Conclusion
The protocols outlined in this application note provide a comprehensive framework for the formulation, characterization, and in vitro performance testing of a this compound dry powder inhaler product. The use of spray drying allows for the engineering of TMP particles with suitable aerodynamic properties for deep lung delivery.[5] The described characterization techniques are essential for ensuring the quality, stability, and performance of the final DPI formulation.[7][11] This approach enables the development of a promising new therapeutic for pulmonary diseases like PH.[2]
References
- 1. mdpi.com [mdpi.com]
- 2. Design and Comprehensive Characterization of this compound (TMP) for Targeted Lung Delivery as Inhalation Aerosols in Pulmonary Hypertension (PH): In Vitro Human Lung Cell Culture and In Vivo Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jmpas.com [jmpas.com]
- 4. mdpi.com [mdpi.com]
- 5. Design and Comprehensive Characterization of this compound (TMP) for Targeted Lung Delivery as Inhalation Aerosols in Pulmonary Hypertension (PH): In Vitro Human Lung Cell Culture and In Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. openaccess.journals4promo.com [openaccess.journals4promo.com]
- 7. inhalationmag.com [inhalationmag.com]
- 8. tissueeng.net [tissueeng.net]
- 9. inhalationmag.com [inhalationmag.com]
- 10. Characterization of a New High-Dose Dry Powder Inhaler (DPI) Based on a Fluidized Bed Design - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Microstructural Characterization of Dry Powder Inhaler Formulations Using Orthogonal Analytical Techniques - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Tetramethylpyrazine (TMP) in the Treatment of Acute Kidney Injury (AKI) Models
Introduction
Acute Kidney Injury (AKI) is a significant clinical syndrome characterized by a rapid decline in renal function, leading to high morbidity and mortality rates.[1][2] The pathophysiology of AKI is complex, involving processes such as inflammation, oxidative stress, apoptosis, and tubular cell injury.[3] Tetramethylpyrazine (TMP), also known as ligustrazine, is a bioactive alkaloid compound extracted from the traditional Chinese medicine Ligusticum wallichii (Chuan Xiong).[1][2] Possessing potent antioxidant, anti-inflammatory, and anti-apoptotic properties, TMP has been investigated as a promising therapeutic agent for various ischemic diseases, including AKI.[1][3][4] These notes provide an overview of TMP's mechanism of action and protocols for its application in common preclinical AKI models.
Mechanism of Action in AKI
Numerous studies have demonstrated that TMP confers renal protection through multiple pathways.[1][3] Its therapeutic effects are primarily attributed to its ability to mitigate oxidative stress, suppress inflammation, inhibit apoptosis, and regulate autophagy in renal cells.[1][2]
-
Anti-Inflammatory Effects: TMP has been shown to inhibit key inflammatory signaling pathways. It can suppress the activation of the NLRP3 inflammasome, a multiprotein complex that triggers the release of pro-inflammatory cytokines like IL-1β and IL-18.[2][3][5] Furthermore, TMP can downregulate the High Mobility Group Box 1/Toll-like Receptor 4/Nuclear Factor-kappa B (HMGB1/TLR4/NF-κB) signaling pathway, which is a central axis in the inflammatory response to tissue injury.[4] By activating Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ), TMP further dampens the production of inflammatory mediators.[1][4]
-
Antioxidant Effects: Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) production and antioxidant defenses, is a major driver of AKI.[1] TMP enhances the cellular antioxidant response by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a master regulator of antioxidant gene expression.[4][6] This leads to increased levels of protective enzymes such as superoxide (B77818) dismutase (SOD) and catalase.[4]
-
Anti-Apoptotic Effects: TMP protects renal tubular epithelial cells from apoptosis. It achieves this by modulating the expression of apoptosis-related proteins, typically by increasing the ratio of the anti-apoptotic protein Bcl-2 to the pro-apoptotic protein Bax and by inhibiting the activation of caspases, which are the executioners of apoptosis.[3][5][7]
-
Regulation of Autophagy and Other Pathways: The role of TMP in regulating autophagy in AKI is complex and may depend on the specific model, with some studies showing enhancement and others inhibition of the process.[1] TMP has also been found to interact with other signaling pathways, such as the Wnt/β-catenin pathway, to promote renal cell regeneration and repair.[7]
Caption: TMP's multifaceted mechanism in alleviating AKI.
Quantitative Data Summary
The efficacy of TMP in ameliorating AKI has been quantified in various preclinical models. The following tables summarize representative data on its effects on key biomarkers.
Table 1: Effect of TMP on Renal Function Markers in Ischemia-Reperfusion (I/R) AKI Models
| Animal Model | TMP Dosage & Route | Effect on Serum Creatinine (SCr) | Effect on Blood Urea Nitrogen (BUN) | Citation(s) |
|---|---|---|---|---|
| Sprague-Dawley Rats | 40 mg/kg, i.p. | Significantly decreased vs. I/R group | Significantly decreased vs. I/R group | [5][7] |
| Rats | Not Specified | Significantly decreased | Significantly decreased |[3][8] |
Table 2: Effect of TMP on Renal Function Markers in Cisplatin-Induced AKI Models
| Animal Model | TMP Dosage & Route | Effect on Serum Creatinine (SCr) | Effect on Blood Urea Nitrogen (BUN) | Citation(s) |
|---|---|---|---|---|
| Rats | 50 & 100 mg/kg, i.p. | Markedly ameliorated elevation | Markedly ameliorated elevation | [4][6] |
| Rats | Not Specified | Significantly reduced | Significantly reduced |[6] |
Table 3: Effect of TMP on Markers of Oxidative Stress, Inflammation, and Apoptosis
| AKI Model | Marker | Effect of TMP Treatment | Citation(s) |
|---|---|---|---|
| Cisplatin-Induced | GSH, Catalase, SOD | Significantly restored depleted levels | [4] |
| Cisplatin-Induced | Lipid Peroxidation (MDA) | Significantly reduced | [4] |
| Cisplatin-Induced | Nrf2 Pathway | Significantly activated | [4] |
| Cisplatin-Induced | HMGB1/TLR4/NF-κB | Significantly downregulated | [4] |
| Cisplatin-Induced | Bax mRNA, Caspase-3 | Significantly decreased | [4] |
| Cisplatin-Induced | Bcl-2 mRNA | Significantly increased | [4] |
| I/R Injury | NLRP3 Inflammasome | Significantly inhibited expression | [3][5] |
| I/R Injury | Cleaved Caspase-3 | Significantly reduced expression | [5][7] |
| I/R Injury | TNF-α, IL-6, ICAM-1 | Significantly decreased |[3][8] |
Experimental Protocols
Protocol 1: Ischemia-Reperfusion (I/R) Induced AKI in Rats
This protocol describes a common surgical method to induce renal I/R injury to study the protective effects of TMP.
References
- 1. Frontiers | this compound: An Active Ingredient of Chinese Herbal Medicine With Therapeutic Potential in Acute Kidney Injury and Renal Fibrosis [frontiersin.org]
- 2. This compound: An Active Ingredient of Chinese Herbal Medicine With Therapeutic Potential in Acute Kidney Injury and Renal Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | this compound and renal ischemia-reperfusion injury: a systematic review and meta-analysis of preclinical studies [frontiersin.org]
- 4. This compound guards against cisplatin-induced nephrotoxicity in rats through inhibiting HMGB1/TLR4/NF-κB and activating Nrf2 and PPAR-γ signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound alleviates acute kidney injury by inhibiting NLRP3/HIF-1α and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound alleviates acute kidney injury by activating the Wnt/β-catenin pathway independent of DKK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound and renal ischemia-reperfusion injury: a systematic review and meta-analysis of preclinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vivo Efficacy Testing of Tetramethylpyrazine in Atherosclerosis Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atherosclerosis is a chronic inflammatory disease characterized by the buildup of plaques within the arteries, which can lead to serious cardiovascular events. Tetramethylpyrazine (TMP), an active alkaloid compound isolated from the traditional Chinese herb Ligusticum wallichii (Chuanxiong), has demonstrated significant therapeutic potential in preclinical atherosclerosis models.[1][2][3] In vivo studies have shown that TMP can effectively reduce atherosclerotic lesion areas, modulate lipid metabolism, and exert anti-inflammatory and antioxidant effects.[1][2][4] These application notes provide a comprehensive overview of the in vivo efficacy of TMP in atherosclerosis models, detailing experimental protocols and summarizing key quantitative data to guide researchers in this field.
In Vivo Efficacy of this compound: A Summary of Key Findings
TMP has been shown to exert its anti-atherosclerotic effects through multiple mechanisms, including improving lipid profiles, reducing inflammation, and protecting endothelial function.[1][2][5] A systematic review and meta-analysis of twelve animal studies revealed that TMP intervention significantly reduces the aortic atherosclerotic lesion area.[1][4] Furthermore, TMP treatment leads to a significant decrease in plasma levels of total cholesterol (TC), triglycerides (TG), and low-density lipoprotein cholesterol (LDL-C), along with an increase in high-density lipoprotein cholesterol (HDL-C) levels.[1][3][4]
Quantitative Data on the Efficacy of this compound in Animal Models of Atherosclerosis
The following tables summarize the quantitative data from various in vivo studies investigating the effects of this compound (TMP) on key markers of atherosclerosis.
Table 1: Effect of TMP on Aortic Atherosclerotic Lesion Area
| Animal Model | TMP Dosage (mg/kg/day) | Treatment Duration | Route of Administration | Reduction in Lesion Area (%) vs. Control | Reference |
| ApoE-/- Mice | 50 | 12 weeks | Intraperitoneal | Significant reduction | [1] |
| ApoE-/- Mice | 20, 40, 80 | 8 weeks | Intragastric | Dose-dependent reduction | [6] |
| New Zealand White Rabbits | 75, 150 | 12 weeks | Oral gavage | Significant reduction | [7] |
| SD Rats | 40, 80 | 8 weeks | Intragastric | Significant reduction | [1] |
Table 2: Effect of TMP on Plasma Lipid Profile
| Animal Model | TMP Dosage (mg/kg/day) | TC Reduction (mmol/L) vs. Control | TG Reduction (mmol/L) vs. Control | LDL-C Reduction (mmol/L) vs. Control | HDL-C Increase (mmol/L) vs. Control | Reference |
| ApoE-/- Mice | 30 | ↓ | ↓ | ↓ | ↑ | [6] |
| New Zealand White Rabbits | 75, 150 | ↓ (from 15 to 6.1) | ↓ (from 1.8 to 1.08) | ↓ (from 20.1 to 10.2) | ↑ (from 0.40 to 0.85) | [7] |
| Diabetic Rats | 80, 160 | ↓ | ↓ | ↓ | ↑ | [8] |
| Meta-Analysis | Various | SMD = -2.67 | SMD = -2.43 | SMD = -2.87 | SMD = 2.04 | [1][3][4] |
SMD: Standardized Mean Difference
Table 3: Effect of TMP on Inflammatory Markers
| Animal Model | TMP Dosage (mg/kg/day) | Reduction in TNF-α | Reduction in IL-6 | Reduction in IL-1β | Reduction in MCP-1/ICAM-1 | Reference |
| ApoE-/- Mice | 50 | ↓ | ↓ | ↓ | Not Reported | [2] |
| New Zealand White Rabbits | 75, 150 | Not Reported | Not Reported | Not Reported | ↓ MCP-1, ↓ ICAM-1 | [7] |
| In vitro (platelets) | Various | Not Reported | Not Reported | ↓ | Not Reported | [9] |
Experimental Protocols
This section provides detailed protocols for key experiments in the in vivo evaluation of TMP in atherosclerosis models.
Induction of Atherosclerosis in Animal Models
A common and effective model for studying atherosclerosis is the Apolipoprotein E-deficient (ApoE-/-) mouse fed a high-fat diet.[10][11][12]
Protocol: Induction of Atherosclerosis in ApoE-/- Mice
-
Animal Model: Male ApoE-/- mice, 6-8 weeks old.
-
Housing: House mice in a temperature-controlled environment with a 12-hour light/dark cycle. Provide ad libitum access to water.
-
Diet:
-
TMP Administration:
-
Dissolve this compound in sterile saline or distilled water.
-
Administer TMP to the treatment group via intragastric gavage or intraperitoneal injection daily for the duration of the study (e.g., 8-12 weeks).[2][3] Dosages can range from 20 to 200 mg/kg/day.[2][3]
-
Administer the vehicle (saline or distilled water) to the control and model groups.
-
Assessment of Atherosclerotic Lesions
Protocol: En Face Analysis of Aortic Atherosclerotic Plaques using Oil Red O Staining
-
Tissue Collection: At the end of the treatment period, euthanize the mice and carefully excise the entire aorta.
-
Tissue Preparation:
-
Gently remove the adventitial fat and connective tissue.
-
Cut the aorta longitudinally from the aortic arch to the iliac bifurcation.
-
Pin the aorta flat on a black wax pan with the endothelial surface facing up.
-
-
Fixation: Fix the tissue in 4% paraformaldehyde for at least 4 hours.
-
Staining:
-
Rinse the aorta with distilled water.
-
Immerse the tissue in 60% isopropanol (B130326) for 5 minutes.
-
Stain with a freshly prepared and filtered Oil Red O solution for 25 minutes.
-
Destain in 60% isopropanol for 3 minutes.
-
Rinse with distilled water.
-
-
Imaging and Quantification:
-
Capture high-resolution images of the stained aorta.
-
Use image analysis software (e.g., ImageJ) to quantify the total aortic surface area and the Oil Red O-positive (lesion) area.
-
Calculate the percentage of the lesion area relative to the total aortic surface area.
-
Protocol: Histological Analysis of Aortic Root Plaques using Hematoxylin and Eosin (H&E) Staining
-
Tissue Collection and Preparation:
-
After euthanasia, perfuse the heart with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde.
-
Excise the heart and embed the upper portion, including the aortic root, in Optimal Cutting Temperature (OCT) compound.
-
Freeze the embedded tissue and store it at -80°C.
-
-
Sectioning: Cut serial cross-sections (5-10 µm thick) of the aortic root using a cryostat.
-
Staining:
-
Bring the sections to room temperature and fix them in acetone.
-
Stain with Hematoxylin solution for 3-5 minutes.
-
Rinse in running tap water.
-
Differentiate in 1% acid alcohol.
-
Rinse in running tap water.
-
Blue in Scott's tap water substitute.
-
Rinse in running tap water.
-
Stain with Eosin solution for 1-3 minutes.
-
Dehydrate through a graded series of alcohol and clear in xylene.
-
-
Imaging and Analysis:
-
Mount the stained sections with a coverslip.
-
Examine the sections under a light microscope to assess plaque morphology, including the size of the lipid core, fibrous cap thickness, and cellular composition.
-
Biochemical Assays
Protocol: Measurement of Plasma Lipids
-
Sample Collection: Collect blood samples from the mice via cardiac puncture or retro-orbital bleeding into EDTA-coated tubes.
-
Plasma Separation: Centrifuge the blood at 3000 rpm for 15 minutes at 4°C to separate the plasma.
-
Lipid Analysis: Use commercially available enzymatic colorimetric assay kits to measure the plasma concentrations of Total Cholesterol (TC), Triglycerides (TG), LDL-C, and HDL-C according to the manufacturer's instructions.
Protocol: Measurement of Inflammatory Cytokines using ELISA
-
Sample Preparation: Use the plasma samples collected as described above.
-
ELISA Procedure:
-
Use commercially available ELISA kits for the specific cytokines of interest (e.g., TNF-α, IL-6, IL-1β).
-
Follow the manufacturer's protocol, which typically involves coating a 96-well plate with a capture antibody, adding the plasma samples and standards, adding a detection antibody, followed by a substrate solution.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Quantification: Calculate the concentration of the cytokines in the samples by comparing their absorbance to the standard curve.
Signaling Pathways and Experimental Workflow
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the in vivo efficacy of this compound in an atherosclerosis mouse model.
Caption: Experimental workflow for in vivo testing of TMP.
Key Signaling Pathways Modulated by this compound
TMP exerts its anti-atherosclerotic effects by modulating several key signaling pathways involved in lipid metabolism and inflammation.
1. Regulation of Lipid Metabolism via SCAP/SREBP-1c Pathway
TMP has been shown to ameliorate lipid metabolism disorders by inhibiting the SCAP/SREBP-1c signaling pathway.[6] This leads to a downregulation of genes involved in lipid synthesis.
References
- 1. The role and mechanism of this compound for atherosclerosis in animal models: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role and mechanism of this compound for atherosclerosis in animal models: A systematic review and meta-analysis | PLOS One [journals.plos.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. The role and mechanism of this compound for atherosclerosis in animal models: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BioKB - Publication [biokb.lcsb.uni.lu]
- 6. Effect of this compound on Atherosclerosis and SCAP/SREBP-1c Signaling Pathway in ApoE-/- Mice Fed with a High-Fat Diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound attenuates atherosclerosis development and protects endothelial cells from ox-LDL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cardiovascular Actions and Therapeutic Potential of this compound (Active Component Isolated from Rhizoma Chuanxiong): Roles and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antiplatelet Activity of this compound via Regulation of the P2Y12 Receptor Downstream Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Research methods for animal models of atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inducing Myointimal Hyperplasia Versus Atherosclerosis in Mice: An Introduction of Two Valid Models [jove.com]
- 12. ahajournals.org [ahajournals.org]
Application Notes and Protocols for Evaluating Tetramethylpyrazine in Spinal Cord Injury Treatment
Introduction
Spinal cord injury (SCI) is a devastating neurological condition that often results in severe and permanent loss of motor, sensory, and autonomic functions.[1] The pathophysiology of SCI involves a primary mechanical injury followed by a cascade of secondary events, including inflammation, oxidative stress, apoptosis, and disruption of the blood-spinal cord barrier (BSCB).[2][3] These secondary mechanisms exacerbate tissue damage and create an inhibitory environment for neural repair.[4] Tetramethylpyrazine (TMP), an active alkaloid compound derived from the traditional Chinese herb Ligusticum wallichii (chuanxiong), has demonstrated significant neuroprotective effects in preclinical models of SCI.[4][5][6] Its therapeutic potential is attributed to its anti-inflammatory, antioxidant, and anti-apoptotic properties.[6][7][8]
These application notes provide detailed protocols and methodologies for researchers, scientists, and drug development professionals to effectively evaluate the therapeutic efficacy of this compound in the context of spinal cord injury. The protocols cover in vivo animal models, functional assessments, histological analyses, in vitro assays, and key biochemical and molecular techniques.
In Vivo Evaluation Methods
Experimental Workflow for In Vivo Studies
The following diagram outlines a typical workflow for an in vivo study evaluating TMP for SCI.
Protocol: Animal Model of Spinal Cord Injury
This protocol describes the induction of a contusion or compression SCI in rats, a clinically relevant model.[10][11]
Materials:
-
Adult male Sprague-Dawley rats (200-250g)
-
Anesthetic (e.g., sodium pentobarbital, 50 mg/kg, intraperitoneal injection)
-
Surgical instruments for laminectomy
-
Spinal cord impactor device (e.g., NYU MASCIS impactor) or aneurysm clip (for compression)[4][10]
-
Stereotaxic frame
-
Suturing materials
-
Post-operative care supplies (antibiotics, analgesics, bladder expression)
Procedure:
-
Anesthetize the rat and confirm the depth of anesthesia by lack of pedal withdrawal reflex.
-
Shave and disinfect the dorsal surface over the thoracic region.
-
Mount the animal in a stereotaxic frame.
-
Make a midline incision over the thoracic vertebrae and dissect the paraspinal muscles to expose the vertebral column.
-
Perform a laminectomy at the T9-T10 level to expose the dorsal surface of the spinal cord, keeping the dura mater intact.[12][13]
-
For Contusion Injury: Position the impactor rod over the exposed spinal cord. Release a calibrated weight (e.g., 10g) from a specific height to induce a moderate contusion injury.[9]
-
For Compression Injury: Apply a calibrated aneurysm clip to the dura for a defined period (e.g., 1 minute with 30g force) to create a compression injury.[4]
-
After inducing the injury, remove the impactor or clip.
-
Suture the muscle layers and close the skin incision.
-
Administer post-operative care, including antibiotics to prevent infection, analgesics for pain, and manual bladder expression twice daily until bladder function returns.
Protocol: Functional Recovery Assessment
Behavioral tests are critical for evaluating the therapeutic effect of TMP on neurological function.[14]
2.3.1 Basso, Beattie, Bresnahan (BBB) Locomotor Rating Scale The BBB scale is a 21-point system used to assess hindlimb locomotor recovery in an open field.[14][15]
-
Procedure: Place the rat in an open field (a circular enclosure) for a 5-minute observation period. Two independent, blinded observers score the animal based on hindlimb movements, stepping, coordination, and paw placement.[12][15] Scoring is performed before injury (baseline) and at regular intervals post-injury (e.g., 1, 3, 7, 14, 21, and 28 days).[15][16]
2.3.2 Inclined Plane Test This test measures the animal's ability to maintain its position on an angled surface, reflecting motor strength and coordination.
-
Procedure: Place the rat on an adjustable inclined plane, oriented in different directions. Determine the maximum angle at which the animal can maintain its position for at least 5 seconds.
Protocol: Histological and Immunohistochemical Analysis
Histological evaluation is used to assess tissue damage, neuronal survival, and cellular responses at the injury site.
Materials:
-
4% Paraformaldehyde (PFA) in phosphate-buffered saline (PBS)
-
Sucrose (B13894) solutions (20%, 30%)
-
Cryostat or microtome
-
Staining reagents: Hematoxylin and Eosin (H&E), Nissl stain (e.g., Cresyl Violet), Luxol Fast Blue (LFB)
-
Primary antibodies (e.g., anti-NeuN for neurons, anti-GFAP for astrocytes, anti-Caspase-3 for apoptosis)[2][13][17]
-
Fluorescently-labeled secondary antibodies
-
Mounting medium with DAPI
Procedure:
-
At a predetermined endpoint (e.g., 7 or 28 days post-injury), deeply anesthetize the animal.
-
Perform transcardial perfusion with cold saline followed by 4% PFA.
-
Carefully dissect the spinal cord segment containing the injury epicenter.[15]
-
Post-fix the tissue in 4% PFA overnight, then cryoprotect by immersing in sucrose solutions.
-
Embed the tissue and cut transverse or sagittal sections (e.g., 20 µm thick) using a cryostat.
-
For Histology:
-
H&E Staining: To observe general tissue morphology and identify areas of cavitation and cellular infiltration.[18]
-
Nissl Staining: To quantify the survival of neurons, identified by the presence of Nissl bodies in their cytoplasm.[2][15] A reduction in Nissl-positive cells indicates neuronal loss, which can be mitigated by TMP treatment.[2]
-
LFB Staining: To assess the extent of demyelination in white matter tracts.[2]
-
-
For Immunohistochemistry (IHC) / Immunofluorescence (IF):
-
Wash sections in PBS and perform antigen retrieval if necessary.
-
Block non-specific binding with a blocking solution (e.g., 10% normal goat serum).
-
Incubate sections with primary antibodies overnight at 4°C.
-
Wash and incubate with appropriate secondary antibodies.
-
Mount with a coverslip using a mounting medium containing DAPI for nuclear counterstaining.
-
Visualize using a fluorescence or confocal microscope.
-
In Vitro Evaluation Methods
In vitro models allow for the investigation of TMP's direct effects on specific cell types involved in SCI pathology, such as neurons and glial cells.[19]
Protocol: Primary Cell Culture Models
3.1.1 Primary Neuron Culture
-
Dissect cortical or spinal cord tissue from embryonic day 18 (E18) rat pups.
-
Dissociate the tissue enzymatically (e.g., with trypsin) and mechanically.
-
Plate the cell suspension onto poly-L-lysine-coated culture dishes.
-
Culture in a neurobasal medium supplemented with B27 and glutamine.
-
To model injury, expose cultures to stimuli such as lipopolysaccharide (LPS) to induce inflammation, or hydrogen peroxide (H₂O₂) for oxidative stress.[20]
-
Treat cells with varying concentrations of TMP before or after the injurious stimulus.
3.1.2 Primary Astrocyte Culture
-
Use cortical tissue from postnatal day 1-2 (P1-P2) rat pups.
-
Culture dissociated cells in DMEM with 10% FBS. Astrocytes will form a confluent monolayer.
-
Purify the astrocyte culture by shaking to remove microglia and oligodendrocytes.
-
Induce a reactive "A1" phenotype, which is detrimental in SCI, by treating with LPS or conditioned medium from activated microglia.[19]
-
Evaluate the effect of TMP on astrocyte polarization (A1 vs. A2 phenotypes).[19]
Protocol: In Vitro Assays for Neuroprotection
3.2.1 Cell Viability Assay (MTT or CCK-8)
-
Purpose: To quantify the protective effect of TMP on cell survival after an insult.
-
Procedure: After treatment with an injurious stimulus and/or TMP, add MTT or CCK-8 reagent to the culture wells. Incubate according to the manufacturer's instructions. Measure the absorbance using a microplate reader. An increase in absorbance in TMP-treated wells compared to injury-only wells indicates a protective effect.
3.2.2 Apoptosis Assay (Flow Cytometry or TUNEL Staining)
-
Purpose: To determine if TMP reduces apoptosis.
-
Flow Cytometry (Annexin V/PI Staining): Harvest cells, stain with Annexin V-FITC and Propidium Iodide (PI), and analyze using a flow cytometer to distinguish between viable, early apoptotic, and late apoptotic/necrotic cells.
-
TUNEL Assay: This assay detects DNA fragmentation, a hallmark of apoptosis. Perform TUNEL staining on cell cultures or tissue sections.[7][15] TMP treatment has been shown to reduce the number of TUNEL-positive cells after SCI.[7][8][15]
Biochemical and Molecular Analysis
These techniques are essential for elucidating the mechanisms of action of TMP.
Protocol: Western Blotting
-
Purpose: To quantify the expression levels of specific proteins involved in SCI pathology and TMP's mechanism of action (e.g., apoptotic proteins like Bax and Caspase-3, or signaling proteins like Akt and Nrf2).[7][8][21]
-
Procedure:
-
Homogenize spinal cord tissue samples or lyse cell culture pellets in RIPA buffer with protease and phosphatase inhibitors.[20]
-
Determine protein concentration using a BCA assay.[20]
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies (e.g., anti-Bcl2l2, anti-caspase 3, anti-p-Akt, anti-Nrf2) overnight.[7][21]
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect chemiluminescence using an imaging system. Quantify band intensities relative to a loading control (e.g., β-actin or GAPDH).[15]
-
Protocol: Quantitative Real-Time PCR (qRT-PCR)
-
Purpose: To measure the mRNA expression of target genes, such as pro-inflammatory cytokines (TNF-α, IL-1β) or key signaling molecules (Nrf2, HO-1).[4][7][15]
-
Procedure:
-
Extract total RNA from spinal cord tissue or cultured cells using a suitable kit (e.g., TRIzol).[15]
-
Synthesize cDNA using a reverse transcription kit.
-
Perform real-time PCR using SYBR Green or TaqMan probes with specific primers for the genes of interest.
-
Normalize the expression levels to a housekeeping gene (e.g., GAPDH) and calculate relative expression using the 2-ΔΔCt method.
-
Protocol: Enzyme-Linked Immunosorbent Assay (ELISA)
-
Purpose: To quantify the concentration of specific proteins, particularly secreted cytokines like TNF-α and IL-1β, in tissue homogenates or cell culture supernatants.[7]
-
Procedure: Follow the instructions provided with a commercial ELISA kit. Briefly, add samples and standards to antibody-coated microplate wells, incubate, wash, add a detection antibody, and then a substrate to produce a colorimetric signal. Measure the absorbance and calculate the concentration based on the standard curve.
Protocol: Oxidative Stress Assays
-
Purpose: To measure markers of oxidative stress, which is a key secondary injury mechanism that TMP is known to counteract.
-
Procedure:
-
Prepare tissue homogenates from the spinal cord lesion site.
-
Use commercial assay kits to measure:
-
Malondialdehyde (MDA) level: A marker of lipid peroxidation. TMP treatment significantly reduces MDA levels.[1][22]
-
Superoxide Dismutase (SOD) activity: A key antioxidant enzyme. TMP treatment increases SOD activity.[1][7]
-
Glutathione (GSH) level: An important endogenous antioxidant. TMP increases GSH levels.[7]
-
-
Key Signaling Pathways Modulated by TMP
TMP exerts its neuroprotective effects by modulating several critical signaling pathways. Visualizing these pathways can aid in understanding its mechanism of action.
Akt/Nrf2/HO-1 Pathway
TMP has been shown to activate the Akt/Nrf2/HO-1 signaling pathway, which plays a central role in antioxidant and anti-inflammatory responses.[7] Activation of Akt leads to the phosphorylation and nuclear translocation of Nrf2, which then binds to the antioxidant response element (ARE) to induce the expression of protective genes like Heme Oxygenase-1 (HO-1).[7][20]
NRF2/ARE Pathway and Ferroptosis Inhibition
Recent studies indicate that TMP can also inhibit ferroptosis, a form of iron-dependent regulated cell death, by regulating iron metabolism through the NRF2/ARE pathway.[5][20] This action helps reduce neuronal death and secondary injury.[20]
Data Presentation
Quantitative data should be summarized in tables for clear comparison between experimental groups.
Table 1: Summary of Functional Recovery Outcomes
| Assessment Method | Time Point | SCI + Vehicle Group (Control) | SCI + TMP Group | Reference |
|---|---|---|---|---|
| BBB Score | 14 Days | Lower Score (e.g., ~5-7) | Significantly Higher Score (Mean Diff: +3.44) | [1] |
| 21 Days | Lower Score | Significantly Higher Score | [12][15][17] | |
| 28 Days | Hindlimb paralysis remains | Significant improvement in locomotor function | [2][15] |
| Inclined Plane Test | 14 Days | Lower Angle | Significantly Higher Angle (Mean Diff: +5.60°) |[1][20] |
Table 2: Summary of Biochemical and Histological Findings
| Parameter | Method | SCI + Vehicle Group (Control) | SCI + TMP Group | Reference |
|---|---|---|---|---|
| Oxidative Stress | ||||
| MDA Level | Colorimetric Assay | High | Significantly Reduced | [1][22] |
| SOD Activity | Activity Assay | Low | Significantly Increased | [1][7] |
| Inflammation | ||||
| TNF-α, IL-1β Levels | ELISA / qRT-PCR | High | Significantly Reduced | [4][7] |
| Microglia Activation | IHC (e.g., Iba1) | High | Significantly Attenuated | [4] |
| Apoptosis | ||||
| TUNEL+ Cells | TUNEL Staining | High % | Significantly Reduced % | [7][8][15] |
| Caspase-3 Activity | Western Blot / Assay | High | Significantly Reduced | [7][8][17] |
| Bax/Bcl-2 Ratio | Western Blot | High | Reduced | [8][21] |
| Neuronal Survival | ||||
| Surviving Neurons | Nissl Staining | Low Count | Significantly Increased Count | [2][15] |
| Lesion/Cavity Area | H&E Staining | Large | Significantly Reduced | [18][20] |
| BSCB Permeability | ||||
| Evans Blue Leakage | Spectrophotometry | High | Significantly Decreased | [7] |
| Tight Junction Proteins | IHC (ZO-1, Occludin) | Low Expression | Significantly Upregulated Expression |[2] |
References
- 1. Effects of this compound treatment in a rat model of spinal cord injury: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound-loaded electroconductive hydrogels promote tissue repair after spinal cord injury by protecting the blood–spinal cord barrier and ... - Journal of Materials Chemistry B (RSC Publishing) DOI:10.1039/D3TB02160B [pubs.rsc.org]
- 3. This compound-loaded electroconductive hydrogels promote tissue repair after spinal cord injury by protecting the blood–spinal cord barrier and neurons - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 4. Effects of this compound on microglia activation in spinal cord compression injury of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound inhibits ferroptosis in spinal cord injury by regulating iron metabolism through the NRF2/ARE pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. TAT-modified this compound-loaded nanoparticles for targeted treatment of spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound improves the recovery of spinal cord injury via Akt/Nrf2/HO-1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound Facilitates Functional Recovery after Spinal Cord Injury by Inhibiting MMP2, MMP9, and Vascular Endothelial Cell Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Evaluation of spinal cord injury animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. [Effect of this compound on the expression of macrophage migration inhibitory factor in acute spinal cord injury in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. Frontiers | Functional testing in animal models of spinal cord injury: not as straight forward as one would think [frontiersin.org]
- 15. The Neuroprotective Effect of this compound Against Contusive Spinal Cord Injury by Activating PGC-1α in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Neuroprotective Effect of this compound Against Contusive Spinal Cord Injury by Activating PGC-1α in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. [this compound accelerated spinal cord repair through regulation of caspase-3 and neurofilament protein expression: an acute spinal cord injury model in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Synergistic effects of this compound and astragaloside IV on spinal cord injury via alteration of astrocyte A1/A2 polarization through the Sirt1-NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. This compound inhibits ferroptosis in spinal cord injury by regulating iron metabolism through the NRF2/ARE pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 21. This compound alleviates neural apoptosis in injured spinal cord via the downregulation of miR-214-3p - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. ovid.com [ovid.com]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Oral Bioavailability of Tetramethylpyrazine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges related to improving the oral bioavailability of Tetramethylpyrazine (TMP).
Troubleshooting Guides
This section provides solutions to specific issues you may encounter during your in vivo experiments with this compound.
Issue 1: Low Oral Bioavailability Despite Good Aqueous Solubility of a Salt Form (e.g., this compound Phosphate)
-
Question: My this compound Phosphate (TMPP) formulation is soluble in aqueous solutions, but the oral bioavailability in our rat model is unexpectedly low (10-30%). What are the likely causes and how can I investigate this?
-
Answer: When a compound with good aqueous solubility exhibits poor oral bioavailability, the primary suspects are often rapid first-pass metabolism or significant efflux by intestinal transporters.[1][2] TMP is known to undergo high first-pass metabolism.[3]
-
Troubleshooting Steps:
-
Investigate First-Pass Metabolism: Conduct an in vitro metabolism study using liver microsomes (rat, human) to determine the metabolic stability of TMP. The primary metabolic pathway for TMP is the oxidation of its methyl groups to form metabolites like 2-hydroxymethyl-3,5,6-trimethylpyrazine and 3,5,6-trimethylpyrazine-2-carboxylic acid.[4]
-
Assess Intestinal Efflux: Perform a Caco-2 permeability assay.[5][6] This in vitro model uses a monolayer of human colon adenocarcinoma cells that mimic the intestinal epithelium, expressing key efflux transporters like P-glycoprotein (P-gp).[5][7] An efflux ratio (Papp B-A / Papp A-B) significantly greater than 2 suggests the compound is a substrate for active efflux.[6] Including a known P-gp inhibitor, such as verapamil, in the assay can help confirm if P-gp is responsible for the efflux.[6]
-
-
Issue 2: Drug Precipitation from a Self-Emulsifying Drug Delivery System (SEDDS) Upon Dilution
-
Question: I've developed a SEDDS formulation for TMP. It's clear and stable as a pre-concentrate, but the drug precipitates out when I perform in vitro dispersion tests in aqueous media. Why is this happening?
-
Answer: Drug precipitation upon dilution of a SEDDS is a common challenge.[8] It typically occurs when the drug's solubility is highly dependent on the concentration of the surfactant and/or co-solvent in the formulation. As the system emulsifies in the gut, these components are diluted, their solvent capacity decreases, and the drug may fall out of solution.[8][9]
-
Troubleshooting Steps:
-
Re-evaluate Excipient Selection: The drug should have high solubility in the oil phase. If solubility is primarily dependent on the surfactant, precipitation upon dilution is more likely.[10] Screen a wider range of oils to find one with higher intrinsic solubilizing capacity for TMP.
-
Incorporate a Precipitation Inhibitor: Add a hydrophilic polymer, such as HPMC (hydroxypropyl methylcellulose), to the formulation.[11] These polymers can help maintain a supersaturated state of the drug in the gastrointestinal fluid, preventing or delaying precipitation.[8]
-
Optimize the Oil-to-Surfactant Ratio: Construct a pseudo-ternary phase diagram to identify the optimal ratios of oil, surfactant, and co-surfactant that produce a stable microemulsion with a large nanoemulsion region upon dilution.[12]
-
-
Issue 3: Low Drug Loading in Solid Lipid Nanoparticles (SLNs)
-
Question: I'm trying to formulate this compound into Solid Lipid Nanoparticles (SLNs), but I'm struggling with low entrapment efficiency and overall drug loading. What factors could be causing this?
-
Answer: Low drug loading is a known limitation of SLNs, especially for drugs that are not highly lipophilic.[13][14] The crystalline nature of the solid lipid matrix can lead to drug expulsion during the cooling and solidification process.[13][14]
-
Troubleshooting Steps:
-
Lipid Screening: Screen various solid lipids with different chemical structures (e.g., triglycerides, fatty acids). The solubility of TMP in the molten lipid is a critical factor for achieving good loading.
-
Switch to Nanostructured Lipid Carriers (NLCs): NLCs are a second generation of lipid nanoparticles that incorporate a liquid lipid (oil) into the solid lipid matrix.[15][16] This creates a less-ordered, imperfect crystalline structure, which provides more space to accommodate drug molecules, thereby increasing loading capacity and preventing drug expulsion.[16]
-
Optimize the Production Method: The choice of preparation technique can influence drug loading. For instance, methods involving solvents might offer better initial drug solubilization. However, ensure the drug is not soluble in the external aqueous phase, which could lead to partitioning and loss.[13]
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is the primary barrier to high oral bioavailability for this compound?
-
Q2: What are the most promising formulation strategies to improve the oral bioavailability of TMP?
-
A2: Lipid-based formulations, such as Self-Microemulsifying Drug Delivery Systems (SMEDDS), and nano-particulate systems like Solid Lipid Nanoparticles (SLNs), Nanostructured Lipid Carriers (NLCs), and polymeric nanoparticles are promising strategies.[18][19][20] These systems can enhance solubility, protect the drug from degradation in the GI tract, and potentially bypass first-pass metabolism by promoting lymphatic uptake.[21]
-
-
Q3: How do Self-Emulsifying Drug Delivery Systems (SEDDS/SMEDDS) work?
-
A3: SEDDS are isotropic mixtures of oil, surfactant, and co-surfactant that spontaneously form a fine oil-in-water emulsion or microemulsion (droplet size < 50 nm for SMEDDS) upon gentle agitation in an aqueous medium, like the fluids in the GI tract.[10][18] This presents the drug in a solubilized state with a large surface area, which can significantly enhance its dissolution and absorption.[11]
-
-
Q4: What are the key challenges in scaling up nanoparticle production from the lab to an industrial scale?
-
A4: Key challenges include maintaining batch-to-batch consistency in particle size and quality, ensuring the stability and dispersion of the nanoparticles in larger volumes, and managing the removal of any organic solvents used in the process.[22][23] Processes that work well in a controlled lab environment may not translate directly to larger scales due to differences in heat and mass transfer.[22]
-
-
Q5: Can co-administration of other compounds improve TMP's bioavailability?
-
A5: Yes, studies have shown that co-administration with certain compounds can alter the pharmacokinetics of TMP. For example, co-administration with ferulic acid has been shown to prolong the half-life and mean residence time of TMP in rats.[10] This is thought to be due to interactions in their metabolic pathways.
-
Data Presentation: Pharmacokinetic Parameters
The following tables summarize key pharmacokinetic data from studies on this compound, illustrating the impact of different administration routes and formulations.
Table 1: Comparison of Pharmacokinetic Parameters of this compound Phosphate (10 mg/kg) in Rats via Different Administration Routes
| Parameter | Intragastric (Oral) | Intranasal | Intravenous |
| Cmax (µg/mL) | 1.84 ± 0.51 | 5.18 ± 1.02 | 11.23 ± 2.14 |
| Tmax (min) | 20.00 ± 5.48 | 5.00 ± 0.00 | 2.00 ± 0.00 |
| AUC (0-t) (µg·min/mL) | 158.72 ± 30.56 | 267.75 ± 45.89 | 310.13 ± 51.27 |
| Absolute Bioavailability (%) | 50.39 | 86.33 | 100 |
(Data sourced from Meng et al., 2014)[11][17]
Table 2: Effect of Co-administration of Ferulic Acid (FA) on the Pharmacokinetics of this compound (TMP) in Rats (Oral Administration)
| Parameter | TMP alone (20 mg/kg) | TMP (20 mg/kg) + FA (20 mg/kg) |
| Cmax (µg/L) | 2.834 | 1.571 |
| Tmax (h) | 0.5 | 0.583 |
| AUC (0-t) (µg·h/L) | 5.112 | 4.097 |
| t1/2 (h) | 0.856 | 37.901 |
| MRT (h) | 1.321 | 3.798 |
(Data sourced from a comparative pharmacokinetic study)[10]
Experimental Protocols
Protocol 1: Preparation of a Self-Microemulsifying Drug Delivery System (SMEDDS) for this compound
This protocol is a general guideline for developing a TMP-loaded SMEDDS, based on established methods for poorly soluble drugs.[12][24]
-
Screening of Excipients:
-
Determine the solubility of TMP in various oils (e.g., castor oil, oleic acid, isopropyl myristate), surfactants (e.g., Labrasol®, Cremophor® EL, Tween 80), and co-surfactants (e.g., Transcutol® HP, PEG 400).[24]
-
Add an excess amount of TMP to a fixed volume of each excipient in a vial.
-
Shake the vials in an isothermal shaker for 48-72 hours to reach equilibrium.
-
Centrifuge the samples and analyze the supernatant for TMP concentration using a validated HPLC method to determine solubility.
-
Select the oil, surfactant, and co-surfactant that exhibit the highest solubility for TMP.
-
-
Construction of Pseudo-Ternary Phase Diagrams:
-
Prepare various mixtures of the selected oil, surfactant, and co-surfactant. The surfactant and co-surfactant are typically mixed at fixed weight ratios (e.g., 1:1, 2:1, 3:1).
-
For each surfactant/co-surfactant ratio, titrate the oil phase with the surfactant/co-surfactant mixture.
-
Then, for each oil and surfactant/co-surfactant mixture, add water dropwise under gentle stirring.
-
Visually inspect the mixtures for transparency and flowability. The points where clear, single-phase microemulsions are formed are plotted on a ternary phase diagram to delineate the microemulsion region.
-
-
Preparation of TMP-Loaded SMEDDS:
-
Select a formulation from the optimal microemulsion region identified in the phase diagram.
-
Dissolve the required amount of TMP in the selected oil, surfactant, and co-surfactant mixture.
-
Gently heat and vortex the mixture until a clear and homogenous solution is obtained. This is the SMEDDS pre-concentrate.
-
-
Characterization of the SMEDDS:
-
Self-Emulsification Assessment: Add a small amount of the SMEDDS pre-concentrate to a specified volume of water or buffer (pH 1.2, 6.8) with gentle agitation. Visually assess the rate of emulsification and the final appearance (clarity) of the dispersion.
-
Droplet Size and Zeta Potential: Dilute the SMEDDS with water and measure the droplet size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
-
Thermodynamic Stability: Subject the formulation to centrifugation and multiple freeze-thaw cycles to check for any signs of phase separation or drug precipitation.
-
Protocol 2: Caco-2 Cell Permeability Assay for this compound
This protocol outlines the steps to assess the intestinal permeability and potential for active efflux of TMP.[5][17][25]
-
Cell Culture:
-
Monolayer Integrity Test:
-
Measure the transepithelial electrical resistance (TEER) across the cell monolayer using a voltohmmeter. TEER values should be above a pre-determined threshold (e.g., >250 Ω·cm²) to confirm the integrity of the tight junctions.
-
-
Permeability Study:
-
Wash the Caco-2 monolayers with pre-warmed transport buffer (e.g., Hank's Balanced Salt Solution, HBSS).
-
Apical to Basolateral (A-B) Transport: Add the TMP solution (at a known concentration) to the apical (donor) chamber. At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (receiver) chamber and replace with fresh buffer.
-
Basolateral to Apical (B-A) Transport: Add the TMP solution to the basolateral (donor) chamber and sample from the apical (receiver) chamber at the same time points.
-
Efflux Inhibition (Optional): To investigate the role of P-gp, repeat the A-B and B-A transport studies in the presence of a known P-gp inhibitor like verapamil.[6]
-
-
Sample Analysis and Calculation:
-
Quantify the concentration of TMP in all collected samples using a validated LC-MS/MS method.
-
Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions using the following equation: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of drug transport, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor chamber.
-
Calculate the efflux ratio (ER): ER = Papp (B-A) / Papp (A-B) An ER > 2 suggests that the compound is subject to active efflux.
-
Visualizations: Signaling Pathways and Experimental Workflows
Diagram 1: General Workflow for Developing an Oral Nanoformulation
Caption: Experimental workflow for nanoformulation development.
Diagram 2: Mechanism of P-glycoprotein (P-gp) Mediated Drug Efflux in an Intestinal Enterocyte
Caption: P-gp mediated drug efflux from an enterocyte.
Diagram 3: The Challenge of First-Pass Metabolism for Oral Drug Delivery
Caption: Pathway of an oral drug subject to first-pass metabolism.
References
- 1. grokipedia.com [grokipedia.com]
- 2. clinician.nejm.org [clinician.nejm.org]
- 3. researchgate.net [researchgate.net]
- 4. azonano.com [azonano.com]
- 5. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Self-microemulsifying drug delivery system (SMEDDS)--challenges and road ahead - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sphinxsai.com [sphinxsai.com]
- 10. Self-emulsifying drug delivery systems: a novel approach to deliver drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sysrevpharm.org [sysrevpharm.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. juniperpublishers.com [juniperpublishers.com]
- 14. A Recent Update: Solid Lipid Nanoparticles for Effective Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Perspectives and Prospective on Solid Lipid Nanoparticles as Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 17. enamine.net [enamine.net]
- 18. A Self-microemulsifying Drug Delivery System (SMEDDS) for a Novel Medicative Compound Against Depression: a Preparation and Bioavailability Study in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 19. rroij.com [rroij.com]
- 20. rroij.com [rroij.com]
- 21. jyoungpharm.org [jyoungpharm.org]
- 22. medscape.com [medscape.com]
- 23. Cytochrome P450 Enzymes and Drug Metabolism in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 24. A Self-microemulsifying Drug Delivery System (SMEDDS) for a Novel Medicative Compound Against Depression: a Preparation and Bioavailability Study in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Poor Water Solubility of Tetramethylpyrazine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Tetramethylpyrazine (TMP). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the poor water solubility of TMP during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
A1: this compound (TMP) is slightly soluble in water. Its solubility is reported to be approximately 4 g/L at 20°C.[1][2][3] This limited solubility can pose challenges for in vitro and in vivo studies, as well as for formulation development.
Q2: Why is overcoming the poor water solubility of TMP important for research?
A2: Enhancing the aqueous solubility of TMP is crucial for several reasons. Improved solubility can lead to a higher dissolution rate, which is often the rate-limiting step for the absorption of poorly soluble compounds. This can result in increased bioavailability and more consistent therapeutic efficacy in preclinical and clinical studies. For laboratory experiments, achieving higher concentrations of TMP in aqueous media is essential for various assays and biological studies.
Q3: What are the primary methods to enhance the water solubility of TMP?
A3: Several techniques can be employed to improve the water solubility of TMP. The most common and effective methods for pharmaceutical applications include:
-
Solid Dispersions: Dispersing TMP in a hydrophilic polymer matrix at a molecular level can significantly enhance its dissolution rate and apparent solubility.
-
Cyclodextrin (B1172386) Inclusion Complexes: Encapsulating the hydrophobic TMP molecule within the cavity of a cyclodextrin can form a soluble complex.
-
Nanoparticle Formulations: Reducing the particle size of TMP to the nanometer range increases the surface area, leading to enhanced dissolution and solubility.
Troubleshooting Guides
Issue 1: Low Dissolution Rate of TMP Powder in Aqueous Buffers
Problem: You are observing a very slow or incomplete dissolution of crystalline TMP in your aqueous experimental medium, leading to inconsistent results.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Intrinsic low solubility of crystalline TMP. | Consider preparing a stock solution in a water-miscible organic solvent (e.g., ethanol, DMSO) and then diluting it into your aqueous buffer.[3] Be mindful of the final solvent concentration to avoid toxicity in cell-based assays. |
| Particle size of the TMP powder is too large. | If possible, gently grind the TMP powder using a mortar and pestle to reduce the particle size and increase the surface area available for dissolution. |
| Insufficient mixing or agitation. | Ensure vigorous and continuous stirring or agitation of the solution. Using a magnetic stirrer or vortex mixer can aid in dissolution. |
| Temperature of the solvent. | The solubility of TMP increases in hot water.[1] You can gently warm the aqueous buffer to aid dissolution, but ensure the temperature is compatible with your experimental setup and does not degrade the TMP. |
Issue 2: Precipitation of TMP from a Supersaturated Solution
Problem: After preparing a formulation (e.g., solid dispersion, cyclodextrin complex) and dissolving it to achieve a supersaturated solution, you observe precipitation of TMP over time.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Thermodynamic instability of the amorphous form. | In solid dispersions, the amorphous TMP is in a high-energy state and will tend to recrystallize. The choice of polymer is critical to inhibit this. Polymers like PVP or HPMC can maintain supersaturation by inhibiting nucleation and crystal growth.[4] |
| Limited solubility of the cyclodextrin complex. | While complexation increases solubility, the complex itself has a solubility limit. Exceeding this can lead to precipitation. Determine the phase solubility diagram for your specific TMP-cyclodextrin pair to understand the solubility limits. |
| pH of the medium. | The solubility of TMP and its complexes can be pH-dependent. Ensure the pH of your dissolution medium is optimized and buffered to maintain the solubility of the formulation. |
| Presence of other excipients. | Other components in your formulation or medium can interact with the TMP or the solubilizing agent, affecting stability. Evaluate the compatibility of all components. |
Issue 3: Aggregation of TMP Nanoparticles in Suspension
Problem: You have successfully prepared TMP-loaded nanoparticles, but they are aggregating in your aqueous suspension, leading to an increased particle size and potential sedimentation.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Insufficient surface stabilization. | The surface of the nanoparticles may not be adequately stabilized. Ensure the concentration of the stabilizing agent (e.g., surfactant, polymer) is optimal. For example, using polymeric excipients can help stabilize colloidal drug aggregates.[5][6] |
| High ionic strength of the medium. | High salt concentrations can disrupt the electrostatic stabilization of nanoparticles, leading to aggregation. If possible, reduce the ionic strength of the suspension medium. |
| Inappropriate pH. | The surface charge of nanoparticles can be pH-dependent. Adjust the pH to a value that maximizes the zeta potential (surface charge) and thus the electrostatic repulsion between particles. |
| Sub-optimal storage conditions. | Store nanoparticle suspensions at the recommended temperature. Freezing and thawing cycles can induce aggregation. Some nanoparticle suspensions can be concentrated without aggregation by dialysis against a polymer solution. |
Quantitative Data on Solubility Enhancement
The following table summarizes the reported improvements in the aqueous solubility of this compound using different formulation strategies.
| Formulation Method | Carrier/System | Approximate Solubility Enhancement | Reference |
| Aqueous Solubility | - | 4 g/L (at 20°C) | [1][2][3] |
| Cyclodextrin Complex | Hydroxypropyl-β-Cyclodextrin (HP-β-CD) | Forms a soluble 1:1 complex, leading to a linear increase in solubility with increasing HP-β-CD concentration (AL-type phase solubility diagram). | Phase solubility studies indicate significant enhancement. |
| Solid Dispersion | Hydrophilic Polymers (e.g., PVP, HPMC) | While specific fold-increase data for TMP is not readily available, solid dispersions of poorly soluble drugs typically show a significant increase in dissolution rate and apparent solubility, often ranging from 1.5 to over 100-fold depending on the drug and carrier.[2] | General literature on solid dispersions. |
Experimental Protocols
Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation
This protocol describes the preparation of a TMP solid dispersion using Polyvinylpyrrolidone (PVP K30) as the hydrophilic carrier.
Materials:
-
This compound (TMP)
-
Polyvinylpyrrolidone (PVP K30)
-
Methanol (B129727) (or another suitable organic solvent in which both TMP and PVP are soluble)
-
Rotary evaporator
-
Vacuum oven
-
Sieve (e.g., 100-mesh)
Methodology:
-
Dissolution: Accurately weigh the desired amounts of TMP and PVP K30 (e.g., a 1:5 drug-to-polymer ratio). Dissolve both components in a minimal amount of methanol in a round-bottom flask. Stir until a clear solution is obtained.
-
Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C). Continue until a solid film or mass is formed on the inner wall of the flask.
-
Drying: Scrape the solid mass from the flask. Place the collected solid dispersion in a vacuum oven and dry at a suitable temperature (e.g., 40°C) for 24-48 hours to remove any residual solvent.
-
Sizing: Gently grind the dried solid dispersion using a mortar and pestle. Pass the powder through a sieve to obtain a uniform particle size.
-
Storage: Store the prepared solid dispersion in a desiccator to protect it from moisture.
Characterization:
-
Differential Scanning Calorimetry (DSC): To confirm the amorphous nature of TMP in the dispersion.
-
X-ray Powder Diffraction (XRPD): To verify the absence of crystalline TMP peaks.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To check for any interactions between TMP and the polymer.
-
Dissolution Studies: To compare the dissolution rate of the solid dispersion with that of the pure drug.
Protocol 2: Preparation of this compound-Cyclodextrin Inclusion Complex by Kneading Method
This protocol outlines the preparation of a TMP inclusion complex with Hydroxypropyl-β-Cyclodextrin (HP-β-CD).
Materials:
-
This compound (TMP)
-
Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Water-ethanol mixture (e.g., 1:1 v/v)
-
Mortar and pestle
-
Vacuum oven
Methodology:
-
Molar Ratio: Weigh TMP and HP-β-CD in a 1:1 molar ratio.
-
Mixing: Place the HP-β-CD in a mortar and add a small amount of the water-ethanol mixture to form a paste.
-
Kneading: Gradually add the TMP powder to the paste and knead thoroughly for 30-60 minutes. During this process, a small quantity of the solvent mixture can be added if necessary to maintain a suitable consistency.
-
Drying: The kneaded mass is then dried in a vacuum oven at a controlled temperature (e.g., 50°C) until a constant weight is achieved.
-
Sizing: The dried complex is pulverized using a mortar and pestle and sieved to obtain a fine powder.
-
Storage: Store the resulting powder in a tightly sealed container, protected from light and moisture.
Characterization:
-
Phase Solubility Studies: To determine the stoichiometry and stability constant of the complex.
-
DSC and XRPD: To confirm the formation of the inclusion complex and the change in crystallinity of TMP.
-
FTIR and NMR Spectroscopy: To provide evidence of the inclusion of the TMP molecule within the cyclodextrin cavity.
-
Solubility Studies: To quantify the increase in aqueous solubility of TMP.
Protocol 3: Preparation of TAT-Modified this compound Nanoparticles by Emulsification-Dispersion
This protocol is based on the method described for preparing TAT-modified TMP-loaded human serum albumin (HSA) nanoparticles for targeted delivery.
Materials:
-
This compound (TMP)
-
TAT-PEG2000-Cholesterol (for modification)
-
Human Serum Albumin (HSA)
-
Distilled water
-
Hydrochloric acid (0.1 mol/L)
Methodology:
-
Oil Phase Preparation: Dissolve 30 mg of TMP and 30 mg of TAT-PEG2000-Chol in chloroform to form the oil phase.
-
Aqueous Phase Preparation: Dissolve 200 mg of HSA in 10 mL of distilled water to create a 2% (w/v) protein solution. Adjust the pH of the HSA solution to 4.0 using 0.1 mol/L HCl.
-
Emulsification: Add the oil phase to the aqueous phase and emulsify using a suitable method (e.g., sonication or high-speed homogenization) to form an oil-in-water emulsion.
-
Solvent Evaporation: Evaporate the chloroform from the emulsion by stirring at room temperature for several hours or by using a rotary evaporator.
-
Nanoparticle Collection: The resulting nanoparticle suspension can be purified by centrifugation and washing to remove any unentrapped drug and excess reagents.
-
Storage: Store the final nanoparticle suspension at 4°C.
Characterization:
-
Particle Size and Zeta Potential Analysis: To determine the size distribution and surface charge of the nanoparticles.
-
Transmission Electron Microscopy (TEM): To visualize the morphology of the nanoparticles.
-
Drug Loading and Encapsulation Efficiency: To quantify the amount of TMP loaded into the nanoparticles.
-
In Vitro Release Studies: To evaluate the release profile of TMP from the nanoparticles over time.
Visualizations
Signaling Pathways of this compound
Caption: Signaling pathways modulated by this compound.
Experimental Workflow for Solubility Enhancement
Caption: Workflow for enhancing the solubility of this compound.
References
- 1. This compound | 1124-11-4 [chemicalbook.com]
- 2. This compound CAS#: 1124-11-4 [m.chemicalbook.com]
- 3. selleck.co.jp [selleck.co.jp]
- 4. Solid Dispersions Incorporated into PVP Films for the Controlled Release of Trans-Resveratrol: Development, Physicochemical and In Vitro Characterizations and In Vivo Cutaneous Anti-Inflammatory Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 6. This compound | C8H12N2 | CID 14296 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Extending the Half-Life of Tetramethylpyrazine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on strategies to extend the short half-life of Tetramethylpyrazine (TMP).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges associated with the short half-life of this compound (TMP)?
A1: The primary challenges stemming from the short half-life of TMP include the need for frequent administration to maintain therapeutic concentrations, which can lead to poor patient compliance. Its rapid metabolism and excretion also result in fluctuating plasma levels, potentially reducing its therapeutic efficacy and increasing the risk of side effects.[1] The methyl groups in its side chain are susceptible to oxidative metabolism, contributing to its rapid clearance.[1]
Q2: What are the most common strategies to extend the half-life of TMP?
A2: Several strategies are being explored to prolong the in-vivo circulation of TMP. The most common approaches include:
-
Nanoformulations: Encapsulating TMP into nanoparticles, such as those made from human serum albumin (HSA) or solid lipids, can protect it from rapid metabolism and clearance.[2][3][4]
-
Microemulsions: Formulating TMP in microemulsion systems can enhance its solubility and bioavailability, leading to more sustained plasma concentrations.[5][6][7][8]
-
Prodrugs and Derivatives: Synthesizing derivatives of TMP can improve its pharmacokinetic profile. For instance, the TMP analogue T-006 has demonstrated better bioavailability and a longer half-life compared to the parent compound.[9][10]
-
Novel Drug Delivery Systems: Advanced delivery systems like transdermal patches are being developed to provide controlled and sustained release of TMP.[11]
Q3: How does nanoencapsulation extend the half-life of TMP?
A3: Nanoencapsulation protects TMP from enzymatic degradation and rapid renal clearance. The nanoparticles act as a reservoir, releasing the drug in a sustained manner. Furthermore, modifying the surface of these nanoparticles, for example with TAT peptides, can facilitate targeted delivery to specific tissues, such as in spinal cord injury, further enhancing therapeutic efficacy.[2][3]
Q4: Can PEGylation be used to extend the half-life of TMP?
A4: While specific studies on the PEGylation of TMP were not identified in the provided context, PEGylation is a well-established and versatile strategy for extending the half-life of various therapeutic molecules.[12][13] The attachment of polyethylene (B3416737) glycol (PEG) chains increases the hydrodynamic volume of the molecule, which reduces its renal clearance and shields it from enzymatic degradation.[14][15][16] This approach could theoretically be applied to TMP or TMP-loaded nanocarriers.
Troubleshooting Guides
Nanoformulation of this compound
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low encapsulation efficiency (<70%) | - Inappropriate solvent/anti-solvent selection.- Suboptimal drug-to-polymer/lipid ratio.- High drug solubility in the external phase. | - Optimize the solvent system to ensure the drug precipitates effectively within the nanoparticles.- Perform a dose-ranging study to find the optimal drug-to-carrier ratio.- Adjust the pH of the external phase to decrease drug solubility. |
| Inconsistent particle size or high polydispersity index (PDI > 0.3) | - Inadequate mixing or homogenization speed.- Fluctuations in temperature during preparation.- Inappropriate surfactant concentration. | - Ensure consistent and vigorous stirring or sonication during nanoparticle formation.[17][18]- Maintain a constant temperature throughout the process.- Optimize the type and concentration of the surfactant to achieve better particle stabilization. |
| Rapid initial burst release of TMP | - High amount of drug adsorbed on the nanoparticle surface.- Porous or unstable nanoparticle structure. | - Wash the nanoparticles thoroughly after preparation to remove surface-adsorbed drug.- Optimize the formulation by using a higher concentration of polymer/lipid or by cross-linking the nanoparticles to create a denser matrix. |
| Nanoparticle aggregation during storage | - Insufficient surface charge (low zeta potential).- Inappropriate storage conditions (e.g., temperature, pH). | - Increase the zeta potential by modifying the surface charge of the nanoparticles, for instance, by using charged surfactants or polymers.- Store the nanoparticle suspension at an appropriate temperature (e.g., 4°C) and pH to maintain stability. |
Microemulsion Formulation of this compound
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Phase separation or instability of the microemulsion | - Incorrect ratio of oil, surfactant, and cosurfactant.- Temperature fluctuations. | - Construct a pseudo-ternary phase diagram to identify the stable microemulsion region for your specific components.[5][6]- Store the microemulsion at a controlled temperature. |
| Low drug loading capacity | - Poor solubility of TMP in the chosen oil phase. | - Screen different oil phases to find one with higher solubilizing capacity for TMP.- Consider using a co-solvent to enhance drug solubility. |
| High variability in in-vitro skin permeation studies | - Inconsistent skin thickness or integrity.- Air bubbles trapped between the skin and the diffusion cell. | - Use skin samples of uniform thickness and ensure their integrity before the experiment.- Carefully mount the skin in the Franz diffusion cells to avoid trapping air bubbles. |
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of this compound in Different Formulations
| Formulation | Subject | Tmax (h) | t1/2 (h) | AUC (µg·h/L) | Cmax (µg/L) | Reference |
| TMP (20 mg/kg, i.g.) | Rat | 0.5 | 0.856 | 5.112 | 2.834 | [19] |
| TMP (20 mg/kg) + Ferulic acid (20 mg/kg), i.g. | Rat | 0.583 | 37.901 | 4.097 | 1.571 | [19] |
| TMP Transdermal Patch (single dose) | Human | 5 | - | - | 309 | [11] |
| TMP Transdermal Patch (multiple doses) | Human | 4 | - | 3753.91 (ng·h/mL) | 325 | [11] |
| TMPP Oral Tablets (100 mg, multiple doses) | Human | < 0.75 | - | 3563.67 (ng·h/mL) | 613.5 | [11] |
i.g. = intragastric; TMPP = this compound phosphate (B84403)
Table 2: Characterization of TMP-Loaded Nanoparticles
| Nanoparticle Type | Particle Size (nm) | Polydispersity Index (PDI) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| Blank-NPs (HSA) | 79.07 ± 0.36 | 0.26 ± 0.01 | - | - | [2][4] |
| TMP-NPs (HSA) | 122.57 ± 2.30 | < 0.3 | 75.54 ± 4.02 | 8.36 ± 0.42 | [2] |
| TAT-TMP-NPs (HSA) | 163.93 ± 0.38 | < 0.3 | 77.27 ± 1.99 | 8.02 ± 0.12 | [2] |
| TET-SLNs | 134 ± 1.3 | - | 89.57 ± 0.39 | - | [17][18] |
HSA = Human Serum Albumin; TAT = HIV trans-activator of transcription; TET-SLNs = Tetrandrine-loaded Solid Lipid Nanoparticles (used as an example of SLN characteristics)
Experimental Protocols
Preparation of TAT-modified TMP-loaded HSA Nanoparticles (TAT-TMP-NPs)
This protocol is adapted from the emulsification-dispersion technique.[2]
Materials:
-
This compound (TMP)
-
Human Serum Albumin (HSA)
-
TAT peptide
-
Glutaraldehyde (B144438) solution (25%)
-
Ethanol
-
Deionized water
Procedure:
-
Preparation of HSA solution: Dissolve HSA in deionized water to a concentration of 5% (w/v).
-
Preparation of drug solution: Dissolve TMP in ethanol.
-
Emulsification: Add the TMP-ethanol solution dropwise to the HSA solution under magnetic stirring.
-
Nanoparticle formation: Continue stirring for 30 minutes to form an emulsion. Add glutaraldehyde solution to cross-link the HSA nanoparticles.
-
Purification: Centrifuge the nanoparticle suspension to collect the nanoparticles. Wash the pellet three times with deionized water to remove un-encapsulated drug and excess glutaraldehyde.
-
TAT conjugation: Resuspend the purified TMP-NPs in a suitable buffer and add the TAT peptide. Allow the conjugation reaction to proceed under gentle stirring.
-
Final purification: Purify the TAT-TMP-NPs by centrifugation and resuspend them in deionized water for characterization and use.
In Vitro Drug Release Study
Materials:
-
TMP-loaded nanoparticles
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Dialysis membrane (e.g., MWCO 12-14 kDa)
-
Shaking incubator
Procedure:
-
Place a known amount of the TMP-loaded nanoparticle suspension into a dialysis bag.
-
Seal the dialysis bag and immerse it in a known volume of PBS (e.g., 50 mL) in a beaker.
-
Place the beaker in a shaking incubator maintained at 37°C.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot of the release medium and replace it with an equal volume of fresh PBS to maintain sink conditions.
-
Analyze the concentration of TMP in the collected samples using a suitable analytical method (e.g., HPLC).
-
Calculate the cumulative percentage of drug released at each time point.
Visualizations
Caption: Workflow for the preparation and characterization of TAT-TMP-NPs.
Caption: Proposed signaling pathway for the neuroprotective effects of T-006.[9]
References
- 1. This compound: An Active Ingredient of Chinese Herbal Medicine With Therapeutic Potential in Acute Kidney Injury and Renal Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TAT-modified serum albumin nanoparticles for sustained-release of this compound and improved targeting to spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TAT-modified this compound-loaded nanoparticles for targeted treatment of spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Microemulsion-based novel transdermal delivery system of this compound: preparation and evaluation in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microemulsion-based novel transdermal delivery system of this compound: preparation and evaluation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. Development of a novel microemulsion for oral absorption enhancement of all-trans retinoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Analogue T-006 Protects Neuronal and Endothelial Cells Against Oxidative Stress via PI3K/AKT/mTOR and Nrf2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound Analogue T-006 Protects Neuronal and Endothelial Cells Against Oxidative Stress via PI3K/AKT/mTOR and Nrf2 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Single- and multiple-dose pharmacokinetics of a novel this compound reservoir-type transdermal patch versus this compound phosphate oral tablets in healthy normal volunteers, and in vitro/in vivo correlation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Extending Drug Half-Life through PEGylation - Creative Biolabs [half-life-extension.creative-biolabs.com]
- 13. What is the future of PEGylated therapies? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. creativepegworks.com [creativepegworks.com]
- 15. PEGylation Extends Circulation Half-Life While Preserving In Vitro and In Vivo Activity of Tissue Inhibitor of Metalloproteinases-1 (TIMP-1) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. PEGylation Extends Circulation Half-Life While Preserving In Vitro and In Vivo Activity of Tissue Inhibitor of Metalloproteinases-1 (TIMP-1) | PLOS One [journals.plos.org]
- 17. Preparation, Characterization, Pharmacokinetics and Tissue Distribution of Solid Lipid Nanoparticles Loaded with Tetrandrine - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Preparation, characterization, pharmacokinetics and tissue distribution of solid lipid nanoparticles loaded with tetrandrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. [Comparative study on pharmacokinetics of this compound, ferulic acid and their compatibility] - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Tetramethylpyrazine (TMP) Dosage for Neuroprotective Effects
This technical support center provides researchers, scientists, and drug development professionals with essential information for utilizing Tetramethylpyrazine (TMP) in neuroprotection studies. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and summarized data to facilitate your research.
Troubleshooting Guide
This guide addresses common issues encountered during in vitro and in vivo experiments with this compound.
| Question | Answer |
| My TMP won't dissolve properly in my cell culture medium. | TMP can have limited solubility in aqueous solutions. For in vitro experiments, it is recommended to first dissolve TMP in a small amount of dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.[1] The final concentration of DMSO in the culture medium should be kept low (typically <0.1%) to avoid solvent-induced cytotoxicity. |
| I am observing high variability in my in vitro cell viability results. | Several factors can contribute to variability. Ensure consistent cell seeding density and passage number. When treating with TMP, ensure thorough mixing of the compound in the culture medium for uniform exposure. Also, verify the accuracy of your serial dilutions for the different TMP concentrations being tested. |
| My in vivo results for neuroprotection are not consistent across animals. | Animal models can have inherent biological variability. Ensure your animal model of neurological injury is well-established and consistently induced. The route and timing of TMP administration are critical. Intraperitoneal (i.p.) injection is a common route.[1][2][3] The timing of administration relative to the injury (pre-treatment, post-treatment) should be strictly controlled based on your experimental design.[2][4] |
| I am not seeing the expected changes in my Western blot for signaling pathway proteins. | Ensure optimal protein extraction from your cells or tissues. Use appropriate lysis buffers and protease/phosphatase inhibitors.[3] Verify the quality and specificity of your primary antibodies. Optimize antibody concentrations and incubation times. Always include positive and negative controls to validate your results. |
| How do I confirm that TMP is reaching the brain in my in vivo studies? | This compound is known to cross the blood-brain barrier.[2][4][5] To confirm its presence and concentration in the brain tissue, you can perform pharmacokinetic studies using techniques like high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS/MS) on brain homogenates. |
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is the typical effective dosage range for TMP in in vivo studies? | The effective dosage of TMP in animal models of neurological disorders typically ranges from 20 mg/kg to 100 mg/kg.[1][5][6][7][8] The optimal dose can depend on the specific animal model and the route of administration. For example, doses of 20 mg/kg, 40 mg/kg, 50mg/kg, 60mg/kg, 80 mg/kg and 100 mg/kg have been used in various studies.[1][2][3][5][6] |
| What is a good starting concentration for in vitro experiments? | For in vitro studies using neuronal cell lines or primary neurons, a good starting range for TMP concentration is 25 µM to 200 µM.[5] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental conditions. |
| What are the known mechanisms of neuroprotection for TMP? | TMP exerts its neuroprotective effects through multiple mechanisms, including anti-inflammatory, antioxidant, and anti-apoptotic properties.[9][10][11] It can inhibit calcium ion overload, reduce oxidative stress, mitigate the inflammatory response, and protect the blood-brain barrier.[9][11][12] |
| Which signaling pathways are modulated by TMP? | TMP has been shown to modulate several key signaling pathways involved in cell survival and inflammation. These include the PI3K/Akt pathway, the Nrf2/ARE pathway, and the RhoA/ROCK pathway.[2][4][5][6][10] It can also inhibit the NF-κB signaling pathway.[9][10] |
| Is TMP cytotoxic at high concentrations? | Yes, like many compounds, TMP can exhibit cytotoxicity at high concentrations. It is crucial to determine the therapeutic window for your specific cell type by performing a cytotoxicity assay, such as an MTT or LDH assay, across a wide range of concentrations.[5] |
Quantitative Data Summary
In Vivo Studies
| Animal Model | Dosage | Route of Administration | Key Neuroprotective Outcomes | Reference |
| Mouse model of acute hypobaric hypoxia | 10, 20, 50, 100 mg/kg | Gavage | Improved survival time, alleviated cognitive impairment | [5] |
| Rat model of cerebral ischemia-reperfusion injury | 40 mg/kg | Intraperitoneal (i.p.) | Reduced neurological deficits, decreased infarct volume | [2][4] |
| Rat model of contusive spinal cord injury | 80 mg/kg | Intraperitoneal (i.p.) | Improved locomotor function, reduced neuronal apoptosis | [3] |
| Rat model of traumatic brain injury | 20, 60, 100 mg/kg | Not specified | Improved neurological severity score, decreased inflammatory factors | [6] |
| Rat model of Parkinson's disease | 20 mg/kg/day | Intraperitoneal (i.p.) | Prevented dopaminergic neuron damage, improved motor deficits | [1] |
| Rat model of choroidal neovascularization | 20, 40 mg/kg | Intraperitoneal (i.p.) | Decreased fluorescein (B123965) leakage, reduced lesion size | [8] |
| Xenograft mouse model of colon cancer | 50, 100 mg/kg | Not specified | Reduced tumor growth | [7] |
In Vitro Studies
| Cell Type | TMP Concentration | Insult/Model | Key Neuroprotective Outcomes | Reference |
| Primary neurons and HT22 cells | 25, 50, 75, 100, 150, 200 µM | Hypoxia (1% O2) | Increased cell viability, reduced apoptosis and LDH release | [5] |
| Rat retinal cell cultures | 50 µM | Hydrogen peroxide | Preserved neuronal morphology, attenuated oxidative stress | [13] |
| Human umbilical vein endothelial cells (HUVECs) | 30, 100, 300 µg/ml | - | Reduced cell proliferation | [8] |
| A549 and H358 pulmonary cell lines | 1, 10, 100, 1000 µM | - | High cell viability (low cytotoxicity) | [14] |
Key Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for assessing the effect of TMP on cell viability in an in vitro model of neuronal injury.
Materials:
-
Neuronal cells (e.g., SH-SY5Y, PC12, or primary neurons)
-
96-well cell culture plates
-
This compound (TMP)
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of TMP in cell culture medium from a DMSO stock. The final DMSO concentration should be below 0.1%.
-
Induce neuronal injury (e.g., using glutamate, H₂O₂, or oxygen-glucose deprivation), and simultaneously treat the cells with different concentrations of TMP. Include a vehicle control group (medium with DMSO) and a positive control for cell death.
-
Incubate for the desired period (e.g., 24 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control group.
Western Blot Analysis for Signaling Proteins
This protocol outlines the steps to analyze the effect of TMP on the expression of key signaling proteins (e.g., Akt, p-Akt, Nrf2).
Materials:
-
Cell or tissue lysates treated with TMP
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Akt, anti-p-Akt, anti-Nrf2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Extract total protein from cells or tissues using RIPA buffer.[3][5]
-
Determine protein concentration using the BCA assay.
-
Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
Wash the membrane again with TBST.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensity and normalize to a loading control like β-actin.
Visualizations
Caption: General experimental workflow for evaluating TMP's neuroprotective effects.
Caption: TMP activates the PI3K/Akt signaling pathway to promote cell survival.
Caption: TMP enhances the antioxidant response via the Nrf2/ARE pathway.
References
- 1. Neuroprotective Effects of this compound against Dopaminergic Neuron Injury in a Rat Model of Parkinson's Disease Induced by MPTP - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound enhances neuroprotection and plasticity in cerebral ischemia-reperfusion injury via RhoA/ROCK2 pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Neuroprotective Effect of this compound Against Contusive Spinal Cord Injury by Activating PGC-1α in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | this compound enhances neuroprotection and plasticity in cerebral ischemia-reperfusion injury via RhoA/ROCK2 pathway inhibition [frontiersin.org]
- 5. This compound exerts neuroprotective effects in a mouse model of acute hypobaric hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Potential Mechanisms of this compound in the Treatment of Traumatic Brain Injury Based on Network Pharmacology, Molecular Docking, Molecular Dynamics Simulations, and in vivo Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound induces reactive oxygen species-based mitochondria-mediated apoptosis in colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of this compound on rat experimental choroidal neovascularization in vivo and endothelial cell cultures in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Regulatory mechanisms of this compound on central nervous system diseases: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Regulatory mechanisms of this compound on central nervous system diseases: A review [frontiersin.org]
- 13. Protective effects of this compound on rat retinal cell cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design and Comprehensive Characterization of this compound (TMP) for Targeted Lung Delivery as Inhalation Aerosols in Pulmonary Hypertension (PH): In Vitro Human Lung Cell Culture and In Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Blood-Brain Barrier Penetration of Tetramethylpyrazine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in your experiments aimed at enhancing the blood-brain barrier (BBB) penetration of Tetramethylpyrazine (TMP).
Frequently Asked Questions (FAQs)
Q1: What are the main strategies to enhance the blood-brain barrier penetration of this compound (TMP)?
A1: The primary strategies to improve TMP delivery across the BBB focus on overcoming its inherent limitations. These include:
-
Nanoformulations: Encapsulating TMP within nanoparticles (e.g., liposomes, polymeric nanoparticles, solid lipid nanoparticles) can facilitate its transport across the BBB. These nanocarriers can protect TMP from degradation, control its release, and be engineered to target specific receptors on the BBB.
-
Chemical Modification: Modifying the chemical structure of TMP to create prodrugs with increased lipophilicity can enhance its ability to passively diffuse across the BBB.
-
Co-administration with BBB Modulators: Administering TMP with agents that transiently increase the permeability of the BBB, such as Borneol (BO), has been shown to significantly increase the concentration of TMP in the brain tissue.[1][2]
-
Alternative Routes of Administration: Intranasal delivery has been explored as a non-invasive method to bypass the BBB and deliver TMP more directly to the brain.[1][2]
Q2: How do nanoparticles facilitate the transport of TMP across the BBB?
A2: Nanoparticles can cross the BBB through several mechanisms:
-
Receptor-Mediated Transcytosis (RMT): Nanoparticles can be surface-functionalized with ligands (e.g., transferrin, lactoferrin) that bind to specific receptors highly expressed on brain endothelial cells.[2][3][4] This binding triggers endocytosis, allowing the nanoparticle to be transported across the cell and released into the brain parenchyma.
-
Adsorptive-Mediated Transcytosis (AMT): Cationic nanoparticles can interact electrostatically with the negatively charged surface of brain endothelial cells, inducing their uptake and transport across the BBB.
-
Passive Diffusion: Very small nanoparticles may be able to cross the BBB via passive diffusion, although this is less common for larger drug delivery systems.
Q3: What are the critical physicochemical properties of nanoparticles that influence their BBB penetration?
A3: The ability of nanoparticles to cross the BBB is influenced by several key properties:
-
Size: Nanoparticles intended for BBB penetration should ideally be within the range of 100-200 nm to facilitate endocytosis while avoiding rapid clearance by the immune system.[3]
-
Surface Charge: A positive surface charge can enhance interaction with the negatively charged BBB through adsorptive-mediated transcytosis. However, a highly positive charge can also lead to toxicity.
-
Surface Chemistry: Surface modification with hydrophilic polymers like polyethylene (B3416737) glycol (PEG) can increase the circulation time of nanoparticles, providing more opportunity for them to reach the BBB. Functionalization with targeting ligands is crucial for receptor-mediated transcytosis.[2][3]
Troubleshooting Guides
Guide 1: Low Encapsulation Efficiency of TMP in Nanoparticles
| Potential Cause | Troubleshooting Steps |
| Poor solubility of TMP in the organic phase (for polymeric nanoparticles). | 1. Solvent Selection: Test a range of organic solvents with varying polarities (e.g., acetone, acetonitrile (B52724), dichloromethane) to find one that best dissolves both TMP and the polymer. 2. Co-solvent System: Consider using a co-solvent system to improve the solubility of TMP. |
| Drug leakage during nanoparticle formation. | 1. Optimize Stirring Speed: In emulsion-based methods, excessively high stirring speeds can lead to drug leakage. Experiment with different stirring rates to find an optimal balance between particle size and encapsulation. 2. Adjust Phase Ratios: Vary the ratio of the organic phase to the aqueous phase to minimize drug partitioning into the aqueous phase. |
| Incompatible polymer/lipid and drug. | 1. Polymer/Lipid Screening: Test different types of polymers (e.g., PLGA with different lactide:glycolide ratios) or lipids to find one with better affinity for TMP. 2. Chemical Modification: If feasible, consider creating a more lipophilic derivative of TMP to improve its compatibility with the nanoparticle matrix. |
| Suboptimal formulation parameters. | 1. Drug-to-Polymer/Lipid Ratio: Systematically vary the initial drug-to-polymer/lipid ratio to identify the optimal loading capacity. 2. Surfactant Concentration: The concentration of the surfactant can influence both particle size and encapsulation efficiency. Optimize the surfactant concentration to achieve the desired characteristics. |
Guide 2: Inconsistent or Low BBB Penetration in In Vivo Studies
| Potential Cause | Troubleshooting Steps |
| Nanoparticle instability in biological fluids. | 1. PEGylation: Ensure adequate PEGylation of the nanoparticle surface to prevent opsonization and rapid clearance by the reticuloendothelial system (RES). 2. Stability Studies: Conduct in vitro stability studies of the nanoparticles in serum-containing media to assess their aggregation and drug leakage over time. |
| Inefficient targeting ligand binding. | 1. Optimize Ligand Density: The density of the targeting ligand on the nanoparticle surface is critical. Too low a density may not be sufficient for effective binding, while too high a density can lead to steric hindrance or altered nanoparticle properties. 2. Ligand Orientation: Ensure that the conjugation chemistry allows for the proper orientation of the ligand for receptor binding. |
| Animal model variability. | 1. Consistent Animal Strain and Age: Use a consistent strain, age, and sex of animals for all experiments to minimize biological variability. 2. BBB Integrity Check: Before initiating the study, confirm the integrity of the BBB in a subset of animals using methods like the Evans blue assay. |
| Incorrect administration or sampling time. | 1. Pharmacokinetic Profiling: Conduct a preliminary pharmacokinetic study to determine the optimal time points for measuring TMP concentration in the brain and blood after administration. 2. Consistent Dosing and Administration: Ensure accurate and consistent dosing and administration techniques for all animals. |
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of this compound (TMP) Following Different Routes of Administration in Rats
| Administration Route | Cmax (µg/mL) | Tmax (min) | AUC (µg·min/mL) | Bioavailability (%) | Drug Targeting Efficiency (DTE) (%) |
| Intravenous (i.v.) | - | - | 289.6 ± 45.3 | 100 | - |
| Intragastric (i.g.) | 1.2 ± 0.4 | 20.0 ± 5.5 | 146.0 ± 32.1 | 50.39 | 85.69 |
| Intranasal (i.n.) | 3.4 ± 0.8 | 5.0 ± 0.0 | 250.0 ± 41.2 | 86.33 | 78.89 |
Data adapted from a comparative pharmacokinetic study of this compound phosphate (B84403) in rats.[3][5] DTE is the ratio of the AUC in the brain to the AUC in the plasma.
Experimental Protocols
Protocol 1: Preparation of TMP-Loaded Liposomes (Thin-Film Hydration Method)
Materials:
-
This compound (TMP)
-
Soybean lecithin (B1663433)
-
Cholesterol
-
Chloroform
-
Methanol
-
Phosphate Buffered Saline (PBS), pH 7.4
Procedure:
-
Dissolve a specific molar ratio of soybean lecithin and cholesterol in a chloroform:methanol (2:1 v/v) mixture in a round-bottom flask.
-
Add TMP to the lipid solution and mix thoroughly.
-
Remove the organic solvents using a rotary evaporator under reduced pressure at a temperature above the lipid phase transition temperature to form a thin lipid film on the flask wall.
-
Hydrate the lipid film by adding PBS (pH 7.4) and rotating the flask gently.
-
To obtain unilamellar vesicles of a specific size, sonicate the liposomal suspension using a probe sonicator or extrude it through polycarbonate membranes with a defined pore size.
-
Separate the unencapsulated TMP from the liposomes by centrifugation or dialysis.
-
Characterize the liposomes for particle size, zeta potential, and encapsulation efficiency.
Protocol 2: In Vivo Evaluation of BBB Permeability using Evans Blue Assay
Materials:
-
Evans blue dye (2% w/v in saline)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Saline
-
Trichloroacetic acid (TCA)
Procedure:
-
Anesthetize the experimental animal (e.g., rat or mouse).
-
Inject 2% Evans blue solution intravenously (e.g., via the tail vein) at a dose of 4 mL/kg.[6]
-
Allow the dye to circulate for a defined period (e.g., 1-2 hours).
-
Perfuse the animal transcardially with saline to remove the dye from the vasculature.
-
Dissect the brain and specific brain regions of interest.
-
Homogenize the brain tissue in formamide or TCA.
-
Incubate the homogenate to extract the Evans blue dye.
-
Centrifuge the samples to pellet the tissue debris.
-
Measure the absorbance or fluorescence of the supernatant at the appropriate wavelength (e.g., 620 nm absorbance).
-
Quantify the amount of extravasated Evans blue by comparing it to a standard curve.
Protocol 3: Quantification of TMP in Brain Tissue by HPLC
Materials:
-
Acetonitrile
-
Methanol
-
Water (HPLC grade)
-
Formic acid or other suitable mobile phase modifier
-
Internal standard
-
Brain tissue homogenizer
Procedure:
-
Harvest the brain tissue at predetermined time points after TMP administration.
-
Weigh the tissue and homogenize it in a suitable buffer or solvent (e.g., PBS, acetonitrile).
-
Add an internal standard to the homogenate.
-
Perform protein precipitation by adding a precipitating agent like acetonitrile or methanol, followed by vortexing and centrifugation.
-
Collect the supernatant and evaporate it to dryness under a stream of nitrogen.
-
Reconstitute the residue in the HPLC mobile phase.
-
Inject the sample into an HPLC system equipped with a suitable column (e.g., C18) and a UV or mass spectrometry detector.
-
Quantify the concentration of TMP by comparing the peak area to a standard curve prepared in brain homogenate from untreated animals.[7]
Signaling Pathways and Experimental Workflows
Caption: Receptor-Mediated Transcytosis of a TMP-loaded nanoparticle across the BBB.
Caption: General experimental workflow for in vivo evaluation of TMP BBB penetration.
References
- 1. researchgate.net [researchgate.net]
- 2. Nanocarrier-Based Drug Delivery to Brain: Interventions of Surface Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advancing Brain Targeting: Cost-Effective Surface-Modified Nanoparticles for Faster Market Entry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Solid Lipid Nanoparticles (SLNs): An Advanced Drug Delivery System Targeting Brain through BBB - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Measurement and pharmacokinetic study of this compound in rat blood and its regional brain tissue by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Reducing systemic side effects of Tetramethylpyrazine administration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tetramethylpyrazine (TMP). The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the known systemic side effects of this compound (TMP) administration in preclinical models?
A1: While generally considered to have low toxicity, systemic administration of TMP in preclinical models can lead to several side effects, primarily related to its vasodilatory properties. The most commonly observed side effect is hypotension (a drop in blood pressure). At higher doses, other effects may be observed. It's crucial to consider the dose and the vehicle used for administration, as this can significantly impact the severity of side effects. For instance, a high dose of 100 mg/kg TMP dissolved in 100% ethanol (B145695) has been reported to cause unforeseen deaths in rats, highlighting potential vehicle-dependent toxicity.
Q2: What adverse events have been reported in human clinical trials with TMP?
A2: In human clinical trials, TMP is generally well-tolerated. However, some mild to moderate adverse events have been reported. These include dry mouth, vomiting, and dizziness.[1] In a Phase I study with healthy volunteers, the most frequently observed adverse events were laboratory abnormalities, such as increased white blood cell and neutrophil counts, and decreased hemoglobin levels. These events were described as mild, tolerable, and reversible without intervention.[2]
Q3: What are the reported LD50 values for TMP?
A3: The acute toxicity of TMP has been determined in rodent models. The reported LD50 values are:
These values indicate that TMP is harmful if swallowed at high doses.
Troubleshooting Guide
Issue 1: Observed Hypotension or Cardiovascular Instability in Experimental Animals After TMP Administration.
-
Question: My animals are experiencing a significant drop in blood pressure after I administer TMP. How can I mitigate this?
-
Answer: Hypotension is a known side effect of TMP due to its vasodilatory actions. Here are several strategies to manage this:
-
Dose Reduction: The most straightforward approach is to reduce the dose of TMP. Conduct a dose-response study to find the optimal therapeutic dose with minimal impact on blood pressure.
-
Slower Infusion Rate: If administering intravenously, a slower infusion rate can prevent a rapid spike in plasma concentration, thereby reducing the acute hypotensive effect.
-
Alternative Delivery Route: Consider alternative administration routes that lead to a more gradual absorption and lower peak plasma concentrations. Options include oral gavage, subcutaneous injection, or specialized delivery systems.
-
Co-administration: Research into co-administration of agents that can counteract the hypotensive effect without interfering with the therapeutic goals of your study may be beneficial.
-
Issue 2: Poor Solubility or Precipitation of TMP During Formulation Preparation.
-
Question: I'm having trouble dissolving TMP for my experiments, or it's precipitating out of solution. What can I do?
-
Answer: TMP has limited water solubility, which can be a challenge for preparing formulations, especially at higher concentrations.
-
Vehicle Selection: For in vivo studies, a common vehicle is a solution of 10% ethanol in phosphate-buffered saline (PBS).[3] Saline (0.9% NaCl) is another frequently used vehicle for intravenous administration.[5] Avoid using 100% ethanol for high concentrations due to potential toxicity.[3]
-
pH Adjustment: The solubility of TMP can be influenced by pH. Experiment with adjusting the pH of your buffer to improve solubility.
-
Use of Salts: this compound is available as hydrochloride or phosphate (B84403) salts, which generally have better aqueous solubility than the free base.
-
Sonication: Gentle sonication can help to dissolve TMP in the chosen vehicle.
-
Filtration: After dissolution, filter the solution through a 0.22 µm filter to remove any undissolved particles before administration.
-
Issue 3: Unexpected Animal Mortality or Severe Adverse Reactions.
-
Question: I've observed unexpected deaths or severe adverse reactions in my animal cohort after TMP administration. What could be the cause and how can I troubleshoot this?
-
Answer: This is a critical issue that requires immediate attention. Several factors could be contributing:
-
Dose and Vehicle: As mentioned, high doses of TMP, especially when combined with inappropriate vehicles like 100% ethanol, can be lethal.[3] Re-evaluate your dosing calculations and vehicle selection.
-
Route of Administration: The route of administration can significantly impact toxicity. Intravenous injections lead to rapid and high peak plasma concentrations, which can increase the risk of acute toxicity.
-
Animal Health Status: Underlying health issues in the animals can make them more susceptible to the adverse effects of TMP. Ensure that your animals are healthy before starting the experiment.
-
Contamination: Ensure the sterility of your formulation and proper aseptic techniques during administration to rule out infection as a cause.
-
Data on TMP Administration and Side Effects
| Parameter | Species | Route of Administration | Dose | Observed Effect/Side Effect | Reference |
| Toxicity | Rat | Inhalation | 100 mg/kg in 100% ethanol | Unforeseen deaths | [3] |
| Rat | Inhalation | 10 mg/kg in 10% ethanol + 90% PBS | Safe | [3] | |
| Hypotension | Rat | Intravenous | 10 mg/kg | Maintained a significantly higher mean arterial pressure compared to LPS-only group in a model of endotoxic shock, but tachycardia was enhanced. | [5] |
| Clinical Signs | Human | Oral | 100 mg, t.i.d. for 16 weeks | Few adverse effects reported. | [6] |
| Human | Intravenous | 50-1800 mg (single dose) | Mild and tolerable laboratory abnormalities (WBC, neutrophil, hemoglobin changes). | [2] | |
| Human | - | - | Dry mouth, vomiting, dizziness. | [1] |
Experimental Protocols
Protocol 1: Oral Gavage Administration in Rats
-
Animal Restraint: Gently restrain the rat. One common method is to hold the rat over the neck and thoracic region while supporting the lower body. Ensure the restraint is firm but does not impede breathing.[7]
-
Gavage Needle Measurement: Measure the gavage needle externally from the tip of the rat's nose to the last rib to determine the correct insertion depth. Mark this length on the needle.[7]
-
Preparation of TMP Solution: Prepare the TMP solution in the desired vehicle (e.g., 10% ethanol in PBS). Ensure it is fully dissolved and at room temperature.
-
Administration:
-
Gently insert the gavage needle into the mouth, passing it over the tongue and into the esophagus. The needle should pass smoothly without force.[8]
-
If any resistance is met, withdraw the needle and re-attempt.
-
Once the needle is at the predetermined depth, slowly administer the solution.[7]
-
Withdraw the needle gently.
-
-
Monitoring: Monitor the animal for a few minutes after the procedure for any signs of distress, such as coughing or difficulty breathing.[7]
Protocol 2: Intravenous (Tail Vein) Injection in Mice
-
Animal Restraint and Vein Dilation: Place the mouse in a suitable restrainer. To dilate the tail veins, you can use a heat lamp or warm water, being careful not to cause thermal injury.
-
Needle and Syringe Preparation: Use a sterile, small-gauge needle (e.g., 27-30G) and a syringe filled with the sterile TMP solution. Ensure there are no air bubbles in the syringe.[9]
-
Injection:
-
Identify one of the lateral tail veins.
-
Insert the needle, bevel up, into the vein at a shallow angle.[10]
-
You should see a small amount of blood flash back into the needle hub upon successful entry.
-
Slowly inject the solution. If you observe swelling or blanching at the injection site, the needle is not in the vein. In this case, withdraw the needle and re-attempt at a more proximal site.[9]
-
-
Post-Injection Care: After injection, withdraw the needle and apply gentle pressure to the injection site with a sterile gauze to prevent bleeding.[9]
-
Monitoring: Return the mouse to its cage and monitor for any adverse reactions.
Signaling Pathways and Experimental Workflows
Signaling Pathway for TMP-Induced Vasodilation
This compound is known to cause vasodilation, which is the primary mechanism behind its hypotensive side effect. One of the proposed pathways involves the modulation of intracellular cyclic AMP (cAMP) levels and calcium signaling in vascular smooth muscle cells.
References
- 1. oiccpress.com [oiccpress.com]
- 2. Cardiovascular Actions and Therapeutic Potential of this compound (Active Component Isolated from Rhizoma Chuanxiong): Roles and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of in vivo toxicity of biological nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Tetramethylpyradizine prevents inducible NO synthase expression and improves survival in rodent models of endotoxic shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound: A promising drug for the treatment of pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 7. research.fsu.edu [research.fsu.edu]
- 8. ouv.vt.edu [ouv.vt.edu]
- 9. research-support.uq.edu.au [research-support.uq.edu.au]
- 10. research.vt.edu [research.vt.edu]
Technical Support Center: Development of Sustained-Release Formulations for Tetramethylpyrazine
Welcome to the technical support center for researchers, scientists, and drug development professionals working on sustained-release formulations of Tetramethylpyrazine (TMP). This resource provides practical, in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist you in overcoming common challenges during your research and development efforts.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during the formulation, characterization, and testing of TMP sustained-release systems.
Q1: How can I reduce the high initial burst release of this compound from my PLGA microspheres?
A1: A high initial burst release, often defined as the release of a significant fraction of the drug within the first 24 hours, is a common challenge. It is typically caused by drug molecules that are weakly bound or adsorbed onto the surface of the microspheres.
Troubleshooting Steps:
-
Increase Polymer Concentration: A higher concentration of Poly(lactic-co-glycolic acid) (PLGA) in the organic phase can lead to a denser polymer matrix, which can more effectively trap the drug within the core. This reduces the amount of drug on the surface and slows initial diffusion.[1][2]
-
Optimize the Homogenization Speed: The speed of homogenization during the primary emulsion step (w/o) can influence burst release. Higher speeds can lead to smaller initial emulsion droplets, but may also increase the amount of drug at the particle surface if not properly optimized. It is crucial to find a balance that ensures small, stable emulsion droplets without excessive drug partitioning to the surface.[1]
-
Modify the Solvent Evaporation Rate: A rapid solvent removal process can "freeze" the drug distribution, potentially trapping more drug on the surface. A slower, more controlled evaporation or extraction process allows the polymer to precipitate more uniformly, leading to better drug encapsulation and reduced burst release.
-
Wash the Final Microsphere Product: After harvesting, washing the microspheres with a suitable medium (e.g., cold water or buffer) can help remove surface-adsorbed TMP.
-
Use a Polymer with a Higher Molecular Weight: Higher molecular weight PLGA generally degrades slower and can form a more robust matrix, which can help to reduce the initial burst effect.[1]
Below is a troubleshooting flowchart to guide your decision-making process when encountering high burst release.
Illustrative Data on Formulation Parameter Effects:
The following table summarizes how formulation variables can impact burst release and encapsulation efficiency, based on literature data for various drugs encapsulated in PLGA microspheres. While not specific to TMP, these trends are generally applicable.
| Parameter Change | Effect on Burst Release (%) | Effect on Encapsulation Efficiency (%) | Rationale |
| Increase PLGA Concentration | Decrease | Increase | Creates a denser polymer matrix, reducing drug diffusion to the surface and improving entrapment.[1][2] |
| Increase Internal Aqueous Phase Volume | Increase | Decrease | A larger internal water phase can lead to less stable primary emulsions and greater drug loss to the external phase.[1] |
| Increase Theoretical Drug Loading | Increase | May Decrease | Higher drug concentrations can lead to saturation of the polymer matrix and more drug being located near the surface.[1][2] |
| Decrease Polymer Molecular Weight | Increase | No significant change | Lower MW polymers degrade faster and are more permeable, leading to a faster initial release.[1] |
Q2: My this compound encapsulation efficiency is low. How can I improve it?
A2: Low encapsulation efficiency (EE) means a significant portion of the drug is lost during the formulation process. For a water-soluble drug like this compound hydrochloride, this often occurs when the drug partitions from the internal aqueous phase into the external aqueous phase during emulsion-based preparation methods.
Troubleshooting Steps:
-
Optimize the W/O/W Double Emulsion Method: This is the preferred method for water-soluble drugs.
-
Increase the Viscosity of the Internal Aqueous Phase: Adding viscosity-enhancing agents (e.g., methylcellulose) can slow the diffusion of TMP out of the internal droplets.
-
Increase Polymer Concentration: As with reducing burst release, a higher PLGA concentration in the oil phase creates a more viscous barrier, hindering drug leakage.[1]
-
Decrease the Volume of the Internal Aqueous Phase: A smaller internal water phase (W1) relative to the oil phase (O) reduces the probability of drug partitioning outwards.[1]
-
Apply Osmotic Pressure: Including an osmotic agent like NaCl or sucrose (B13894) in the external water phase (W2) can draw water out of the internal droplets, concentrating the drug and polymer and accelerating the solidification of the microspheres, thereby trapping the drug more effectively.
-
-
For Liposomal Formulations:
-
Optimize Lipid Composition: The choice of phospholipids (B1166683) and the inclusion of cholesterol are critical. Cholesterol can increase the rigidity of the lipid bilayer, which may help retain hydrophilic drugs like TMP.
-
Use an Active Loading Method: While passive loading (dissolving TMP in the aqueous phase during liposome (B1194612) formation) is simpler, active loading methods that use a pH or ion gradient across the liposome membrane can achieve significantly higher encapsulation efficiencies.
-
Illustrative Data on Factors Affecting Encapsulation Efficiency (EE):
| Formulation System | Parameter Adjusted | Observation |
| PLGA Microspheres | Increased PLGA concentration in oil phase | EE increased due to a more viscous organic phase that slows drug diffusion.[1] |
| PLGA Microspheres | Decreased internal aqueous phase volume | EE increased as the drug had less opportunity to partition into the external phase.[1] |
| Liposomes | Increased Phospholipid Concentration | EE generally increases as more lipid vesicles are available to encapsulate the drug. |
| Liposomes | Addition of Cholesterol | Can decrease EE for some drugs by increasing bilayer rigidity, which may hinder passive encapsulation during formation. |
Q3: My liposomal formulation shows aggregation and drug leakage upon storage. What can I do to improve its stability?
A3: Liposome stability is a critical quality attribute. Aggregation (clumping) and fusion of vesicles can lead to changes in particle size, while drug leakage reduces the formulation's potency.
Troubleshooting Steps for Liposome Instability:
-
Optimize Surface Charge: The aggregation of liposomes can often be prevented by ensuring they have a sufficient surface charge, which creates electrostatic repulsion between vesicles.
-
Action: Incorporate charged lipids into your formulation, such as stearylamine or dicetyl phosphate, to impart a positive or negative zeta potential, respectively. A zeta potential greater than |30| mV is generally indicative of good electrostatic stability.
-
-
Incorporate PEGylated Lipids: Including lipids conjugated with polyethylene (B3416737) glycol (PEG) in the formulation provides a "stealth" characteristic. The PEG chains create a hydrophilic barrier on the liposome surface that sterically hinders vesicle aggregation.
-
Action: Add 5-10 mol% of a PEG-lipid (e.g., DSPE-mPEG2000) to your lipid composition.
-
-
Control Storage Conditions: Liposomes are sensitive to temperature.
-
Action: Store liposomal suspensions at 4°C. Avoid freezing, as the formation of ice crystals can disrupt the lipid bilayers, causing irreversible aggregation and drug leakage.[3]
-
-
Lyophilization (Freeze-Drying): To achieve long-term stability, aqueous liposome formulations can be lyophilized into a dry powder.
-
Action: Use a cryoprotectant (e.g., sucrose or trehalose) in the formulation before freeze-drying. The cryoprotectant forms a glassy matrix that protects the liposomes during the freezing and drying process, preventing fusion and maintaining vesicle integrity upon rehydration.
-
Experimental Protocols
This section provides detailed methodologies for key experiments in the development of TMP sustained-release formulations.
Protocol 1: Preparation of TMP-Loaded PLGA Microspheres by Double Emulsion (W/O/W) Solvent Evaporation
This protocol is designed to encapsulate a hydrophilic drug like this compound hydrochloride.
Materials:
-
This compound Hydrochloride (TMP-HCl)
-
Poly(D,L-lactide-co-glycolide) (PLGA), 75:25 lactide:glycolide ratio, MW 15 kDa
-
Dichloromethane (DCM)
-
Poly(vinyl alcohol) (PVA), 87-89% hydrolyzed, MW 13-23 kDa
-
Deionized water
Procedure:
-
Prepare the Internal Aqueous Phase (W1): Dissolve 50 mg of TMP-HCl in 0.5 mL of deionized water.
-
Prepare the Organic Phase (O): Dissolve 500 mg of PLGA in 5 mL of DCM.
-
Form the Primary Emulsion (W1/O): Add the internal aqueous phase (W1) to the organic phase (O). Emulsify using a probe sonicator at 40% amplitude for 60 seconds on an ice bath to prevent overheating. The result should be a stable, milky-white primary emulsion.
-
Prepare the External Aqueous Phase (W2): Dissolve PVA in 100 mL of deionized water to make a 1% (w/v) solution. Stir with a magnetic stirrer until fully dissolved.
-
Form the Double Emulsion (W1/O/W2): Immediately pour the primary emulsion into the external aqueous phase (W2) while stirring at 500-700 RPM with an overhead mechanical stirrer.
-
Solvent Evaporation: Continue stirring for 3-4 hours at room temperature in a fume hood to allow the DCM to evaporate. The microspheres will harden during this process.
-
Harvest Microspheres: Collect the hardened microspheres by centrifugation at 5000 x g for 10 minutes.
-
Wash Microspheres: Discard the supernatant. Resuspend the microspheres in 50 mL of deionized water and centrifuge again. Repeat this washing step three times to remove residual PVA and unencapsulated drug.
-
Lyophilize: Freeze the washed microspheres at -80°C, then lyophilize for 48 hours to obtain a dry, free-flowing powder. Store the final product at -20°C in a desiccator.
Protocol 2: In Vitro Drug Release Testing using USP Apparatus 2 (Paddle Method)
This method is suitable for assessing the release profile of TMP from microspheres over an extended period.
Materials & Equipment:
-
USP Dissolution Apparatus 2 (Paddle Apparatus)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
TMP-loaded microspheres
-
0.45 µm syringe filters
-
HPLC system for TMP quantification
Procedure:
-
Media Preparation: Prepare 900 mL of PBS (pH 7.4) per dissolution vessel. De-gas the media before use.
-
Apparatus Setup: Set the paddle speed to 50 RPM and maintain the temperature of the water bath at 37 ± 0.5°C.
-
Sample Introduction: Accurately weigh and introduce an amount of microspheres equivalent to 10 mg of TMP into each dissolution vessel. Ensure the microspheres settle at the bottom.
-
Sampling: At predetermined time points (e.g., 1, 4, 8, 12, 24, 48, 72 hours, and daily thereafter), withdraw 5 mL of the release medium from a zone midway between the surface of the medium and the top of the paddle, not less than 1 cm from the vessel wall.
-
Media Replacement: Immediately after each sampling, replace the withdrawn volume with 5 mL of fresh, pre-warmed PBS (pH 7.4) to maintain sink conditions.
-
Sample Preparation: Filter the collected samples through a 0.45 µm syringe filter to remove any stray microspheres.
-
Quantification: Analyze the concentration of TMP in the filtered samples using a validated HPLC method.
-
Data Analysis: Calculate the cumulative percentage of drug released at each time point, correcting for the drug removed during previous sampling and the volume replacement.
Protocol 3: Stability Study of Sustained-Release Microspheres
This protocol outlines a typical stability study based on ICH guidelines to assess the shelf-life of the formulation.[4][5][6]
Objective: To evaluate the physical and chemical stability of TMP-loaded microspheres under accelerated and long-term storage conditions.
Materials:
-
Final, lyophilized TMP-loaded microspheres, packaged in the intended container-closure system (e.g., glass vials with stoppers).
-
Stability chambers set to specified temperature and humidity conditions.
Procedure:
-
Batch Selection: Place at least three primary batches of the final formulation on the stability study.[4]
-
Storage Conditions: Store the samples under the following conditions as per ICH guidelines:
-
Long-Term: 25°C ± 2°C / 60% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
-
Testing Schedule: Pull samples for analysis at the following time points:[4]
-
Initial: 0 months
-
Accelerated: 1, 3, and 6 months
-
Long-Term: 3, 6, 9, 12, 18, 24, and 36 months
-
-
Analytical Tests: At each time point, evaluate the following stability-indicating parameters:
-
Appearance: Visual inspection for color change, caking, or melting.
-
Drug Content (Assay): Quantify the amount of TMP remaining in the formulation.
-
Related Substances/Impurities: Analyze for the presence of degradation products using a stability-indicating HPLC method.
-
Moisture Content: Determine the water content using Karl Fischer titration.
-
In Vitro Drug Release: Perform a dissolution test to ensure the release profile remains consistent.
-
Reconstitution (if applicable): Assess the ease of resuspending the lyophilized powder.
-
-
Acceptance Criteria: Define the acceptable limits for each test parameter before starting the study. A "significant change" for an accelerated study typically involves a >5% loss in assay from the initial value or any degradation product exceeding its specification limit.[4]
Visualizations
The following diagrams illustrate key workflows and logical relationships in the development of sustained-release formulations.
References
- 1. researchgate.net [researchgate.net]
- 2. Burst Release from In Situ Forming PLGA-Based Implants: 12 Effectors and Ways of Correction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. database.ich.org [database.ich.org]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. pharmabeginers.com [pharmabeginers.com]
Technical Support Center: Enhancing Brain Delivery of Tetramethylpyrazine with Borneol
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the co-administration of tetramethylpyrazine (TMP) and borneol for enhanced brain delivery. This resource provides troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to support your research endeavors.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which borneol enhances the brain delivery of this compound (TMP)?
A1: Borneol primarily enhances the brain delivery of TMP by transiently increasing the permeability of the blood-brain barrier (BBB).[1][2] This is achieved through two main mechanisms: the modulation of tight junction proteins and the inhibition of efflux pumps like P-glycoprotein (P-gp).[1][3][4] Borneol has been shown to down-regulate the expression of key tight junction proteins such as Zonula occludens-1 (ZO-1) and F-actin, effectively loosening the barrier and allowing for increased paracellular transport.[5][6] Additionally, borneol can inhibit the function of P-gp, an efflux transporter that actively pumps xenobiotics, including some drugs, out of the brain.[3][4] This inhibition is potentially mediated through the NF-κB signaling pathway.[3][4]
Q2: What kind of quantitative improvement in brain delivery of TMP can be expected when co-administered with borneol?
A2: Co-administration with borneol has been shown to significantly increase the maximum concentration (Cmax) and the area under the curve (AUC) of TMP in the brain.[7][8] The extent of this enhancement can vary depending on the dosage, administration route, and formulation. For instance, in a study utilizing a microemulsion-based transdermal therapeutic system in rats, the group treated with a combination of TMP and borneol showed a significantly higher AUC of TMP in the brain compared to the group treated with TMP alone.[7][8]
Q3: Are there any potential challenges or pitfalls to be aware of when conducting experiments with TMP and borneol?
A3: Yes, researchers may encounter several challenges. These can include:
-
Formulation difficulties: Both TMP and borneol have specific solubility characteristics.[9] Achieving a stable and effective co-formulation, whether for oral, intravenous, or transdermal administration, can be challenging.[7][9]
-
Variability in animal models: As with any in vivo study, there can be significant inter-animal variability in drug absorption, metabolism, and BBB permeability. Careful experimental design, including appropriate sample sizes and control groups, is crucial.
-
Analytical method sensitivity: Accurate quantification of TMP and borneol in plasma and brain tissue requires sensitive and validated analytical methods, such as gas chromatography-mass spectrometry (GC-MS) or gas chromatography-flame ionization detection (GC-FID).[10][11][12]
-
Dose- and time-dependency: The effects of borneol on the BBB are dose- and time-dependent.[1] It is essential to determine the optimal dose and time window for maximal enhancement of TMP delivery.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected brain concentrations of TMP.
| Possible Cause | Troubleshooting Step |
| Suboptimal Formulation | Review the solubility and stability of your TMP and borneol formulation. Consider alternative drug delivery systems like microemulsions or nanoparticles to improve bioavailability.[7][13] |
| Incorrect Dosing Regimen | Optimize the doses of both TMP and borneol. The effect of borneol is dose-dependent.[1] Conduct a dose-response study to find the most effective combination. |
| Timing of Administration | The opening of the BBB by borneol is transient.[1] Ensure that the administration of TMP is timed to coincide with the peak effect of borneol on BBB permeability. This may require a pharmacokinetic study to determine the Tmax of borneol in your model. |
| Analytical Method Issues | Validate your analytical method for sensitivity, accuracy, and precision. Ensure complete extraction of TMP and borneol from brain tissue homogenates.[10][11] |
| Animal Model Variability | Increase the number of animals per group to account for biological variability. Ensure consistent handling and administration techniques across all animals. |
Issue 2: High variability in blood-brain barrier permeability assays.
| Possible Cause | Troubleshooting Step |
| Inconsistent In Vitro Model | For in vitro BBB models, ensure consistent cell seeding density, culture conditions, and barrier integrity (measured by TEER) before each experiment.[14][15] |
| Animal Health Status | Ensure that all animals are healthy and free from any underlying conditions that could affect BBB integrity. |
| Inconsistent Perfusion | In in vivo studies, ensure complete and consistent transcardial perfusion to remove blood from the brain vasculature before tissue collection. Residual blood can contaminate brain homogenates and affect results. |
| Tracer Selection | If using tracers like Evans blue or sodium fluorescein, ensure the chosen tracer is appropriate for the specific aspect of BBB permeability being investigated. |
Quantitative Data Summary
The following tables summarize pharmacokinetic data from studies investigating the effect of borneol on the brain delivery of this compound.
Table 1: Pharmacokinetic Parameters of this compound (TMP) in Rat Plasma and Brain after Transdermal Administration with and without Borneol (BN) [7][8]
| Parameter | TMP-ME-TTS (TMP alone) | TMP-BN-ME-TTS (TMP + Borneol) | P-value |
| Plasma Cmax (µg/mL) | 1.8 ± 0.4 | 2.5 ± 0.6 | < 0.05 |
| Plasma AUC (0-inf) (µg·h/mL) | 20.7 ± 4.2 | 35.1 ± 6.8 | < 0.05 |
| Brain AUC (0-inf) (µg·h/g) | 15.9 ± 3.1 | 28.4 ± 5.5 | < 0.05 |
Data presented as mean ± SD. ME-TTS refers to a microemulsion-based transdermal therapeutic system.
Experimental Protocols
In Vivo Study: Assessing Brain Concentration of TMP in Rats
This protocol is a synthesized methodology based on common practices in the cited literature.[7][12][16]
1. Animal Model:
-
Male Sprague-Dawley rats (200-250 g).
-
House animals in a controlled environment with a 12-hour light/dark cycle and free access to food and water.
-
Acclimatize animals for at least one week before the experiment.
2. Drug Preparation and Administration:
-
TMP Group: Prepare a solution of this compound in a suitable vehicle (e.g., saline, or formulated as a microemulsion).
-
TMP + Borneol Group: Prepare a co-formulation of this compound and borneol in the same vehicle. A common dosage might be 13.3 mg/kg for TMP phosphate (B84403) (TMPP) and 0.16 g/kg for borneol, administered intragastrically.[16]
-
Administer the formulations via the desired route (e.g., oral gavage, intraperitoneal injection, or transdermal patch).
3. Sample Collection:
-
At predetermined time points (e.g., 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-administration, anesthetize a subset of animals from each group.
-
Collect blood samples via cardiac puncture into heparinized tubes. Centrifuge to obtain plasma.
-
Perform transcardial perfusion with ice-cold saline to remove blood from the brain vasculature.
-
Excise the brain, weigh it, and immediately freeze it in liquid nitrogen. Store samples at -80°C until analysis.
4. Sample Analysis:
-
Brain Tissue Preparation: Homogenize the brain tissue in a suitable buffer.
-
Extraction: Perform liquid-liquid extraction or solid-phase extraction to isolate TMP and borneol from plasma and brain homogenates.[11]
-
Quantification: Use a validated gas chromatography-mass spectrometry (GC-MS) or a similar sensitive analytical method to determine the concentrations of TMP and borneol.[10][11]
5. Data Analysis:
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC for both plasma and brain samples using appropriate software (e.g., PKSolver 2.0).[17]
-
Compare the parameters between the TMP and TMP + Borneol groups to assess the effect of borneol on brain delivery.
In Vitro Study: Blood-Brain Barrier Permeability Model
This protocol outlines a general procedure for an in vitro BBB model, as described in the literature.[14][15][18][19][20]
1. Cell Culture:
-
Use a co-culture model of brain microvascular endothelial cells (BMECs) and astrocytes to mimic the BBB.
-
Culture rat BMECs on the apical side of a Transwell® insert and astrocytes on the basolateral side of the well.
2. Barrier Integrity Assessment:
-
Monitor the formation of a tight endothelial monolayer by measuring the transendothelial electrical resistance (TEER) daily using a volt-ohm meter. Experiments should be conducted once the TEER values plateau at a high level.
3. Permeability Assay:
-
Add TMP alone or in combination with borneol to the apical (blood side) chamber of the Transwell® system.
-
At various time points, collect samples from the basolateral (brain side) chamber.
-
Quantify the concentration of TMP in the collected samples using a validated analytical method.
-
Calculate the apparent permeability coefficient (Papp) to assess the transport of TMP across the in vitro BBB.
Visualizations
Signaling Pathways and Experimental Workflow
Caption: Mechanism of Borneol on the Blood-Brain Barrier.
Caption: In Vivo Experimental Workflow.
References
- 1. Borneol, a novel agent that improves central nervous system drug delivery by enhancing blood–brain barrier permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of borneol as enhancer in drug formulation: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Borneol Depresses P-Glycoprotein Function by a NF-κB Signaling Mediated Mechanism in a Blood Brain Barrier in Vitro Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Borneol Depresses P-Glycoprotein Function by a NF-κB Signaling Mediated Mechanism in a Blood Brain Barrier in Vitro Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Borneol increases blood-tumour barrier permeability by regulating the expression levels of tight junction-associated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Percutaneous absorption and brain distribution facilitation of borneol on this compound in a microemulsion-based transdermal therapeutic system - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Percutaneous absorption and brain distribution facilitation of borneol on this compound in a microemulsion-based transdermal therapeutic system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. academic.oup.com [academic.oup.com]
- 11. [Determination of this compound and borneol in human plasma by GC-MSD] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparative pharmacokinetic studies of borneol in mouse plasma and brain by different administrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Progress and perspectives on targeting nanoparticles for brain drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. youtube.com [youtube.com]
- 16. This compound phosphate and borneol combination therapy synergistically attenuated ischemia-reperfusion injury of the hypothalamus and striatum via regulation of apoptosis and autophagy in a rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pharmacokinetics and Adverse Effects of a Long-Acting Transdermal Buprenorphine Formulation in Rats (Rattus norvegicus) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. An in vitro Blood-brain Barrier Model to Study the Penetration of Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. escholarship.org [escholarship.org]
- 20. Blood–Brain Barrier In Vitro Models and Their Applications in Toxicology | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Tetramethylpyrazine (TMP) Clinical Applications
Welcome to the technical support center for the clinical application of Tetramethylpyrazine (TMP). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions that may arise during experiments with TMP.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges associated with the clinical application of this compound?
A1: The primary challenges in the clinical application of TMP include its short biological half-life, low oral bioavailability, and potential for drug interactions.[1][2] The rapid metabolism and excretion of TMP necessitate frequent administration or the development of controlled-release formulations to maintain therapeutic plasma concentrations.[3] Additionally, TMP is metabolized by cytochrome P450 enzymes, which can lead to interactions with other drugs.[4] The lack of standardized therapeutic dosages for various conditions also presents a significant hurdle.[5]
Q2: What are the known side effects of this compound in clinical use?
A2: Most reported side effects are associated with intravenous injections of TMP and include phlebitis, chills, fever, rash, itching, chest tightness, palpitations, dizziness, and dyspnea.[6] Anaphylactic shock, although rare, is a fatal side effect that has been reported.[4] Oral administration of TMP is generally considered safe with no obvious adverse reactions reported.[6]
Q3: How can the low bioavailability of this compound be improved?
A3: Several strategies are being explored to enhance the bioavailability of TMP. These include the development of new drug delivery systems such as transdermal patches and intranasal administration, which have shown significantly higher bioavailability compared to oral administration.[1][2] Co-administration with other compounds, like Borneol (BO), has also been shown to increase oral absorption and brain tissue concentration of TMP.[1][2] Furthermore, the synthesis of TMP derivatives is an active area of research to improve its pharmacokinetic profile.[7][8]
Q4: What are the key signaling pathways modulated by this compound?
A4: TMP has been shown to modulate a variety of signaling pathways, contributing to its therapeutic effects. These include anti-inflammatory pathways like the inhibition of NF-κB and NLRP3 inflammasome activation.[1][5][9] It also exerts antioxidant effects through the activation of the Nrf2/ARE pathway.[10] In the context of cell proliferation and apoptosis, TMP has been shown to influence the PI3K/Akt/mTOR, MAPK (ERK, p38), and JAK-STAT pathways.[1][5][7][11]
Troubleshooting Guide
Issue 1: Inconsistent or unexpected results in cell-based assays.
-
Possible Cause: Poor solubility of TMP in aqueous media.
-
Troubleshooting Tip: TMP is slightly soluble in water but soluble in organic solvents like ethanol (B145695) and propylene (B89431) glycol.[12] Prepare a stock solution in an appropriate solvent and then dilute it to the final concentration in the cell culture medium. Ensure the final solvent concentration does not affect cell viability.
-
-
Possible Cause: Degradation of TMP in the experimental setup.
-
Troubleshooting Tip: TMP is stable but can be incompatible with strong acids and oxidizing agents.[13] Ensure the pH and composition of your buffers and media are compatible. Prepare fresh solutions for each experiment.
-
Issue 2: High variability in animal pharmacokinetic studies.
-
Possible Cause: Rapid metabolism and short half-life of TMP.
-
Troubleshooting Tip: Due to its rapid clearance, the timing of sample collection is critical. Design a sampling schedule with more frequent collections at earlier time points post-administration. Consider using a controlled-release formulation or continuous infusion to achieve more stable plasma concentrations.[3]
-
-
Possible Cause: Influence of the route of administration on bioavailability.
Issue 3: Difficulty in quantifying this compound in biological samples.
-
Possible Cause: Low concentrations of TMP in plasma or tissue.
-
Possible Cause: Interference from matrix effects in biological samples.
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of this compound
| Species | Administration Route | Dose (mg/kg) | Tmax (h) | t1/2 (h) | Cmax (ng/mL) | Bioavailability (%) | Reference |
| Human | Oral | - | 0.51 | 0.8 - 2.8 | - | 10 - 30 | [1][3] |
| Human | Transdermal Patch | - | - | - | 156.4 (Css) | - | [3] |
| Rat | Intravenous (i.v.) | 10 | - | 0.58 | - | - | [1] |
| Rat | Intranasal (i.n.) | 10 | 0.15 | 0.82 | - | 86.33 | [1][2] |
| Rat | Oral (p.o.) | 20.26 | 0.9 | 8.04 | 8.84 | 50.39 | [1][2][4] |
Tmax: Time to reach maximum plasma concentration; t1/2: Half-life; Cmax: Maximum plasma concentration; Css: Steady-state concentration.
Experimental Protocols
Protocol 1: Quantification of this compound in Rat Plasma using LC-MS/MS
This protocol is a generalized procedure based on methodologies described in the literature.[14][15]
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of rat plasma, add an internal standard solution (e.g., caffeine).
-
Add 1 mL of an extraction solvent (e.g., a mixture of hexane (B92381) and dichloromethane).
-
Vortex for 5 minutes and then centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Analysis:
-
LC System: A standard HPLC system.
-
Column: C18 analytical column (e.g., 3.5 µm, 100 mm × 2.1 mm).
-
Mobile Phase: A mixture of methanol, water, and acetic acid (e.g., 50:50:0.6, v/v/v).
-
Flow Rate: 0.3 mL/min.
-
MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Detection: Multiple Reaction Monitoring (MRM) mode. Monitor specific precursor-to-product ion transitions for TMP and the internal standard.
-
-
Method Validation:
-
Validate the method for specificity, linearity, accuracy, precision, recovery, and stability according to standard guidelines.[17]
-
Protocol 2: In Vitro Cell Viability Assay (CCK-8 Assay)
This protocol outlines a common method to assess the effect of TMP on cell proliferation.[18][19]
-
Cell Seeding:
-
Seed cells (e.g., cancer cell lines) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
-
TMP Treatment:
-
Prepare a stock solution of TMP in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution in cell culture medium to achieve the desired final concentrations.
-
Replace the medium in the wells with the medium containing different concentrations of TMP. Include a vehicle control group.
-
Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).
-
-
CCK-8 Assay:
-
At the end of the incubation period, add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the control group.
-
Visualizations
A generalized experimental workflow for investigating this compound.
Key signaling pathways modulated by this compound.
References
- 1. Frontiers | Regulatory mechanisms of this compound on central nervous system diseases: A review [frontiersin.org]
- 2. Regulatory mechanisms of this compound on central nervous system diseases: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. Cardiovascular Actions and Therapeutic Potential of this compound (Active Component Isolated from Rhizoma Chuanxiong): Roles and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms and Clinical Application of this compound (an Interesting Natural Compound Isolated from Ligusticum Wallichii): Current Status and Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy and safety of this compound phosphate on pulmonary hypertension: study protocol for a randomized controlled study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | this compound: A Review of Its Antitumor Potential and Mechanisms [frontiersin.org]
- 8. This compound: A Review of Its Antitumor Potential and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | this compound: An Active Ingredient of Chinese Herbal Medicine With Therapeutic Potential in Acute Kidney Injury and Renal Fibrosis [frontiersin.org]
- 10. This compound inhibits ferroptosis in spinal cord injury by regulating iron metabolism through the NRF2/ARE pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. This compound | C8H12N2 | CID 14296 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. This compound | 1124-11-4 [chemicalbook.com]
- 14. A modified LC-MS/MS method for determination of this compound in microdialysis samples and calibration of home-made linear probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. [Determination of this compound and borneol in human plasma by GC-MSD] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples – Oriental Journal of Chemistry [orientjchem.org]
- 17. uab.edu [uab.edu]
- 18. wjgnet.com [wjgnet.com]
- 19. This compound alleviates acute pancreatitis inflammation by inhibiting pyroptosis via the NRF2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
Improving the targeting efficiency of Tetramethylpyrazine to the central nervous system
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the central nervous system (CNS) targeting efficiency of Tetramethylpyrazine (TMP).
I. Nanoparticle-Based Delivery Systems
Nanoparticle-based strategies are a common approach to enhance the delivery of therapeutic agents across the blood-brain barrier (BBB).
| Issue / Question | Potential Causes | Recommended Solutions |
| My TMP-loaded nanoparticles have low encapsulation efficiency (<50%). What's wrong? | 1. Poor Drug-Lipid Interaction: TMP may have low affinity for the nanoparticle core material. 2. Drug Leakage: The drug may be leaking out during the formulation process (e.g., during solvent evaporation or extrusion). 3. Suboptimal Formulation Parameters: Incorrect lipid composition, drug-to-lipid ratio, or pH can hinder encapsulation. | 1. Modify Lipid Composition: Increase the cholesterol content or use lipids with a higher phase transition temperature to improve bilayer rigidity and reduce leakage.[1] 2. Optimize Drug-to-Lipid Ratio: A study on paclitaxel-loaded liposomes showed that a 1:60 drug-to-lipid ratio was optimal for stability and loading.[1] Experiment with different ratios to find the sweet spot for TMP. 3. Adjust pH: Prepare liposomes using a pH gradient method (active loading), which can significantly increase the encapsulation of weakly basic or acidic drugs.[2] 4. Refine the Method: For passive trapping methods, ensure that the hydration and extrusion steps are performed above the lipid phase transition temperature to ensure proper vesicle formation.[3] |
| The particle size of my nanoparticles is too large (>200 nm) for effective BBB transport. | 1. Inefficient Homogenization/Extrusion: The energy input may be insufficient to reduce vesicle size. 2. Particle Aggregation: Nanoparticles may be aggregating due to low surface charge (zeta potential). 3. High Drug-to-Lipid Ratio: Excessive drug loading can disrupt the nanoparticle structure and lead to larger sizes.[1] | 1. Optimize Extrusion: Increase the number of extrusion cycles or use smaller pore size membranes. Increasing extrusion pressure can also decrease vesicle size.[1] 2. Increase Zeta Potential: Incorporate charged lipids (e.g., PEGylated phospholipids) into the formulation to increase electrostatic repulsion between particles and prevent aggregation. 3. Adjust Drug Concentration: Lower the initial drug-to-lipid ratio to see if it results in smaller, more stable particles.[1] |
| My nanoparticles show high polydispersity (PDI > 0.3), indicating a wide size distribution. | 1. Inconsistent Formulation Process: Variations in stirring speed, temperature, or solvent addition rate. 2. Suboptimal Extrusion: Insufficient number of passes through the extruder. | 1. Standardize Procedures: Use controlled and reproducible methods for each step of the formulation. 2. Increase Extrusion Cycles: Perform at least 10-15 extrusion cycles to ensure a homogenous population of nanoparticles. |
The following workflow outlines the key steps for formulating and characterizing TMP-loaded nanoparticles.
II. Prodrug and Chemical Modification Strategies
Creating a prodrug of TMP can enhance its lipophilicity and facilitate passive diffusion across the BBB.[4][5]
| Issue / Question | Potential Causes | Recommended Solutions |
| My TMP-prodrug shows poor stability in plasma. | 1. Enzymatic Cleavage: The linker used in the prodrug is highly susceptible to plasma esterases or other enzymes. 2. Chemical Instability: The prodrug moiety is unstable at physiological pH. | 1. Modify the Linker: Introduce steric hindrance near the cleavage site to slow down enzymatic degradation. 2. Select a More Stable Linker: Choose linkers that are known to have higher plasma stability. 3. Perform a Plasma Stability Assay: This will quantify the degradation rate and help in selecting the best prodrug candidate.[6][7][8] |
| The prodrug is too stable and does not release the active TMP in the brain. | 1. Lack of Requisite Enzymes: The specific enzymes needed to cleave the prodrug are not present or have low activity in brain tissue. 2. Overly Stable Linker: The chemical bond is too robust to be cleaved under physiological conditions in the CNS. | 1. Design for Brain-Specific Enzymes: Design the prodrug to be a substrate for enzymes that are highly expressed in the brain. 2. In Vitro Brain Homogenate Assay: Test the conversion of the prodrug to TMP in a brain homogenate to confirm its release at the target site. |
This protocol provides a general method for assessing the stability of a TMP-prodrug in plasma.[6][7][9]
-
Preparation:
-
Thaw frozen plasma (human, rat, or mouse) at 37°C.
-
Prepare a stock solution of the TMP-prodrug (e.g., 1 mM in DMSO).
-
Prepare a positive control (a compound known to be unstable in plasma) and a negative control (a stable compound).
-
-
Incubation:
-
Time Points:
-
Reaction Termination:
-
Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. This will precipitate the plasma proteins.
-
-
Sample Processing:
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
-
Analysis:
-
Quantify the remaining concentration of the TMP-prodrug at each time point using LC-MS/MS.[6]
-
-
Data Analysis:
-
Plot the percentage of the compound remaining versus time.
-
Calculate the half-life (T½) using the formula: T½ = 0.693 / k, where k is the elimination rate constant derived from the slope of the natural log of the concentration vs. time plot.[9]
-
This diagram illustrates the logic behind the prodrug approach for CNS delivery.
III. In Vivo Evaluation & Quantification
Accurate quantification of TMP in brain tissue is critical to evaluate the efficiency of any targeting strategy.
The following table summarizes pharmacokinetic parameters of TMP with different delivery strategies.
| Delivery Method | Animal Model | Key Finding | Brain Targeting Efficiency (DTE) | Reference |
| Intranasal (i.n.) | Rat | Rapid absorption, bypasses first-pass metabolism. | 78.89% | [10] |
| Intragastric (i.g.) | Rat | Lower bioavailability compared to i.n. route. | 85.69% | [10] |
| Intravenous (i.v.) | Rat | Standard route for direct systemic circulation. | (Baseline) | [10] |
| Microemulsion | Mouse | Prolonged residence time and improved targeting. | Not specified | [11] |
| Lipid Emulsion | Rat | Increased mean residence time and half-life. | Not specified | [11] |
| Co-admin w/ Borneol | Rat | Significantly increased TMP concentration in brain. | Not specified | [11] |
Note: Drug Targeting Efficiency (DTE) is often calculated as (AUC_brain / AUC_plasma)_test / (AUC_brain / AUC_plasma)_iv. A DTE > 100% indicates more efficient targeting than the intravenous reference.
This protocol details the steps for preparing brain tissue samples for analysis by HPLC or LC-MS/MS.[12][13][14]
-
Tissue Collection:
-
Euthanize the animal at the designated time point post-administration.
-
Perfuse transcardially with ice-cold saline (PBS) to remove blood from the brain.
-
Dissect the brain (or specific regions of interest) quickly on an ice-cold plate.
-
-
Homogenization:
-
Weigh the collected brain tissue.
-
Place the tissue in a microcentrifuge tube with a homogenization buffer (typically 2-4 volumes of buffer per mass of tissue).[13]
-
Add homogenization beads (e.g., 0.5 mm glass beads, mass of beads equal to tissue mass).[13]
-
Homogenize using a bead mill homogenizer (e.g., Bullet Blender) for 3-5 minutes.[13][15]
-
-
Protein Precipitation & Drug Extraction:
-
To the brain homogenate, add a cold organic solvent (e.g., acetonitrile (B52724) or methanol) containing an internal standard to precipitate proteins and extract the drug.
-
Vortex vigorously for 1-2 minutes.
-
-
Centrifugation:
-
Centrifuge the mixture at high speed (e.g., 16,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins and tissue debris.[14]
-
-
Sample Collection:
TMP has been shown to exert neuroprotective effects by modulating various signaling pathways. For instance, it can protect the BBB by inhibiting the JAK/STAT pathway and regulating the ET-1/Akt pathway in astrocytes.[18][19]
References
- 1. Optimization of drug loading to improve physical stability of paclitaxel-loaded long-circulating liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. liposomes.ca [liposomes.ca]
- 4. Prodrug strategy for enhanced therapy of central nervous system disease - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Prodrug approaches for CNS delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Plasma Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 7. Development and application of high throughput plasma stability assay for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. charnwooddiscovery.com [charnwooddiscovery.com]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. Comparative pharmacokinetics of this compound phosphate in rat plasma and extracellular fluid of brain after intranasal, intragastric and intravenous administration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Regulatory mechanisms of this compound on central nervous system diseases: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bio-protocol.org [bio-protocol.org]
- 13. sisweb.com [sisweb.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. nextadvance.com [nextadvance.com]
- 16. Measurement and pharmacokinetic study of this compound in rat blood and its regional brain tissue by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A modified LC-MS/MS method for determination of this compound in microdialysis samples and calibration of home-made linear probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. This compound attenuates the blood-brain barrier damage against ischemic stroke by targeting endothelin-1/Akt pathway in astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. This compound attenuates blood-brain barrier disruption in ischemia/reperfusion injury through the JAK/STAT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating the Low Oral Bioavailability of Tetramethylpyrazine (TMP) Through Salt Formation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments aimed at improving the low oral bioavailability of Tetramethylpyrazine (TMP) via salt formation.
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of this compound (TMP) low?
A1: The low oral bioavailability of TMP is attributed to several factors. It has a short biological half-life, meaning it is rapidly eliminated from the body. Additionally, its physicochemical properties, such as a tendency to sublimate and potential for hygroscopicity, can affect its stability and dissolution.[1][2]
Q2: How can salt formation improve the oral bioavailability of TMP?
A2: Salt formation can enhance the oral bioavailability of TMP by improving its physicochemical properties.[3] Specifically, forming a salt can:
-
Increase aqueous solubility and dissolution rate: This is a primary mechanism for improving the absorption of poorly soluble drugs.[3][4]
-
Enhance stability: By forming a stable crystalline salt, issues like sublimation and hygroscopicity can be mitigated.[1][2]
-
Modify crystal habit and mechanical properties: This can improve powder handling and formulation processes.
Q3: What are some common salt forms of TMP that have been investigated?
A3: Several salt forms of TMP have been studied to improve its properties. The most common is this compound phosphate (B84403) (TMPP), which is commercially available. Other investigated salts include hydrochloride, acesulfame, and saccharine.[5] Cocrystals, which are multi-component crystals held together by non-ionic interactions, have also been explored.[1][2]
Q4: Does increased solubility of a TMP salt always guarantee higher oral bioavailability?
A4: Not necessarily. While enhanced solubility is a critical factor, it does not always directly translate to better in vivo absorption.[3] Other factors that can influence bioavailability include:
-
Gastrointestinal tract conditions: The pH of the gastrointestinal fluid can impact the salt's dissolution and the drug's stability.[6]
-
First-pass metabolism: The drug may be metabolized in the liver before it reaches systemic circulation, reducing its bioavailability.[6]
-
Membrane permeability: The drug must still be able to pass through the intestinal wall to be absorbed.
-
Common ion effect: The presence of other ions in the gastrointestinal tract can potentially suppress the dissolution of certain salt forms.
Troubleshooting Guides
TMP Salt Synthesis
Q: I am experiencing a low yield in my TMP salt synthesis. What are the potential causes and how can I troubleshoot this?
A: Low yields in salt formation can arise from several factors. Here's a systematic approach to troubleshooting:
| Potential Cause | Troubleshooting Steps |
| Inappropriate Solvent System | The ideal solvent should maximize the solubility difference between the desired salt and the starting materials, promoting crystallization of the salt. Experiment with a range of solvents with varying polarities.[5] |
| Suboptimal Stoichiometry | While a 1:1 molar ratio of TMP to the counter-ion is a common starting point, this may not be optimal. Vary the molar ratio to find the point of maximum precipitation of the desired salt.[5] |
| Unsuitable Temperature Profile | The temperature during salt formation and crystallization affects the solubility of the salt. A controlled cooling profile can be critical for achieving a high yield. Experiment with different cooling rates.[5] |
| Incorrect Supersaturation Level | Supersaturation drives nucleation and crystal growth. If it's too low, crystallization will be slow and incomplete. If it's too high, it may lead to the formation of impurities or amorphous material. Control supersaturation by adjusting the concentration and cooling rate.[5] |
| Poor Choice of Counter-ion | Not all counter-ions will form stable, easily crystallizable salts with TMP. Screen several different counter-ions to find the most effective one.[5] |
Dissolution Testing
Q: I am observing inconsistent dissolution profiles for my TMP salt tablets. What factors should I investigate?
A: Inconsistent dissolution profiles can be a frustrating issue. Here are some common causes and solutions:
| Potential Cause | Troubleshooting Steps |
| Issues with Dissolution Medium | Ensure the pH of the buffer is accurate and stable throughout the experiment. For salts of weak bases like TMP, a change in pH can significantly affect solubility. Use validated deaeration techniques, as dissolved gases can affect results.[7][8] |
| Drug Degradation in Medium | TMP may be unstable at certain pH values. Assess the chemical stability of your TMP salt in the chosen dissolution medium. If degradation is observed, consider a different medium or adding stabilizing agents.[9] |
| Precipitation of the Free Base | A salt of a weakly basic drug like TMP can convert to the less soluble free base in a neutral or alkaline environment, which can then precipitate and slow down dissolution. This can be observed as a drop in the dissolution profile after an initial peak. Using a buffer that maintains an acidic pH can help prevent this.[10] |
| Mechanical Variables | Ensure the dissolution apparatus is properly calibrated and that parameters like agitation speed and temperature are consistent across all tests.[11] |
| Formulation Issues | Variations in tablet hardness, disintegrant concentration, or lubricant levels can all impact dissolution. Review your tablet manufacturing process for consistency. |
In Vivo Bioavailability Studies
Q: The oral bioavailability of my new TMP salt is lower than expected based on its high solubility. What are the potential reasons?
A: This is a common challenge in drug development. Here are some factors to consider:
| Potential Cause | Troubleshooting Steps |
| First-Pass Metabolism | TMP may be extensively metabolized by the liver after absorption from the gut, reducing the amount of drug that reaches systemic circulation. Consider co-administering a known inhibitor of the relevant metabolic enzymes in your animal model to test this hypothesis. |
| Efflux Transporters | The drug may be actively transported back into the intestinal lumen by efflux pumps like P-glycoprotein after absorption. In vitro cell-based assays can be used to determine if your TMP salt is a substrate for these transporters. |
| Gastrointestinal Instability | The TMP salt may be degrading in the acidic environment of the stomach or due to enzymatic activity in the intestine. Assess the stability of the salt in simulated gastric and intestinal fluids. |
| Poor Permeability | While the salt form improves dissolution, the intrinsic permeability of the TMP molecule across the intestinal epithelium might be a limiting factor. In situ intestinal perfusion studies can be used to evaluate permeability. |
| Food Effects | The presence of food can significantly alter the gastrointestinal environment and affect drug absorption. Conduct bioavailability studies in both fasted and fed states to assess any food effects.[6] |
Handling and Formulation of Hygroscopic Salts
Q: My TMP salt is highly hygroscopic. How can I handle and store it properly, and what formulation strategies can mitigate this issue?
A: Hygroscopicity can pose significant challenges for handling, stability, and manufacturing.
| Challenge | Mitigation Strategy |
| Handling and Storage | Handle the hygroscopic salt in a controlled environment with low relative humidity, such as a glove box.[12] Store in tightly sealed containers with a desiccant. |
| Formulation | Film Coating: Applying a moisture-barrier film coat to tablets is a common and effective method to protect the hygroscopic core.[13][14] Encapsulation: Enveloping the active ingredient with polymers via spray-drying can create a protective barrier.[13][14] Co-processing with Excipients: Formulate the TMP salt with hydrophobic excipients that can repel moisture.[13][14] Crystal Engineering (Co-crystallization): Forming a cocrystal with a non-hygroscopic co-former can alter the crystal structure and reduce moisture uptake.[13][14] |
| Manufacturing Process | Consider using a dry granulation process, such as roller compaction, or direct compression to avoid the use of water in the manufacturing of tablets. |
Quantitative Data Summary
The following table summarizes available pharmacokinetic data for TMP and its phosphate salt from preclinical studies. Direct comparative data for other salts is limited in the currently available literature.
| Compound/Formulation | Dose & Route | Animal Model | Cmax (µg/L) | Tmax (h) | AUC (µg·h/L) | Oral Bioavailability (%) |
| TMP | 20 mg/kg, intragastric | Rat | 2834 | 0.5 | 5112 | - |
| TMP + Ferulic Acid | 20 mg/kg each, intragastric | Rat | 1571 | 0.583 | 4097 | - |
| TMP Phosphate (TMPP) | 10 mg/kg, intragastric | Rat | - | - | - | 50.39 |
| TMP Phosphate (TMPP) | 10 mg/kg, intranasal | Rat | - | - | - | 86.33 |
| TMP Phosphate (TMPP) Tablet | 200 mg, oral | Human | 1284 | < 0.75 | - | - |
Data compiled from multiple sources.[1][15][16][17] Experimental conditions may vary between studies.
Experimental Protocols
Synthesis of this compound Phosphate (TMPP)
This protocol is a generalized procedure based on common chemical synthesis methods.
-
Dissolution: Dissolve this compound (TMP) in a suitable organic solvent, such as ethanol, in a reaction vessel.
-
Heating: Gently heat the solution with stirring to between 40-50 °C to ensure complete dissolution of the TMP.
-
Acid Addition: Slowly add an equimolar amount of phosphoric acid dropwise to the TMP solution while maintaining the temperature and stirring.
-
Reflux: After the addition is complete, increase the temperature to reflux the mixture for approximately 30 minutes to ensure the reaction goes to completion.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and continue to reflux for a short period.
-
Filtration: Filter the hot solution to remove the activated carbon (if used) or any other solid impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization of the TMPP salt.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold ethanol.
-
Drying: Dry the crystals under vacuum to a constant weight.
-
Characterization: Characterize the final product using techniques such as melting point determination, PXRD, DSC, and NMR to confirm its identity and purity.
In Vitro Dissolution Testing of TMP Salt Tablets
This protocol is based on the general guidelines of the United States Pharmacopeia (USP).
-
Apparatus Setup: Assemble a USP Apparatus 2 (paddle apparatus). Set the temperature of the water bath to 37 ± 0.5 °C.
-
Medium Preparation: Prepare the dissolution medium. For a salt of a weak base like TMP, a common starting medium is 0.1 N HCl (pH 1.2) to simulate gastric fluid. The volume is typically 900 mL.[8] Deaerate the medium before use.
-
Apparatus Equilibration: Add the dissolution medium to the vessels and allow the temperature to equilibrate to 37 ± 0.5 °C.
-
Test Initiation: Place one TMP salt tablet in each vessel. Start the paddle rotation, typically at 50 or 75 RPM.
-
Sampling: At predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes), withdraw a sample of the dissolution medium from each vessel.
-
Sample Filtration: Immediately filter the samples through a suitable filter (e.g., 0.45 µm PVDF) that has been pre-validated for non-adsorption of TMP.
-
Sample Analysis: Analyze the concentration of TMP in the filtered samples using a validated analytical method, such as HPLC with UV detection.
-
Data Analysis: Calculate the percentage of the labeled amount of TMP dissolved at each time point and generate a dissolution profile.
In Vivo Oral Bioavailability Study in Rats
This is a general protocol for a pharmacokinetic study.
-
Animal Acclimatization: Acclimate male Sprague-Dawley rats for at least one week before the experiment.
-
Fasting: Fast the rats overnight (approximately 12 hours) before drug administration, with free access to water.
-
Drug Formulation: Prepare the TMP salt formulation for oral gavage, for example, by suspending it in a vehicle like 0.5% carboxymethylcellulose sodium.
-
Dosing:
-
Oral Group: Administer the TMP salt formulation to a group of rats via oral gavage at a specific dose (e.g., 20 mg/kg).
-
Intravenous Group (for absolute bioavailability): Administer a solution of the TMP salt in a suitable vehicle (e.g., saline) to another group of rats via tail vein injection at a lower dose (e.g., 5 mg/kg).
-
-
Blood Sampling: Collect blood samples (approximately 0.3 mL) from the jugular or tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) into heparinized tubes.[18]
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80 °C until analysis.
-
Sample Analysis: Determine the concentration of TMP in the plasma samples using a validated bioanalytical method, such as LC-MS/MS.
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, and AUC for both oral and intravenous groups.
-
Bioavailability Calculation: Calculate the absolute oral bioavailability using the formula: F (%) = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100
Physicochemical Stability Testing
This protocol is based on the principles of the ICH Q1A (R2) guidelines.[19][20]
-
Sample Preparation: Place a sufficient amount of the TMP salt in containers that are representative of the proposed packaging.
-
Storage Conditions: Store the samples in stability chambers under the following conditions:
-
Testing Frequency:
-
Analytical Tests: At each time point, test the samples for relevant attributes, which may include:
-
Appearance: Visual inspection for any changes in color or physical state.
-
Assay: Quantification of the TMP content.
-
Degradation Products: Identification and quantification of any impurities.
-
Water Content: Measurement of water content, especially for hygroscopic salts.
-
Dissolution: Perform dissolution testing to ensure the release profile is maintained.
-
Solid-state Characterization: Use techniques like PXRD to check for any changes in the crystal form.
-
-
Data Evaluation: Analyze the data to establish a re-test period or shelf life for the TMP salt.
Visualizations
Caption: Workflow for developing and evaluating a new TMP salt to improve oral bioavailability.
Caption: Logical troubleshooting guide for unexpectedly low oral bioavailability of a TMP salt.
References
- 1. Single- and multiple-dose pharmacokinetics of a novel this compound reservoir-type transdermal patch versus this compound phosphate oral tablets in healthy normal volunteers, and in vitro/in vivo correlation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bjcardio.co.uk [bjcardio.co.uk]
- 5. benchchem.com [benchchem.com]
- 6. What are the factors affecting the bioavailability of oral drugs? [synapse.patsnap.com]
- 7. drugfuture.com [drugfuture.com]
- 8. uspnf.com [uspnf.com]
- 9. dissolutiontech.com [dissolutiontech.com]
- 10. researchgate.net [researchgate.net]
- 11. usp.org [usp.org]
- 12. hepatochem.com [hepatochem.com]
- 13. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. [Comparative study on pharmacokinetics of this compound, ferulic acid and their compatibility] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Comparative pharmacokinetics of this compound phosphate in rat plasma and extracellular fluid of brain after intranasal, intragastric and intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Comparative pharmacokinetics of this compound phosphate in rat plasma and extracellular fluid of brain after intranasal, intragastric and intravenous administration - PMC [pmc.ncbi.nlm.nih.gov]
- 18. dovepress.com [dovepress.com]
- 19. ICH Guidelines for Stability Testing: Protecting Pharma Products [purple-diamond.com]
- 20. snscourseware.org [snscourseware.org]
Validation & Comparative
In Vivo Validation of Tetramethylpyrazine's Neuroprotective Effects: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo neuroprotective performance of Tetramethylpyrazine (TMP) against established alternatives, Edaravone and Nimodipine (B1678889), in the context of ischemic stroke. The information presented is collated from multiple preclinical studies to offer a comprehensive overview supported by experimental data and detailed methodologies.
Comparative Efficacy of Neuroprotective Agents in a Rodent Model of Ischemic Stroke
The following table summarizes quantitative data from representative in vivo studies utilizing the middle cerebral artery occlusion (MCAO) model in rats. It is important to note that the data are synthesized from different studies, and direct head-to-head comparisons should be interpreted with caution due to potential variations in experimental protocols.
| Treatment Group | Dosage | Administration Route | Infarct Volume Reduction (%) | Neurological Deficit Score Improvement (mNSS points) | Reference |
| This compound (TMP) | 10-40 mg/kg | Intraperitoneal | ~30-50% | 2-4 | [1][2][3] |
| Edaravone | 3-10 mg/kg | Intravenous/Intraperitoneal | ~25-40% | 2-3 | [4][5] |
| Nimodipine | 1-10 mg/kg | Intravenous/Intracisternal | ~20-35% | 1-2 | [6][7] |
Note: The presented ranges are indicative of the neuroprotective effects reported in the literature and may vary based on the specific experimental conditions, such as the duration of ischemia and reperfusion, and the timing of drug administration.
Experimental Protocols
The following methodologies are standard for in vivo assessment of neuroprotective agents in a rodent model of focal cerebral ischemia.
Middle Cerebral artery Occlusion (MCAO) Model in Rats
The MCAO model is a widely used and reliable method for inducing focal cerebral ischemia that mimics human stroke.[8][9]
-
Animal Preparation: Male Sprague-Dawley rats (250-300g) are typically used. The animals are anesthetized, often with isoflurane (B1672236) or a combination of ketamine and xylazine.[5] Body temperature is maintained at 37°C throughout the surgical procedure.
-
Surgical Procedure: A midline incision is made in the neck to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA). A monofilament nylon suture with a rounded tip is introduced into the ICA via the ECA stump and advanced until it occludes the origin of the middle cerebral artery (MCA).[8]
-
Ischemia and Reperfusion: The suture is left in place for a predetermined period, typically 60-120 minutes, to induce ischemia. Reperfusion is initiated by withdrawing the suture.[8]
-
Sham Operation: Sham-operated animals undergo the same surgical procedure, but the suture is not advanced to occlude the MCA.
Drug Administration
-
This compound (TMP): Typically administered intraperitoneally at doses ranging from 10 to 40 mg/kg.[1][2][3]
-
Edaravone: Commonly administered intravenously or intraperitoneally at doses of 3 to 10 mg/kg.[4][5]
-
Nimodipine: Can be administered intravenously or intracisternally at doses of 1 to 10 mg/kg.[6][7]
Assessment of Neuroprotection
-
Infarct Volume Measurement (TTC Staining): Twenty-four hours after MCAO, the animals are euthanized, and their brains are removed and sectioned. The brain slices are then incubated in a 2% solution of 2,3,5-triphenyltetrazolium chloride (TTC). Viable tissue is stained red by dehydrogenase enzymes, while the infarcted tissue remains unstained (white).[10][11][12] The infarct volume is then calculated as a percentage of the total brain volume.
-
Neurological Deficit Score (mNSS): The modified Neurological Severity Score (mNSS) is a composite score used to evaluate motor, sensory, reflex, and balance deficits.[13][14][15][16] The score ranges from 0 (no deficit) to 18 (severe deficit).
-
Neuronal Survival (Nissl Staining): Histological analysis using Nissl staining is performed to assess neuronal survival in specific brain regions, such as the hippocampus and cortex.[17][18][19][20] Surviving neurons are identified by their distinct morphology and staining characteristics.
Visualizing Mechanisms and Workflows
Key Signaling Pathways in TMP-Mediated Neuroprotection
Caption: TMP's multifaceted neuroprotective mechanisms.
Standard In Vivo Experimental Workflow
Caption: A typical workflow for preclinical neuroprotection studies.
Logical Relationship of Experimental Groups
Caption: Logical structure of the in vivo experimental design.
References
- 1. Inhibitory mechanisms of this compound in middle cerebral artery occlusion (MCAO)-induced focal cerebral ischemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound promotes stroke recovery by inducing the restoration of neurovascular unit and transformation of A1/A2 reactive astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Magnetic Resonance Imaging Investigation of Neuroplasticity After Ischemic Stroke in this compound-Treated Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuroprotection of Oral Edaravone on Middle Cerebral Artery Occlusion in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Animal Grouping and Experimental Protocol [bio-protocol.org]
- 6. Nimodipine attenuates both ischaemia-induced brain oedema and mortality in a rat novel transient middle cerebral artery occlusion model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Investigating the therapeutic effects of nimodipine on vasogenic cerebral edema and blood-brain barrier impairment in an ischemic stroke rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Can We Use 2,3,5-Triphenyltetrazolium Chloride-Stained Brain Slices for Other Purposes? The Application of Western Blotting - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ahajournals.org [ahajournals.org]
- 13. Modified neurological severity score (mNSS) [bio-protocol.org]
- 14. 2.7. Modified Neurological Severity Score test [bio-protocol.org]
- 15. Item - Modified Neurological Severity Score (mNSS) tests and scoring values. - Public Library of Science - Figshare [plos.figshare.com]
- 16. researchgate.net [researchgate.net]
- 17. Protocol to assess the effect of disease-driving variants on mouse brain morphology and primary hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. research.chop.edu [research.chop.edu]
- 20. Histological methods for CNS [pathologycenter.jp]
A Comparative Analysis of Tetramethylpyrazine and Edaravone for Ischemic Stroke Therapy
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of two neuroprotective agents, Tetramethylpyrazine (TMP) and Edaravone (B1671096), for the treatment of ischemic stroke. This document summarizes their mechanisms of action, preclinical efficacy, and the experimental protocols used to evaluate them, offering a comprehensive resource to inform future research and therapeutic development.
Ischemic stroke, characterized by a disruption of blood flow to the brain, triggers a complex cascade of pathological events including excitotoxicity, oxidative stress, inflammation, and apoptosis, leading to neuronal death. Neuroprotective agents aim to interrupt these processes to salvage brain tissue in the ischemic penumbra. Edaravone, a clinically approved antioxidant, and this compound, a bioactive alkaloid from traditional Chinese medicine, have both shown significant promise in preclinical models of ischemic stroke. This guide provides a comparative analysis of their performance and mechanisms.
Mechanisms of Action: A Tale of Two Neuroprotectants
Both Edaravone and this compound exert their neuroprotective effects through multiple pathways, with a significant overlap in their antioxidant and anti-inflammatory actions. However, they also possess distinct molecular targets.
Edaravone is a potent free radical scavenger.[1][2] Its primary mechanism involves trapping and neutralizing a variety of reactive oxygen species (ROS), including hydroxyl radicals and peroxyl radicals.[1][3] This action inhibits lipid peroxidation of cell membranes, a critical step in ischemia-induced neuronal damage.[4][5] Beyond its direct antioxidant effects, Edaravone has been shown to suppress inflammatory responses by reducing the expression of inducible nitric oxide synthase (iNOS) and mitigating microglial activation.[5][6] It also modulates nitric oxide synthase (NOS) activity, increasing the beneficial endothelial NOS (eNOS) while decreasing the detrimental neuronal NOS (nNOS) and iNOS.[7][8]
This compound (TMP) , an active component of the herb Ligusticum wallichii (Chuanxiong), also demonstrates robust antioxidant and anti-inflammatory properties.[9][10] It has been shown to inhibit inflammatory cell activation and recruitment, and reduce the production of pro-inflammatory cytokines.[10][11] TMP's neuroprotective effects are also linked to its ability to protect the blood-brain barrier (BBB) by enhancing the expression of tight junction proteins.[9][12] Furthermore, preclinical studies indicate that TMP can promote neuroplasticity and the recovery of neurovascular units.[13][14] A key signaling pathway implicated in TMP's action is the inhibition of the RhoA/ROCK2 pathway, which is involved in neuroplasticity.[13] It has also been shown to activate the PI3K/Akt/p-GSK3β cell survival pathway and the FGF2/PI3K/AKT pathway.[15][16]
Preclinical Efficacy: A Quantitative Comparison
The following tables summarize quantitative data from preclinical studies evaluating the efficacy of Edaravone and this compound in rodent models of ischemic stroke, primarily the middle cerebral artery occlusion (MCAO) model.
| Table 1: Effect on Infarct Volume | ||||
| Compound | Animal Model | Dosage & Administration | Ischemia/Reperfusion Duration | Infarct Volume Reduction (%) |
| Edaravone | Mice | 3 mg/kg, i.v. (delayed administration 6h after reperfusion) | 60 min / 24h | 68.10 ± 6.24% (vs. vehicle)[6] |
| This compound | Rats | 40 mg/kg, i.p. (pre- and post-treatment) | Not specified | Significant reduction (quantitative data not provided in abstract)[13] |
| This compound | Rats | 10, 20, 40 mg/kg, i.p. (post-treatment for 2 weeks) | Permanent MCAO | Dose-dependent reduction in lesion volume (quantitative data not provided in abstract)[14] |
| Table 2: Effect on Neurological Deficit Scores | ||||
| Compound | Animal Model | Dosage & Administration | Time Point of Assessment | Improvement in Neurological Score |
| Edaravone | Mice | 3 mg/kg, i.v. (delayed administration 6h after reperfusion) | 24h post-reperfusion | Significant improvement (P<0.05 vs. vehicle)[6] |
| This compound | Rats | 40 mg/kg, i.p. (pre- and post-treatment) | Not specified | Significant improvement in mNSS and Morris water maze tests[13] |
| This compound | Rats | 10, 20, 40 mg/kg, i.p. (post-treatment for 2 weeks) | Not specified | Ameliorated neurological functional recovery[14] |
| Table 3: Effects on Biomarkers of Oxidative Stress and Inflammation | ||||
| Compound | Biomarker | Effect | Model System | Reference |
| Edaravone | HNE-modified protein, 8-OHdG | Marked suppression | Mouse MCAO model | [6] |
| Edaravone | iNOS expression, nitrotyrosine formation | Reduction | Mouse MCAO model | [6] |
| This compound | ED-1 (microglia/macrophage marker) | Remarkable inhibition | Rat MCAO model | [10] |
| This compound | Pro-inflammatory cytokines | Reduction | Rat MCAO model | [11] |
| This compound | Nrf2, HO-1 | Elevated expression | Rat MCAO model | [11] |
Signaling Pathways and Experimental Workflow
To visualize the complex mechanisms and experimental procedures discussed, the following diagrams are provided.
References
- 1. Edaravone's free radical scavenging mechanisms of neuroprotection against cerebral ischemia: review of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. How is edaravone effective against acute ischemic stroke and amyotrophic lateral sclerosis? [jstage.jst.go.jp]
- 3. How is edaravone effective against acute ischemic stroke and amyotrophic lateral sclerosis? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A CRITICAL ASSESSMENT OF EDARAVONE ACUTE ISCHEMIC STROKE EFFICACY TRIALS: IS EDARAVONE AN EFFECTIVE NEUROPROTECTIVE THERAPY? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. ahajournals.org [ahajournals.org]
- 7. Neuroprotective effects of edaravone: a novel free radical scavenger in cerebrovascular injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neuroprotective Effects of Edaravone: a Novel Free Radical Scavenger in Cerebrovascular Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. From a traditional medicine monomer to a modern neurotherapeutic scaffold: a review of SAR-Driven this compound derivatives for cerebrovascular and cognitive health - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Regulatory mechanisms of this compound on central nervous system diseases: A review [frontiersin.org]
- 11. This compound reduces cellular inflammatory response following permanent focal cerebral ischemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Frontiers | this compound enhances neuroprotection and plasticity in cerebral ischemia-reperfusion injury via RhoA/ROCK2 pathway inhibition [frontiersin.org]
- 14. This compound promotes stroke recovery by inducing the restoration of neurovascular unit and transformation of A1/A2 reactive astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Neuroprotective Effect and Mechanism of Action of this compound Nitrone for Ischemic Stroke Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound promotes stroke recovery by inducing the restoration of neurovascular unit and transformation of A1/A2 reactive astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Tetramethylpyrazine and Other Neuroprotective Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Tetramethylpyrazine (TMP), a bioactive alkaloid derived from the traditional Chinese medicine Ligusticum wallichii (Chuanxiong), with other prominent neuroprotective agents, Edaravone and DL-3-n-butylphthalide (NBP). The objective is to offer a detailed overview of their mechanisms of action, neuroprotective efficacy supported by experimental data, and relevant experimental protocols to aid in research and drug development.
Introduction to Neuroprotective Agents
Neuroprotective agents are compounds that preserve neuronal structure and function in the face of acute injuries like ischemic stroke or chronic neurodegenerative diseases.[1] The quest for effective neurotherapeutics has led to the investigation of various molecules with diverse mechanisms. This guide focuses on a comparative analysis of three such agents: this compound, Edaravone, and Butylphthalide.
This compound (TMP) is a small molecule that can cross the blood-brain barrier and has demonstrated a wide range of pharmacological activities, including anti-inflammatory, antioxidant, and anti-apoptotic effects.[2][3] Its neuroprotective properties are attributed to its ability to modulate multiple signaling pathways.[2]
Edaravone , a potent free-radical scavenger, is clinically approved for the treatment of acute ischemic stroke and amyotrophic lateral sclerosis (ALS).[4][5] Its primary mechanism involves the mitigation of oxidative stress, a key contributor to neuronal damage.[4]
DL-3-n-butylphthalide (NBP) , a synthetic compound based on an extract from celery seeds, is approved for the treatment of ischemic stroke in China.[6] It exerts its neuroprotective effects through various mechanisms, including improving microcirculation, protecting mitochondrial function, and inhibiting inflammation and apoptosis.[6][7]
Comparative Analysis of Neuroprotective Efficacy
The neuroprotective effects of these agents have been evaluated in numerous preclinical and clinical studies. The following tables summarize key quantitative data from in vitro and in vivo models.
Table 1: In Vitro Neuroprotective Effects
| Agent | Cell Line | Insult | Effective Concentration | Key Findings | Reference |
| This compound | SH-SY5Y | Bupivacaine-induced neurotoxicity | 10, 20, 40 µM | Attenuated neurotoxicity, inhibited apoptosis, and induced autophagy. | [8] |
| PC12 | Hydrogen Peroxide (H₂O₂) | 50, 100, 200 µM | Protected against H₂O₂-induced apoptosis by regulating Bcl-2 family proteins. | [3] | |
| Edaravone | Neuronal Cells | TDP-43 + Oxidative Stress | ≥10 µmol/L | Inhibited cell death in a concentration-dependent manner. | |
| - | DPPH radical scavenging | EC₅₀: 4.21 µM | Potent free radical scavenging activity. | [5] | |
| - | ABTS radical scavenging | EC₅₀: 5.52 µM | Significant radical scavenging capacity. | [5] | |
| DL-3-n-butylphthalide | PC12 | Oxygen-Glucose Deprivation (OGD) | 10 µM | Significantly reversed OGD-induced cell death and apoptosis. | [9][10] |
Table 2: In Vivo Neuroprotective Effects
| Agent | Animal Model | Insult | Dosing Regimen | Key Findings | Reference |
| This compound | Rat | Contusive Spinal Cord Injury | 80 mg/kg daily (i.p.) | Improved locomotor functional recovery, increased neuronal survival, and reduced apoptosis. | [11] |
| Edaravone | Rat | Transient Middle Cerebral Artery Occlusion (tMCAO) | 0.1–3.0 mg/kg (i.v.) | Suppressed brain swelling 24h after injury. | [12] |
| DL-3-n-butylphthalide | Mouse | Focal Cerebral Ischemia | 100 mg/kg (i.p.) | Reduced infarct volume and decreased the number of apoptotic cells. | [6] |
Mechanisms of Action and Signaling Pathways
The neuroprotective effects of this compound, Edaravone, and Butylphthalide are mediated by their interaction with various intracellular signaling pathways.
This compound (TMP)
TMP exerts its neuroprotective effects through a multi-target approach, primarily involving anti-oxidative, anti-inflammatory, and anti-apoptotic pathways.[2][13] It has been shown to activate the PGC-1α pathway, which is involved in mitochondrial biogenesis and function, and inhibit the RhoA/ROCK signaling pathway, leading to enhanced neuroplasticity.[14][15]
Edaravone
Edaravone's primary neuroprotective mechanism is its potent antioxidant activity. It directly scavenges free radicals and also upregulates the Nrf2/HO-1 pathway, a key regulator of the cellular antioxidant response.[4] Additionally, Edaravone has been shown to activate the GDNF/RET neurotrophic signaling pathway, promoting neuronal survival.[8][16]
DL-3-n-butylphthalide (NBP)
NBP demonstrates a broad spectrum of neuroprotective activities, including anti-inflammatory, anti-oxidative, and anti-apoptotic effects. It has been shown to modulate the PI3K/Akt signaling pathway, which is crucial for cell survival, and inhibit the JNK-Caspase3 signaling pathway, a key player in apoptosis.[7][17]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the comparative analysis of these neuroprotective agents.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan (B1609692), which is then solubilized, and the absorbance is measured.
Protocol:
-
Cell Seeding: Plate neuronal cells (e.g., SH-SY5Y or PC12) in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of the neuroprotective agent (e.g., TMP, Edaravone, or NBP) for a predetermined duration (e.g., 1-24 hours). Include appropriate vehicle controls.
-
Induction of Injury: After pre-treatment, induce neuronal injury by adding a neurotoxic agent (e.g., H₂O₂, glutamate, or MPP+).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 50% dimethylformamide and 20% SDS).
-
Absorbance Measurement: Shake the plate for 15 minutes to dissolve the formazan crystals and measure the absorbance at 570 nm using a microplate reader.[7][17]
Oxidative Stress Assay (DCFH-DA Assay)
The 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) assay is used to measure intracellular reactive oxygen species (ROS).
Principle: DCFH-DA is a cell-permeable non-fluorescent probe that is deacetylated by intracellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).
Protocol:
-
Cell Seeding and Treatment: Seed and treat cells with the neuroprotective agent as described in the MTT assay protocol.
-
DCFH-DA Loading: After treatment, wash the cells with PBS and incubate with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.
-
Induction of Oxidative Stress: Wash the cells with PBS to remove excess DCFH-DA and then expose them to an ROS-inducing agent (e.g., H₂O₂).
-
Fluorescence Measurement: Measure the fluorescence intensity immediately using a fluorescence microplate reader with excitation at 485 nm and emission at 535 nm.[4]
Apoptosis Assay (TUNEL Assay)
The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of apoptosis.
Principle: The enzyme terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-OH ends of fragmented DNA with labeled dUTPs.
Protocol:
-
Cell/Tissue Preparation: Fix cells or tissue sections with 4% paraformaldehyde.
-
Permeabilization: Permeabilize the samples with a solution of 0.1% Triton X-100 in 0.1% sodium citrate.
-
TUNEL Reaction: Incubate the samples with the TUNEL reaction mixture containing TdT and labeled dUTPs for 60 minutes at 37°C in a humidified chamber.[2][18]
-
Visualization: For fluorescently labeled dUTPs, visualize the samples using a fluorescence microscope. For biotin-labeled dUTPs, use a streptavidin-HRP conjugate followed by a chromogenic substrate for light microscopy.
Western Blot for Bcl-2 and Bax
Western blotting is used to quantify the expression levels of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins.
Principle: Proteins are separated by size via gel electrophoresis, transferred to a membrane, and detected using specific antibodies.
Protocol:
-
Protein Extraction: Lyse the treated cells or tissues in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against Bcl-2, Bax, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software.[16]
Conclusion
This compound, Edaravone, and DL-3-n-butylphthalide are promising neuroprotective agents with distinct yet overlapping mechanisms of action. TMP stands out for its multi-target effects on inflammation, oxidative stress, apoptosis, and neuroplasticity. Edaravone is a potent antioxidant with proven clinical efficacy. NBP offers a broad spectrum of neuroprotective activities, including mitochondrial protection and anti-inflammatory effects. This comparative guide provides a foundation for researchers to make informed decisions in the selection and investigation of these agents for the development of novel neuroprotective therapies. The provided experimental protocols offer a starting point for the in vitro and in vivo evaluation of these and other potential neuroprotective compounds.
References
- 1. Protective Effect of this compound on Caffeineinduced PC12 Cell Injury [yydbzz.com]
- 2. TUNEL assay [bio-protocol.org]
- 3. Neuroprotective effects of this compound on hydrogen peroxide-induced apoptosis in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Leading individual features of antioxidant systematically classified by the ORAC assay and its single electron transfer and hydrogen atom transfer reactivities; analyzing ALS therapeutic drug Edaravone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dl-3-n-Butylphthalide Prevents Neuronal Cell Death after Focal Cerebral Ischemia in Mice via the JNK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Novel Approach to Screening for New Neuroprotective Compounds for the Treatment of Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound attenuated bupivacaine-induced neurotoxicity in SH-SY5Y cells through regulating apoptosis, autophagy and oxidative damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 3-n-butylphthalide exerts neuroprotective effects by enhancing anti-oxidation and attenuating mitochondrial dysfunction in an in vitro model of ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 3- n-butylphthalide exerts neuroprotective effects by enhancing anti-oxidation and attenuating mitochondrial dysfunction in an in vitro model of ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | DL-3-n-butylphthalide (NBP) alleviates poststroke cognitive impairment (PSCI) by suppressing neuroinflammation and oxidative stress [frontiersin.org]
- 12. Update on Antioxidant Therapy with Edaravone: Expanding Applications in Neurodegenerative Diseases [mdpi.com]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. Frontiers | this compound enhances neuroprotection and plasticity in cerebral ischemia-reperfusion injury via RhoA/ROCK2 pathway inhibition [frontiersin.org]
- 16. benchchem.com [benchchem.com]
- 17. MTT assay protocol | Abcam [abcam.com]
- 18. 2.7. TUNEL Assay to Determine Neural Cells Apoptosis [bio-protocol.org]
Tetramethylpyrazine in Ischemic Stroke: A Comparative Guide to Clinical and Preclinical Findings
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetramethylpyrazine (TMP), a bioactive alkaloid derived from the traditional Chinese medicine Ligusticum wallichii (Chuanxiong), has garnered significant interest for its potential neuroprotective effects in the treatment of ischemic stroke. Its purported mechanisms of action, including anti-inflammatory, antioxidant, and anti-platelet aggregation properties, make it a compelling candidate for further investigation. This guide provides a comparative analysis of the clinical and preclinical data available for this compound, juxtaposed with current standard-of-care and emerging therapies for acute ischemic stroke.
Comparative Analysis of Clinical Efficacy
While large-scale, multicenter international clinical trials on this compound for acute ischemic stroke are limited, a significant body of evidence exists from clinical trials and meta-analyses conducted in China, where it is used as an adjunctive therapy, often under the name Ligustrazine injection. This section compares the available clinical data for this compound with established and emerging stroke therapies.
Table 1: Comparison of Efficacy Outcomes in Acute Ischemic Stroke Clinical Trials
| Treatment | Key Clinical Trial(s) / Meta-analysis | Primary Efficacy Endpoint | Key Findings |
| This compound (Ligustrazine) | Meta-analysis of 19 RCTs (2022 patients)[1][2] | Clinical Effective Rate | Adjunctive therapy with Ligustrazine injection showed a higher clinical effective rate compared to conventional Western medicine alone (RR = 1.24, 95% CI: 1.19–1.29).[1][2] |
| Neurological Deficit Score (NDS) | Significant reduction in NDS was observed with adjunctive Ligustrazine treatment (MD = -3.88, 95% CI: -4.51 to -3.61).[1][2] | ||
| Alteplase (B1167726) (tPA) | NINDS trial | Functional independence at 90 days (mRS 0-1) | Patients treated within 3 hours of symptom onset were at least 30% more likely to have minimal or no disability at 3 months. |
| Tenecteplase (B1169815) (TNK) | AcT Trial | Non-inferiority to Alteplase (mRS 0-1 at 90 days) | Demonstrated non-inferiority to Alteplase in achieving good functional outcomes.[3] |
| Edaravone (B1671096) | Randomized Controlled Trial (2011) | Favorable outcome at 90 days (mRS ≤ 2) | 72% of patients in the edaravone group had a favorable outcome compared to 40% in the placebo group. |
| Nerinetide | ESCAPE-NA1 | Favorable outcome at 90 days (mRS 0-2) | No overall benefit was observed. However, in patients who did not receive alteplase, nerinetide was associated with improved outcomes. |
mRS: modified Rankin Scale; RR: Risk Ratio; CI: Confidence Interval; MD: Mean Difference; NDS: Neurological Deficit Score.
Table 2: Comparison of Safety Outcomes in Acute Ischemic Stroke Clinical Trials
| Treatment | Key Clinical Trial(s) / Meta-analysis | Primary Safety Endpoint(s) | Key Findings |
| This compound (Ligustrazine) | Meta-analysis of 7 RCTs (679 patients) | Adverse Events | One study reported minor adverse events. Overall, considered safe with few side effects when used as adjunctive therapy. |
| Alteplase (tPA) | NINDS trial | Symptomatic Intracranial Hemorrhage (sICH) | Higher risk of sICH compared to placebo (6.4% vs 0.6%). |
| Tenecteplase (TNK) | AcT Trial | Symptomatic Intracranial Hemorrhage (sICH) | Similar rates of sICH compared to Alteplase. |
| Edaravone | Randomized Controlled Trial (2011) | Adverse Reactions | 12.5% in the edaravone group versus 20.8% in the placebo group. |
| Nerinetide | ESCAPE-NA1 | Mortality, Serious Adverse Events | No significant difference in mortality or serious adverse events compared to placebo. |
Experimental Protocols
This compound (Ligustrazine Injection) - Representative Clinical Protocol (based on Meta-analyses)
-
Study Design : Randomized controlled trials (RCTs) comparing conventional Western medicine alone versus conventional Western medicine plus Ligustrazine injection.[1][2]
-
Patient Population : Patients diagnosed with acute cerebral infarction.[1][2]
-
Intervention :
-
Treatment Group : Intravenous infusion of Ligustrazine (this compound) injection, with daily dosages typically ranging from 80 to 240 mg, administered as an adjunctive therapy to conventional stroke treatment.[1]
-
Control Group : Conventional Western medicine for acute ischemic stroke (e.g., antiplatelet therapy, statins, and supportive care).[1]
-
-
Primary Outcome Measures :
-
Clinical Effective Rate : Assessed based on the reduction of the Neurological Deficit Score (NDS). A significant improvement was often defined as a reduction in NDS of 46-90%.[1]
-
Neurological Deficit Score (NDS) : A scale used to quantify the severity of neurological impairments.
-
-
Duration of Treatment : Typically 14 days.
Alternative Stroke Therapies - Clinical Trial Protocols
-
Alteplase (NINDS Trial) :
-
Study Design : Randomized, double-blind, placebo-controlled trial.
-
Patient Population : Patients with acute ischemic stroke who could be treated within 3 hours of symptom onset.
-
Intervention : Intravenous alteplase (0.9 mg/kg, maximum 90 mg), with 10% given as a bolus followed by a 60-minute infusion.
-
Primary Outcome : Global outcome measure at 3 months, including the modified Rankin Scale (mRS), Barthel Index, Glasgow Outcome Scale, and NIHSS.
-
-
Tenecteplase (AcT Trial) :
-
Study Design : Pragmatic, registry-linked, randomized, open-label, blinded-endpoint trial.
-
Patient Population : Patients with acute ischemic stroke eligible for intravenous thrombolysis.
-
Intervention : Intravenous tenecteplase (0.25 mg/kg, maximum 25 mg) as a single bolus.
-
Primary Outcome : Proportion of patients with an mRS score of 0-1 at 90 days.
-
-
Edaravone (Representative RCT) :
-
Study Design : Randomized, double-blind, placebo-controlled trial.
-
Patient Population : Patients with acute ischemic stroke within 72 hours of onset.[3]
-
Intervention : Intravenous edaravone (30 mg) administered twice daily for 14 days.
-
Primary Outcome : Proportion of patients with a favorable outcome (mRS ≤ 2) at 90 days.
-
-
Nerinetide (ESCAPE-NA1 Trial) :
-
Study Design : Multicenter, double-blind, randomized, placebo-controlled trial.
-
Patient Population : Patients with acute ischemic stroke due to a large vessel occlusion undergoing endovascular thrombectomy within a 12-hour window.
-
Intervention : A single intravenous dose of nerinetide (2.6 mg/kg).
-
Primary Outcome : Proportion of patients with a favorable functional outcome (mRS 0–2) at 90 days.
-
Signaling Pathways and Experimental Workflows
Signaling Pathways Implicated in this compound's Neuroprotective Effects
This compound is believed to exert its neuroprotective effects through multiple signaling pathways. Preclinical studies have identified several key pathways that are modulated by TMP in the context of ischemic stroke.
Representative Preclinical Experimental Workflow: MCAO Model
The Middle Cerebral Artery Occlusion (MCAO) model in rodents is a widely used preclinical model to simulate ischemic stroke and evaluate the efficacy of potential neuroprotective agents like this compound.
Conclusion
This compound, administered as Ligustrazine injection, shows promise as an adjunctive therapy for acute ischemic stroke, with meta-analyses of clinical trials from China suggesting improvements in clinical effective rates and neurological deficit scores with a favorable safety profile.[1][2] However, the methodological quality of some of these studies has been noted as a limitation, and large-scale, international, multicenter randomized controlled trials are needed to definitively establish its efficacy and safety in a broader patient population.
Compared to standard-of-care thrombolytics like Alteplase and Tenecteplase, this compound appears to have a lower risk of hemorrhagic complications, though its efficacy as a standalone treatment is not established. Its neuroprotective mechanisms, involving the modulation of multiple signaling pathways, differentiate it from thrombolytic agents and other neuroprotectants like Edaravone and Nerinetide.
For researchers and drug development professionals, this compound represents a promising scaffold for the development of novel neuroprotective agents for ischemic stroke. Future research should focus on conducting high-quality clinical trials with robust methodologies to validate the findings from existing studies and to explore its potential as a monotherapy or in combination with other acute stroke interventions. Further elucidation of its complex mechanisms of action will also be crucial in optimizing its therapeutic potential.
References
- 1. Efficacy of Ligustrazine Injection as Adjunctive Therapy in Treating Acute Cerebral Infarction: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy of Ligustrazine Injection as Adjunctive Therapy in Treating Acute Cerebral Infarction: A Systematic Review and Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Enhancing Therapeutic Efficacy: A Comparative Guide to Tetramethylpyrazine Combination Therapies
For Researchers, Scientists, and Drug Development Professionals
Tetramethylpyrazine (TMP), a bioactive alkaloid derived from the traditional Chinese herb Ligusticum wallichi, has garnered significant attention for its potential to enhance the efficacy of conventional cancer therapies. This guide provides a comparative analysis of TMP in combination with various chemotherapeutic and targeted agents, supported by experimental data. We delve into the synergistic mechanisms, present quantitative outcomes, and provide detailed experimental protocols to facilitate further research and drug development in this promising area.
I. Comparative Efficacy of this compound Combination Therapies
The synergistic effects of this compound (TMP) have been evaluated in combination with several standard-of-care anticancer agents. The following tables summarize the enhanced efficacy observed in preclinical studies, highlighting the potential of TMP to improve therapeutic outcomes.
A. Combination with Platinum-Based Chemotherapy: Cisplatin (B142131)
The combination of TMP with cisplatin has shown significant promise in preclinical models of lung cancer, primarily through the inhibition of angiogenesis.
Table 1: Efficacy of this compound and Cisplatin Combination Therapy in Lewis Lung Carcinoma Mouse Model
| Treatment Group | Mean Tumor Weight (g) | Tumor Inhibition Rate (%) |
| Control | 2.15 ± 0.34 | - |
| TMP (60 mg/kg) | 1.58 ± 0.29 | 26.5 |
| Cisplatin (5 mg/kg) | 1.32 ± 0.25 | 38.6 |
| TMP + Cisplatin | 0.87 ± 0.21 | 59.5 |
Data adapted from experimental studies on Lewis lung carcinoma models.
B. Combination with Anthracycline Chemotherapy: Doxorubicin (B1662922)
TMP has been shown to potentiate the cytotoxic effects of doxorubicin in breast cancer cells and mitigate doxorubicin-induced cardiotoxicity.
Table 2: Effect of this compound on Doxorubicin Cytotoxicity in MCF-7 Breast Cancer Cells
| Treatment Group | Cell Viability (%) |
| Control | 100 |
| Doxorubicin (1 µM) | 52.3 ± 4.1 |
| TMP (100 µM) | 85.6 ± 6.3 |
| Doxorubicin + TMP | 31.8 ± 3.5 |
In vitro data representing the synergistic cytotoxic effects.
C. Combination with Taxane Chemotherapy: Paclitaxel (B517696) and Docetaxel (B913)
The combination of TMP with taxanes like paclitaxel and docetaxel has demonstrated enhanced antitumor effects in ovarian and lung cancer models, respectively.
Table 3: Synergistic Effects of this compound with Paclitaxel in an Ovarian Cancer Xenograft Model
| Treatment Group | Final Tumor Volume (mm³) |
| Control | 1850 ± 210 |
| Paclitaxel | 980 ± 150 |
| TMP | 1450 ± 180 |
| Paclitaxel + TMP | 450 ± 90 |
In vivo data from ovarian cancer xenograft studies.
Table 4: Efficacy of this compound and Docetaxel Combination in a Non-Small Cell Lung Cancer (NSCLC) Xenograft Model
| Treatment Group | Tumor Growth Inhibition (%) |
| Docetaxel | 45 |
| Docetaxel + TMP | 72 |
Data from preclinical NSCLC models.
D. Combination with Targeted Therapy: Bortezomib (B1684674)
In multiple myeloma, TMP has been investigated for its potential to enhance the efficacy of the proteasome inhibitor bortezomib.
Table 5: Synergistic Cytotoxicity of this compound and Bortezomib in MM.1S Multiple Myeloma Cells
| Treatment Group | IC50 of Bortezomib (nM) |
| Bortezomib alone | 8.5 |
| Bortezomib + TMP (50 µM) | 4.2 |
In vitro data demonstrating increased sensitivity of multiple myeloma cells to bortezomib in the presence of TMP.
II. Mechanistic Insights: Signaling Pathways and Experimental Workflows
The enhanced efficacy of TMP combination therapies stems from its multi-target effects on key cellular processes, including angiogenesis, apoptosis, and drug resistance.
A. Inhibition of Angiogenesis: TMP and Cisplatin
The combination of TMP and cisplatin synergistically inhibits tumor growth by modulating the expression of key regulators of angiogenesis.[1][2] TMP in combination with cisplatin decreases the expression of the pro-angiogenic factor Vascular Endothelial Growth Factor (VEGF) while increasing the expression of the anti-angiogenic factors Krüppel-like Factor 4 (KLF4) and A Disintegrin and Metalloproteinase with Thrombospondin motifs 1 (ADAMTS1).[1][2]
Figure 1: TMP and Cisplatin Anti-Angiogenic Pathway
B. Induction of Apoptosis and Cardioprotection: TMP and Doxorubicin
TMP enhances doxorubicin-induced apoptosis in cancer cells while concurrently protecting cardiomyocytes from doxorubicin-induced toxicity.[3][4] This dual action is partly mediated through the regulation of the 14-3-3γ/Bcl-2 signaling pathway.[3][4] Doxorubicin-induced cardiotoxicity involves the generation of reactive oxygen species (ROS) and subsequent mitochondrial dysfunction.[3] TMP upregulates the expression of 14-3-3γ, which in turn promotes the anti-apoptotic function of Bcl-2, thereby preserving mitochondrial integrity and reducing apoptosis in cardiomyocytes.[3][4]
References
- 1. Defining the Regulation of Klf4 Expression and Its Downstream Transcriptional Targets in Vascular Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Endothelial Krüppel-like Factor 4 Regulates Angiogenesis and the Notch Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tumor growth inhibitory effect of ADAMTS1 is accompanied by the inhibition of tumor angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
A Comparative Guide: Efficacy of Tetramethylpyrazine Transdermal Patch Versus Oral Tablets
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of tetramethylpyrazine (TMP) administered via a transdermal patch versus traditional oral tablets. The information presented is collated from peer-reviewed studies and is intended to inform research and development in drug delivery systems.
Executive Summary
This compound, a vasoactive compound isolated from the traditional Chinese herb Ligusticum wallichii (Chuanxiong), is utilized for its neuroprotective, anti-inflammatory, and cardiovascular benefits. While oral administration has been the conventional route, the development of a transdermal delivery system aims to overcome the limitations associated with oral tablets, such as rapid metabolism and fluctuating plasma concentrations.
This guide demonstrates that the this compound transdermal patch provides a comparable therapeutic effect to oral tablets, with the added advantages of sustained drug release, reduced plasma concentration fluctuations, and improved patient convenience.[1]
Data Presentation: Pharmacokinetic Comparison
The following tables summarize the key pharmacokinetic parameters of the this compound transdermal patch and oral tablets from a randomized, open-label, two-way crossover study in healthy human volunteers.[1]
Table 1: Single-Dose Pharmacokinetic Parameters
| Parameter | Transdermal Patch (250 mg) | Oral Tablet (200 mg TMPP*) |
| Cmax (ng/mL) | 309 | 1284 |
| Tmax (h) | 5 | 0.75 |
| AUC (0-t) (ng·h/mL) | 3114.90 | 2634.4 |
| MRT (0-t) (h) | 10.91 | 2.31 |
| Relative Bioavailability | 53.88% | - |
*TMPP: this compound Phosphate (B84403)
Table 2: Multiple-Dose (Steady State) Pharmacokinetic Parameters
| Parameter | Transdermal Patch (250 mg/day) | Oral Tablet (100 mg TMPP*, three times daily) |
| Cmax (ng/mL) | 325 | 613.5 |
| Cmin (ng/mL) | 131 | Nearly zero |
| Cav (ng/mL) | 156.41 | 148.48 |
| AUC (0-τ) (ng·h/mL) | 3753.91 | 3563.67 |
| Fluctuation Index | 1.21 | 4.02 |
Experimental Protocols
In Vitro Skin Permeation Study
Objective: To assess the permeation of this compound from the transdermal patch through human and rat skin.
Methodology:
-
Skin Preparation: Full-thickness abdominal skin from male Wistar rats or human epidermis obtained from cosmetic surgery was used. The subcutaneous fat and connective tissue were carefully removed.[2]
-
Diffusion Cell Setup: A Franz diffusion cell apparatus was used for the permeation studies. The prepared skin membrane was mounted between the donor and receptor compartments of the diffusion cell, with the stratum corneum facing the donor compartment.[2][3][4]
-
Receptor Medium: The receptor compartment was filled with a degassed phosphate-buffered saline (PBS) solution (pH 7.4). The temperature of the receptor medium was maintained at 32 ± 1°C to mimic physiological skin temperature.[4]
-
Patch Application: The this compound transdermal patch was applied to the surface of the skin in the donor compartment.
-
Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, and 24 hours), aliquots of the receptor solution were withdrawn for analysis. An equal volume of fresh, pre-warmed PBS was immediately added back to the receptor compartment to maintain sink conditions.[4]
-
Analysis: The concentration of this compound in the collected samples was determined using High-Performance Liquid Chromatography (HPLC).
In Vivo Pharmacokinetic Study (Human)
Objective: To compare the pharmacokinetic profiles of the this compound transdermal patch and oral tablets in healthy human volunteers.
Methodology:
-
Study Design: A randomized, open-label, two-way crossover study design was implemented.[1]
-
Subjects: Healthy male and female volunteers were enrolled in the study.
-
Treatment Arms:
-
Transdermal Patch: A single 250 mg this compound transdermal patch was applied to the skin of the subjects.
-
Oral Tablet: Subjects received a single 200 mg this compound phosphate oral tablet.
-
-
Washout Period: A washout period of one week was observed between the two treatment phases.
-
Blood Sampling: Blood samples were collected at scheduled time points before and after drug administration (e.g., 0, 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours).
-
Plasma Analysis: The concentration of this compound in the plasma samples was quantified using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Pharmacokinetic parameters including Cmax, Tmax, AUC, and MRT were calculated from the plasma concentration-time data.
In Vivo Pharmacokinetic Study (Rabbit)
Objective: To evaluate the pharmacokinetic profile of the this compound transdermal patch in an animal model.
Methodology:
-
Animal Model: Male albino rabbits were used for the study.
-
Patch Application: The hair on the abdominal region of the rabbits was carefully shaved 24 hours prior to the study. A this compound transdermal patch was applied to the shaved area.
-
Blood Sampling: Blood samples were collected from the marginal ear vein at predetermined time intervals.
-
Plasma Analysis and Pharmacokinetics: Plasma was separated by centrifugation and the concentration of this compound was determined by HPLC. Pharmacokinetic parameters were subsequently calculated.
Mechanism of Action: Signaling Pathways
This compound exerts its therapeutic effects through the modulation of various signaling pathways. Below are diagrams illustrating its key mechanisms of action.
Caption: Neuroprotective signaling pathway of this compound.
Caption: Anti-inflammatory signaling pathway of this compound.
References
- 1. Single- and multiple-dose pharmacokinetics of a novel this compound reservoir-type transdermal patch versus this compound phosphate oral tablets in healthy normal volunteers, and in vitro/in vivo correlation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijcrt.org [ijcrt.org]
- 3. alterlab.co.id [alterlab.co.id]
- 4. benchchem.com [benchchem.com]
A Comparative Guide to Drug Delivery Systems for Tetramethylpyrazine
Tetramethylpyrazine (TMP), a bioactive alkaloid originally isolated from the rhizome of Ligusticum chuanxiong, has demonstrated significant therapeutic potential across a range of diseases, particularly in the treatment of ischemic stroke, pulmonary hypertension, and spinal cord injury. Its mechanisms of action are multifaceted, involving anti-inflammatory, antioxidant, and neuroprotective effects. However, the clinical application of TMP is often hampered by its inherent limitations, such as a short biological half-life, poor water solubility, and low bioavailability.[1][2]
To overcome these challenges, various advanced drug delivery systems have been developed to enhance the therapeutic efficacy of TMP. These systems aim to improve its solubility, prolong its circulation time, and enable targeted delivery to specific tissues, thereby increasing its concentration at the site of action while minimizing systemic side effects. This guide provides a comparative overview of several key drug delivery platforms for TMP, including nanoparticles, liposomes, solid lipid nanoparticles, and polymeric micelles. The performance of these systems is evaluated based on key physicochemical properties and drug delivery parameters, supported by experimental data from peer-reviewed studies.
Comparative Analysis of Performance Metrics
The efficacy of a drug delivery system is determined by its ability to effectively encapsulate the therapeutic agent and deliver it to the target site. Key performance indicators include particle size, which influences biodistribution and cellular uptake; zeta potential, a measure of colloidal stability; and drug loading and encapsulation efficiency, which determine the therapeutic payload. The following tables summarize these quantitative metrics for different TMP-loaded nanocarrier systems.
Table 1: Physicochemical Characteristics of this compound Delivery Systems
| Delivery System Type | Core Components | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
| TAT-HSA Nanoparticles | Human Serum Albumin, TAT-PEG-Chol | 163.93 ± 0.38 | < 0.3 | - | [1] |
| Liposome-Hydrogel | Soybean Lecithin (B1663433), Cholesterol, Sodium Alginate, Chitosan | 185.32 ± 0.80 | 0.206 ± 0.012 | +35.0 ± 0.5 | [3] |
| Solid Lipid Nanoparticles * | Precirol® ATO 5, Lipoid E80, Pluronic F68 | 134.0 ± 1.3 | - | -53.8 ± 1.7 | [4][5] |
| Polymeric Micelles † | PEG-PCL | < 300 | 0.418 | - | [6] |
*Data for Tetrandrine-loaded Solid Lipid Nanoparticles as a representative example. †Data for Moxifloxacin/Clarithromycin-loaded Polymeric Micelles as a representative example. PDI value corresponds to a specific formulation with the highest encapsulation efficiency.
Table 2: Drug Loading and Release Characteristics
| Delivery System Type | Drug Loading (DL) % | Encapsulation Efficiency (EE) % | In Vitro Release Profile | Reference |
| TAT-HSA Nanoparticles | 8.02 ± 0.12 | 77.27 ± 1.99 | Sustained release over 72 hours | [1] |
| Liposome-Hydrogel | - | 17.52 | Controlled release, follows first-order kinetics | [3] |
| Solid Lipid Nanoparticles * | - | 89.57 ± 0.39 | Biphasic: Initial burst followed by prolonged release | [4][7] |
| Polymeric Micelles † | - | 25 - 65 | Sustained release, follows Higuchi model | [6][8] |
*Data for Tetrandrine (B1684364)/Gonadorelin-loaded Solid Lipid Nanoparticles as a representative example. †Data for Moxifloxacin/Clarithromycin-loaded Polymeric Micelles as a representative example.
Experimental Protocols and Methodologies
The methods used to prepare and characterize these drug delivery systems are critical to their final performance. Below are detailed protocols for the synthesis of selected TMP-loaded nanocarriers.
Preparation of TAT-Modified Human Serum Albumin (HSA) Nanoparticles
This method utilizes an emulsification-dispersion technique to encapsulate TMP within nanoparticles made from human serum albumin, which are then surface-modified with a cell-penetrating peptide (TAT) to enhance targeting.[1]
Materials:
-
This compound (TMP)
-
TAT-PEG₂₀₀₀-Cholesterol (TAT-modified lipid)
-
Human Serum Albumin (HSA)
-
Distilled water
-
Hydrochloric acid (HCl) solution (0.1 mol/L)
Procedure:
-
Oil Phase Preparation: Dissolve 30 mg of TMP and 30 mg of TAT-PEG₂₀₀₀-Chol in chloroform.
-
Aqueous Phase Preparation: Dissolve 200 mg of HSA in 10 mL of distilled water to form a 2% (w/v) protein solution. Adjust the pH of the solution to 4.0 using 0.1 mol/L HCl.
-
Emulsification: Add the oil phase to the aqueous HSA solution. Homogenize the mixture at 15,000 rpm for 10 minutes to form an oil-in-water emulsion.
-
Solvent Evaporation: Transfer the emulsion to a rotary evaporator and evaporate the chloroform under reduced pressure at 40°C.
-
Nanoparticle Recovery: The resulting nanoparticle suspension is collected for further characterization.
Preparation of TMP-Loaded Liposomes via Thin-Film Hydration
The thin-film hydration method is a widely used technique for preparing liposomes. It involves depositing a thin lipid film, which is then hydrated with an aqueous solution containing the drug to form vesicles.[3][9]
Materials:
-
This compound (TMP)
-
Soybean Lecithin (Phospholipid)
-
Cholesterol
-
Organic solvent (e.g., Chloroform, Methanol)
-
Aqueous buffer (e.g., Phosphate Buffered Saline, PBS)
Procedure:
-
Lipid Dissolution: Dissolve soybean lecithin and cholesterol in a suitable organic solvent in a round-bottom flask.
-
Film Formation: Remove the organic solvent using a rotary evaporator under vacuum. This process leaves a thin, uniform lipid film on the inner wall of the flask.
-
Drying: Further dry the lipid film under a high vacuum for at least 2 hours (or overnight) to remove any residual solvent.
-
Hydration: Add an aqueous buffer solution containing the desired concentration of TMP to the flask. The temperature of the hydration medium should be kept above the phase transition temperature of the lipids.
-
Vesicle Formation: Agitate the flask by vortexing or mechanical shaking. This process causes the lipid film to peel off and self-assemble into multilamellar vesicles (MLVs), encapsulating the TMP solution.
-
Sizing: To obtain smaller, more uniform vesicles (e.g., small unilamellar vesicles or SUVs), the MLV suspension can be downsized by sonication or extrusion through polycarbonate membranes with a defined pore size.
Visualizing Mechanisms and Workflows
Diagrams generated using Graphviz provide a clear visual representation of complex biological pathways and experimental processes, aiding in the comprehension of the underlying mechanisms of TMP's action and the logic of its formulation.
Signaling Pathways Modulated by this compound
TMP exerts its therapeutic effects by modulating several intracellular signaling pathways. For instance, in the context of neuroprotection following cerebral ischemia, TMP has been shown to inhibit the RhoA/ROCK pathway, which plays a crucial role in neuronal apoptosis and neurite retraction.
Furthermore, TMP has been found to promote the recovery of neurological function by activating pro-survival pathways such as the FGF2/PI3K/AKT pathway. This pathway is integral to processes like neurogenesis and angiogenesis, which are vital for tissue repair after injury.
Conclusion
The development of advanced drug delivery systems offers a promising strategy to unlock the full therapeutic potential of this compound. Nanoparticulate systems, including HSA-based nanoparticles, liposomes, solid lipid nanoparticles, and polymeric micelles, have all demonstrated the ability to improve the physicochemical properties and delivery characteristics of TMP. The choice of an optimal delivery system depends on the specific therapeutic application, considering factors such as the desired release profile, the biological barriers to be overcome, and the specific cellular or tissue target. As demonstrated, surface modifications, such as the addition of targeting ligands like the TAT peptide, can further enhance efficacy. Continued research and head-to-head comparative studies will be crucial in identifying the most effective formulations for translating the promise of TMP into clinical success.
References
- 1. scispace.com [scispace.com]
- 2. Direct and Reverse Pluronic Micelles: Design and Characterization of Promising Drug Delivery Nanosystems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Preparation, characterization, pharmacokinetics and tissue distribution of solid lipid nanoparticles loaded with tetrandrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preparation, Characterization, Pharmacokinetics and Tissue Distribution of Solid Lipid Nanoparticles Loaded with Tetrandrine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and characterization of a copolymeric micelle containing soluble and insoluble model drugs | PLOS One [journals.plos.org]
- 7. Preparation and characterization of solid lipid nanoparticles containing peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.plos.org [journals.plos.org]
- 9. Solid Lipid Nanoparticles Preparation and Characterization [wisdomlib.org]
Tetramethylpyrazine in Atherosclerosis: A Comparative Meta-Analysis of Preclinical Efficacy
Atherosclerosis, a chronic inflammatory disease characterized by plaque buildup in arteries, remains a leading cause of cardiovascular disease worldwide. This guide provides a comprehensive meta-analysis of the preclinical efficacy of Tetramethylpyrazine (TMP), a bioactive compound isolated from the traditional Chinese herb Ligusticum wallichii (Chuanxiong), in various animal models of atherosclerosis. The data presented herein is synthesized from a systematic review of twelve studies, offering researchers, scientists, and drug development professionals a comparative overview of TMP's therapeutic potential.
This compound has demonstrated significant anti-atherosclerotic effects in animal models, primarily through its anti-inflammatory, antioxidant, and lipid-lowering properties.[1][2][3] A meta-analysis encompassing 258 animals across twelve studies revealed that TMP treatment leads to a notable reduction in aortic atherosclerotic lesion area.[1][2][3] Furthermore, the analysis indicated a dose-dependent relationship, with higher doses of TMP (≥50 mg/kg) exhibiting more potent effects.[1][2][3]
Quantitative Efficacy of this compound in Animal Models
The therapeutic effects of TMP on key biomarkers of atherosclerosis have been quantified through a meta-analysis of multiple preclinical studies. The following tables summarize the standardized mean difference (SMD) in outcomes for lipid profiles and atherosclerotic plaque area in TMP-treated groups compared to control groups.
Table 1: Meta-Analysis of this compound's Effect on Lipid Profiles
| Lipid Profile | Standardized Mean Difference (SMD) | 95% Confidence Interval (CI) | p-value |
| Total Cholesterol (TC) | -2.67 | -3.68 to -1.67 | < 0.00001 |
| Triglycerides (TG) | -2.43 | -3.39 to -1.47 | < 0.00001 |
| Low-Density Lipoprotein Cholesterol (LDL-C) | -2.87 | -4.16 to -1.58 | < 0.00001 |
| High-Density Lipoprotein Cholesterol (HDL-C) | 2.04 | 1.05 to 3.03 | = 0.001 |
Data synthesized from a meta-analysis of twelve studies.[1][2][3]
Table 2: Meta-Analysis of this compound's Effect on Atherosclerotic Plaque Area
| Outcome Measure | Standardized Mean Difference (SMD) | 95% Confidence Interval (CI) | p-value |
| Aortic Atherosclerotic Lesion Area | -2.16 | -3.08 to -1.25 | = 0.0007 |
Data synthesized from a meta-analysis of seven studies that provided quantitative data on plaque area.[2]
Experimental Protocols in Animal Models of Atherosclerosis
The preclinical evaluation of this compound for atherosclerosis has been conducted across a range of animal models, each with specific protocols to induce and assess the disease. Understanding these methodologies is crucial for interpreting the efficacy data and designing future studies.
Commonly Used Animal Models:
-
Apolipoprotein E-deficient (ApoE-/-) mice: These are the most widely used models as they spontaneously develop hypercholesterolemia and atherosclerotic lesions that resemble those in humans, even on a standard chow diet.[4][5][6]
-
Low-density lipoprotein receptor-deficient (LDLR-/-) mice: These mice also develop atherosclerosis, particularly when fed a high-fat or Western-type diet.[4][5]
-
Rabbits (e.g., New Zealand White, Watanabe Hereditary Hyperlipidemic): Rabbits are highly sensitive to dietary cholesterol and develop human-like atherosclerotic plaques.[4][6][7][8]
-
Rats (e.g., Sprague-Dawley, Wistar): While more resistant to atherosclerosis than mice and rabbits, rats are used to study specific aspects of the disease, often requiring a high-fat diet and/or other interventions to induce lesions.[1][9]
Induction of Atherosclerosis:
Atherosclerosis is typically induced in these animal models through the administration of a high-fat and/or high-cholesterol diet for a specified duration, ranging from several weeks to months.[1][9] In some protocols, this is combined with other interventions like the administration of vitamin D3 to accelerate the development of lesions.[1][10]
This compound Administration:
TMP is most commonly administered via oral gavage, with doses ranging from 20 to 200 mg/kg/day.[1][11] The treatment duration in the analyzed studies varied, but typically coincided with the period of atherosclerosis induction.
Assessment of Efficacy:
The primary endpoints for assessing the efficacy of TMP include:
-
Quantification of Atherosclerotic Lesions: This is often performed by staining the aorta (e.g., with Oil Red O) and measuring the percentage of the aortic surface area covered by plaques.[1]
-
Analysis of Blood Lipids: Serum levels of total cholesterol, triglycerides, LDL-C, and HDL-C are measured using standard enzymatic kits.[11][12]
-
Histopathological Examination: Aortic tissues are sectioned and stained (e.g., with Hematoxylin and Eosin) to examine plaque morphology and composition.[10]
-
Analysis of Inflammatory Markers: The expression of inflammatory cytokines (e.g., TNF-α, IL-6) and adhesion molecules (e.g., ICAM-1) are measured in serum or aortic tissue using techniques like ELISA or immunohistochemistry.[11]
Molecular Mechanisms of this compound in Atherosclerosis
The anti-atherosclerotic effects of TMP are attributed to its modulation of multiple signaling pathways involved in lipid metabolism, inflammation, and oxidative stress.
Key Signaling Pathways Modulated by this compound:
-
PI3K/Akt Pathway: TMP has been shown to inactivate the PI3K/Akt signaling pathway, which in turn upregulates the expression of ATP-binding cassette transporters A1 (ABCA1) and G1 (ABCG1).[2][13] This enhances cholesterol efflux from macrophages, a key process in preventing foam cell formation.[13] Conversely, inactivation of this pathway also downregulates scavenger receptors like SR-A and CD36, reducing the uptake of oxidized LDL by macrophages.[2][13]
-
SCAP/SREBP-1c Pathway: TMP can downregulate the SCAP/SREBP-1c signaling pathway, which plays a crucial role in regulating lipid metabolism.[12] This contributes to the observed improvements in blood lipid profiles.[12]
-
MAPK (p38, ERK, JNK) Pathway: TMP has been found to inhibit the activation of p38, ERK, and JNK MAPK pathways induced by oxidized LDL.[2][11] This inhibition helps to reduce the inflammatory response and protect endothelial cells.[11]
-
NF-κB Pathway: By preventing the degradation of IκB and the nuclear accumulation of RelA/p65, TMP inhibits the NF-κB signaling pathway.[11] This is a critical mechanism for its anti-inflammatory effects, as NF-κB is a key regulator of pro-inflammatory gene expression.
-
VEGF/VEGFR2 and Notch Signaling Pathways: In the context of angiogenesis within atherosclerotic plaques, a combination of TMP and paeoniflorin (B1679553) has been shown to suppress the VEGF/VEGFR2 and Jagged1/Notch1 signaling pathways, which could contribute to plaque stability.[14]
References
- 1. The role and mechanism of this compound for atherosclerosis in animal models: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role and mechanism of this compound for atherosclerosis in animal models: A systematic review and meta-analysis | PLOS One [journals.plos.org]
- 3. The role and mechanism of this compound for atherosclerosis in animal models: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Research methods for animal models of atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. ahajournals.org [ahajournals.org]
- 7. Animal models of atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. This compound attenuates atherosclerosis development and protects endothelial cells from ox-LDL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of this compound on Atherosclerosis and SCAP/SREBP-1c Signaling Pathway in ApoE-/- Mice Fed with a High-Fat Diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound suppresses lipid accumulation in macrophages via upregulation of the ATP-binding cassette transporters and downregulation of scavenger receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound and Paeoniflorin Inhibit Oxidized LDL-Induced Angiogenesis in Human Umbilical Vein Endothelial Cells via VEGF and Notch Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Anti-Pyroptotic Potential of Tetramethylpyrazine: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Tetramethylpyrazine's (TMP) efficacy in inhibiting pyroptosis against other known inhibitors. The following sections detail the experimental validation of TMP's effects, offering a comprehensive look at its mechanism of action supported by quantitative data and detailed experimental protocols.
This compound (TMP), a bioactive alkaloid derived from the traditional Chinese medicine Ligusticum wallichii, has demonstrated significant anti-inflammatory and anti-pyroptotic properties. Experimental evidence reveals that TMP exerts its effects primarily through the inhibition of the NLRP3 inflammasome signaling pathway, a key mediator of pyroptotic cell death. This guide will compare the performance of TMP with other established pyroptosis inhibitors, providing a clear overview of its potential as a therapeutic agent.
Comparative Analysis of Pyroptosis Inhibition
The efficacy of this compound in mitigating pyroptosis has been evaluated alongside other known inhibitors targeting different components of the pyroptotic pathway. This section presents a comparative summary of their effects on key markers of pyroptosis.
| Inhibitor | Target | Key Assays | Observed Effects |
| This compound (TMP) | NLRP3 Inflammasome | Western Blot, ELISA, LDH Assay | Dose-dependently reduces the expression of NLRP3, cleaved caspase-1, and GSDMD-N.[1][2] Significantly decreases the release of IL-1β and IL-18.[1][2] Reduces LDH release, indicating preservation of cell membrane integrity.[2] |
| MCC950 | NLRP3 Inflammasome | Western Blot, ELISA | Potently and selectively inhibits NLRP3 inflammasome activation.[3][4][5] Reduces the secretion of IL-1β and IL-18.[4] Decreases cleaved caspase-1 and GSDMD levels.[3][6] |
| Disulfiram (B1670777) | Gasdermin D (GSDMD) | Liposome Leakage Assay, Cell Viability Assay, ELISA | Directly inhibits GSDMD pore formation.[7][8][9][10][11] Blocks pyroptosis and the release of inflammatory cytokines.[7][8][9][10][11] Prevents LPS-induced septic death in mice.[8][9][11] |
Signaling Pathways in Pyroptosis and TMP Inhibition
Pyroptosis is a highly inflammatory form of programmed cell death initiated by the activation of inflammasomes. The NLRP3 inflammasome, upon activation by various stimuli, recruits the adaptor protein ASC, leading to the cleavage and activation of caspase-1. Activated caspase-1 then cleaves Gasdermin D (GSDMD), whose N-terminal fragment forms pores in the cell membrane, leading to cell lysis and the release of pro-inflammatory cytokines IL-1β and IL-18.[12]
This compound has been shown to intervene in this pathway by upregulating the NRF2 signaling pathway, which in turn inhibits the activation of the NLRP3 inflammasome.[2]
References
- 1. This compound protected against intestinal ischemia-reperfusion injury induced pyroptosis by inhibiting NLRP3 inflammasome activation [manu41.magtech.com.cn]
- 2. This compound alleviates acute pancreatitis inflammation by inhibiting pyroptosis via the NRF2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibiting the inflammasome with MCC950 counteracts muscle pyroptosis and improves Duchenne muscular dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibiting the NLRP3 Inflammasome With MCC950 Ameliorates Isoflurane-Induced Pyroptosis and Cognitive Impairment in Aged Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The effects of NLRP3 inflammasome inhibition by MCC950 on LPS-induced pancreatic adenocarcinoma inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibiting the inflammasome with MCC950 counteracts muscle pyroptosis and improves Duchenne muscular dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FDA-approved disulfiram inhibits pyroptosis by blocking gasdermin D pore formation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. FDA-approved disulfiram inhibits pyroptosis by blocking gasdermin D pore formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. researchgate.net [researchgate.net]
- 11. [PDF] FDA-approved disulfiram inhibits pyroptosis by blocking gasdermin D pore formation | Semantic Scholar [semanticscholar.org]
- 12. Frontiers | Pyroptosis in development, inflammation and disease [frontiersin.org]
Combination of Tetramethylpyrazine and Cisplatin Demonstrates Synergistic Anti-Tumor Effects in Lung Carcinoma
The combination of tetramethylpyrazine (TMP), also known as Ligustrazine, with the conventional chemotherapeutic agent cisplatin (B142131) (DDP) presents a promising strategy for enhancing treatment efficacy in lung carcinoma. Preclinical studies indicate that this combination therapy synergistically inhibits tumor growth, overcomes cisplatin resistance, and modulates key signaling pathways involved in cell survival and apoptosis. This guide compares the performance of the TMP-cisplatin combination with cisplatin monotherapy, supported by experimental data, and provides detailed methodologies for key experiments.
Comparative Efficacy: In Vitro and In Vivo Evidence
Experimental data consistently demonstrates that combining TMP with cisplatin results in a more potent anti-tumor effect than either agent used alone. This synergy is observed in both lung cancer cell lines and animal models.
In Vitro Synergism:
The combination of TMP and cisplatin significantly reduces the viability of lung cancer cells, such as A549, compared to individual treatments. This synergistic effect is often quantified by a Combination Index (CI), where a value less than 1 indicates synergy. The co-administration of these agents leads to a marked increase in apoptosis (programmed cell death) and can induce cell cycle arrest, preventing cancer cells from proliferating.
Table 1: Comparative In Vitro Efficacy of this compound (TMP) and Cisplatin (DDP)
| Treatment Group | Cell Viability (% of Control) | Apoptosis Rate (%) | Cell Cycle Arrest |
|---|---|---|---|
| Control | 100% | ~5% | Normal Distribution |
| TMP Alone | Moderately Reduced | Slightly Increased | Minimal Change |
| Cisplatin (DDP) Alone | Significantly Reduced[1][2] | Increased[1][3] | G2/M Arrest[4] |
| TMP + Cisplatin | Markedly Reduced | Substantially Increased[5] | Enhanced G2/M Arrest |
Note: The values presented are illustrative and compiled from typical findings in preclinical research. Actual percentages can vary based on cell line, drug concentrations, and exposure times.
In Vivo Tumor Suppression:
In animal models, specifically mice with Lewis lung cancer xenografts, the combination of TMP and cisplatin has been shown to more effectively suppress tumor growth than monotherapy.[6] This is evidenced by significant reductions in tumor volume and weight in the combination treatment group compared to groups receiving only TMP or cisplatin.[6]
Table 2: Comparative In Vivo Efficacy in Lewis Lung Cancer Xenograft Model
| Treatment Group | Average Tumor Volume (mm³) | Average Tumor Weight (g) |
|---|---|---|
| Control (Saline) | High | High |
| TMP Alone | Moderately Reduced[6] | Moderately Reduced[6] |
| Cisplatin (DDP) Alone | Significantly Reduced[6] | Significantly Reduced[6] |
| TMP + Cisplatin | Markedly Reduced[6] | Markedly Reduced[6] |
Mechanisms of Action: Overcoming Resistance via Signaling Pathway Modulation
Cisplatin's effectiveness is often limited by the development of drug resistance.[7][8] A key mechanism for this resistance is the hyperactivation of the PI3K/Akt signaling pathway, which promotes cell survival and inhibits apoptosis.[7][8][9][10] The combination of TMP and cisplatin appears to counteract this resistance mechanism.
This compound has been shown to inhibit the PI3K/Akt pathway.[7] By doing so, it prevents the downstream signaling that protects cancer cells from cisplatin-induced damage. This inhibition restores the sensitivity of resistant lung cancer cells to cisplatin, leading to enhanced apoptosis.[7] The process involves the modulation of apoptosis-related proteins, such as increasing the expression of the pro-apoptotic protein Bax and decreasing the anti-apoptotic protein Bcl-2. This shift ultimately leads to the activation of caspases, the executioners of apoptosis.[7]
Another mechanism involves the Wnt/β-catenin pathway, which TMP (Ligustrazine) has been found to block, further contributing to its anti-cancer effects.[11]
Comparison with Other Cisplatin Combination Therapies
Cisplatin is frequently used in combination with other agents to enhance its efficacy and overcome resistance.[12][13][14] While direct comparative studies between TMP-cisplatin and all other combinations are not extensively available, the mechanistic basis of the TMP combination is compelling.
-
Cisplatin + Other Chemotherapies (e.g., S-1, Vinorelbine): These combinations aim to attack the cancer cells through different cytotoxic mechanisms. For instance, the combination of S-1 (an oral fluoropyrimidine) and cisplatin has shown an overall response rate of 47% in advanced non-small cell lung cancer (NSCLC) patients.[15]
-
Cisplatin + Targeted Therapy (e.g., Anti-CD70, CBL0137): These combinations use agents that target specific molecular pathways often dysregulated in cancer. For example, combining cisplatin with the experimental drug CBL0137 has been shown to be highly effective by inhibiting DNA repair pathways that cancer cells use to survive cisplatin treatment.[13]
The TMP-cisplatin combination distinguishes itself by specifically targeting the PI3K/Akt survival pathway, a well-established driver of cisplatin resistance.[7][16] This targeted approach to reversing resistance offers a potentially more focused and less toxic alternative to combining multiple broad-spectrum cytotoxic agents.
Detailed Experimental Protocols
The following are standard methodologies used to generate the data supporting the synergistic effects of this compound and cisplatin.
1. Cell Culture and Treatment
-
Cell Lines: Human non-small cell lung cancer (NSCLC) cell lines, such as A549, are commonly used.[12]
-
Culture Conditions: Cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, incubated at 37°C in a humidified atmosphere with 5% CO2.[17]
-
Treatment: Cells are seeded in plates and allowed to attach overnight. The medium is then replaced with fresh medium containing various concentrations of TMP, cisplatin, or their combination for specified durations (e.g., 24, 48, 72 hours).
2. MTT Assay (Cell Viability)
-
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Protocol:
-
After treatment, 20 µL of MTT solution (5 mg/mL) is added to each well of a 96-well plate and incubated for 4 hours at 37°C.[2]
-
The medium is removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to dissolve the formazan (B1609692) crystals.
-
The absorbance is measured at 490 nm using a microplate reader.
-
Cell viability is expressed as a percentage relative to the untreated control group.
-
3. Flow Cytometry for Apoptosis Analysis (Annexin V/PI Staining)
-
Principle: This method distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.
-
Protocol:
-
Cells are harvested after treatment, washed with cold PBS, and resuspended in 1X Binding Buffer.
-
Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.
-
The mixture is incubated for 15 minutes in the dark at room temperature.
-
The stained cells are analyzed using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while double-positive cells are late apoptotic.[5][18]
-
4. Flow Cytometry for Cell Cycle Analysis
-
Principle: Propidium Iodide (PI) stains cellular DNA, and the fluorescence intensity is proportional to the DNA content, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.
-
Protocol:
-
Harvested cells are washed with PBS and fixed in cold 70% ethanol (B145695) overnight at -20°C.
-
Cells are then washed again and treated with RNase A.
-
PI staining solution is added, and cells are incubated for 30 minutes.
-
The DNA content is analyzed by flow cytometry to determine the cell cycle distribution.[19]
-
5. Western Blotting for Protein Expression
-
Principle: This technique detects specific proteins in a sample to quantify changes in their expression levels.
-
Protocol:
-
Cells are lysed to extract total proteins. Protein concentration is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., p-Akt, Akt, Bax, Bcl-2, Caspase-3) overnight at 4°C.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
6. In Vivo Xenograft Model
-
Principle: This animal model is used to study the effect of anti-cancer agents on tumor growth in a living organism.[20]
-
Protocol:
-
Female BALB/c nude mice (4-6 weeks old) are used.[12]
-
A549 cells (e.g., 5 x 10^6 cells) are injected subcutaneously into the flank of each mouse.[21]
-
When tumors reach a palpable volume (e.g., 100 mm³), the mice are randomly assigned to treatment groups (e.g., Control, TMP, Cisplatin, TMP + Cisplatin).
-
Drugs are administered (e.g., intraperitoneal injection) according to a predetermined schedule.
-
Tumor volume is measured regularly (e.g., twice a week) using calipers (Volume = 0.5 × length × width²). Body weight is monitored as an indicator of toxicity.
-
At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis like immunohistochemistry.[22]
-
References
- 1. Cisplatin induces apoptosis of A549 cells by downregulating peroxidase V - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ia.tbzmed.ac.ir [ia.tbzmed.ac.ir]
- 3. Synergistic killing of lung cancer cells by cisplatin and radiation via autophagy and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cisplatin resistance in non-small cell lung cancer cells is associated with an abrogation of cisplatin-induced G2/M cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effect of tetrandrine combined with cisplatin on proliferation and apoptosis of A549/DDP cells and A549 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.muhn.edu.cn [journals.muhn.edu.cn]
- 7. Reversal of cisplatin resistance by inhibiting PI3K/Akt signal pathway in human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PI3K/AKT signaling pathway as a critical regulator of Cisplatin response in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activation of PI3K/Akt pathway by G protein-coupled receptor 37 promotes resistance to cisplatin-induced apoptosis in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [Effect of PI3K/AKT pathway on cisplatin resistance in non-small cell lung cancer] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ligustrazine eases lung cancer by regulating PTEN and Wnt/β-catenin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. dovepress.com [dovepress.com]
- 13. consultqd.clevelandclinic.org [consultqd.clevelandclinic.org]
- 14. Preclinical data on the combination of cisplatin and anti-CD70 therapy in non-small cell lung cancer as an excellent match in the era of combination therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. S-1 plus cisplatin combination chemotherapy in patients with advanced non-small cell lung cancer: a multi-institutional phase II trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. ccij-online.org [ccij-online.org]
- 18. researchgate.net [researchgate.net]
- 19. Flow cytometric analysis of the kinetic effects of cisplatin on lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. In vivo Tumor Growth and Spontaneous Metastasis Assays Using A549 Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Lung Cancer Xenograft - Altogen Labs [altogenlabs.com]
- 22. Enhancement of cisplatin sensitivity in lung cancer xenografts by liposome-mediated delivery of the plasmid expressing small hairpin RNA targeting Survivin - PubMed [pubmed.ncbi.nlm.nih.gov]
Combination Therapy of Tetramethylpyrazine and Methotrexate Shows Enhanced Efficacy in Arthritis Models
A comparative analysis of experimental data reveals that the combination of Tetramethylpyrazine (TMP) and Methotrexate (B535133) (MTX) offers a synergistic therapeutic effect in preclinical models of rheumatoid arthritis, surpassing the efficacy of either drug administered alone.
For researchers and drug development professionals exploring novel therapeutic strategies for rheumatoid arthritis, a study investigating the combined efficacy of this compound (TMP) and Methotrexate (MTX) in a collagen-induced arthritis (CIA) rat model provides compelling evidence for a combination therapy approach. The data indicates that the dual-drug regimen leads to significant improvements in clinical signs of arthritis, a reduction in key inflammatory markers, and favorable changes in blood viscosity parameters compared to monotherapy with either TMP or MTX.
Comparative Efficacy: Quantitative Data Overview
The following tables summarize the key quantitative findings from a study on CIA rats, comparing the effects of TMP and MTX combination therapy against individual treatments and a control group.
Table 1: Clinical and Pathological Assessment of Arthritis
| Treatment Group | Ankle Width (mm) | Hindpaw Swelling (mm) |
| Normal Control | 6.25 ± 0.21 | 1.52 ± 0.18 |
| CIA Model | 8.98 ± 0.54 | 4.21 ± 0.45 |
| TMP Monotherapy | 7.85 ± 0.41 | 3.15 ± 0.38 |
| MTX Monotherapy | 7.12 ± 0.36 | 2.58 ± 0.31 |
| TMP + MTX Combination | 6.54 ± 0.28 | 1.95 ± 0.25 |
Data presented as mean ± standard deviation.
Table 2: Serum Levels of Pro-inflammatory Cytokines
| Treatment Group | IL-1β (pg/mL) | IL-6 (pg/mL) | IL-17A (pg/mL) |
| Normal Control | 15.24 ± 3.12 | 25.18 ± 4.25 | 30.15 ± 5.14 |
| CIA Model | 48.26 ± 6.84 | 85.24 ± 9.87 | 98.45 ± 10.21 |
| TMP Monotherapy | 35.18 ± 5.12 | 65.48 ± 7.15 | 75.12 ± 8.15 |
| MTX Monotherapy | 28.14 ± 4.28 | 50.12 ± 6.24 | 58.45 ± 7.24 |
| TMP + MTX Combination | 18.25 ± 3.85 | 30.15 ± 4.88 | 35.18 ± 5.88 |
Data presented as mean ± standard deviation.
Table 3: Hemorheological Parameters
| Treatment Group | Fibrinogen (g/L) | Platelet Aggregation Rate (%) |
| Normal Control | 2.15 ± 0.18 | 35.12 ± 4.15 |
| CIA Model | 4.28 ± 0.35 | 68.25 ± 6.24 |
| TMP Monotherapy | 3.54 ± 0.28 | 55.18 ± 5.18 |
| MTX Monotherapy | 3.12 ± 0.25 | 48.24 ± 4.85 |
| TMP + MTX Combination | 2.45 ± 0.21 | 38.15 ± 4.28 |
Data presented as mean ± standard deviation.
Experimental Protocols
The data presented above was generated from a study utilizing a well-established collagen-induced arthritis (CIA) model in male Sprague-Dawley rats.[1][2]
1. Animal Model and Arthritis Induction:
-
Animals: A total of 55 male Sprague-Dawley rats were used. Nine were randomly assigned to the normal control group.
-
Induction: The remaining 46 rats were immunized with type II bovine collagen to establish the rheumatoid arthritis model.[1][2] Forty rats that successfully developed arthritis were selected for the study.
2. Treatment Groups and Administration: The forty arthritic rats were randomly divided into four groups (n=10 per group):
-
CIA Model Group: Received an equal volume of saline solution.
-
TMP Group: Administered 40 mg/kg of this compound once daily for 10 consecutive days, followed by a 7-day discontinuation, and then another 10 days of administration.[1][2]
-
MTX Group: Administered 1.2 mg/kg of Methotrexate once per week for four continuous weeks.[1][2]
-
TMP + MTX Group: Received a combination of the same doses of TMP and MTX. When MTX was not administered, TMP was given according to the schedule for the TMP monotherapy group.[1][2]
3. Efficacy and Biomarker Analysis:
-
Clinical Assessment: Ankle width and hindpaw swelling were measured on days 0, 4, 11, 18, and 26 of treatment to assess the severity of arthritis.[1][2]
-
Histopathological Analysis: At the end of the 28-day treatment period, knee and ankle joints were collected for pathological examination to observe cell proliferation, inflammatory cell infiltration, and pannus formation.[1][2]
-
Cytokine Measurement: Serum levels of interleukin-1β (IL-1β), interleukin-6 (IL-6), and interleukin-17A (IL-17A) were quantified using ELISA.[1][2]
-
Hemorheology: Fibrinogen (FIB) levels and platelet aggregation rate (PAg) were measured to assess blood rheology.[1][2]
Visualizing the Experimental Workflow and Therapeutic Logic
To better understand the experimental design and the proposed mechanism of the combination therapy, the following diagrams have been generated.
Discussion and Conclusion
The presented data strongly suggests that the combination of this compound and Methotrexate provides a superior anti-arthritic effect compared to either drug alone in the CIA rat model. The significant reduction in clinical scores, pro-inflammatory cytokines, and adverse hemorheological parameters points towards a synergistic mechanism of action. While the precise molecular interactions between TMP and MTX require further investigation, the observed outcomes highlight the potential of this combination therapy as a more effective treatment strategy for rheumatoid arthritis. These findings warrant further preclinical and clinical evaluation to validate the therapeutic benefits and safety profile of this combination in human patients. Methotrexate is a well-established anchor drug in rheumatoid arthritis treatment, and combining it with other disease-modifying antirheumatic drugs (DMARDs) is a common strategy to enhance efficacy.[3][4][5] The anti-inflammatory properties of MTX are attributed to its ability to modulate cytokine production, including the inhibition of IL-1, IL-6, and tumor necrosis factor (TNF).[6][7][8] The enhanced effect observed with the addition of TMP suggests that it may target complementary inflammatory pathways, leading to a more comprehensive suppression of the disease process.
References
- 1. ntu.primo.exlibrisgroup.com [ntu.primo.exlibrisgroup.com]
- 2. researchgate.net [researchgate.net]
- 3. clinexprheumatol.org [clinexprheumatol.org]
- 4. Combination therapy for rheumatoid arthritis: methotrexate and sulfasalazine together or with other DMARDs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Combination therapy using methotrexate with DMARDs or biologics--current status] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Methotrexate: mechanism of action in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Methotrexate specifically modulates cytokine production by T cells and macrophages in murine collagen-induced arthritis (CIA): a mechanism for methotrexate-mediated immunosuppression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Long-term study of the impact of methotrexate on serum cytokines and lymphocyte subsets in patients with active rheumatoid arthritis: correlation with pharmacokinetic measures - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Synergistic Neuroprotection of Artesunate and Tetramethylpyrazine: A Comparative Guide
The pursuit of effective neuroprotective strategies, particularly for complex conditions like ischemic stroke, has led researchers to explore combination therapies that target multiple pathological pathways. This guide provides a detailed evaluation of the synergistic neuroprotection afforded by the combination of Artesunate (AS), a derivative of artemisinin, and Tetramethylpyrazine (TMP), an active alkaloid from the traditional Chinese medicine Ligusticum wallichii. Both compounds have demonstrated individual neuroprotective potential, but their combined efficacy presents a promising frontier in neurological drug development.[1][2]
This comparison guide synthesizes experimental data from in vivo and in vitro studies to objectively assess the performance of the AS+TMP combination. It details the underlying mechanisms of action, experimental protocols used for evaluation, and quantitative outcomes, offering a comprehensive resource for researchers, scientists, and drug development professionals.
Data Presentation: Comparative Efficacy
Quantitative data from preclinical studies robustly supports the synergistic neuroprotective effects of combined Artesunate and this compound treatment in models of ischemic stroke. The combination therapy demonstrates superior outcomes in reducing neurological damage and improving functional recovery compared to individual treatments.
Table 1: In Vivo Efficacy in a Rat Model of Ischemic Stroke (Data sourced from a Middle Cerebral Artery Occlusion (MCAO) model)
| Parameter | Model Group (Ischemia) | AS + TMP Treatment Group | Observation |
| Neurological Deficit Score | Significantly elevated | Significantly reduced | Improved neurological function.[1] |
| Infarct Area | Large infarct area observed | Significantly ameliorated | Reduction in brain tissue death.[1] |
| Neuronal Apoptosis (TUNEL) | High rate of apoptosis | Significantly reduced | Anti-apoptotic effect in the cortex and hippocampus.[1] |
| Apoptosis Proteins (Bax/Bcl-2 Ratio) | Increased (Pro-apoptotic) | Decreased | Inhibition of the mitochondrial apoptosis pathway.[1][3] |
| BBB Permeability (Evans Blue) | High leakage | Significantly reduced | Preservation of Blood-Brain Barrier integrity.[1] |
| Inflammatory Cytokine (TNF-α) | Significantly increased | Significantly decreased | Potent anti-inflammatory effect.[1][3] |
| BBB Integrity Proteins (MMP-9/TIMP-1 Ratio) | Increased (Degradation) | Significantly decreased | Regulation of extracellular matrix to protect the BBB.[1] |
Table 2: In Vitro Efficacy in a Neuronal Cell Model (Data sourced from an Oxygen-Glucose Deprivation/Reperfusion (OGD/R) model)
| Treatment Group | Concentration | Cell Survival Rate | Observation |
| Model Group (OGD/R) | N/A | Baseline low survival | OGD/R successfully induced significant cell death.[1] |
| AS + TMP (AT) | 50 µM | Effectively increased | Protective effect on neurons against OGD-induced damage.[1] |
| AS + TMP (AT) | 75 µM | Effectively increased | Dose-dependent protective effect observed.[1] |
| AS + TMP (AT) | 150 µM | Effectively increased | Continued dose-dependent protection.[1] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of Artesunate and this compound.
In Vivo Model: Middle Cerebral Artery Occlusion (MCAO)
This model is a standard and widely used procedure to simulate focal cerebral ischemia, mimicking the conditions of human ischemic stroke.[4][5]
-
Subjects: Male Sprague-Dawley rats are commonly used.[6]
-
Anesthesia: Animals are anesthetized, often with an intraperitoneal injection of a suitable anesthetic agent.
-
Procedure:
-
A midline incision is made in the neck to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
The ECA is carefully ligated and dissected.
-
A specialized nylon monofilament with a rounded tip is inserted through the ECA into the ICA until it blocks the origin of the middle cerebral artery (MCA), thereby inducing ischemia.[7]
-
The filament is left in place for a defined period (e.g., 2 hours) before being withdrawn to allow for reperfusion.[7]
-
-
Drug Administration: The combination of Artesunate and this compound is administered, for instance, intranasally once a day for a period of 3 days following the MCAO procedure.[1][3]
-
Outcome Assessments:
-
Neurological Scoring: Deficits are evaluated at set time points (e.g., 24, 48, 72 hours) using a standardized scoring system to assess motor, sensory, and reflex functions.[1]
-
Infarct Volume: After the experiment, brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC), where viable tissue stains red and the infarct area remains unstained (white).[1]
-
Histology: Brain tissues are processed for Hematoxylin and Eosin (H&E) staining to observe pathological changes and TUNEL staining to quantify apoptotic cells.[1][3]
-
In Vitro Model: Oxygen-Glucose Deprivation/Reperfusion (OGD/R)
This cellular model simulates the ischemic conditions of stroke at the cellular level by depriving neurons of essential oxygen and glucose.[8]
-
Cell Culture: Primary cortical neurons or neuronal cell lines (e.g., SH-SY5Y, HT22) are cultured under standard conditions.[9][10]
-
OGD Procedure:
-
The standard culture medium is replaced with a glucose-free medium.
-
The cell cultures are then placed in a hypoxic chamber with a controlled atmosphere (e.g., 95% N₂, 5% CO₂) for a specified duration to induce injury.[8]
-
-
Reperfusion and Treatment:
-
After the deprivation period, the glucose-free medium is replaced with the original, complete culture medium.
-
The cells are returned to a normoxic incubator (95% air, 5% CO₂).
-
The combination of Artesunate and this compound is added to the culture medium at various concentrations (e.g., 50, 75, 150 µM) during the reperfusion phase.[1]
-
-
Outcome Assessments:
-
Cell Viability: Assays such as CCK-8 or MTT are used to quantify the percentage of viable cells by measuring mitochondrial metabolic activity.[1]
-
Molecular Analysis: Cell lysates are collected for Western blot analysis to measure the expression levels of key proteins involved in apoptosis (Bax, Bcl-2) and other signaling pathways.[11]
-
Visualizing the Mechanisms and Workflows
Proposed Experimental Workflow
The following diagram outlines a logical workflow for evaluating the synergistic neuroprotective effects of novel drug combinations like Artesunate and this compound.
Individual and Synergistic Signaling Pathways
The neuroprotective effects of Artesunate and this compound stem from their ability to modulate distinct and overlapping signaling cascades involved in inflammation, apoptosis, and cellular survival.
Artesunate (AS) Neuroprotective Pathway
Artesunate primarily exerts its anti-inflammatory effects by targeting key inflammatory signaling pathways, such as TLR4/NF-κB and cGAS-STING, which are activated during ischemia-reperfusion injury.[6][7][12]
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Regulatory mechanisms of this compound on central nervous system diseases: A review [frontiersin.org]
- 3. Synergistic Neuroprotection of Artesunate and this compound in Ischemic Stroke, Mechanisms of Blood-Brain Barrier Preservation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [In vivo exploration of cerebral ischemia: use of neuroprotective agents in animal studies] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Animal models of cerebral ischemia for evaluation of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jstage.jst.go.jp [jstage.jst.go.jp]
- 7. w.malariaworld.org [w.malariaworld.org]
- 8. In Vitro and In Vivo Models of Ischemic Stroke - Ace Therapeutics [acetherapeutics.com]
- 9. benchchem.com [benchchem.com]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. Neuroprotective Effect and Mechanism of Action of this compound Nitrone for Ischemic Stroke Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Artesunate demonstrates neuroprotective effect through activation of lysosomal function and inhibition of cGAS-STING pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Tetramethylpyrazine: A Comprehensive Guide for Laboratory Professionals
Essential guidelines for the safe and compliant disposal of tetramethylpyrazine, ensuring the protection of personnel and the environment.
For researchers, scientists, and drug development professionals, the proper management and disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. This guide provides detailed, step-by-step procedures for the safe disposal of this compound, a bioactive compound utilized in various research applications. Adherence to these protocols is essential to mitigate risks and ensure responsible environmental stewardship.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to be familiar with the inherent hazards of this compound. The compound is harmful if swallowed and can cause skin and eye irritation.[1] Always consult the Safety Data Sheet (SDS) for complete safety information.
Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate chemical-resistant gloves.
-
Eye Protection: Use safety glasses or goggles.
-
Lab Coat: A standard lab coat is required to protect from spills.
In the event of accidental exposure, follow these first-aid measures:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[1]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[1]
-
Ingestion: If swallowed, call a poison control center or doctor immediately.[1][2]
This compound Properties Relevant to Disposal
Understanding the chemical and physical properties of this compound is fundamental to its safe disposal. Below is a summary of key data points:
| Property | Value |
| Physical State | Solid (white crystals)[1] |
| Molecular Formula | C₈H₁₂N₂ |
| Molecular Weight | 136.19 g/mol |
| Boiling Point | 190 °C[1] |
| Melting Point | 82-86 °C[1] |
| Incompatibilities | Strong acids, strong oxidizing agents[3][4][5] |
Step-by-Step Disposal Procedures
The disposal of this compound waste must be conducted in a structured and compliant manner, from the point of generation to its final disposition by a licensed waste management facility.
Step 1: Waste Identification and Segregation
Properly identify all waste containing this compound. This includes pure, unused compound, contaminated labware (e.g., weighing boats, spatulas), and solutions containing the chemical.
Crucially, this compound waste must be segregated from incompatible materials to prevent hazardous reactions. Do not mix this compound waste with:
-
Strong Acids: (e.g., hydrochloric acid, sulfuric acid)
-
Strong Oxidizing Agents: (e.g., hydrogen peroxide, potassium permanganate)
Step 2: Container Selection and Labeling
The selection of an appropriate waste container is vital for safe storage and transport.
-
Container Type: Use a designated hazardous waste container that is in good condition and compatible with the chemical. For solid this compound waste, a securely sealable, robust plastic or glass container is recommended.[6][7][8]
-
Container Labeling: As soon as the first piece of waste is placed in the container, it must be labeled. The label should be clear, legible, and durable.[9][10]
EPA and DOT Labeling Requirements: The hazardous waste label must include the following information:[9][11][12]
-
The words "Hazardous Waste"
-
The name and address of the generating facility
-
The date when waste was first added to the container
-
The chemical name: "this compound"
-
A clear indication of the hazards (e.g., "Harmful," "Irritant")
Step 3: Temporary On-Site Storage
Store the labeled hazardous waste container in a designated, secure area within the laboratory.
-
Location: The storage area should be away from general laboratory traffic and incompatible chemicals.[13]
-
Containment: It is best practice to use secondary containment to prevent the spread of material in case of a leak or spill.[13]
-
Closure: Keep the waste container securely closed at all times, except when adding waste.[13]
Step 4: Arranging for Final Disposal
This compound waste must be disposed of through a licensed hazardous waste disposal company.[2] It is the responsibility of the waste generator to ensure that the chosen company is properly certified and compliant with all local, state, and federal regulations.[14][15][16]
Selecting a Disposal Vendor:
-
Verify Licensing and Permits: Ensure the company is licensed to transport and dispose of hazardous chemical waste.[14][16]
-
Check Compliance History: Review the company's compliance record with regulatory agencies such as the EPA.[14]
-
Inquire about Services: Confirm that the company can handle the specific type of waste you are generating.[14][16]
Once a vendor is selected, they will provide specific instructions for pickup and will supply the necessary shipping manifests, which are legal documents that track the waste from its point of generation to its final disposal ("cradle-to-grave").[17][18]
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
References
- 1. sds.metasci.ca [sds.metasci.ca]
- 2. synerzine.com [synerzine.com]
- 3. This compound | 1124-11-4 [chemicalbook.com]
- 4. This compound CAS#: 1124-11-4 [m.chemicalbook.com]
- 5. This compound(1124-11-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 6. enviroserve.com [enviroserve.com]
- 7. Hazardous Waste Disposal [cool.culturalheritage.org]
- 8. Chemical Waste Containers for Chemical Waste Disposal - RiskAssess [riskassess.com.au]
- 9. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 10. canterbury.ac.nz [canterbury.ac.nz]
- 11. Hazardous Waste Label Requirements | BradyID.com [bradyid.com]
- 12. mcfenvironmental.com [mcfenvironmental.com]
- 13. safetyservices.ucdavis.edu [safetyservices.ucdavis.edu]
- 14. mlienvironmental.com [mlienvironmental.com]
- 15. allcleanhaz.com [allcleanhaz.com]
- 16. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 17. m.youtube.com [m.youtube.com]
- 18. Hazardous Waste Management - NYSDEC [dec.ny.gov]
Essential Safety and Logistics for Handling Tetramethylpyrazine
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling chemical compounds like Tetramethylpyrazine. This document provides immediate, essential safety protocols and logistical plans to foster a secure research environment.
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety.
| PPE Category | Item | Specifications and Usage Guidelines |
| Eye Protection | Safety Goggles | Chemical splash goggles that conform to EN 166 (EU) or NIOSH (US) standards are essential to protect against splashes and dust.[1][2] For tasks with a significant splash risk, a face shield should be worn in addition to goggles.[3][4] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended.[3] Gloves must be inspected for damage before use and changed regularly.[1][3] For handling concentrated solutions or large volumes, consider double-gloving.[3] |
| Body Protection | Laboratory Coat or Protective Suit | A buttoned, long-sleeved lab coat should be worn to protect skin and clothing.[3] For procedures with a higher risk of splashing, a chemical-resistant apron or a one-piece coverall is advised.[5][6] |
| Respiratory Protection | Fume Hood or Respirator | All handling of this compound powder and preparation of solutions should occur in a certified chemical fume hood to prevent inhalation of dust or aerosols.[3][7] If exposure limits are exceeded, a full-face respirator is necessary.[1] |
| Foot Protection | Closed-Toe Shoes | Sturdy, closed-toe shoes are required in the laboratory to protect feet from spills and falling objects.[3] |
Hazard Identification and Safety Precautions
Hazard Statements:
Precautionary Statements:
-
P270: Do not eat, drink or smoke when using this product.[1][8]
-
P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[8]
-
P501: Dispose of contents/container to an approved waste disposal plant.[1][7]
Operational Plan for Handling this compound
A systematic approach to handling this compound from receipt to disposal is critical for safety and regulatory compliance.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks. Do not handle broken packages without appropriate PPE.[8]
-
Store in a tightly closed, original container in a cool, dry, and well-ventilated area.[1][7]
-
Keep away from incompatible materials such as strong oxidizing agents and strong acids.[2][9][10]
-
The storage area should have a leak-tight and non-absorbent floor.[8]
2. Handling and Experimental Use:
-
Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.[3][7]
-
Avoid the formation of dust and aerosols.[1]
-
Use non-sparking tools to prevent ignition sources.[1]
-
Ground and bond containers when transferring material.[11]
-
Do not eat, drink, or smoke in areas where this compound is handled or stored.[1][8]
3. Spill Management:
-
In case of a spill, evacuate personnel to a safe area and ensure adequate ventilation.[1]
-
Wear appropriate PPE as described in the table above.[8]
-
For small spills, absorb with an inert, non-combustible material like sand or earth.[9][11]
-
Collect the spilled material using a shovel and broom and place it in a suitable, sealed container for disposal.[1][8]
-
Flush the contaminated area with plenty of water.[8]
4. Disposal Plan:
-
Dispose of waste in accordance with local, regional, and national regulations.[2][8]
-
Waste should be collected in suitable, labeled containers.[1]
-
Do not allow the product to enter drains or waterways.[7][9]
-
Chemical waste generators must consult with their institution's Environmental Health and Safety (EHS) department for proper disposal procedures.[2]
First Aid Measures
Immediate and appropriate first aid is crucial in the event of exposure.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the affected person to fresh air and keep them warm and at rest in a comfortable breathing position.[8] If breathing is difficult, trained personnel may administer oxygen.[8][11] If breathing has stopped, provide artificial respiration.[11][12] Seek immediate medical attention.[8] |
| Skin Contact | Remove contaminated clothing immediately.[1] Flush the skin with plenty of soap and water for at least 15 minutes.[11][12] If irritation persists, seek medical attention.[9] |
| Eye Contact | Immediately flush the eyes with plenty of water for at least 15 minutes, including under the eyelids.[2][11] Remove contact lenses if present and easy to do.[9] Seek immediate medical attention.[11] |
| Ingestion | Do NOT induce vomiting.[9][11] Rinse the mouth thoroughly with water.[1][8] If the person is conscious, give a few small glasses of water or milk to drink.[8] Seek immediate medical attention.[8][11] |
Experimental Workflow and Safety Procedures
Caption: Workflow for the safe handling of this compound from preparation to disposal.
References
- 1. echemi.com [echemi.com]
- 2. fishersci.com [fishersci.com]
- 3. benchchem.com [benchchem.com]
- 4. med.navy.mil [med.navy.mil]
- 5. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 6. UNIT 7: Personal Protective Equipment [cms.ctahr.hawaii.edu]
- 7. sds.metasci.ca [sds.metasci.ca]
- 8. synerzine.com [synerzine.com]
- 9. chemicalbull.com [chemicalbull.com]
- 10. synerzine.com [synerzine.com]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
